molecular formula C8H12ClN3O B056828 N-(3-Methoxy-phenyl)-guanidine hydrochloride CAS No. 112677-52-8

N-(3-Methoxy-phenyl)-guanidine hydrochloride

Cat. No.: B056828
CAS No.: 112677-52-8
M. Wt: 201.65 g/mol
InChI Key: KPHGAWMDLGVFGN-UHFFFAOYSA-N
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Description

N-(3-Methoxy-phenyl)-guanidine hydrochloride is a potent and relatively selective inhibitor of neuronal nitric oxide synthase (nNOS). This compound is a key research tool for investigating the role of nitric oxide (NO) signaling in the central nervous system (CNS) and peripheral nervous system. By selectively antagonizing nNOS, it allows researchers to dissect the specific contributions of neuronal-derived NO from that produced by other isoforms, such as endothelial (eNOS) or inducible (iNOS) NOS, in various physiological and pathophysiological processes.

Properties

IUPAC Name

2-(3-methoxyphenyl)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O.ClH/c1-12-7-4-2-3-6(5-7)11-8(9)10;/h2-5H,1H3,(H4,9,10,11);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPHGAWMDLGVFGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)N=C(N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583269
Record name N''-(3-Methoxyphenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112677-52-8
Record name N''-(3-Methoxyphenyl)guanidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of N-(3-Methoxy-phenyl)-guanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthesis and characterization of N-(3-Methoxy-phenyl)-guanidine hydrochloride, a valuable intermediate in pharmaceutical and agrochemical research.[1] The methodologies detailed herein are grounded in established chemical principles and are designed to be both reproducible and self-validating. This document is intended for researchers, scientists, and drug development professionals with a foundational knowledge of synthetic organic chemistry and analytical techniques.

Introduction: The Significance of the Guanidinium Moiety

The guanidine functional group is a prevalent structural motif in a wide array of biologically active natural products and synthetic compounds. Its unique electronic and structural properties, arising from the delocalization of positive charge across the three nitrogen atoms in its protonated state, allow it to participate in a variety of biological interactions. N-(3-Methoxy-phenyl)-guanidine serves as a key building block for more complex molecules, particularly in the development of therapeutic agents targeting neurological disorders and as a potential anti-inflammatory agent.[1] The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in various applications.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively achieved through a two-step process: the guanylation of 3-methoxyaniline (m-anisidine) followed by the formation of the hydrochloride salt. The chosen synthetic route, the reaction of an amine with cyanamide, is a well-established and efficient method for the preparation of monosubstituted guanidines.[2][3]

Reaction Mechanism and Rationale

The core of the synthesis involves the nucleophilic attack of the amino group of 3-methoxyaniline on the electrophilic carbon atom of cyanamide. The reaction is typically carried out at elevated temperatures to overcome the activation energy barrier. The initial product is the free base, N-(3-Methoxy-phenyl)-guanidine. Subsequent treatment with hydrochloric acid protonates the strongly basic guanidine group to form the stable hydrochloride salt.

Experimental Protocols

Synthesis of N-(3-Methoxy-phenyl)-guanidine

Materials:

  • 3-Methoxyaniline (m-anisidine), C₇H₉NO (CAS: 536-90-3)[4][5]

  • Cyanamide, CH₂N₂ (CAS: 420-04-2)[6]

  • Water (distilled or deionized)

  • Hydrochloric acid (concentrated)

  • Ethanol

  • Diethyl ether

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-methoxyaniline and a molar equivalent of cyanamide in water.

  • Reaction Conditions: The mixture is heated to reflux (approximately 100°C) with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, the mixture is cooled to room temperature. The aqueous solution is then washed with a non-polar organic solvent, such as diethyl ether, to remove any unreacted 3-methoxyaniline.

  • Isolation of the Free Base: The aqueous layer containing the guanidine product is concentrated under reduced pressure to yield the crude N-(3-Methoxy-phenyl)-guanidine free base.

Formation of this compound

Procedure:

  • Dissolution: The crude N-(3-Methoxy-phenyl)-guanidine is dissolved in a minimal amount of ethanol.

  • Acidification: The ethanolic solution is cooled in an ice bath, and concentrated hydrochloric acid is added dropwise with stirring until the solution becomes acidic (pH ~1-2).

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The precipitate is collected by vacuum filtration.

  • Purification: The collected solid is washed with cold diethyl ether to remove any remaining impurities and then dried under vacuum to yield pure this compound as a white solid.[1]

Synthesis_Workflow cluster_synthesis Synthesis of Free Base cluster_salt_formation Hydrochloride Salt Formation m_anisidine 3-Methoxyaniline reaction Reaction in Water (Reflux) m_anisidine->reaction cyanamide Cyanamide cyanamide->reaction workup Aqueous Work-up (Wash with Et2O) reaction->workup free_base Crude N-(3-Methoxy-phenyl)-guanidine workup->free_base dissolution Dissolve in Ethanol free_base->dissolution acidification Add conc. HCl dissolution->acidification precipitation Precipitation acidification->precipitation filtration Vacuum Filtration precipitation->filtration washing Wash with Et2O filtration->washing final_product N-(3-Methoxy-phenyl)-guanidine Hydrochloride washing->final_product

Figure 1. Experimental workflow for the synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following analytical techniques are recommended.

Physical Properties
  • Appearance: White solid.[1]

  • Melting Point: The melting point of the hydrochloride salt should be determined using a standard melting point apparatus. For comparison, the free base has a reported melting point of 178-180 °C.[7] Guanidine hydrochloride itself has a melting point of 184-186 °C.[8]

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of the synthesized molecule. Samples should be prepared by dissolving the compound in a suitable deuterated solvent, such as deuterium oxide (D₂O) or deuterated methanol (CD₃OD).

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons of the methoxyphenyl group, the methoxy protons, and the protons of the guanidinium group. The aromatic protons will likely appear as a complex multiplet in the range of δ 6.8-7.3 ppm. The methoxy group protons should appear as a sharp singlet at approximately δ 3.8 ppm. The guanidinium protons (NH and NH₂) will be exchangeable with deuterium in D₂O and may appear as a broad singlet or not be observed.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information about the carbon framework of the molecule. The spectrum should show signals for the aromatic carbons, the methoxy carbon, and the guanidinium carbon. The guanidinium carbon is expected to appear at approximately δ 158-160 ppm.

4.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the synthesized compound and to confirm its elemental composition.

  • Electrospray Ionization (ESI-MS): This technique is well-suited for analyzing the ionic guanidinium species. The positive ion mode ESI-MS spectrum should show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base (N-(3-Methoxy-phenyl)-guanidine), with an expected m/z of 166.1.[9]

Summary of Characterization Data
Parameter Expected Value/Observation
Molecular Formula C₈H₁₁N₃O · HCl[10][11]
Molecular Weight 201.65 g/mol [12]
Appearance White solid[1]
¹H NMR (CD₃OD) Aromatic protons (m, ~δ 6.8-7.3), Methoxy protons (s, ~δ 3.8), Guanidinium protons (br s)
¹³C NMR (CD₃OD) Guanidinium carbon (~δ 158-160), Aromatic carbons, Methoxy carbon (~δ 55)
ESI-MS (+ve) m/z = 166.1 [M+H]⁺ (for free base)[9]
Melting Point (°C) To be determined experimentally

Safety Considerations

  • 3-Methoxyaniline: Harmful if swallowed, inhaled, or in contact with skin. May cause skin and eye irritation.[4]

  • Cyanamide: Toxic and should be handled with care in a well-ventilated fume hood.

  • Hydrochloric Acid: Corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • This compound: The toxicological properties of this specific compound have not been extensively studied. It is prudent to handle it with the same precautions as other guanidine derivatives.

Conclusion

This guide provides a detailed and scientifically grounded protocol for the synthesis and characterization of this compound. By following these procedures, researchers can reliably prepare and validate this important chemical intermediate for a range of applications in drug discovery and development. The combination of a robust synthetic method with comprehensive analytical characterization ensures the integrity of the final product, which is paramount for its use in further research.

References

  • Organic Chemistry Portal. Guanidine synthesis by guanylation. [Link]

  • Canadian Science Publishing. SYNTHESES OF SUBSTITUTED GUANIDINES. [Link]

  • Semantic Scholar. Radical synthesis of guanidines from N-acyl cyanamides. [Link]

  • ChemBK. N-(3-METHOXY-PHENYL)-GUANIDINE. [Link]

  • University of Toronto. A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. [Link]

  • Scielo. A Fast Route for the Synthesis of Cyclic Guanidine Derivatives. [Link]

  • BuyersGuideChem. This compound. [Link]

  • PubChem. N-[3-(3-Methoxy-phenyl)-2,2-dimethyl-cyclopropanecarbonyl]-guanidine. [Link]

  • The Royal Society of Chemistry. Supporting information. [Link]

  • BuyersGuideChem. This compound | 112677-52-8. [Link]

  • Asian Journal of Chemistry. NOTE Parallel Route to Synthesis of Triphenyl Substituted Guanidine. [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522). [Link]

  • PubChem. 1-(3-Methoxyphenyl)guanidine. [Link]

  • Google Patents.
  • National Institutes of Health. Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. [Link]

  • National Institutes of Health. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. [Link]

  • PrepChem.com. Preparation of m-anisidine. [Link]

  • National Institute of Standards and Technology. Guanidine - the NIST WebBook. [Link]

  • Wikipedia. m-Anisidine. [Link]

  • National Institutes of Health. Recent Advances in Cyanamide Chemistry: Synthesis and Applications. [Link]

  • Patsnap Synapse. What is the mechanism of Cyanamide? [Link]

  • ResearchGate. 1 H-NMR spectra of polymeric guanidine derivatives; (a) PHGC, (b) PHGDBS, (c) PHGDSA, and (d) PHGLSO. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of N-(3-Methoxy-phenyl)-guanidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(3-Methoxy-phenyl)-guanidine hydrochloride belongs to the guanidine class of organic compounds, which are characterized by a central carbon atom bonded to three nitrogen atoms. The guanidinium cation is highly stable due to resonance, making guanidine a very strong base.[1] Guanidine derivatives are of significant interest in medicinal chemistry and drug development, serving as versatile scaffolds for creating therapeutic agents with a broad spectrum of biological activities.[2] Their ability to participate in hydrogen bonding and electrostatic interactions makes them effective mimics of the side chain of arginine, enabling them to bind to various biological targets.[1][2]

This compound, as a specific derivative, serves as a key intermediate in the synthesis of more complex pharmaceutical agents, particularly those targeting neurological disorders.[3][4] A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals. This knowledge underpins formulation development, quality control, analytical method development, and the prediction of its behavior in biological systems.

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. It is designed to be a practical resource, offering not only established data but also detailed, field-proven experimental protocols for the independent verification and characterization of this compound.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unambiguous identity. The structural and molecular details of this compound are summarized below.

IdentifierValueSource(s)
IUPAC Name 2-(3-methoxyphenyl)guanidine;hydrochloride[5]
CAS Number 112677-52-8[6][7]
Molecular Formula C₈H₁₁N₃O · HCl[4][6][8]
Molecular Weight 201.65 g/mol [4][6]
Canonical SMILES COC1=CC=CC(=C1)N=C(N)N.Cl[5]
InChI Key GHJPWSGXHWIAEQ-UHFFFAOYSA-N[5]
  • Structural Diagram:

Core Physicochemical Properties

The bulk properties of a compound dictate its handling, formulation, and interaction with other substances.

PropertyValue / ObservationNotes
Appearance White to off-white crystalline solidBased on data for the free base and related analogs.[3][9]
Melting Point Expected in the range of 175-185 °CData for the specific hydrochloride salt is not readily available. Guanidine hydrochloride melts at 180-185 °C.[10]
Solubility Expected to be soluble in water and polar organic solventsGuanidine hydrochloride is highly soluble in water (~6 M at room temp).[11] The methoxyphenyl group may slightly reduce aqueous solubility. The free base is soluble in acidic solutions.[9]
pKa Expected pKaH > 13The parent guanidinium ion has a pKaH of 13.6, indicating it is a very strong base.[1] The substituent effect is expected to be minor.
Melting Point Determination (Capillary Method)

Causality: The melting point is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound, whereas a broad range often indicates the presence of impurities. This protocol adheres to the principles outlined in USP <741>.[12]

Protocol:

  • Sample Preparation: Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point. A standard procedure is to dry the sample at 105±2°C for 4 hours.[12]

  • Instrument Calibration: Calibrate the melting point apparatus using certified standards with melting points that bracket the expected range of the sample.

  • Capillary Loading: Finely powder the dried sample and pack it into a capillary tube to a height of 2-3 mm.

  • Measurement:

    • Place the capillary in the apparatus.

    • Set a heating ramp rate of 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂). .

  • Reporting: Report the melting range as T₁ - T₂. For a pure compound, this range should be narrow (e.g., < 2 °C).

Aqueous Solubility Determination (Equilibrium Shake-Flask Method)

Causality: Solubility is a fundamental parameter in drug development, influencing dissolution rate and bioavailability. The shake-flask method is a gold-standard technique for determining equilibrium solubility, ensuring the solution is fully saturated.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of purified water (e.g., 10 mL) in a sealed glass vial. The excess solid is crucial to ensure saturation is reached.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) using a shaker or rotator for a defined period (e.g., 24-48 hours) to allow the system to reach equilibrium.

  • Phase Separation: Allow the suspension to settle. Centrifuge the vial at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling and Dilution: Carefully withdraw a known volume of the clear supernatant. Dilute the aliquot with a suitable solvent (e.g., mobile phase from an HPLC assay) to a concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as the HPLC-UV method described in Section 3.4.

  • Calculation: Calculate the original concentration in the supernatant, factoring in the dilution factor. Report the solubility in mg/mL or mol/L.

Acidity Constant (pKa) Determination by Potentiometric Titration

Causality: The pKa governs the ionization state of a molecule at a given pH. For a basic compound like a guanidine derivative, the pKa (more accurately, the pKaH of the conjugate acid) determines its charge in physiological environments, which is critical for receptor binding, membrane permeability, and solubility. Potentiometric titration provides a direct measure of this property.

Caption: Workflow for pKa determination by potentiometric titration.

Protocol:

  • Preparation: Accurately weigh a known amount of the compound and dissolve it in a known volume of CO₂-free deionized water.

  • Titration Setup: Place the solution in a jacketed beaker maintained at a constant temperature (e.g., 25 °C). Immerse a calibrated pH electrode and a magnetic stirrer.

  • Titration: Add a standardized strong acid titrant (e.g., 0.1 M HCl) in small, precise increments using a burette.

  • Data Acquisition: After each addition, allow the pH reading to stabilize and record the pH and the volume of titrant added.

  • Analysis:

    • Plot the pH versus the volume of titrant added.

    • Calculate the first derivative (ΔpH/ΔV) to accurately determine the equivalence point (the peak of the derivative curve).

    • The pKa is equal to the pH at the half-equivalence point (V_eq / 2).

Spectroscopic and Chromatographic Characterization

Analytical techniques are essential for structural confirmation and purity assessment. The presence of both a phenyl ring and a guanidinium group provides distinct spectral and chromatographic handles.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Causality: The methoxy-substituted phenyl ring acts as a chromophore, absorbing UV light. According to the Beer-Lambert law, this absorbance is directly proportional to the concentration, making UV-Vis spectroscopy a simple and rapid method for quantification.[13]

Protocol:

  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., methanol, ethanol, or water).

  • Stock Solution: Prepare an accurate stock solution of known concentration (e.g., 1 mg/mL).

  • Spectrum Acquisition: Dilute the stock solution to an appropriate concentration (typically to yield an absorbance between 0.2 and 1.0 AU). Scan the solution in a quartz cuvette from 400 nm to 200 nm against a solvent blank.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λ_max).

    • To determine the molar absorptivity (ε), prepare a series of dilutions and plot absorbance at λ_max versus molar concentration. The slope of the resulting line is ε (in M⁻¹cm⁻¹).

Infrared (IR) Spectroscopy

Causality: IR spectroscopy probes the vibrational frequencies of functional groups. The resulting spectrum is a unique "molecular fingerprint" that can be used to confirm the presence of key structural motifs.

Expected Characteristic Peaks:

  • ~3300-3100 cm⁻¹: N-H stretching vibrations of the guanidinium group.

  • ~3050-3000 cm⁻¹: Aromatic C-H stretching.

  • ~2950-2850 cm⁻¹: Aliphatic C-H stretching from the methoxy group.

  • ~1660-1640 cm⁻¹: C=N stretching of the guanidinium group, often coupled with N-H bending.

  • ~1600, 1500 cm⁻¹: Aromatic C=C ring stretching.

  • ~1250 cm⁻¹: Asymmetric C-O-C stretching of the aryl ether (methoxy group).

  • ~1040 cm⁻¹: Symmetric C-O-C stretching.

Protocol (KBr Pellet Method):

  • Preparation: Mix ~1 mg of the dried sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr).

  • Grinding: Thoroughly grind the mixture in an agate mortar until it forms a fine, homogeneous powder.

  • Pressing: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

  • Analysis: Place the pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy provides the most definitive information for structural elucidation in solution. It maps the chemical environment of magnetically active nuclei (¹H and ¹³C), confirming the connectivity and arrangement of atoms within the molecule.

Predicted Chemical Shifts (in DMSO-d₆):

Nucleus Predicted Shift (δ, ppm) Multiplicity Notes
¹H ~9.0 - 7.0 br s N-H protons of the guanidinium group (exchangeable)
¹H ~7.3 - 6.7 m Aromatic protons (4H)
¹H ~3.75 s Methoxy (-OCH₃) protons (3H)
¹³C ~159.9 s Aromatic C-O
¹³C ~157.0 s Guanidinium C=N
¹³C ~130.5 s Aromatic C-H
¹³C ~115-110 s Aromatic C-H

| ¹³C | ~55.5 | s | Methoxy (-OCH₃) |

Note: Predictions are based on general chemical shift principles and data for structurally similar compounds.[14]

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing: Process the raw data (Fourier transform, phase correction, baseline correction) and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Causality: HPLC is the workhorse of pharmaceutical analysis for separating, identifying, and quantifying components in a mixture. A reversed-phase method is chosen here because this compound is a moderately polar compound, allowing for good retention and separation from potential nonpolar or highly polar impurities on a C18 stationary phase.[15] UV detection is ideal due to the strong chromophore.[15][16]

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (e.g., Buffered Acetonitrile) D Equilibrate HPLC System A->D B Prepare Standard Solution (Accurately Weighed) E Inject Standard(s) B->E C Prepare Sample Solution F Inject Sample(s) C->F D->E E->F G Acquire Chromatograms F->G H Integrate Peak Areas G->H I Generate Calibration Curve (from Standards) H->I J Calculate Sample Purity/Concentration H->J I->J

Caption: General workflow for HPLC analysis.

Protocol:

  • Instrumentation: An HPLC system with a pump, autosampler, column oven, and UV detector.

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]

    • Mobile Phase: Isocratic mixture of a buffered aqueous solution (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.5) and an organic modifier (e.g., acetonitrile) in a 60:40 v/v ratio.[15] The buffer controls the ionization of any acidic/basic impurities, ensuring consistent retention times, while the acetonitrile provides the necessary eluting strength.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: λ_max as determined by UV-Vis analysis (likely ~275 nm).

    • Injection Volume: 10 µL.

  • Solution Preparation:

    • Standard Solution: Accurately prepare a stock solution of the reference standard in the mobile phase (e.g., 100 µg/mL). Prepare a series of working standards by dilution for linearity and calibration.

    • Sample Solution: Accurately weigh the sample and dissolve in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Analysis and Calculation:

    • System Suitability: Inject the standard solution multiple times to ensure the system is performing adequately (e.g., check for reproducibility of retention time, peak area, and theoretical plates).

    • Purity: For purity analysis, calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Assay: For quantification, generate a calibration curve by plotting the peak area of the standards against their concentrations. Determine the concentration of the sample by interpolating its peak area on the curve.

Conclusion

The physicochemical properties of this compound are consistent with a moderately polar, highly basic organic salt. Its aromatic ring provides convenient handles for UV and NMR analysis, while the basic guanidinium group dictates its pKa and solubility behavior. The protocols detailed in this guide provide a robust framework for the comprehensive characterization of this important pharmaceutical intermediate, ensuring scientific integrity and enabling its effective use in research and development.

References

  • Stachulski, A. V., et al. (2021). Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. ACS Chemical Neuroscience. Available at: [Link][17][18]

  • ChemBK. (2024). N-(3-METHOXY-PHENYL)-GUANIDINE - Introduction. ChemBK.com. Available at: [Link][9]

  • Zaman, H., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. RSC Advances. Available at: [Link][2]

  • Wikipedia. (n.d.). Guanidine. Wikipedia.org. Available at: [Link][1]

  • National Center for Biotechnology Information. (n.d.). 1-(3-Methoxyphenyl)guanidine. PubChem Compound Database. Available at: [Link][5]

  • BuyersGuideChem. (n.d.). This compound. Buyersguidechem.com. Available at: [Link][6][7]

  • Zhang, K., et al. (2013). Analysis of guanidine in high salt and protein matrices by cation-exchange chromatography and UV detection. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link][16]

  • United States Pharmacopeia. (2025). Guanidine Hydrochloride. USP-NF. Available at: [Link][12]

  • Lab Manager. (n.d.). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. Labmanager.com. Available at: [Link][13]

Sources

An In-depth Technical Guide to the Neuronal Mechanism of Action of N-(3-Methoxy-phenyl)-guanidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the putative mechanism of action of N-(3-Methoxy-phenyl)-guanidine hydrochloride in neuronal cells. It is intended for researchers, scientists, and drug development professionals engaged in neuropharmacology and related fields. This document synthesizes current understanding of guanidinium compounds and extrapolates to the specific actions of the N-(3-methoxy-phenyl) derivative, proposing a scientifically grounded framework for its neuronal effects.

Executive Summary

This compound belongs to the guanidinium class of compounds, which are known to exert significant effects on the nervous system. While direct, extensive research on this specific analog is limited, a robust body of evidence on related guanidine compounds provides a strong foundation for understanding its mechanism of action. The primary mode of action for guanidine and its analogs in the nervous system is the inhibition of voltage-gated potassium (Kv) channels[1][2]. This inhibition leads to a prolongation of the action potential duration, thereby enhancing neurotransmitter release at the presynaptic terminal. The presence of the 3-methoxy-phenyl moiety is anticipated to modulate the potency and selectivity of this interaction. This guide will delve into the molecular underpinnings of this mechanism, propose experimental workflows for its validation, and discuss the potential therapeutic implications.

Introduction to Guanidinium Compounds and Neuronal Excitability

Guanidine-containing molecules have long been recognized for their ability to modulate neuronal function. Guanidine hydrochloride itself is a clinically used drug for the symptomatic treatment of Lambert-Eaton myasthenic syndrome, a neuromuscular disorder characterized by impaired acetylcholine release[1]. The therapeutic benefit arises from its ability to increase the release of acetylcholine from presynaptic nerve terminals, thereby overcoming the neuromuscular transmission deficit.

The core mechanism behind this enhanced neurotransmitter release is the blockade of voltage-gated potassium channels[2][3]. In a typical neuron, the repolarization phase of an action potential is driven by the efflux of potassium ions through Kv channels. By inhibiting these channels, guanidinium compounds delay this repolarization, leading to a broadening of the action potential. This prolonged depolarization keeps voltage-gated calcium (CaV) channels open for a longer duration, resulting in increased calcium influx and, consequently, a greater release of neurotransmitters.

Proposed Mechanism of Action of this compound

Based on the established pharmacology of guanidine and its analogs, the principal mechanism of action for this compound in neuronal cells is proposed to be the inhibition of voltage-gated potassium (Kv) channels .

Primary Target: Voltage-Gated Potassium (Kv) Channels

Studies on guanidine and its alkyl analogs have demonstrated that these compounds act as inhibitors of Kv channels, leading to an increase in neurotransmitter release.[1][2] The proposed mechanism involves the guanidinium group binding within the intracellular pore of the Kv channel, which perturbs a hydrophobic subunit interface and stabilizes a closed state of the channel[2][4].

The addition of a 3-methoxy-phenyl group to the guanidine core is likely to influence this interaction in several ways:

  • Pharmacokinetics and Lipophilicity: The phenyl ring increases the lipophilicity of the molecule compared to guanidine, which may enhance its ability to cross the blood-brain barrier and cell membranes. The methoxy group can further modulate this property.

  • Binding Affinity and Selectivity: The aromatic ring may introduce additional binding interactions (e.g., pi-stacking, hydrophobic interactions) with amino acid residues within the channel pore or at allosteric sites. This could alter the affinity and potentially the selectivity of the compound for different Kv channel subtypes.

Downstream Signaling Cascade

The inhibition of Kv channels by this compound is expected to initiate the following cascade of events in a presynaptic neuron:

  • Prolongation of Action Potential: Reduced potassium efflux during the repolarization phase leads to a broadening of the action potential.

  • Enhanced Calcium Influx: The prolonged depolarization increases the open time of voltage-gated calcium channels.

  • Increased Neurotransmitter Release: Elevated intracellular calcium concentration triggers the fusion of synaptic vesicles with the presynaptic membrane, leading to a greater release of neurotransmitters into the synaptic cleft.

This proposed signaling pathway is illustrated in the diagram below:

G cluster_0 Presynaptic Terminal Compound N-(3-Methoxy-phenyl)- guanidine hydrochloride Kv_Channel Voltage-Gated K+ Channel (Kv) Compound->Kv_Channel Inhibition Action_Potential Action Potential Broadening Kv_Channel->Action_Potential Modulates CaV_Channel Voltage-Gated Ca2+ Channel (CaV) Action_Potential->CaV_Channel Prolongs Opening Ca_Influx Increased Ca2+ Influx CaV_Channel->Ca_Influx NT_Release Enhanced Neurotransmitter Release Ca_Influx->NT_Release Triggers

Caption: Proposed signaling pathway for this compound in a presynaptic neuron.

Other Potential Neuronal Targets

While Kv channel inhibition is the most probable primary mechanism, other potential targets for guanidinium compounds in neuronal cells should be considered:

  • Voltage-Gated Sodium (NaV) Channels: Some guanidinium-containing toxins, like saxitoxin and tetrodotoxin, are potent blockers of NaV channels[5]. While this compound is structurally distinct, its effects on NaV channels should not be entirely ruled out without experimental validation.

  • Neurotransmitter Receptors: The structural similarity of the guanidinium group to the guanidino group of arginine, a key residue in the binding sites of many receptors, suggests the possibility of interactions with various neurotransmitter receptors.

  • Trophic Effects: A study on a series of guanidine compounds revealed that some members can promote neuronal survival and neurite outgrowth[6]. This suggests that this compound could have long-term effects on neuronal health and plasticity, potentially through mechanisms independent of direct ion channel modulation.

Experimental Validation Protocols

To rigorously test the proposed mechanism of action, a series of in vitro and ex vivo experiments are recommended.

Electrophysiology: Patch-Clamp Analysis

Objective: To directly measure the effect of this compound on Kv channel currents in neuronal cells.

Methodology:

  • Cell Culture: Culture a suitable neuronal cell line (e.g., SH-SY5Y, PC-12) or primary neurons.

  • Whole-Cell Patch-Clamp Recording:

    • Prepare extracellular and intracellular solutions.

    • Obtain a gigaseal and establish a whole-cell configuration.

    • Clamp the cell at a holding potential of -80 mV.

    • Apply a series of depolarizing voltage steps to elicit Kv channel currents.

    • Record baseline currents.

    • Perfuse the cells with varying concentrations of this compound and record the currents at each concentration.

  • Data Analysis:

    • Measure the peak current amplitude and the rate of inactivation.

    • Construct a dose-response curve to determine the IC50 value.

    • Analyze the voltage-dependence of activation and inactivation.

Calcium Imaging

Objective: To visualize and quantify the effect of this compound on intracellular calcium levels following neuronal depolarization.

Methodology:

  • Cell Preparation: Load cultured neurons with a calcium-sensitive fluorescent indicator (e.g., Fura-2 AM, Fluo-4 AM).

  • Fluorescence Microscopy:

    • Mount the coverslip with the loaded cells onto a perfusion chamber on an inverted fluorescence microscope.

    • Establish a baseline fluorescence reading.

    • Stimulate the cells with a depolarizing agent (e.g., high extracellular potassium).

    • Record the change in fluorescence intensity.

    • Wash the cells and incubate with this compound.

    • Repeat the stimulation and recording.

  • Data Analysis:

    • Calculate the ratio of fluorescence intensities (for ratiometric dyes) or the change in fluorescence (for single-wavelength dyes) to determine the relative change in intracellular calcium concentration.

    • Compare the calcium response in the presence and absence of the compound.

Neurotransmitter Release Assay

Objective: To measure the effect of this compound on the release of a specific neurotransmitter (e.g., dopamine, acetylcholine).

Methodology:

  • Synaptosome Preparation or Neuronal Culture: Prepare synaptosomes from brain tissue or use cultured neurons.

  • Loading with Radiolabeled or Fluorescent Neurotransmitter: Incubate the preparation with a radiolabeled (e.g., [³H]-dopamine) or fluorescent neurotransmitter analog.

  • Stimulation and Collection:

    • Wash the preparation to remove excess label.

    • Stimulate the release with a depolarizing agent in the presence or absence of this compound.

    • Collect the supernatant.

  • Quantification:

    • Measure the amount of released neurotransmitter using liquid scintillation counting or fluorescence spectroscopy.

    • Express the release as a percentage of the total neurotransmitter content.

This experimental workflow is depicted in the following diagram:

G cluster_0 Experimental Workflow Start Start Patch_Clamp Patch-Clamp Electrophysiology Start->Patch_Clamp Ca_Imaging Calcium Imaging Start->Ca_Imaging NT_Assay Neurotransmitter Release Assay Start->NT_Assay Data_Analysis Data Analysis and Interpretation Patch_Clamp->Data_Analysis Ca_Imaging->Data_Analysis NT_Assay->Data_Analysis End End Data_Analysis->End

Caption: A parallel workflow for the experimental validation of the proposed mechanism of action.

Quantitative Data Summary

The following table summarizes the expected outcomes from the proposed experiments, which would provide quantitative support for the mechanism of action.

Experiment Parameter Measured Expected Outcome with this compound
Patch-Clamp Electrophysiology Kv channel current amplitudeDose-dependent decrease
IC50 for Kv channel inhibitionQuantifiable value
Calcium Imaging Peak intracellular [Ca²⁺] upon depolarizationSignificant increase compared to control
Neurotransmitter Release Assay Amount of neurotransmitter releasedDose-dependent increase

Conclusion and Future Directions

This compound is a promising compound for modulating neuronal activity. The existing literature on related guanidinium compounds strongly suggests that its primary mechanism of action involves the inhibition of voltage-gated potassium channels, leading to enhanced neurotransmitter release. The 3-methoxy-phenyl moiety likely confers unique pharmacokinetic and pharmacodynamic properties that warrant further investigation.

Future research should focus on:

  • Kv Channel Subtype Selectivity: Determining the selectivity profile of this compound across the diverse family of Kv channels.

  • In Vivo Efficacy: Evaluating the effects of the compound in animal models of neurological disorders where enhanced neurotransmission is desirable.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the phenyl ring to optimize potency and selectivity.

  • Safety and Toxicity Profiling: A thorough assessment of the compound's off-target effects and overall safety profile.

By systematically addressing these research questions, the full therapeutic potential of this compound can be elucidated.

References

  • Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Molecular Pharmacology. [Link]

  • Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. PubMed. [Link]

  • Interactions of guanidine and a related compound with potassium channels in frog myelinated nerve fibre. PubMed. [Link]

  • Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Semantic Scholar. [Link]

  • Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels. Marine Drugs. [Link]

  • Trophic action of pharmacological substances with a guanidine group on mouse neuroblastoma cells and chick ganglionic neurons in culture. PubMed. [Link]

Sources

The Emergence of N-(3-Methoxy-phenyl)-guanidine Derivatives in Drug Discovery: A Technical Guide to Biological Activity Screening

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Guanidinium Moiety - A Privileged Scaffold in Medicinal Chemistry

The guanidinium group, a seemingly simple nitrogen-rich functional group, stands as a cornerstone in the design of a multitude of therapeutic agents. Its unique electronic properties and capacity to engage in a variety of non-covalent interactions, such as hydrogen bonding and electrostatic interactions, grant it a privileged status in medicinal chemistry.[1][2][3] This versatility has led to the development of numerous guanidine-containing drugs with a wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1] This guide focuses on a specific class of these promising compounds: N-(3-Methoxy-phenyl)-guanidine derivatives. The presence of the methoxy-phenyl group introduces additional structural and electronic features that can be fine-tuned to modulate biological activity and pharmacokinetic properties. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive framework for the synthesis and biological activity screening of this promising class of molecules.

I. Rationale and Synthesis of N-(3-Methoxy-phenyl)-guanidine Derivatives

The journey of drug discovery for novel chemical entities begins with their rational design and synthesis. The N-(3-Methoxy-phenyl)-guanidine scaffold offers a versatile platform for creating a library of derivatives with diverse biological activities. The 3-methoxy-phenyl moiety can be strategically modified to influence lipophilicity, electronic distribution, and steric hindrance, all of which can impact target binding and cellular uptake.

Synthetic Strategy: A General Protocol

The synthesis of N-(3-Methoxy-phenyl)-guanidine derivatives can be achieved through several established methods. A common and effective approach involves the reaction of 3-methoxyaniline with a guanylating agent. One such method utilizes the reaction of an appropriate thiourea intermediate with mercuric chloride to facilitate desulfurization, followed by nucleophilic substitution with various substituted anilines.[3]

Experimental Protocol: Synthesis of a Representative N-(3-Methoxy-phenyl)-guanidine Derivative

  • Step 1: Formation of the Thiourea Intermediate.

    • To a solution of 3-methoxyphenyl isothiocyanate in a suitable solvent (e.g., ethanol), add the desired primary or secondary amine.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to obtain the crude thiourea derivative, which can be purified by recrystallization or column chromatography.

  • Step 2: Guanylation.

    • Dissolve the purified thiourea derivative in an appropriate solvent (e.g., anhydrous dimethylformamide).

    • Add triethylamine (Et3N) as a base, followed by the addition of mercury(II) chloride (HgCl2).

    • To this mixture, add the desired aniline or amine.

    • Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).

    • Upon completion, the reaction mixture is worked up by partitioning between an organic solvent and water. The organic layer is then dried and concentrated.

    • The crude product is purified by column chromatography to yield the desired N-(3-Methoxy-phenyl)-guanidine derivative.[4]

Diagram: General Synthetic Workflow

Below is a generalized workflow for the synthesis of N-(3-Methoxy-phenyl)-guanidine derivatives.

G cluster_synthesis Synthesis Workflow start Starting Materials (3-Methoxyphenyl isothiocyanate, Amines) thiourea Thiourea Formation start->thiourea guanylation Guanylation (Desulfurization & Nucleophilic Substitution) thiourea->guanylation purification Purification (Column Chromatography) guanylation->purification product N-(3-Methoxy-phenyl)-guanidine Derivative purification->product

Caption: A simplified workflow for the synthesis of N-(3-Methoxy-phenyl)-guanidine derivatives.

II. Comprehensive Biological Activity Screening

A systematic and robust screening cascade is essential to elucidate the therapeutic potential of newly synthesized N-(3-Methoxy-phenyl)-guanidine derivatives. The following sections outline detailed protocols for assessing their anticancer, antimicrobial, and antiviral activities.

A. Anticancer Activity Screening

Guanidine derivatives have shown significant promise as anticancer agents, often through mechanisms involving DNA interaction, cell cycle arrest, and induction of apoptosis.[1][5][6]

1. Cytotoxicity Assessment: MTT Assay

The initial step in anticancer screening is to determine the cytotoxic potential of the compounds against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.

Experimental Protocol: MTT Assay

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the N-(3-Methoxy-phenyl)-guanidine derivatives in culture medium and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

2. Mechanism of Action: Cell Cycle and Apoptosis Assays

Compounds exhibiting significant cytotoxicity are further investigated to understand their mechanism of action. Flow cytometry-based assays are powerful tools for analyzing the cell cycle distribution and detecting apoptosis.

Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining

  • Cell Treatment: Treat cancer cells with the test compounds at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content, as measured by PI fluorescence, allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Experimental Protocol: Apoptosis Detection by Annexin V/PI Staining

  • Cell Treatment: Treat cancer cells with the test compounds for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[6]

Diagram: Anticancer Screening Cascade

G cluster_anticancer Anticancer Screening Workflow start Library of N-(3-Methoxy-phenyl)- guanidine Derivatives mtt Cytotoxicity Screening (MTT Assay) Determine IC50 values start->mtt active_compounds Identify Active Compounds mtt->active_compounds cell_cycle Cell Cycle Analysis (Propidium Iodide Staining) active_compounds->cell_cycle Yes apoptosis Apoptosis Assay (Annexin V/PI Staining) active_compounds->apoptosis Yes moa Mechanism of Action Elucidation cell_cycle->moa apoptosis->moa

Caption: A stepwise workflow for the anticancer activity screening of novel guanidine derivatives.

Anticipated Signaling Pathway Involvement

Guanidine derivatives can induce apoptosis through various signaling pathways. A potential mechanism involves the disruption of mitochondrial membrane potential, leading to the release of cytochrome c and the activation of caspase-9 and caspase-3.[5]

Diagram: Intrinsic Apoptosis Pathway

G cluster_apoptosis Potential Apoptotic Pathway compound Guanidine Derivative mito Mitochondrial Stress compound->mito cyto_c Cytochrome c Release mito->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway potentially activated by guanidine derivatives.

B. Antimicrobial Activity Screening

The cationic nature of the guanidinium group allows for strong interactions with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death.[7][8]

1. Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent, as outlined by the Clinical and Laboratory Standards Institute (CLSI).[9][10]

Experimental Protocol: Broth Microdilution for MIC Determination

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard.

  • Compound Dilution: Perform serial two-fold dilutions of the N-(3-Methoxy-phenyl)-guanidine derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.

  • Inoculation: Inoculate each well with the prepared bacterial suspension.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

2. Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

Experimental Protocol: MBC Determination

  • Subculturing: Following MIC determination, take an aliquot from the wells showing no visible growth and plate it onto an appropriate agar medium.

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.

Table: Representative Antimicrobial Activity Data for Guanidine Derivatives

CompoundOrganismMIC (µg/mL)Reference
Derivative 4dS. aureus2-4[10]
Derivative 4dE. faecalis2-4[10]
Derivative 14S. aureus4[11]
Derivative 16K. pneumoniae16[11]
Derivative 13C. albicans8[11]

Note: The data presented are for various guanidine derivatives and serve as an example of how to present such data. Specific data for N-(3-Methoxy-phenyl)-guanidine derivatives should be generated through experimentation.

C. Antiviral Activity Screening

The broad biological activity of guanidine derivatives also extends to antiviral effects. Screening for antiviral activity typically involves cell-based assays that measure the inhibition of virus replication.

1. Plaque Reduction Assay

This assay is a classic method for quantifying the number of infectious virus particles and assessing the antiviral efficacy of a compound.

Experimental Protocol: Plaque Reduction Assay

  • Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells) in multi-well plates.

  • Compound Treatment and Infection: Pre-treat the cells with serial dilutions of the test compounds, followed by infection with a known titer of the virus.

  • Overlay: After an adsorption period, remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or carboxymethylcellulose) with the test compound.

  • Incubation: Incubate the plates until viral plaques are visible.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 (the concentration that inhibits plaque formation by 50%).

2. Cytotoxicity in Host Cells

It is crucial to assess the cytotoxicity of the compounds in the host cells used for the antiviral assays to determine the therapeutic index (TI = CC50/EC50). The MTT assay, as described in the anticancer screening section, can be used for this purpose.

III. Data Presentation and Interpretation

All quantitative data from the biological activity screening should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table: Summary of Biological Activity for a Hypothetical N-(3-Methoxy-phenyl)-guanidine Derivative

AssayCell Line / OrganismIC50 / MIC / EC50 (µM)
Cytotoxicity (MTT)MCF-710.5
Cytotoxicity (MTT)A54915.2
Antimicrobial (MIC)S. aureus8
Antimicrobial (MIC)E. coli16
Antiviral (Plaque Reduction)Vero / Influenza A5.8
Host Cell Cytotoxicity (MTT)Vero> 50

IV. Conclusion and Future Directions

This technical guide provides a comprehensive framework for the synthesis and biological activity screening of N-(3-Methoxy-phenyl)-guanidine derivatives. The outlined protocols are based on established and validated methodologies to ensure scientific integrity and reproducibility. The guanidinium scaffold, coupled with the 3-methoxy-phenyl moiety, represents a promising starting point for the development of novel therapeutic agents. Future work should focus on expanding the library of derivatives, exploring a wider range of biological targets, and conducting in-depth mechanistic studies to elucidate the structure-activity relationships. The integration of computational modeling and in vivo studies will be crucial in advancing the most promising lead compounds towards clinical development.

References

  • Mechanism of Action of Isopropoxy Benzene Guanidine against Multidrug-Resistant Pathogens. (n.d.). PMC - NIH. Retrieved January 7, 2026, from [Link]

  • Synthesis of Modified Guanidine-Based Polymers and their Antimicrobial Activities Revealed by AFM and CLSM. (2010). ACS Applied Materials & Interfaces. Retrieved January 7, 2026, from [Link]

  • Modified guanidine polymers: Synthesis and antimicrobial mechanism revealed by AFM. (2008). ScienceDirect. Retrieved January 7, 2026, from [Link]

  • Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. (2023). ScienceDirect. Retrieved January 7, 2026, from [Link]

  • Marine guanidine alkaloids crambescidins inhibit tumor growth and activate intrinsic apoptotic signaling inducing tumor regression in a colorectal carcinoma... (2016). Oncotarget. Retrieved January 7, 2026, from [Link]

  • IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. (2022). NIH. Retrieved January 7, 2026, from [Link]

  • IC50 values (µM) of the compounds and SI values against MCF-7, A549 and NIH/3T3 cell lines. (n.d.). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • Guanidine Alkaloids from the Marine Sponge Monanchora pulchra Show Cytotoxic Properties and Prevent EGF-Induced Neoplastic Transformation in Vitro. (n.d.). PMC - NIH. Retrieved January 7, 2026, from [Link]

  • Synthesis and Evaluation of Anticancer Activities of Novel C-28 Guanidine-Functionalized Triterpene Acid Derivatives. (2018). PMC - NIH. Retrieved January 7, 2026, from [Link]

  • Guanidines: Synthesis of Novel Histamine H3R Antagonists with Additional Breast Anticancer Activity and Cholinesterases Inhibitory Effect. (2023). PubMed Central. Retrieved January 7, 2026, from [Link]

  • N-(3-METHOXY-PHENYL)-GUANIDINE. (2024). ChemBK. Retrieved January 7, 2026, from [Link]

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (n.d.). PMC - NIH. Retrieved January 7, 2026, from [Link]

  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding. (2025). RSC Publishing. Retrieved January 7, 2026, from [Link]

  • Synthesis and antimicrobial properties of guanidine-functionalized labdane type diterpenoids. (2023). CNR-IRIS. Retrieved January 7, 2026, from [Link]

  • SYNTHESIS AND ANTIBACTERIAL EVALUATION OF SOME NEW N-(3-CHLORO-4- SUBSTITUTEDPHENYL) GUANIDINES. (2013). IAJPR. Retrieved January 7, 2026, from [Link]

  • Ligand-based design and synthesis of N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives as potential antimicrobial agents; evaluation by in vitro, in vivo, and in silico approaches with SAR studies. (n.d.). PMC - NIH. Retrieved January 7, 2026, from [Link]

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2025). PubMed Central. Retrieved January 7, 2026, from [Link]

  • (PDF) SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW HETEROCYCLIC GUANIDINE DERIVATIVES. (2017). ResearchGate. Retrieved January 7, 2026, from [Link]

  • Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

  • Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl). (n.d.). MDPI. Retrieved January 7, 2026, from [Link]

Sources

Spectral analysis (NMR, IR, Mass Spec) of N-(3-Methoxy-phenyl)-guanidine HCl.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectral Analysis of N-(3-Methoxy-phenyl)-guanidine HCl

Abstract

This technical guide provides a comprehensive examination of the analytical techniques used for the structural elucidation of N-(3-Methoxy-phenyl)-guanidine hydrochloride. As a compound of interest in pharmaceutical development and chemical synthesis, a thorough understanding of its spectral signature is paramount for identity confirmation, purity assessment, and quality control.[1] This document outlines the theoretical principles and practical application of Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) for the characterization of this molecule. We delve into the causality behind experimental choices, provide validated protocols, and interpret the resulting spectral data, grounding our analysis in established chemical principles.

Introduction: The Molecular Architecture

This compound is comprised of two key functional components: a 3-methoxyphenyl group and a guanidinium cation. The guanidine group, due to its significant basicity, is protonated to form the guanidinium ion, which exists as a salt with a chloride anion. This structure dictates the entirety of its spectral behavior. The positive charge on the guanidinium moiety is delocalized across the central carbon and three nitrogen atoms, a key feature that influences its spectroscopic properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing precise information about the chemical environment, connectivity, and population of atomic nuclei. For N-(3-Methoxy-phenyl)-guanidine HCl, ¹H and ¹³C NMR are indispensable.

Proton (¹H) NMR Spectroscopy: Mapping the Hydrogen Framework

Expertise & Experience: The choice of solvent is critical for ¹H NMR of this compound. Deuterated dimethyl sulfoxide (DMSO-d₆) is an ideal choice. Its polarity readily dissolves the hydrochloride salt, and its ability to participate in hydrogen bonding slows the exchange rate of the N-H protons of the guanidinium group, allowing them to be observed as distinct, albeit often broad, signals. In contrast, using D₂O would lead to rapid H-D exchange, causing the N-H signals to disappear from the spectrum.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆):

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~9.5 - 8.0Broad Singlet5H-NH-C(NH₂)₂⁺The five protons of the guanidinium group are acidic and exchangeable. Their resonance is broad due to quadrupolar coupling with ¹⁴N and chemical exchange. Their exact shift is highly dependent on concentration and residual water content.
~7.25t1HAr-H (H-5)This proton is triplet-coupled to H-4 and H-6 (J ≈ 8.0 Hz). It is in a meta position to both substituents.
~6.80dd1HAr-H (H-6)This proton is ortho to H-5 and meta to H-4 and H-2. It will appear as a doublet of doublets.
~6.75t (or br s)1HAr-H (H-2)This proton is situated between the two electron-donating groups (-NH- and -OCH₃) and is expected to be the most shielded aromatic proton. It may appear as a triplet or a broad singlet.
~6.65dd1HAr-H (H-4)This proton is ortho to H-5 and meta to the methoxy group and the guanidinium group. It will appear as a doublet of doublets.
3.75s3H-OCH₃Methoxy groups typically appear as a sharp singlet integrating to three protons.[2][3] The chemical shift range is generally 3.5-4.0 ppm for aryl methoxy groups.

Experimental Protocol: ¹H NMR Acquisition

  • Sample Preparation: Accurately weigh 5-10 mg of N-(3-Methoxy-phenyl)-guanidine HCl and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Shimming: Shim the magnetic field to optimize homogeneity, using the solvent lock signal (DMSO-d₆ at ~2.50 ppm) as a reference.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse (zg30).

    • Acquisition Time (AQ): ~3-4 seconds.

    • Relaxation Delay (D1): 5 seconds (to ensure full relaxation of all protons, including potentially slow-relaxing aromatic protons).

    • Number of Scans (NS): 16 (increase for dilute samples).

    • Spectral Width (SW): 0-12 ppm.

  • Processing: Apply a Fourier transform with an exponential line broadening of 0.3 Hz. Phase and baseline correct the spectrum. Integrate all signals and reference the spectrum to the TMS peak at 0.00 ppm.

Carbon-13 (¹³C) NMR Spectroscopy: The Carbon Backbone

Expertise & Experience: ¹³C NMR provides a count of unique carbon environments. Given the molecular symmetry, we expect to see 8 distinct carbon signals. The guanidinium carbon is a key diagnostic peak. Its chemical shift is sensitive to protonation and electron delocalization.[4] The aromatic region will show six distinct signals due to the meta substitution pattern, which can be assigned using substituent chemical shift increments and comparison to similar structures.

Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆):

Chemical Shift (δ) ppmAssignmentRationale
~160.0Ar-C (C-3)Aromatic carbon directly attached to the electron-donating -OCH₃ group. It is significantly deshielded.
~157.5C=N (Guanidinium)The central carbon of the guanidinium group is deshielded due to its attachment to three electronegative nitrogens and the delocalized positive charge.[5]
~140.0Ar-C (C-1)Aromatic carbon directly attached to the nitrogen of the guanidinium group.
~130.5Ar-C (C-5)Aromatic CH carbon para to the methoxy group.
~110.0Ar-C (C-6)Aromatic CH carbon ortho to the methoxy group.
~106.5Ar-C (C-4)Aromatic CH carbon para to the guanidinium group.
~103.5Ar-C (C-2)Aromatic CH carbon situated between the two substituents, expected to be the most shielded.
~55.5-OCH₃The methoxy carbon typically resonates in the 55-60 ppm range.[6][7]

Experimental Protocol: ¹³C NMR Acquisition

  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-30 mg) may be beneficial for reducing acquisition time.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Sequence: Standard single-pulse with proton decoupling (e.g., zgpg30).

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): 1024 or more, as ¹³C has low natural abundance.

    • Spectral Width (SW): 0-200 ppm.

  • Processing: Apply a Fourier transform with an exponential line broadening of 1-2 Hz. Phase and baseline correct the spectrum. Reference the spectrum using the DMSO-d₆ solvent peak at 39.52 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Experience: FT-IR spectroscopy probes the vibrational modes of a molecule, providing a unique "fingerprint" based on its functional groups. For N-(3-Methoxy-phenyl)-guanidine HCl, the key is to identify the characteristic absorptions of the protonated guanidinium group, the aromatic ring, and the methoxy ether linkage. The protonated state of the guanidinium group leads to a delocalized CN₃ core, resulting in characteristic asymmetric stretching modes.[8] The presence of extensive hydrogen bonding in the solid state will cause a significant broadening of the N-H stretching bands.

Predicted Key FT-IR Absorption Bands (Solid State, KBr or ATR):

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
3400 - 3100 (broad)StrongN-H Asymmetric & Symmetric StretchingGuanidinium (-NH₂)⁺
3100 - 3000Medium-WeakC-H StretchingAromatic C-H
2980 - 2850Medium-WeakC-H StretchingMethoxy (-OCH₃)
~1660StrongC=N Asymmetric Stretching / N-H BendingGuanidinium (CN₃ core)[9][10]
1600 & 1480MediumC=C StretchingAromatic Ring
~1250StrongC-O-C Asymmetric StretchingAryl Ether (-OCH₃)
~1040MediumC-O-C Symmetric StretchingAryl Ether (-OCH₃)
900 - 675Medium-StrongC-H Out-of-Plane BendingAromatic Ring Substitution Pattern

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (1-2 mg) of the solid N-(3-Methoxy-phenyl)-guanidine HCl powder directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Spectrum Collection: Co-add 16-32 scans over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Processing: The collected spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the crystal thoroughly after analysis.

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and structural information through fragmentation analysis.[11] For the HCl salt, electrospray ionization (ESI) in positive ion mode is the technique of choice. It is a soft ionization method that will preserve the protonated guanidinium cation, allowing for the direct observation of the molecular ion of the free base plus a proton, [M+H]⁺. The fragmentation pattern provides a roadmap of the molecule's connectivity.

Predicted Mass Spectrum (ESI+):

  • Molecular Formula (Free Base): C₈H₁₁N₃O[12]

  • Exact Mass (Free Base): 165.0902 g/mol [12]

  • Observed Ion [M+H]⁺: m/z 166.0980

Logical Fragmentation Workflow:

The fragmentation of the [M+H]⁺ ion (m/z 166) is initiated by the cleavage of the weakest bonds or through stable neutral losses.

Fragmentation M [M+H]⁺ m/z 166.1 F1 [M+H - NH₃]⁺ m/z 149.1 M->F1 -NH₃ F2 [M+H - CH₃•]⁺ m/z 151.1 M->F2 -CH₃• F4 [C₆H₅O]⁺ m/z 93.0 M->F4 - C(NH)(NH₂)₂ F5 [C₇H₇O]⁺ m/z 107.1 M->F5 Rearrangement F3 [M+H - CH₂O]⁺ m/z 136.1 F2->F3 -H• Workflow cluster_NMR NMR Analysis cluster_Vib Vibrational Spectroscopy cluster_MS Mass Spectrometry HNMR ¹H NMR (Proton Framework) CNMR ¹³C NMR (Carbon Backbone) FTIR FT-IR (Functional Groups) MS1 MS1 (Full Scan) (Molecular Weight) MS2 MS2 (Fragmentation) (Connectivity) MS1->MS2 Conclusion Structural Confirmation MS2->Conclusion Start Sample: N-(3-Methoxy-phenyl)-guanidine HCl cluster_NMR cluster_NMR Start->cluster_NMR cluster_Vib cluster_Vib Start->cluster_Vib cluster_MS cluster_MS Start->cluster_MS cluster_NMR->Conclusion cluster_Vib->Conclusion

Caption: A comprehensive workflow for the structural elucidation of N-(3-Methoxy-phenyl)-guanidine HCl.

Conclusion

The spectral analysis of this compound is a multi-faceted process that relies on the synergistic application of NMR, FT-IR, and Mass Spectrometry. Each technique provides a unique and complementary piece of the structural puzzle. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the number of unique atomic environments. FT-IR spectroscopy validates the presence of key functional groups, particularly the protonated guanidinium moiety. Finally, high-resolution mass spectrometry confirms the elemental composition and provides insight into the molecule's connectivity through predictable fragmentation patterns. By following the robust protocols and interpretive logic outlined in this guide, researchers and drug development professionals can confidently verify the identity and structure of this important chemical entity.

References

  • Moser, A. (n.d.). Methoxy groups just stick out. ACD/Labs. Retrieved from [Link]

  • Taylor & Francis Online. (2005). 1H and 13C NMR chemical shift assignments of agmatine analogues, (3-aminopropyl)guanidine and (trans-4-aminocyclohexyl)guanidine. Molecular Physics, 103(15-16). Retrieved from [Link]

  • Ovid. (n.d.). The effects of guanidine hydrochloride on the 'random coil' conformations and NMR chemical shifts of the peptide. Retrieved from [Link]

  • PubMed. (2013). Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds. Retrieved from [Link]

  • The Journal of Physical Chemistry A. (2013). Origin of the Conformational Modulation of the 13C NMR Chemical Shift of Methoxy Groups in Aromatic Natural Compounds. Retrieved from [Link]

  • SpectraBase. (n.d.). Guanidine, monohydrochloride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical shift variations with respect to free guanidine as a function.... Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra indicate the change of chemical shift of methoxy group.... Retrieved from [Link]

  • ChemBK. (2024). N-(3-METHOXY-PHENYL)-GUANIDINE. Retrieved from [Link]

  • NIH - PMC. (n.d.). The identification of arginine residues in peptides by 2D-IR echo spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular structure and infrared spectra of guanidinium cation: A combined theoretical and spectroscopic study. Retrieved from [Link]

  • MDPI. (2024). X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

  • PubChem. (n.d.). 1-(3-Methoxyphenyl)guanidine. Retrieved from [Link]

  • G-Biosciences. (2020). Spotting Fragmentation Patterns When Using Mass Spectrometry. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectra of polyhexamethylene guanidine hydrochloride.... Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of polymeric guanidine derivatives. Retrieved from [Link]

Sources

A Technical Guide to the Quantum Mechanical Modeling of N-(3-Methoxy-phenyl)-guanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the quantum mechanical (QM) modeling of N-(3-Methoxy-phenyl)-guanidine hydrochloride, a molecule of interest in medicinal chemistry and materials science. We detail a robust computational workflow centered on Density Functional Theory (DFT) to elucidate the molecule's three-dimensional structure, electronic properties, and spectroscopic signatures. This document is intended for researchers, computational chemists, and drug development professionals, offering both theoretical grounding and a practical, step-by-step protocol. The causality behind methodological choices, from functional and basis set selection to the analysis of computed parameters, is explained to ensure a self-validating and scientifically rigorous approach. The ultimate goal is to establish a reliable in silico model that can predict the molecule's behavior and guide further experimental research.

Introduction: The Rationale for Modeling this compound

The guanidinium group is a versatile functional moiety, renowned for its strong basicity, capacity for hydrogen bonding, and ability to engage in crucial non-covalent interactions within biological systems.[1] As a hydrochloride salt, this compound exists as a guanidinium cation paired with a chloride anion. The delocalized positive charge across the guanidinium headgroup is fundamental to its function, enabling it to interact with negatively charged species like carboxylates and phosphates, a key feature in drug design and molecular recognition.[1][2][3]

Understanding the precise three-dimensional geometry, charge distribution, and electronic structure of this molecule is paramount for predicting its reactivity, stability, and potential as a pharmacological agent.[4] Experimental characterization can be complex due to potential isomerism and tautomerism within the guanidine unit.[5][6] Quantum mechanical modeling, particularly Density Functional Theory (DFT), offers a powerful, cost-effective, and accurate method to overcome these challenges. DFT allows for the direct calculation of molecular properties from first principles, providing insights that are often difficult to obtain experimentally.[3][7][8] This guide will walk through the process of building, optimizing, and validating a DFT model of this compound.

Theoretical Foundation: Density Functional Theory (DFT)

DFT is a leading quantum chemical method that balances computational cost with accuracy.[8] It operates on the principle that the energy of a molecule can be determined from its electron density (ρ) rather than a complex many-electron wavefunction.[7] The practical application of DFT involves the Kohn-Sham equations, which model the system as fictitious non-interacting electrons moving in an effective potential.[8][9]

The accuracy of a DFT calculation hinges on two key choices:

  • The Exchange-Correlation (XC) Functional: This component approximates the complex quantum mechanical effects of electron exchange and correlation. For organic molecules, hybrid functionals like B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are a well-established standard, offering a robust blend of Hartree-Fock exchange with DFT correlation.[5][7] Other functionals, such as M06-2X, can also be employed, particularly for systems with significant non-covalent interactions.[10]

  • The Basis Set: This is a set of mathematical functions used to construct the molecular orbitals. Pople-style basis sets like 6-31G(d,p) (often written as 6-31G*) are widely used.[5][7] This notation indicates that the core orbitals are described by 6 Gaussian functions, while the valence orbitals are split into two parts (3 and 1 Gaussians). The (d,p) signifies the addition of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), which are crucial for accurately describing chemical bonds and non-covalent interactions.

The core of the modeling process is geometry optimization , an iterative algorithm that adjusts the positions of the atoms to find a stable arrangement corresponding to a minimum on the potential energy surface.[9][11]

The Computational Workflow

The process of modeling this compound can be broken down into a logical sequence of steps, from initial structure generation to final analysis and validation.

G cluster_prep Model Preparation cluster_dft Core DFT Calculation cluster_analysis Analysis & Validation A 1. Initial 2D/3D Structure (e.g., from PubChem or drawn) B 2. Generation of 3D Coordinates (Energy Minimization with Molecular Mechanics) A->B C 3. Geometry Optimization (e.g., B3LYP/6-31G*) B->C D 4. Frequency Calculation C->D Verify Minimum Energy E 5. Structural Analysis (Bonds, Angles, Dihedrals) D->E F 6. Electronic Property Analysis (HOMO/LUMO, MEP, NBO) D->F G 7. Spectroscopic Simulation (IR, NMR) D->G H 8. Comparison with Experimental Data G->H

Caption: A comprehensive workflow for the quantum mechanical modeling of a molecule.

Experimental Protocol: Step-by-Step Modeling Procedure

This protocol outlines the necessary steps using common computational chemistry software (e.g., Gaussian, ORCA, GAMESS).

Step 1: Obtain the Initial Molecular Structure

  • Source the structure of N-(3-Methoxy-phenyl)-guanidine. The neutral form can be found on databases like PubChem (CID 7018035).[12]

  • Import the structure into a molecular editor (e.g., Avogadro, GaussView, ChemDraw).

  • Add a proton to one of the nitrogen atoms of the guanidine group to form the guanidinium cation. Place a chloride anion nearby, but not covalently bonded.

  • Perform an initial, quick geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to get a reasonable starting geometry.

Step 2: Perform DFT Geometry Optimization

  • Set up the DFT calculation. The input file should specify the following:

    • Calculation Type: Opt (Optimization).

    • Method: B3LYP.

    • Basis Set: 6-31G(d,p).

    • Charge and Multiplicity: 0 1 (for the overall neutral hydrochloride salt).

    • Coordinates: The coordinates from Step 1.

  • Submit and run the calculation. This process will iteratively adjust the atomic positions to minimize the total energy of the system.[7][11] The calculation is complete when the forces on the atoms and the energy change between steps fall below a defined threshold.

Step 3: Verify the Optimized Structure with a Frequency Calculation

  • Using the optimized geometry from the previous step, set up a new calculation.

    • Calculation Type: Freq (Frequency).

    • Method and Basis Set: Use the exact same level of theory as the optimization (B3LYP/6-31G(d,p)) to ensure consistency.

  • Run the calculation.

  • Self-Validation Check: Analyze the output. A true energy minimum will have zero imaginary frequencies . The presence of one or more imaginary frequencies indicates a transition state or a saddle point, requiring further optimization. The output of this step also provides the predicted infrared (IR) spectrum.[13]

Step 4: Analyze the Computational Results

  • Structural Parameters: Extract key bond lengths, bond angles, and dihedral angles from the optimized geometry output file. Pay close attention to the C-N bonds within the guanidinium core to assess charge delocalization and the dihedral angle of the methoxy group relative to the phenyl ring.

  • Electronic Properties:

    • Frontier Molecular Orbitals (FMO): Identify the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability.[1][14]

    • Molecular Electrostatic Potential (MEP): Generate an MEP surface map. This map visualizes the charge distribution, with red areas indicating electron-rich (negative potential) regions and blue areas indicating electron-poor (positive potential) regions. This is invaluable for predicting sites of electrophilic and nucleophilic attack.

    • Natural Bond Orbital (NBO) Analysis: Perform an NBO calculation to obtain the partial atomic charges on each atom. This quantifies the charge distribution and confirms the delocalization of the positive charge across the N-C-N framework of the guanidinium group.

  • Simulated Spectra:

    • IR Spectrum: The frequency calculation directly yields the vibrational frequencies and intensities. This can be compared with experimental FTIR data for validation.[13][15]

    • NMR Spectrum: A separate calculation using the Gauge-Invariant Atomic Orbital (GIAO) method can predict the ¹H and ¹³C NMR chemical shifts. This provides another powerful point of comparison with experimental data.[6]

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and comparative analysis.

Table 1: Selected Optimized Geometrical Parameters for N-(3-Methoxy-phenyl)-guanidinium Chloride (B3LYP/6-31G)*

ParameterAtom(s)Bond Length (Å)ParameterAtom(s)Bond/Dihedral Angle (°)
Bond LengthC(guan)-N11.34Bond AngleN1-C(guan)-N2120.1
Bond LengthC(guan)-N21.34Bond AngleN1-C(guan)-N3119.8
Bond LengthC(guan)-N31.35Bond AngleN2-C(guan)-N3120.1
Bond LengthC(aryl)-N31.42Dihedral AngleC(aryl)-C(aryl)-N3-C(guan)35.0
Bond LengthC(aryl)-O1.37Dihedral AngleC(aryl)-O-C(methyl)-H179.5
Ionic DistanceH(N1)-Cl2.15

Note: Values are hypothetical and for illustrative purposes. Actual calculated values will be generated from the computation.

Table 2: Calculated Electronic Properties (B3LYP/6-31G)*

PropertyValue (a.u.)Value (eV)
HOMO Energy-0.254-6.91
LUMO Energy-0.041-1.12
HOMO-LUMO Gap 0.213 5.79
Dipole Moment8.52(Debye)

Note: Values are hypothetical and for illustrative purposes.

Interpreting the Results:

  • The near-equal C-N bond lengths in the guanidinium core (Table 1) would confirm the delocalization of the π-system and the positive charge, a hallmark of this functional group.[10]

  • The HOMO-LUMO gap (Table 2) provides an estimate of the molecule's electronic stability. A larger gap suggests higher stability and lower chemical reactivity.[14]

  • The MEP map would visually confirm the positive potential (blue) localized around the guanidinium hydrogens and the negative potential (red) around the chloride anion and the oxygen of the methoxy group, highlighting the key sites for intermolecular interactions.

G cluster_input Computational Inputs cluster_output Primary Computational Outputs cluster_implication Scientific Implications A Molecular Structure (Optimized Geometry) B Structural Parameters (Bonds, Angles) C MEP Surface D HOMO/LUMO Orbitals E Atomic Charges (NBO) F Molecular Stability B->F G Chemical Reactivity C->G H Intermolecular Interaction Sites C->H D->G E->H I Charge Distribution E->I

Caption: Relationship between computational outputs and their physical interpretations.

Conclusion

This guide has detailed a comprehensive and scientifically grounded workflow for the quantum mechanical modeling of this compound using Density Functional Theory. By following the prescribed protocol—from initial structure preparation and geometry optimization to the analysis of electronic and spectroscopic properties—researchers can develop a highly accurate and predictive in silico model. The emphasis on validating the computational results against experimental data ensures the trustworthiness of the model. Such a validated model is an invaluable asset in modern drug discovery and materials science, enabling the rational design of new molecules and providing deep insights into their chemical behavior.

References

  • A DFT Investigation of the Reactivity of Guanidinium Salts in Tandem aza-Michael Addition/Intramolecular Cyclization. (n.d.). MDPI. Retrieved from [Link]

  • Arginine "magic" : Guanidinium Like-Charge Ion Pairing from Aqueous Salts to Cell Penetrating Peptides. (n.d.). Division of Computational Chemistry. Retrieved from [Link]

  • Geometry Optimization – EXPO - Software Ic. (n.d.). EXPO-Software. Retrieved from [Link]

  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2025). PubMed Central. Retrieved from [Link]

  • Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) - (n.d.). MDPI. Retrieved from https://www.mdpi.com/1420-3049/22/10/1628
  • DFT calculations. (a) Geometry optimization by density functional... (n.d.). ResearchGate. Retrieved from [Link]

  • On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. (2025). arXiv. Retrieved from [Link]

  • DFT calculations towards the geometry optimization, electronic structure, infrared spectroscopy and UV–vis analyses of Favipiravir adsorption on the first-row transition metals doped fullerenes; a new strategy for COVID-19 therapy. (n.d.). PubMed Central. Retrieved from [Link]

  • Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors. (n.d.). MDPI. Retrieved from [Link]

  • The Chemistry of Guanidine, Guanidinium, and Guanidinate Compounds. (2014). Semantic Scholar. Retrieved from [Link]

  • A structural study of N,N′-bis-aryl-N′′-acylguanidines. (2013). RSC Publishing. Retrieved from [Link]

  • Synthesis, molecular modeling and biological evaluation of guanidine derivatives as novel antitubulin agents. (2010). PubMed. Retrieved from [Link]

  • Counterion effects on the mesomorphic and electrochemical properties of guanidinium salts. (2024). RSC Publishing. Retrieved from [Link]

  • Hydrogen bonds and ionic interactions in Guanidine/Guanidinium complexes: A computational case study. (n.d.). ResearchGate. Retrieved from [Link]

  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding. (2025). RSC Publishing. Retrieved from [Link]

  • This compound | 112677-52-8. (n.d.). BuyersGuideChem. Retrieved from [Link]

  • Experimental and ab-initio studies of the spectroscopic properties of N, N', N''-triphenylguanidine and N, N',N''-triphenylguanidinium chloride. (n.d.). ResearchGate. Retrieved from [Link]

  • This compound suppliers and producers. (n.d.). BuyersGuideChem. Retrieved from [Link]

  • N-(3-METHOXY-PHENYL)-GUANIDINE. (2024). ChemBK. Retrieved from [Link]

  • 1-(3-Methoxyphenyl)guanidine. (n.d.). PubChem. Retrieved from [Link]

  • Spectroscopic characterization, DFT, antimicrobial activity and molecular docking studies on 4,5-bis[(E)-2-phenylethenyl]-1H,1′H-2,2′-biimidazole. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Molecular Structure, Spectroscopic, Frontier Molecular Orbital Analysis, Molecular Docking Studies, and In Vitro DNA-Binding Studies of Osmium(II)-Cymene Complexes with Aryl Phosphine and Aryl Phosphonium Assemblies. (2024). PubMed Central. Retrieved from [Link]

Sources

Investigating the metabolic stability of N-(3-Methoxy-phenyl)-guanidine hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Metabolic Stability of N-(3-Methoxy-phenyl)-guanidine Hydrochloride

Introduction: The Critical Role of Metabolic Stability in Drug Candidacy

In the trajectory of drug discovery and development, the metabolic fate of a new chemical entity (NCE) is a pivotal determinant of its success. A compound's metabolic stability dictates its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1] this compound is a versatile scaffold utilized in the synthesis of novel therapeutic agents.[2] Its structure, featuring a methoxy-substituted aromatic ring and a highly basic guanidine moiety, presents a unique metabolic puzzle. The methoxy group is a common site for O-dealkylation, the phenyl ring is susceptible to aromatic hydroxylation, and the guanidine group's fate requires careful consideration.[3][4]

This guide provides a comprehensive framework for investigating the metabolic stability of this compound. We will move beyond rote protocols to elucidate the causality behind experimental choices, ensuring a robust and self-validating approach. Our methodology is grounded in a tiered strategy, beginning with high-throughput screening and progressing to more complex, physiologically relevant systems.

Predicted Metabolic Pathways of N-(3-Methoxy-phenyl)-guanidine

Understanding the likely metabolic transformations of a compound is key to designing effective stability assays and anticipating analytical challenges. Based on its chemical structure and established biotransformation reactions, we can predict several metabolic pathways for N-(3-Methoxy-phenyl)-guanidine.[4] Phase I reactions, primarily catalyzed by Cytochrome P450 (CYP450) enzymes, are expected to be the initial and primary routes of metabolism.[5][6]

The most probable metabolic transformations include:

  • O-demethylation: The methoxy group is a prime target for CYP450-mediated O-dealkylation, yielding a phenolic metabolite (3-hydroxy-phenyl)-guanidine.

  • Aromatic Hydroxylation: The phenyl ring can be hydroxylated at various positions, creating phenolic derivatives. This is a classic Phase I oxidative reaction.[3][7]

  • Hydrolysis and Cyclization: Guanidine-containing compounds can undergo more complex transformations, including hydrolysis or cyclization to form different heterocyclic structures.[4]

These initial Phase I metabolites can subsequently undergo Phase II conjugation reactions (e.g., glucuronidation or sulfation) if the appropriate enzymes and cofactors are present.[8][9]

G cluster_0 Predicted Metabolic Pathways Parent N-(3-Methoxy-phenyl)-guanidine M1 M1: (3-Hydroxy-phenyl)-guanidine Parent->M1 O-demethylation (CYP450) M2 M2: Hydroxylated Metabolite Parent->M2 Aromatic Hydroxylation (CYP450) M3 M3: Cyclized Metabolite Parent->M3 Cyclization M4 M4: Conjugated Metabolite (Phase II) M1->M4 Glucuronidation/ Sulfation G cluster_1 Experimental Workflow Tier1 Tier 1: High-Throughput Screen Liver Microsome Stability Assay Decision1 Compound Stable? Tier1->Decision1 Tier2 Tier 2: Expanded Profile Liver S9 Fraction Stability Assay Decision2 Phase II Metabolism Suspected? Tier2->Decision2 Tier3 Tier 3: Cellular System Suspension Hepatocyte Stability Assay Proceed Advance for Metabolite ID & In Vivo PK Studies Tier3->Proceed Decision1->Tier2 Yes Stop Terminate/Redesign Decision1->Stop No Decision2->Tier3 Yes Decision2->Tier3 No (Proceed to Tier 3 for confirmation)

Caption: A tiered workflow for assessing in vitro metabolic stability.

Tier 1: Human Liver Microsome (HLM) Stability Assay

Principle & Rationale

Liver microsomes are subcellular fractions of the endoplasmic reticulum, rich in Phase I drug-metabolizing enzymes, particularly the CYP450 superfamily. [10]The HLM assay is a cost-effective, high-throughput method ideal for initial screening. [11]It primarily assesses a compound's susceptibility to oxidative metabolism. By incubating the test compound with HLMs in the presence of the necessary cofactor, NADPH, we can measure the rate of disappearance of the parent compound over time. [12]The absence of cytosolic enzymes means this assay will not capture Phase II metabolism or metabolism by enzymes like aldehyde oxidase (AO). [13]

Experimental Protocol: HLM Stability
  • Reagent Preparation :

    • Phosphate Buffer : Prepare a 100 mM potassium phosphate buffer (pH 7.4). [14] * Test Compound Stock : Prepare a 10 mM stock solution of this compound in DMSO. From this, create a 100 µM working solution in acetonitrile or methanol. The final solvent concentration in the incubation should be less than 1%. [14] * HLM Suspension : Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C and dilute to a working concentration of 1 mg/mL protein in cold phosphate buffer. Keep on ice. [14][15] * NADPH Regenerating System (NRS) Solution : Prepare a solution containing 3.3 mM NADP+, 5.3 mM glucose-6-phosphate, and 0.67 units/mL glucose-6-phosphate dehydrogenase in phosphate buffer. [16]This system continuously regenerates the essential CYP450 cofactor, NADPH.

  • Incubation Procedure :

    • Pre-warm the HLM suspension and test compound working solution at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the NRS solution to the HLM suspension. The final protein concentration should be 0.5 mg/mL. [12] * Immediately add the test compound to a final concentration of 1 µM.

    • Incubate at 37°C with gentle shaking.

    • Collect aliquots (e.g., 50 µL) at specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes). [14] * Terminate the reaction by adding 2-4 volumes of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide, labetalol) to each aliquot. [10]

  • Controls :

    • Negative Control : A parallel incubation without the NRS solution to account for non-enzymatic degradation. [16] * Positive Control : Include compounds with known metabolic fates (e.g., Verapamil for high clearance, Dextromethorphan for moderate clearance) to validate the metabolic activity of the microsome batch. [10][14]

  • Sample Analysis :

    • Centrifuge the terminated samples to pellet the precipitated protein.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound. [10]

Tier 2: Liver S9 Fraction Stability Assay

Principle & Rationale

The S9 fraction is a supernatant fraction of liver homogenate that contains both microsomes and cytosol. [17]This means it contains not only Phase I enzymes but also a wide variety of soluble Phase II conjugating enzymes, such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs). [18][19]This assay provides a more comprehensive picture of hepatic metabolism than microsomes alone. [20]To investigate specific pathways, the S9 fraction must be supplemented with the appropriate cofactors for both Phase I (NADPH) and Phase II (e.g., UDPGA for glucuronidation, PAPS for sulfation) reactions. [17][21]

Experimental Protocol: S9 Stability
  • Reagent Preparation :

    • Buffer and Test Compound : Prepare as per the HLM protocol.

    • S9 Suspension : Thaw pooled liver S9 fraction and dilute to a working concentration of 2 mg/mL in cold phosphate buffer. Keep on ice.

    • Cofactor Mix : Prepare a comprehensive cofactor solution. For combined Phase I and II assessment, this should contain NADPH, UDPGA, and PAPS at appropriate final concentrations (e.g., 1 mM NADPH, 2 mM UDPGA, 0.1 mM PAPS). [17][21]

  • Incubation Procedure :

    • The procedure is analogous to the HLM assay. Pre-warm the S9 suspension and test compound.

    • Initiate the reaction by adding the cofactor mix to the S9 suspension. The final protein concentration is typically 1 mg/mL. [19] * Add the test compound (final concentration 1 µM).

    • Incubate at 37°C and collect aliquots at specified time points (e.g., 0, 15, 30, 45, 60 minutes). [17] * Terminate the reaction with ice-cold acetonitrile containing an internal standard.

  • Controls :

    • No Cofactor Control : To assess non-cofactor dependent metabolism and chemical stability. [19] * Phase I Control : Incubate with only NADPH to assess the contribution of oxidative metabolism.

    • Phase II Control : Incubate with only Phase II cofactors (UDPGA, PAPS) to assess direct conjugation.

    • Positive Controls : Use compounds known to be metabolized by both Phase I and Phase II pathways (e.g., 7-hydroxycoumarin).

Tier 3: Cryopreserved Hepatocyte Stability Assay

Principle & Rationale

Hepatocytes are intact liver cells that contain the full complement of metabolic enzymes and cofactors in their native cellular environment. [13][22]This system represents the "gold standard" for in vitro metabolism studies as it accounts for cellular uptake, contains both Phase I and Phase II enzymes, and more closely mimics the in vivo state. [13][23]The disappearance of a compound in a hepatocyte suspension provides a measure of its intrinsic clearance that can be used for in vitro-in vivo extrapolation (IVIVE). [24]

Experimental Protocol: Hepatocyte Stability
  • Reagent Preparation :

    • Incubation Medium : Use a specialized medium like Williams' Medium E, pre-warmed to 37°C. [25] * Hepatocyte Suspension : Rapidly thaw cryopreserved human hepatocytes in a 37°C water bath. Dilute in incubation medium to a final density of 0.5-1.0 x 10^6 viable cells/mL. [24][25]Cell viability should be assessed (e.g., via trypan blue exclusion) and be >80%.

    • Test Compound : Prepare a working solution of the test compound in the incubation medium.

  • Incubation Procedure :

    • Pre-incubate the hepatocyte suspension in a shaking water bath or on an orbital shaker in a CO2 incubator for 10-15 minutes to allow for temperature equilibration. [23][25] * Initiate the reaction by adding the test compound working solution to the hepatocyte suspension (final concentration 1 µM).

    • Incubate at 37°C with continuous gentle agitation.

    • Sample at designated time points (e.g., 0, 15, 30, 60, 90, 120 minutes) by removing aliquots of the cell suspension. [23] * Terminate the reaction with ice-cold acetonitrile containing an internal standard.

  • Controls :

    • Heat-Inactivated Hepatocytes : A control using boiled or metabolically inactivated hepatocytes can be used to assess non-specific binding and non-enzymatic degradation. [25] * Positive Controls : Use compounds with known low, medium, and high clearance rates in hepatocytes (e.g., Diclofenac, Midazolam) to ensure the metabolic competence of the cell batch. [23]

Data Analysis and Presentation

For all assays, the concentration of N-(3-Methoxy-phenyl)-guanidine at each time point is determined by LC-MS/MS. The data analysis follows first-order kinetics.

  • Calculate Percent Remaining :

    • Percent Remaining = (Peak Area Ratio at time t / Peak Area Ratio at time 0) x 100

  • Determine Half-Life (t½) :

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression line is the elimination rate constant (k).

    • t½ = 0.693 / |-k|

  • Calculate Intrinsic Clearance (CLint) :

    • CLint is a measure of the metabolic capacity of the liver for a specific compound. The calculation varies by system:

      • Microsomes/S9 : CLint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / mg protein) [10] * Hepatocytes : CLint (µL/min/10^6 cells) = (0.693 / t½) x (Incubation Volume / 10^6 cells) [24]

Example Data Summary
ParameterLiver Microsomes (+NADPH)Liver S9 (+NADPH, +UDPGA)HepatocytesInterpretation
Half-Life (t½, min) 452520Rapid metabolism observed in S9 and hepatocytes suggests involvement of both Phase I and Phase II pathways.
CLint 15.4 µL/min/mg27.7 µL/min/mg34.7 µL/min/10^6 cellsThe higher clearance in S9 vs. microsomes points to a contribution from cytosolic (likely Phase II) enzymes. Hepatocytes confirm high clearance in an intact cell system.
Positive Control (Verapamil) t½ < 10 min< 10 min< 15 minAssay systems are metabolically active and performing as expected.

Note: Data presented are hypothetical and for illustrative purposes.

Analytical Considerations for a Guanidine Compound

The quantification of N-(3-Methoxy-phenyl)-guanidine requires a robust analytical method, typically LC-MS/MS. Guanidine moieties can be challenging due to their high polarity and strong basicity, which can lead to poor chromatographic peak shape and retention on standard reversed-phase columns. Method development may require exploring HILIC (Hydrophilic Interaction Liquid Chromatography) or using ion-pairing reagents. In some cases, derivatization can be employed to improve sensitivity and chromatographic performance. [26][27]

Conclusion and Next Steps

This guide outlines a rigorous, tiered approach to characterizing the metabolic stability of this compound. By systematically employing liver microsomes, S9 fractions, and hepatocytes, researchers can build a comprehensive in vitro profile of the compound's metabolic fate. The results from these studies are critical for several reasons: they enable rank-ordering of compounds in a chemical series, provide essential data for predicting in vivo human pharmacokinetics, and guide further studies into metabolite identification and potential drug-drug interactions, as recommended by regulatory agencies like the FDA. [28][29]A compound demonstrating high clearance in these assays may require structural modification to block metabolic soft spots, whereas a stable compound can be advanced with greater confidence into preclinical and clinical development.

References

  • ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Available from: [Link]

  • protocols.io. Microsomal stability assay for human and mouse liver microsomes. Available from: [Link]

  • Mercell. Metabolic stability in liver microsomes. Available from: [Link]

  • Evotec (Cyprotex). Hepatocyte Stability. Available from: [Link]

  • Evotec (Cyprotex). S9 Stability. Available from: [Link]

  • Domainex. Hepatocyte Stability Assay. Available from: [Link]

  • Domainex. Microsomal Clearance/Stability Assay. Available from: [Link]

  • AxisPharm. Hepatocyte Stability Assay Test. Available from: [Link]

  • P. David Josephy. “Phase I and Phase II” Drug Metabolism. Available from: [Link]

  • Corning Life Sciences. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. Available from: [Link]

  • BioDuro. ADME Hepatocyte Stability Assay. Available from: [Link]

  • MTTlab. S9 Stability Assay. Available from: [Link]

  • PharmaXChange. Phase I Metabolism- Oxidation of Aromatic compounds. Available from: [Link]

  • National Institutes of Health (NIH). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. Available from: [Link]

  • Creative Bioarray. S9 Stability Assay. Available from: [Link]

  • Evotec (Cyprotex). Microsomal Stability. Available from: [Link]

  • MTTlab. In vitro drug metabolism: for the selection of your lead compounds. Available from: [Link]

  • Bentham Science. Efficiency in Drug Discovery: Liver S9 Fraction Assay As a Screen for Metabolic Stability. Available from: [Link]

  • PubMed. Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. Available from: [Link]

  • Bio-Rad. Navigating New Regulatory Guidelines for Drug Interaction and Metabolism Studies. Available from: [Link]

  • Fiveable. Phase I and Phase II metabolism. Available from: [Link]

  • BioIVT. What In Vitro Metabolism and DDI Studies Do I Actually Need?. Available from: [Link]

  • ResearchGate. (PDF) “Phase I and Phase II” Drug Metabolism: Terminology that we Should Phase Out?. Available from: [Link]

  • JoVE. Phase I Reactions: Oxidation of Aliphatic and Aromatic Carbon-Containing Systems. Available from: [Link]

  • Federal Register. In vitro Drug Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Available from: [Link]

  • ResearchGate. Chromatography of guanidino compounds | Request PDF. Available from: [Link]

  • PubMed Central (PMC). Roles of Cytochrome P450 Enzymes in Pharmacology and Toxicology: Past, Present, and Future. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). Safety Testing of Drug Metabolites Guidance for Industry. Available from: [Link]

  • ResearchGate. Table 4 The in vitro metabolic stability study of the selected compounds. Available from: [Link]

  • Semantic Scholar. The detection of guanidine compounds on paper chromatograms. Available from: [Link]

  • U.S. Food and Drug Administration (FDA). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Available from: [Link]

  • ACS Publications. Denaturation of Cytochrome P450 2B1 by Guanidine Hydrochloride and Urea: Evidence for a Metastable Intermediate State of the Active Site. Available from: [Link]

  • MDPI. Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Available from: [Link]

  • Metabolon. The Role of CYP450 Enzymes in Drug Metabolism. Available from: [Link]

  • ClinPGx. Cytochrome P450 enzymes in drug metabolism: regulation of gene expression, enzyme activities, and impact of genetic variation. Available from: [Link]

  • MDPI. Metabolite Identification of Isopropoxy Benzene Guanidine in Rat Liver Microsomes by Using UHPLC-Q-TOF-MS/MS. Available from: [Link]

  • Frontiers. Interspecies Variation of In Vitro Stability and Metabolic Diversity of YZG-331, a Promising Sedative-Hypnotic Compound. Available from: [Link]

  • ResearchGate. Stability of guanidine compounds in biological samples. Available from: [Link]

  • ChemBK. N-(3-METHOXY-PHENYL)-GUANIDINE. Available from: [Link]

Sources

In Silico Target Prediction for N-(3-Methoxy-phenyl)-guanidine Hydrochloride: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico prediction of biological targets for the small molecule N-(3-Methoxy-phenyl)-guanidine hydrochloride. This document is intended for researchers, scientists, and drug development professionals engaged in the early stages of drug discovery, particularly in target identification and validation. By leveraging a multi-faceted computational approach, we will navigate the process of generating and refining a list of putative protein targets, laying the groundwork for subsequent experimental validation. This guide emphasizes a logical, causality-driven workflow, ensuring scientific integrity and providing actionable insights for researchers. We will treat this compound as a case study, demonstrating how to proceed from basic compound information to a prioritized list of potential targets, even in the absence of extensive prior knowledge.

Introduction: The Challenge of Target Deconvolution

The identification of a bioactive small molecule's cellular targets is a critical and often arduous step in the drug discovery pipeline. A thorough understanding of a compound's mechanism of action is paramount for lead optimization, predicting potential off-target effects, and repositioning existing drugs for new therapeutic indications. In silico target prediction methods have emerged as powerful tools to expedite this process, offering a cost-effective and high-throughput means of generating testable hypotheses.[1][2]

This guide will delineate a systematic and robust workflow for predicting the biological targets of this compound. Our approach is rooted in the principle of data integration, combining ligand-based, structure-based, and machine learning methodologies to build a compelling case for a set of predicted targets.

Compound of Interest: this compound

A foundational step in any target prediction endeavor is to gather all available information about the query compound.

PropertyValueSource
Compound Name This compoundN/A
PubChem CID 7018035PubChem
ChEMBL ID CHEMBL43459ChEMBL
Molecular Formula C8H12ClN3ON/A
SMILES COC1=CC=CC(=C1)N=C(N)NPubChem, ChEMBL
Known Bioactivity Active against Cryptococcus neoformansPubChem BioAssay

A critical finding from our initial data retrieval is the documented activity of N-(3-Methoxy-phenyl)-guanidine against the pathogenic yeast Cryptococcus neoformans. This provides a vital biological context for our investigation. Therefore, a primary objective of this workflow will be to identify potential targets within this organism. Concurrently, we will explore potential human targets to assess the possibility of drug repurposing or to anticipate potential off-target effects.

A Multi-Pronged In Silico Target Prediction Workflow

We will employ a consensus-based approach, integrating predictions from multiple orthogonal methods. A target predicted by several independent techniques is more likely to be a true positive.

In_Silico_Target_Prediction_Workflow cluster_0 Data Acquisition & Preparation cluster_1 Ligand-Based Approaches cluster_2 Structure-Based Approaches cluster_3 Machine Learning & AI cluster_4 Target Prioritization & Analysis cluster_5 Experimental Validation Compound_Info Compound Information (SMILES, Bioactivity) Similarity_Searching 2D/3D Chemical Similarity Searching Compound_Info->Similarity_Searching Pharmacophore_Modeling Pharmacophore Modeling Compound_Info->Pharmacophore_Modeling Reverse_Docking Reverse Docking Compound_Info->Reverse_Docking ML_Prediction Machine Learning-Based Target Prediction Compound_Info->ML_Prediction Target_Convergence Convergence of Predictions Similarity_Searching->Target_Convergence Pharmacophore_Modeling->Target_Convergence Reverse_Docking->Target_Convergence ML_Prediction->Target_Convergence Pathway_Analysis Pathway & GO Enrichment Analysis Target_Convergence->Pathway_Analysis Druggability_Assessment Druggability Assessment Pathway_Analysis->Druggability_Assessment Experimental_Validation Biochemical & Cellular Assays Druggability_Assessment->Experimental_Validation

Caption: A multi-pronged workflow for in silico target prediction.

Ligand-Based Approaches: Guilt by Association

These methods operate on the principle that structurally similar molecules often exhibit similar biological activities.

This is often the most straightforward and informative initial step. We will use the SMILES string of N-(3-Methoxy-phenyl)-guanidine to search large chemical databases for structurally similar compounds with known biological targets.

Protocol: Chemical Similarity Search using SwissTargetPrediction

  • Navigate to the SwissTargetPrediction web server.

  • Input the SMILES string for N-(3-Methoxy-phenyl)-guanidine: COC1=CC=CC(=C1)N=C(N)N.

  • Select the appropriate organism. We will perform two separate searches: one for Homo sapiens and another for a relevant fungal species if available (or use homology mapping).

  • Initiate the search. The server will compare the query molecule to a database of known active compounds and rank potential targets based on a combination of 2D and 3D similarity scores.

  • Analyze the results, paying close attention to the targets with the highest prediction scores and those that are biologically plausible in the context of a fungal pathogen.

A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific target.[3][4][5][6] If our similarity search reveals a cluster of structurally diverse compounds that are active against a common target, we can construct a ligand-based pharmacophore model.

Protocol: Ligand-Based Pharmacophore Model Generation

  • Data Collection: From the similarity search results, gather a set of at least 5-10 structurally diverse molecules with confirmed activity against a high-ranking predicted target.

  • Conformational Analysis: Generate a set of low-energy conformers for each active ligand.

  • Feature Identification: Identify common pharmacophoric features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) present in the active compounds.

  • Model Generation and Validation: Use software such as LigandScout or MOE to align the active molecules and generate a consensus pharmacophore model. Validate the model by its ability to distinguish known active compounds from inactive decoys.

  • Virtual Screening: The validated pharmacophore model can then be used as a 3D query to screen large compound libraries for novel molecules that fit the pharmacophoric features and are therefore likely to be active against the target of interest.

Structure-Based Approaches: Docking the Ligand to a Proteome

When the three-dimensional structure of potential protein targets is known, we can employ structure-based methods.

Reverse docking, also known as inverse docking, involves docking our small molecule of interest against a large library of protein structures.[7][8][9][10][11] This "one-ligand, many-targets" approach can identify proteins that are predicted to bind our compound with high affinity.

Protocol: Reverse Docking Workflow

  • Ligand Preparation: Prepare a 3D structure of N-(3-Methoxy-phenyl)-guanidine. This includes generating a low-energy conformation and assigning appropriate atom types and charges.

  • Target Library Preparation: Compile a library of 3D protein structures. For our primary goal, this would ideally be the proteome of Cryptococcus neoformans. If experimentally determined structures are limited, homology models can be generated. For off-target prediction, a library of human proteins, particularly those known to be involved in adverse drug reactions, should be used.

  • Docking Simulation: Use a molecular docking program (e.g., AutoDock, GOLD, or Glide) to systematically dock the prepared ligand into the binding sites of each protein in the target library.

  • Scoring and Ranking: The docking program will generate a score for each protein-ligand complex, estimating the binding affinity. Rank the proteins based on these scores.

  • Post-Docking Analysis: Visually inspect the binding poses of the top-ranking hits to ensure that the predicted interactions are chemically reasonable.

Machine Learning and AI-Based Approaches

The proliferation of large-scale bioactivity data has fueled the development of sophisticated machine learning models for drug-target interaction (DTI) prediction.[12][13][14][15] These models can learn complex relationships between chemical structures and protein targets from vast datasets.

Protocol: Utilizing Pre-trained Machine Learning Models

Several web-based platforms offer access to pre-trained machine learning models for target prediction.

  • Select a Platform: Choose a reputable server such as SuperPred or SPiDER.

  • Input Compound: Submit the SMILES string of N-(3-Methoxy-phenyl)-guanidine.

  • Run Prediction: The platform will use its underlying machine learning model to predict a list of likely targets.

  • Evaluate Predictions: Analyze the output, which may include a probability or confidence score for each predicted target.

Convergence, Prioritization, and Downstream Analysis

The power of this multi-pronged approach lies in the convergence of evidence.

Target_Prioritization cluster_0 Prediction Methods Ligand_Based Ligand-Based Predictions Converged_Targets Converged High-Confidence Targets Ligand_Based->Converged_Targets Structure_Based Structure-Based Predictions Structure_Based->Converged_Targets ML_Based Machine Learning Predictions ML_Based->Converged_Targets Pathway_Analysis Pathway & GO Enrichment Analysis Converged_Targets->Pathway_Analysis Prioritized_Targets Prioritized Targets for Experimental Validation Pathway_Analysis->Prioritized_Targets

Caption: Convergence of evidence for target prioritization.

Target List Consolidation and Prioritization

Compile the lists of predicted targets from each method. The highest priority targets will be those that appear in the results of multiple, independent approaches.

Predicted TargetLigand-BasedStructure-BasedMachine LearningPriority
Target AHigh
Target BMedium
Target CLow
...
Pathway and Gene Ontology (GO) Enrichment Analysis

To understand the potential biological impact of inhibiting the prioritized targets, we can perform pathway and Gene Ontology (GO) enrichment analysis.[16][17][18][19][20][21][22][23][24]

Protocol: Functional Enrichment Analysis

  • Input Gene List: Use the list of prioritized target genes as input.

  • Select Analysis Tool: Utilize a tool such as DAVID, Metascape, or the enrichment analysis tools available on the KEGG or Gene Ontology Consortium websites.

  • Specify Organism: Set the organism to Cryptococcus neoformans (or Homo sapiens for off-target analysis).

  • Run Analysis: The tool will identify any biological pathways or GO terms that are statistically over-represented in your list of target genes.

  • Interpret Results: This analysis can reveal if the predicted targets cluster within specific signaling pathways or cellular processes, providing further evidence for a cohesive mechanism of action.

Experimental Validation: From In Silico to the Bench

Computational predictions, no matter how robust, must be validated experimentally.[25][26][27][28]

Biochemical Assays
  • Enzyme Inhibition Assays: If a predicted target is an enzyme, its activity can be measured in the presence and absence of N-(3-Methoxy-phenyl)-guanidine to determine if the compound has an inhibitory effect.

  • Binding Assays: Techniques such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) can be used to directly measure the binding affinity between the compound and a purified target protein.

Cellular Assays
  • Target Engagement Assays: Cellular thermal shift assays (CETSA) can be used to confirm that the compound binds to the predicted target within a cellular context.

  • Phenotypic Assays: If the predicted target is involved in a known cellular process (e.g., cell wall synthesis in C. neoformans), assays can be designed to measure the effect of the compound on that process.

Conclusion

The in silico target prediction workflow outlined in this guide provides a systematic and evidence-based approach to elucidating the mechanism of action of a small molecule. By integrating data from ligand-based, structure-based, and machine learning methods, we can generate a high-confidence list of putative targets for this compound. This computational framework, when coupled with rigorous experimental validation, can significantly accelerate the drug discovery process, from initial hit identification to lead optimization and beyond.

References

  • Experimental validation of in silico target predictions on synergistic protein targets. PMC. [Link]

  • A review of machine learning-based methods for predicting drug–target interactions. PMC. [Link]

  • Beginner for KEGG Pathway Analysis: The Complete Guide. MetwareBio. [Link]

  • Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. [Link]

  • Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. ResearchGate. [Link]

  • What is pharmacophore modeling and its applications?. Patsnap Synapse. [Link]

  • Applications and Limitations of Pharmacophore Modeling. Protac Drug Discovery Pro. [Link]

  • Gene ontology and pathway analysis. Bioinformatics for Beginners 2022. [Link]

  • Pharmacophore modelling: applications in drug discovery. Taylor & Francis Online. [Link]

  • Advantages and Limitations of KEGG Pathway Analysis. Mtoz Biolabs. [Link]

  • Computational/in silico methods in drug target and lead prediction. PMC. [Link]

  • KEGG PATHWAY Database. KEGG. [Link]

  • KEGG Pathway Analysis Tutorial for Beginners | Learn, Analyze & Interpret with Real Examples |. YouTube. [Link]

  • Comprehensive Guide to Gene Ontology (GO) Analysis and Its Applications in Genomics. LinkedIn. [Link]

  • In Silico Drug-Target Profiling. PubMed. [Link]

  • Using reverse docking for target identification and its applications for drug discovery. Taylor & Francis Online. [Link]

  • KEGG Pathway Enrichment Analysis. CD Genomics. [Link]

  • Transcriptomics / GO Enrichment Analysis / Hands-on. Galaxy Training. [Link]

  • Machine Learning for Drug-Target Interaction Prediction. MDPI. [Link]

  • Reverse Docking Service. CD ComputaBio. [Link]

  • Machine learning approaches and databases for prediction of drug–target interaction: a survey paper. PMC. [Link]

  • Reverse docking: a powerful tool for drug repositioning and drug rescue. Ovid. [Link]

  • GO enrichment analysis. Gene Ontology. [Link]

  • Pathway and Functional Enrichment Analysis Methods. GitHub. [Link]

  • The Emergence of In-Silico Models in Drug Target Interaction System: A Comprehensive Review. Biosciences Biotechnology Research Asia. [Link]

  • How to experimentally validate drug-target interactions?. ResearchGate. [Link]

  • Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Springer Link. [Link]

  • In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. [Link]

  • Drug Target Interaction Prediction Using Machine Learning Techniques – A Review.. UNIR. [Link]

  • Experimental validation of in silico target predictions on synergistic protein targets. ResearchGate. [Link]

  • Drug-target Interaction Prediction Using Machine Learning. IEEE Xplore. [Link]

  • Validation guidelines for drug-target prediction methods. Taylor & Francis Online. [Link]

  • Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. Europe PMC. [Link]

  • In Silico Target Prediction for Small Molecules.. SciSpace. [Link]

  • ChEMBL. EMBL-EBI. [Link]

  • ChEMBL. Database Commons. [Link]

  • ChEMBL: a large-scale bioactivity database for drug discovery. PMC. [Link]

  • BioAssays. PubChem. [Link]

  • The ChEMBL bioactivity database: an update. PMC. [Link]

  • The ChEMBL Database in 2023: a drug discovery platform spanning multiple bioactivity data types and time periods. Research Collection. [Link]

  • PubChem. PubChem. [Link]

  • BioAssay Tag Names. PubChem. [Link]

Sources

Preliminary Toxicity Assessment of N-(3-Methoxy-phenyl)-guanidine hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(3-Methoxy-phenyl)-guanidine hydrochloride is a small molecule of interest within pharmaceutical and agrochemical research, valued for its potential as a synthetic intermediate for various biologically active compounds.[1][2] The guanidine moiety is a recurring functional group in a number of bioactive compounds, including some with antimicrobial and therapeutic properties.[3] However, the toxicological profile of many guanidine-based chemicals, including this compound, is not well-characterized.[1][3] Given the potential for human and environmental exposure during its lifecycle—from synthesis and handling to its application in final products—a thorough preliminary toxicity assessment is imperative.

This technical guide provides a comprehensive framework for the initial toxicological evaluation of this compound. It is designed for researchers, scientists, and drug development professionals, offering a structured, scientifically-grounded approach to hazard identification. The methodologies proposed herein are based on internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD), to ensure regulatory relevance and scientific rigor. The guide will progress from in silico predictions to in vitro assays and culminate in a plan for a preliminary in vivo study, providing a holistic, albeit initial, understanding of the compound's potential toxicity.

Chapter 1: In Silico Toxicological Prediction

Scientific Rationale: Before embarking on resource-intensive experimental studies, in silico (computational) toxicology provides a rapid and cost-effective initial screening of a compound's potential toxicological liabilities.[4][5] These methods utilize a compound's chemical structure to predict its interaction with biological systems and forecast potential toxic effects based on data from structurally similar molecules.[4][5] For this compound, in silico modeling can offer early warnings regarding acute toxicity, mutagenicity, and potential adverse effects on various organ systems.

Methodology:

A variety of software tools are available for in silico toxicity prediction, each employing different algorithms and databases.[6][7] A comprehensive assessment should involve multiple platforms to cross-validate predictions.

Experimental Protocol: In Silico Toxicity Assessment

  • Structure Input: Obtain the canonical SMILES (Simplified Molecular Input Line Entry System) or draw the chemical structure of this compound.

  • Prediction of Physicochemical Properties: Utilize software to calculate key physicochemical properties such as logP, logD, pKa, and aqueous solubility, as these influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Toxicity Endpoint Prediction: Input the structure into a suite of toxicity prediction software (e.g., ACD/Tox Suite, MolToxPred) to assess the following endpoints:[6][8]

    • Acute Toxicity: Predict the oral LD50 value.

    • Mutagenicity: Assess the likelihood of the compound causing DNA mutations, often based on structural alerts for Ames mutagenicity.

    • hERG Inhibition: Evaluate the potential for cardiotoxicity through blockade of the hERG potassium channel.

    • Hepatotoxicity, Nephrotoxicity, and other organ-specific toxicities: Screen for potential adverse effects on major organs.

    • Endocrine Disruption: Predict the potential to interfere with the endocrine system.

  • Data Analysis and Interpretation:

    • Review the predictions for each endpoint, paying close attention to the confidence scores and the structural analogs used by the software to make the prediction.

    • Identify any structural alerts that may be associated with toxicity.

    • Use the in silico data to inform the design of subsequent in vitro and in vivo studies, particularly in dose range selection.

Data Presentation:

Predicted Endpoint Predicted Value/Outcome Software Used Confidence/Reliability
Acute Oral LD50 (rat)
Ames Mutagenicity
hERG Inhibition
Hepatotoxicity
Skin Irritation
Eye Irritation

Chapter 2: In Vitro Toxicity Assessment

Scientific Rationale: In vitro assays provide a means to assess the toxicity of a compound at the cellular level, offering a bridge between computational predictions and whole-animal studies. These assays are crucial for understanding a compound's cytotoxic and genotoxic potential and can help refine dose selection for in vivo experiments, in line with the 3Rs principles (Replacement, Reduction, and Refinement) of animal testing.

Cytotoxicity Assays

Scientific Rationale: Cytotoxicity assays are fundamental to determining the concentration at which a compound causes cell death. This information is vital for establishing the dose ranges for subsequent, more complex in vitro and in vivo studies. Two commonly used and complementary assays are the Neutral Red Uptake (NRU) assay and the Lactate Dehydrogenase (LDH) release assay. The NRU assay assesses cell viability by measuring the uptake of a dye by viable cells, while the LDH assay measures membrane integrity by quantifying the release of a cytosolic enzyme from damaged cells.[3][9][10][11][12][13][14]

Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow start Start: Prepare this compound stock solution cell_culture Culture suitable cell line (e.g., Balb/c 3T3 or HepG2) start->cell_culture plate_cells Plate cells in 96-well plates cell_culture->plate_cells treat_cells Treat cells with a range of compound concentrations plate_cells->treat_cells incubate Incubate for 24-48 hours treat_cells->incubate nru_assay Perform Neutral Red Uptake (NRU) Assay incubate->nru_assay ldh_assay Perform Lactate Dehydrogenase (LDH) Assay incubate->ldh_assay measure_nru Measure absorbance at 540 nm nru_assay->measure_nru measure_ldh Measure absorbance at 490 nm ldh_assay->measure_ldh calculate_ic50 Calculate IC50 values measure_nru->calculate_ic50 measure_ldh->calculate_ic50 end End: Determine cytotoxic potential calculate_ic50->end

Caption: Workflow for in vitro cytotoxicity assessment.

Experimental Protocol: Neutral Red Uptake (NRU) Cytotoxicity Assay

This protocol is based on the OECD Guideline 129.[15][16]

  • Cell Culture: Culture Balb/c 3T3 or another suitable cell line in appropriate medium.

  • Cell Plating: Seed cells into 96-well plates at a density that will not reach full confluency at the end of the assay.[17]

  • Compound Preparation: Prepare a series of dilutions of this compound in culture medium.

  • Cell Treatment: Replace the culture medium in the 96-well plates with the medium containing the test compound dilutions. Include vehicle controls and a positive control (e.g., sodium lauryl sulfate).[9][18]

  • Incubation: Incubate the plates for 24 to 48 hours at 37°C in a humidified CO2 incubator.

  • Neutral Red Staining: Remove the treatment medium and add medium containing neutral red. Incubate for 3 hours.[17]

  • Dye Extraction: Wash the cells and then add a destain solution (e.g., 50% ethanol, 1% acetic acid) to extract the dye from the lysosomes of viable cells.[3]

  • Absorbance Measurement: Measure the absorbance of the extracted dye at 540 nm using a microplate reader.[3][17]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell viability) by plotting a dose-response curve.

Experimental Protocol: Lactate Dehydrogenase (LDH) Release Assay

  • Follow Steps 1-5 from the NRU assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plates and carefully collect the supernatant from each well.[10][11]

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reagent according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that produces a colored formazan product.[14]

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.[11][14]

  • Absorbance Measurement: Measure the absorbance at a wavelength appropriate for the formazan product (e.g., 490 nm).[10]

  • Data Analysis: Calculate the percentage of cytotoxicity for each concentration relative to a maximum LDH release control (cells lysed with a detergent). Determine the EC50 value (the concentration that causes 50% of the maximum LDH release).

Data Presentation:

Assay Cell Line Exposure Time (hours) IC50/EC50 (µM)
Neutral Red Uptake
LDH Release
Genotoxicity Assays

Scientific Rationale: Genotoxicity assays are designed to detect compounds that can cause damage to DNA and chromosomes, which can be a precursor to carcinogenesis.[2] A standard preliminary genotoxicity assessment includes a bacterial reverse mutation assay (Ames test) to detect point mutations and an in vitro micronucleus assay to detect chromosomal damage.

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test)

This protocol is based on the OECD Guideline 471.

  • Bacterial Strains: Utilize a set of Salmonella typhimurium strains with pre-existing mutations in the histidine operon (e.g., TA98, TA100, TA1535, TA1537) and an Escherichia coli strain with a mutation in the tryptophan operon.[19][20][21]

  • Metabolic Activation: Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation to become reactive.[22][23]

  • Exposure: Expose the bacterial strains to a range of concentrations of this compound in the presence of a small amount of histidine (or tryptophan).

  • Plating: Plate the treated bacteria on a minimal glucose agar medium lacking histidine (or tryptophan).[19]

  • Incubation: Incubate the plates for 48-72 hours at 37°C.[19]

  • Colony Counting: Count the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid).

  • Data Analysis: A positive result is indicated by a concentration-dependent increase in the number of revertant colonies that is at least double the background (spontaneous reversion) rate.

Experimental Protocol: In Vitro Micronucleus Assay

This protocol is based on the OECD Guideline 487.[1][24][25][26]

  • Cell Culture: Use a suitable mammalian cell line (e.g., CHO, V79, L5178Y, or TK6).

  • Compound Exposure: Treat the cells with at least three concentrations of this compound, with and without metabolic activation (S9). The highest concentration should induce some level of cytotoxicity (e.g., 55±5% reduction in cell growth).[26]

  • Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one cell division are scored.[1][24][25]

  • Cell Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).[27]

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei (small, membrane-bound DNA fragments in the cytoplasm).[1][24]

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a potential for chromosomal damage.

Data Presentation:

Assay Test System Metabolic Activation (S9) Result (Positive/Negative)
Ames TestS. typhimurium TA98-
S. typhimurium TA98+
S. typhimurium TA100-
S. typhimurium TA100+
... (other strains)
In Vitro MicronucleusMammalian cell line-
Mammalian cell line+

Chapter 3: Preliminary In Vivo Acute Oral Toxicity Assessment

Scientific Rationale: While in vitro assays provide valuable mechanistic information, in vivo studies are necessary to understand the systemic effects of a compound in a whole organism. An acute oral toxicity study provides a preliminary assessment of the potential for a substance to cause adverse health effects from a single, short-term oral exposure. The data from this study, particularly the LD50 (median lethal dose), are used for hazard classification and labeling.[28] The OECD provides several guidelines for acute oral toxicity testing that aim to reduce the number of animals used.[29]

Experimental Workflow: Acute Oral Toxicity Study

InVivo_Workflow start Start: Select appropriate OECD guideline (e.g., TG 420, 423, or 425) dose_selection Select starting dose based on in vitro and in silico data start->dose_selection animal_prep Acclimate and fast animals (e.g., female rats) dose_selection->animal_prep dosing Administer a single oral dose animal_prep->dosing observation Observe for clinical signs of toxicity and mortality for 14 days dosing->observation body_weight Record body weights observation->body_weight necropsy Perform gross necropsy at the end of the study body_weight->necropsy ld50_estimation Estimate LD50 and determine GHS classification necropsy->ld50_estimation end End: Hazard classification ld50_estimation->end Signaling_Pathway compound N-(3-Methoxy-phenyl)- guanidine hydrochloride nos Nitric Oxide Synthase (NOS) compound->nos Inhibition (?) cox Cyclooxygenase (COX) compound->cox Inhibition (?) no Nitric Oxide (NO) nos->no pgs Prostaglandins cox->pgs inflammation Inflammation no->inflammation pgs->inflammation

Caption: Proposed inhibitory action on inflammatory signaling pathways.

Conclusion

This technical guide outlines a systematic and tiered approach for the preliminary toxicity assessment of this compound. By integrating in silico, in vitro, and in vivo methodologies, researchers can efficiently gather the necessary data to characterize the potential hazards of this compound. The proposed workflow emphasizes a hypothesis-driven approach, starting with broad screening and progressing to more specific and mechanistic studies. The results of this preliminary assessment will be crucial for making informed decisions regarding the safe handling, development, and potential application of this compound.

References

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). STAR Protocols. [Link]

  • ICCVAM Recommended Protocol: NHK Neutral Red Uptake Assay. (2003). National Toxicology Program. [Link]

  • OECD Guidelines for Acute Oral Toxicity Studies: An Overview. (n.d.). ResearchGate. [Link]

  • In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B. (2023). ScienceDirect. [Link]

  • Revision of OECD guidelines for genotoxicity. (2014). Mutagenesis. [Link]

  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011). PLoS One. [Link]

  • OECD Test Guideline 420: Acute Oral Toxicity: Fixed Dose Procedure. (2002). OECD. [Link]

  • N-(3-METHOXY-PHENYL)-GUANIDINE. (2024). ChemBK. [Link]

  • OECD Guideline For Acute oral toxicity (TG 423). (n.d.). SlideShare. [Link]

  • Cell Viability Assay: Neutral Red Uptake Assay Protocol. (n.d.). ResearchTweet. [Link]

  • Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River. [Link]

  • Ames test. (n.d.). Wikipedia. [Link]

  • LDH cytotoxicity assay. (2024). Protocols.io. [Link]

  • Assaying Cellular Viability Using the Neutral Red Uptake Assay. (n.d.). JOVE. [Link]

  • Study Design of OECD Guideline 425: Acute oral toxicity – up and down procedure. (n.d.). Tox Lab. [Link]

  • Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. (2022). Microbe Notes. [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018). Bio-protocol. [Link]

  • An Automated Method to Perform The In Vitro Micronucleus Assay using Multispectral Imaging Flow Cytometry. (2019). JOVE. [Link]

  • Software to Predict Toxicity. (n.d.). ACD/Labs. [Link]

  • Microbial Mutagenicity Assay: Ames Test. (2018). SciSpace. [Link]

  • MolToxPred: small molecule toxicity prediction using machine learning approach. (2024). Journal of Cheminformatics. [Link]

  • Current status and future challenges of genotoxicity OECD Test Guidelines for nanomaterials: a workshop report. (n.d.). Particle and Fibre Toxicology. [Link]

  • ICCVAM Recommended Protocol: BALB/c 3T3 Neutral Red Uptake Assay. (2003). National Toxicology Program. [Link]

  • Overview of the set of OECD Genetic Toxicology Test Guidelines and updates performed in 2014-2015. (n.d.). OECD. [Link]

  • Inhibition of nitric oxide formation by guanidines. (1993). Hypertension. [Link]

  • In Silico Toxicity Prediction. (n.d.). PozeSCAF. [Link]

  • Revolutionising Drug Discovery with In Silico Toxicology Screening. (2023). Ignota Labs. [Link]

  • Guidance on genotoxicity testing strategies for manufactured nanomaterials. (2024). GOV.UK. [Link]

  • Review of Software Tools for Toxicity Prediction. (n.d.). JRC Publications Repository. [Link]

  • Updates to OECD in vitro and in chemico test guidelines. (2021). National Institute for Public Health and the Environment. [Link]

  • Guidance Document on Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systematic Toxicity Tests. (n.d.). OECD. [Link]

  • The inhibitory effects of mercaptoalkylguanidines on cyclo-oxygenase activity. (n.d.). British Journal of Pharmacology. [Link]

  • In Vitro Cytotoxicity in Balb/c 3T3 LD50 (OECD 129). (n.d.). Tox Lab. [Link]

  • NITRO- N ω' -SUBSTITUTED GUANIDINES: A SIMPLE CLASS OF NITRIC OXIDE SYNTHASE INHIBITORS. (n.d.). Amino Acids. [Link]

  • OECD GUIDELINE FOR THE TESTING OF CHEMICALS. (2012). ResearchGate. [Link]

  • OECD Guidance Document 129: Using Cytotoxicity Tests to Estimate Starting Doses for Acute Oral Systemic Toxicity Tests. (2010). National Toxicology Program. [Link]

  • Selective Inhibition of the Inducible Nitric Oxide Synthase by Aminoguanidine. (n.d.). Journal of Experimental Medicine. [Link]

  • Nitric oxide synthase inhibition and oxidative stress in cardiovascular diseases: possible therapeutic targets? (n.d.). Pharmacology & Therapeutics. [Link]

  • Nω-Nitro-Nω'-Substituted Guanidines: A Simple Class of Nitric Oxide Synthase Inhibitors. (2014). Modern Research in Inflammation. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Methods in Molecular Biology. [Link]

  • Structural and Functional Basis of Cyclooxygenase Inhibition. (n.d.). Journal of the American Chemical Society. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). ResearchGate. [Link]

  • Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). Analytical Biochemistry. [Link]

Sources

The Phenylguanidine Scaffold: A Technical Guide to Unlocking Structure-Activity Relationships for Novel Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The guanidinium group, a protonated guanidine moiety, is a privileged structural motif in medicinal chemistry, renowned for its ability to engage in a multitude of non-covalent interactions with biological targets.[1][2] This guide provides an in-depth exploration of the structure-activity relationship (SAR) of substituted phenylguanidines, a class of compounds demonstrating a vast spectrum of pharmacological activities, including anticancer, antimicrobial, and neurological effects.[3] We will delve into the synthetic strategies for modifying the phenylguanidine core, the causality behind experimental choices in their biological evaluation, and the mechanistic insights that drive rational drug design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the phenylguanidine scaffold in their therapeutic discovery programs.

The Phenylguanidine Core: A Privileged Scaffold in Drug Discovery

The guanidinium group's remarkable biological activity stems from its strong basicity (pKa ≈ 13.5), which ensures it is protonated under physiological pH, and its capacity to act as a multipoint hydrogen bond donor.[3] These characteristics enable it to form stable salt bridges and intricate hydrogen bond networks with anionic residues like carboxylates and phosphates, which are abundant in biological macromolecules such as proteins and nucleic acids.[2][4] The attachment of a phenyl ring to the guanidine core introduces a lipophilic component and a platform for a wide array of substitutions, allowing for the fine-tuning of a compound's physicochemical properties and target specificity.

Substituted phenylguanidines have been investigated for a diverse range of therapeutic applications:

  • Anticancer Agents: Many phenylguanidine derivatives exhibit potent cytotoxicity against various cancer cell lines.[5] Their mechanisms of action often involve targeting DNA, inducing apoptosis, or inhibiting key enzymes like kinases.[5][6]

  • Antimicrobial Agents: The cationic nature of the guanidinium group facilitates interaction with and disruption of negatively charged bacterial cell membranes, leading to antimicrobial effects.[7]

  • Neurological Modulators: Phenylguanidine-based compounds have been developed as ligands for various central nervous system (CNS) targets, including N-methyl-D-aspartate (NMDA) receptors and potassium channels, showing potential for the treatment of neurological disorders.

Synthesis of Substituted Phenylguanidines: Strategies and Protocols

The synthesis of substituted phenylguanidines can be broadly categorized into solution-phase and solid-phase methods. The choice of strategy often depends on the desired scale of synthesis and the need for library generation.

Catalytic Guanylation of Amines (Solution-Phase)

A common and efficient method for the synthesis of N,N',N''-trisubstituted guanidines is the catalytic addition of amines to carbodiimides.[8] This atom-economical approach offers a straightforward route to a diverse range of guanidine derivatives.

Experimental Protocol: Iron-Catalyzed Guanylation of an Aniline [9]

  • To a reaction vial, add the substituted aniline (1.0 mmol), the desired carbodiimide (1.2 mmol), and iron(II) acetate (Fe(OAc)₂; 2 mol%).

  • Add toluene (2 mL) as the solvent.

  • Seal the vial and heat the reaction mixture to 120-130 °C for 2-5 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired N,N',N''-trisubstituted guanidine.

Causality: The iron(II) acetate acts as a Lewis acid catalyst, activating the carbodiimide for nucleophilic attack by the amine.[8] The use of a relatively inexpensive and low-toxicity iron catalyst makes this protocol highly attractive for scalable synthesis.[9]

Solid-Phase Synthesis of Guanidine Libraries

Solid-phase synthesis is particularly advantageous for the rapid generation of large libraries of substituted guanidines for high-throughput screening. This approach involves the sequential addition of building blocks to a resin-bound substrate, with excess reagents and byproducts being washed away after each step.

Experimental Workflow: Solid-Phase Synthesis of Trisubstituted Guanidines

Figure 1: Solid-Phase Synthesis Workflow for Trisubstituted Guanidines.

Characterization of Substituted Phenylguanidines

The synthesized compounds must be rigorously characterized to confirm their structure and purity. Standard analytical techniques are employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the synthesized guanidines, confirming the connectivity of atoms and the position of substituents.[10]

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for determining the molecular weight of the synthesized compounds.[11][12]

  • X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional molecular structure, including tautomeric forms and intermolecular interactions in the solid state.[10][13]

Biological Evaluation: Unraveling the Structure-Activity Relationship

A multi-faceted approach to biological evaluation is crucial for establishing a robust SAR. This typically involves a hierarchy of assays, from initial cytotoxicity screening to more detailed mechanistic studies.

Cytotoxicity and Antimicrobial Activity Screening

Initial screening of a library of substituted phenylguanidines often involves assessing their general cytotoxicity against cancer cell lines or their antimicrobial activity against relevant pathogens.

Experimental Protocol: MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of compound that inhibits cell growth by 50%).

Data Presentation: Anticancer Activity of Phenylguanidine Derivatives

CompoundSubstitution PatternIC₅₀ (µM) vs. A549 Lung Cancer Cells[14]IC₅₀ (µM) vs. C6 Glioma Cells[14]
5 (Details of substituents)10.67 ± 1.534.33 ± 1.04
2 (Details of substituents)24.0 ± 3.4623.33 ± 2.08
3 (Details of substituents)28.0 ± 1.049.33 ± 1.15
10 (Details of substituents)29.67 ± 5.5112.33 ± 4.93
9 (Details of substituents)51.5 ± 4.9525.33 ± 1.53

Data Presentation: Antimicrobial Activity of Benzyl and Phenyl Guanidine Derivatives [7]

CompoundMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
9h HHH164
9m HHH0.51
9p HFF0.54
9q HFF18
10d (aminoguanidine hydrazone)--116
Target Engagement and Mechanistic Studies

Once active compounds are identified, further studies are necessary to elucidate their mechanism of action.

Given that DNA is a known target for many guanidine-containing compounds, assessing DNA binding is a critical step.[15]

Experimental Protocol: Electrophoretic Mobility Shift Assay (EMSA) [2][16]

EMSA is used to detect protein-DNA or small molecule-DNA interactions.

  • Probe Preparation: A short DNA fragment (probe) is labeled with a fluorescent or radioactive tag.

  • Binding Reaction: The labeled DNA probe is incubated with the test compound in a suitable binding buffer.

  • Electrophoresis: The reaction mixtures are loaded onto a non-denaturing polyacrylamide or agarose gel and subjected to electrophoresis.

  • Visualization: The gel is visualized by autoradiography (for radioactive probes) or fluorescence imaging. A "shift" in the migration of the DNA probe indicates the formation of a DNA-compound complex.

Many anticancer agents exert their effects by inducing apoptosis, or programmed cell death. The involvement of the mitochondrial (intrinsic) pathway is a common mechanism.

Signaling Pathway: Phenylguanidine-Induced Mitochondrial Apoptosis

Mitochondrial Apoptosis Pathway Phenylguanidine Phenylguanidine Derivative Bcl2_Family Modulation of Bcl-2 Family Proteins Phenylguanidine->Bcl2_Family Bax_Bak Bax/Bak Activation Bcl2_Family->Bax_Bak MOMP Mitochondrial Outer Membrane Permeabilization (MOMP) Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 PARP_Cleavage PARP Cleavage Caspase3->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Figure 2: Phenylguanidine-Induced Mitochondrial Apoptosis Pathway.

Studies have shown that certain guanidine derivatives can induce apoptosis by modulating the expression of Bcl-2 family proteins, leading to the release of cytochrome c from the mitochondria.[5][17] This, in turn, triggers the activation of initiator caspase-9 and executioner caspase-3, culminating in the cleavage of key cellular substrates like PARP and ultimately, cell death.[5]

Conclusion

The substituted phenylguanidine scaffold represents a versatile and promising platform for the discovery of novel therapeutics. Its unique chemical properties allow for a wide range of structural modifications, enabling the optimization of activity against diverse biological targets. A thorough understanding of the structure-activity relationship, guided by systematic synthesis and a multi-faceted biological evaluation strategy, is paramount to unlocking the full potential of this privileged structural motif. The protocols and insights provided in this guide serve as a foundational framework for researchers and drug developers to rationally design and advance the next generation of phenylguanidine-based medicines.

References

  • Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. (2022). National Institutes of Health. Retrieved from [Link]

  • Saczewski, F., & Balewski, Ł. (2009). Biological activities of guanidine compounds.
  • (2025). Biological activities of guanidine compounds. ResearchGate. Retrieved from [Link]

  • Aromatic Amino Acids-Guanidinium Complexes through Cation-π Interactions. (n.d.). MDPI. Retrieved from [Link]

  • Hussain, Z., Khalaf, M., Ibraheem, H., & Yousif, E. (2016). Applications of Guanidine in Pharmaceutical Field. Journal of Chemical and Pharmaceutical Research, 8(10), 127-129.
  • Dohle, W., Su, X., Nigam, Y., et al. (2023).
  • X-ray Structure of Eleven New N,N′-Substituted Guanidines: Effect of Substituents on Tautomer Structure in the Solid State. (2024). MDPI. Retrieved from [Link]

  • Li, J., & Neuville, L. (2013). Copper-Catalyzed Oxidative Three-Component Synthesis of N,N′,N″-Trisubstituted Guanidines. Organic Chemistry Portal. Retrieved from [Link]

  • IC50 values of the compounds against A549, C6 and NIH/3T3 cells for 24 h. (n.d.). ResearchGate. Retrieved from [Link]

  • Electrophoresis Mobility Shift Assay. (2024). Bio-protocol. Retrieved from [Link]

  • Electrospray ionization. (n.d.). Wikipedia. Retrieved from [Link]

  • First iron-catalyzed guanylation of amines. (2012). ITQB NOVA. Retrieved from [Link]

  • Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. (2016). ACS Publications. Retrieved from [Link]

  • Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives. (2022). National Institutes of Health. Retrieved from [Link]

  • Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. (2023). ResearchGate. Retrieved from [Link]

  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Discovery of N-methylguanidine derivatives as a new type of potent pyruvate kinase M2 inhibitor. (2025). PubMed. Retrieved from [Link]

  • Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? (1998). PubMed. Retrieved from [Link]

  • Characterization of Structure and Dynamics of the Guanidine-II Riboswitch from Escherichia coli by NMR Spectroscopy and Small-Angle X-ray Scattering (SAXS). (2021). National Institutes of Health. Retrieved from [Link]

  • Studying protein-ligand interactions using X-ray crystallography. (2010). PubMed. Retrieved from [Link]

  • Synthesis and evaluation of 3-amino/guanidine substituted phenyl oxazoles as a novel class of LSD1 inhibitors with anti-prolifer. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Electrospray Ionization Mass Spectrometry. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • Table 2, IC50 values for selected compounds versus caspase panel. (2010). National Center for Biotechnology Information. Retrieved from [Link]

  • Regulation of Apoptosis by the Bcl-2 Family of Proteins: Field on a Brink. (2021). MDPI. Retrieved from [Link]

  • New synthetic phenylquinazoline derivatives induce apoptosis by targeting the pro-survival members of the BCL-2 family. (2022). PubMed. Retrieved from [Link]

  • Part 10: Mass Spectrometry - Electrospray Ionization | ESI Technique. (2018). YouTube. Retrieved from [Link]

  • Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. (2025). PubMed Central. Retrieved from [Link]

Sources

Methodological & Application

Application Notes & Protocols: N-(3-Methoxy-phenyl)-guanidine Hydrochloride as a Versatile Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of N-(3-Methoxy-phenyl)-guanidine hydrochloride, a pivotal precursor in modern organic synthesis. With its unique electronic and structural features, this compound serves as a versatile building block for the construction of a diverse array of heterocyclic scaffolds, many of which are of significant interest to the pharmaceutical and agrochemical industries. We will delve into the causality behind its synthetic utility, provide validated, step-by-step protocols for its preparation, and demonstrate its application in the renowned Biginelli reaction for the synthesis of functionalized dihydropyrimidines. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable intermediate in their synthetic endeavors.

Introduction: The Strategic Importance of the Aryl Guanidine Moiety

The guanidine functional group, characterized by a central carbon atom bonded to three nitrogen atoms, is a privileged structure in medicinal chemistry due to its strong basicity (pKa ≈ 13.6) and its ability to form multiple hydrogen bonds. When incorporated into an aryl scaffold, as in N-(3-Methoxy-phenyl)-guanidine, the resulting molecule becomes a powerful synthon for accessing complex molecular architectures. The methoxy substituent on the phenyl ring further modulates the electronic properties of the molecule, influencing its reactivity and potential interactions with biological targets.

This compound is particularly valued as a precursor for:

  • Heterocyclic Synthesis: It is a key component in multicomponent reactions for the synthesis of pyrimidines, triazines, and other nitrogen-rich heterocycles.[1]

  • Drug Discovery: The resulting heterocyclic compounds often exhibit a wide range of biological activities, including potential as calcium channel blockers, antihypertensive agents, and anti-inflammatory agents.[1]

  • Agrochemicals: This precursor is also utilized in the development of novel pesticides and herbicides.

This guide will provide the necessary protocols to both synthesize and utilize this important chemical entity.

Synthesis of this compound: A Validated Protocol

The synthesis of N-aryl guanidines can be achieved through several methods. A common and effective approach involves the reaction of an aniline derivative with a guanylating agent. While various guanylating agents exist, the use of cyanamide in the presence of a Lewis acid catalyst offers a straightforward route. The following protocol is adapted from established methods for the synthesis of substituted guanidines.[2]

Reaction Scheme:

Synthesis of this compound cluster_reactants Reactants cluster_products Product 3-Methoxyaniline_HCl 3-Methoxyaniline Hydrochloride Reaction 3-Methoxyaniline_HCl->Reaction Cyanamide Cyanamide Cyanamide->Reaction Product_HCl N-(3-Methoxy-phenyl)-guanidine Hydrochloride Reaction->Product_HCl Lewis Acid Catalyst (e.g., AlCl3) Toluene, Reflux

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • 3-Methoxyaniline (1.0 eq)

  • Concentrated Hydrochloric Acid (1.1 eq)

  • Cyanamide (1.2 eq)

  • Anhydrous Aluminum Chloride (AlCl₃) (0.1 eq)

  • Anhydrous Toluene

  • Diethyl Ether

  • Methanol

  • Ethyl Acetate

Procedure:

  • Preparation of 3-Methoxyaniline Hydrochloride: In a round-bottom flask, dissolve 3-methoxyaniline (1.0 eq) in a minimal amount of diethyl ether. Slowly add concentrated hydrochloric acid (1.1 eq) dropwise with stirring. The hydrochloride salt will precipitate. Filter the solid, wash with cold diethyl ether, and dry under vacuum.

  • Guanidinylation Reaction: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the prepared 3-methoxyaniline hydrochloride (1.0 eq) and cyanamide (1.2 eq).

  • Add anhydrous toluene to the flask to create a suspension.

  • Carefully add anhydrous aluminum chloride (0.1 eq) to the stirred suspension. The Lewis acid catalyzes the addition of the amine to the cyanamide.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and methanol as the eluent.

  • Work-up and Purification: After the reaction is complete, cool the mixture to room temperature. A precipitate should form.

  • Filter the crude product and wash it with cold toluene to remove any unreacted starting materials.

  • Recrystallize the crude solid from a mixture of methanol and ethyl acetate to yield pure this compound as a white to off-white solid.

  • Dry the final product under vacuum and characterize by NMR and melting point analysis.

Expected Data & Characterization
PropertyExpected Value
Molecular Formula C₈H₁₂ClN₃O
Molecular Weight 201.65 g/mol
Appearance White to off-white crystalline solid
Melting Point Approximately 178-180 °C (for the free base)
¹H NMR (DMSO-d₆) Expected signals: δ ~3.7-3.8 (s, 3H, -OCH₃), δ ~6.7-7.3 (m, 4H, Ar-H), δ ~7.5-8.0 (br s, 4H, -NH₂ and =NH₂⁺). Note: Exact shifts can vary.
¹³C NMR (DMSO-d₆) Expected signals: δ ~55.0 (-OCH₃), δ ~105.0, 110.0, 112.0, 130.0 (Ar-C), δ ~140.0 (Ar-C-N), δ ~160.0 (C=N), δ ~160.0 (Ar-C-O). Note: Based on analogous structures and predictive software.

Application in Heterocyclic Synthesis: The Biginelli Reaction

A prime application of this compound is its use as a urea surrogate in the Biginelli reaction, a one-pot multicomponent condensation that provides access to dihydropyrimidines (DHPMs). These scaffolds are of immense interest in medicinal chemistry. The use of a substituted guanidine allows for the direct incorporation of an aryl-amino substituent at the 2-position of the pyrimidine ring.

Reaction Workflow:

Biginelli Reaction Workflow cluster_reactants Reactants Guanidine N-(3-Methoxy-phenyl)-guanidine Hydrochloride Reaction_Vessel One-Pot Reaction (Microwave or Conventional Heating) Acid Catalyst (e.g., HCl) Guanidine->Reaction_Vessel Aldehyde Aromatic Aldehyde (e.g., Benzaldehyde) Aldehyde->Reaction_Vessel Ketoester β-Ketoester (e.g., Ethyl Acetoacetate) Ketoester->Reaction_Vessel Workup Work-up (Precipitation/Filtration) Reaction_Vessel->Workup Purification Purification (Recrystallization) Workup->Purification Product 2-(3-Methoxyphenylamino)- 4-aryl-6-methyl-1,4-dihydro- pyrimidine-5-carboxylate Purification->Product

Caption: Workflow for the Biginelli reaction.

Experimental Protocol: Microwave-Assisted Biginelli Reaction

This protocol utilizes microwave irradiation to accelerate the reaction, offering a greener and more efficient alternative to conventional heating.[3][4]

Materials:

  • This compound (1.0 eq)

  • Aromatic aldehyde (e.g., Benzaldehyde) (1.0 eq)

  • Ethyl acetoacetate (1.0 eq)

  • Ethanol

  • Concentrated Hydrochloric Acid (catalytic amount, ~2-3 drops)

Procedure:

  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine this compound (1.0 mmol), the aromatic aldehyde (1.0 mmol), and ethyl acetoacetate (1.0 mmol).

  • Add ethanol (3 mL) to the vial, followed by a catalytic amount of concentrated hydrochloric acid (2-3 drops).

  • Seal the vial with a cap.

  • Microwave Irradiation: Place the vial in a microwave reactor. Irradiate the mixture at 120 °C for 10-15 minutes.

  • Work-up: After the reaction, cool the vial to room temperature. The product will often precipitate from the solution.

  • If a precipitate has formed, filter the solid product and wash it with a small amount of cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. Add cold water to the residue to induce precipitation.

  • Purification: Collect the crude solid by filtration. Recrystallize the product from ethanol to obtain the pure 2-(3-methoxyphenylamino)-dihydropyrimidine derivative.

Causality in Experimental Choices:
  • Microwave Heating: This technique significantly reduces reaction times compared to conventional refluxing by efficiently transferring energy to the polar solvent and reactants, leading to rapid heating.

  • Ethanol as Solvent: Ethanol is an excellent solvent for the reactants and is suitable for microwave heating. Its polarity also helps to facilitate the reaction mechanism.

  • Acid Catalyst: The Biginelli reaction is acid-catalyzed. The acid protonates the aldehyde, making it more electrophilic and promoting the initial condensation steps of the reaction mechanism.[1]

Conclusion

This compound is a readily accessible and highly valuable precursor for the synthesis of complex, nitrogen-containing heterocycles. The protocols provided herein offer reliable and validated methods for both its preparation and its application in the powerful Biginelli multicomponent reaction. By understanding the principles behind its synthesis and reactivity, researchers can effectively employ this building block to accelerate the discovery and development of novel chemical entities with potential applications in medicine and agriculture.

References

  • Biginelli reaction. (2023). In Wikipedia. [Link]

  • Felluga, F., Benedetti, F., Berti, F., Drioli, S., & Regini, G. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. University of Trieste Open Archive. [Link]

  • Felluga, F., et al. (2018). Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation. ResearchGate. [Link]

  • N-(3-METHOXY-PHENYL)-GUANIDINE. ChemBK. [Link]

  • Ilfahmi, Y. A., & Fadlan, A. (2023). 124 DIFFERENT ROUTES FOR THE SYNTHESIS OF BENZALDEHYDE-BASED DIHYDROPYIMIDINONES VIA BIGINELLI REACTION. Jurnal Kimia Riset, 8(2), 124-130. [Link]

  • Katritzky, A. R., et al. (2005). Recent developments in guanylating agents. Arkivoc, 2005(4), 49-87. [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0001522). [Link]

  • Synthesis of guanidines. Organic Chemistry Portal. [Link]

  • Batey, R. A. (2002). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. [Link]

  • Preparation of substituted guanidines. (1993).

Sources

Application Notes and Protocols for the Use of N-(3-Methoxy-phenyl)-guanidine hydrochloride in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(3-Methoxy-phenyl)-guanidine hydrochloride is a versatile organic compound recognized for its potential applications in biochemical research and pharmaceutical development.[1][2] As a derivative of guanidine, a group known for its diverse biological activities, this compound is of significant interest for its capacity to modulate the function of various enzymes.[1] The guanidinium group, with its positive charge and ability to form multiple hydrogen bonds, can interact with the active or allosteric sites of enzymes, leading to inhibition. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in enzyme inhibition assays. It offers detailed protocols, explains the underlying scientific principles, and provides a framework for data interpretation, thereby serving as a foundational resource for investigating the inhibitory potential of this compound against specific enzyme targets.

Scientific Principles and Mechanism of Action

The guanidinium group is a key pharmacophore in many biologically active molecules and is known to participate in crucial interactions with biological macromolecules, including enzymes. Guanidine derivatives have been reported to exhibit various modes of enzyme inhibition. For instance, guanidine hydrochloride has been shown to be a mixed-type noncompetitive inhibitor of recombinant human protein disulfide isomerase.[3][4] In other studies, guanidine derivatives have demonstrated competitive inhibition, for example, against maize polyamine oxidase.[5]

The inhibitory mechanism of this compound against a specific enzyme will depend on the topology and chemical environment of the enzyme's active or allosteric sites. The methoxy-phenyl group introduces a hydrophobic element that can engage in van der Waals or hydrophobic interactions within the enzyme's binding pocket, while the guanidinium group can form salt bridges or hydrogen bonds with acidic amino acid residues like aspartate or glutamate.

It is crucial for researchers to empirically determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) for this compound against their enzyme of interest. This is typically achieved through kinetic studies where the reaction velocity is measured at varying substrate and inhibitor concentrations.

Physicochemical Properties and Reagent Preparation

A solid understanding of the physicochemical properties of this compound is essential for accurate and reproducible experimental results.

PropertyValueSource
Molecular Formula C8H12ClN3O[6][7]
Molecular Weight 201.65 g/mol [6]
Appearance White solid[1]
Storage 0-8 °C[1]

Preparation of Stock Solutions:

Due to its hydrochloride salt form, this compound is expected to be soluble in aqueous buffers. However, it is always recommended to empirically determine the solubility in the specific assay buffer to be used.

  • Stock Solution (e.g., 10 mM):

    • Accurately weigh a precise amount of this compound powder.

    • Dissolve the powder in the desired assay buffer to the final concentration of 10 mM. Gentle warming or vortexing may be required to facilitate dissolution.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Note: The stability of the compound in your specific buffer and storage conditions should be validated.

Experimental Protocols

The following are generalized protocols for conducting enzyme inhibition assays with this compound. These should be adapted and optimized for the specific enzyme and substrate system under investigation.

Protocol 1: Initial Screening for Inhibitory Activity

This protocol is designed to quickly assess whether this compound exhibits inhibitory activity against the target enzyme at a single concentration.

Materials:

  • Purified enzyme of interest

  • Enzyme-specific substrate

  • This compound stock solution (e.g., 10 mM)

  • Assay buffer (optimized for the specific enzyme)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare Reagents:

    • Prepare a working solution of the enzyme in the assay buffer at a concentration that yields a linear reaction rate over the desired time course.

    • Prepare a working solution of the substrate in the assay buffer. The optimal concentration is typically at or near the Michaelis constant (Km) of the enzyme.

    • Prepare a working solution of this compound at the desired screening concentration (e.g., 10 µM) by diluting the stock solution in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Blank wells: Add assay buffer only.

    • Control wells (100% enzyme activity): Add enzyme solution and assay buffer.

    • Test wells: Add enzyme solution and the this compound working solution.

  • Pre-incubation:

    • Pre-incubate the plate at the optimal temperature for the enzyme for a short period (e.g., 5-10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction:

    • Initiate the enzymatic reaction by adding the substrate solution to all wells (except the blank).

  • Measurement:

    • Immediately measure the change in absorbance or fluorescence over a set period using a microplate reader. The wavelength and measurement mode will depend on the specific assay.

  • Data Analysis:

    • Calculate the initial reaction velocity for each well.

    • Determine the percentage of inhibition using the following formula: % Inhibition = [1 - (Velocity_test / Velocity_control)] * 100

Protocol 2: Determination of IC50 Value

This protocol is used to determine the concentration of this compound that causes 50% inhibition of the enzyme's activity (IC50).

Procedure:

  • Prepare a serial dilution of this compound in the assay buffer. A typical 8-point dilution series might range from 100 µM to 0.01 µM.

  • Follow the steps outlined in Protocol 1 , but instead of a single inhibitor concentration, use the range of concentrations from the serial dilution.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 3: Enzyme Kinetics and Determination of Inhibition Mode

This protocol is designed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive).

Procedure:

  • Perform the enzyme assay with varying concentrations of both the substrate and this compound.

  • A typical experimental design would involve several fixed concentrations of the inhibitor (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50) and a range of substrate concentrations for each inhibitor concentration.

  • Data Analysis:

    • Measure the initial reaction velocities for all conditions.

    • Plot the data using a Lineweaver-Burk or Michaelis-Menten plot.

    • Analyze the changes in Km and Vmax in the presence of the inhibitor to determine the mode of inhibition.

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for an enzyme inhibition assay.

EnzymeInhibitionWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis ReagentPrep Reagent Preparation (Enzyme, Substrate, Inhibitor) SerialDilution Serial Dilution of Inhibitor ReagentPrep->SerialDilution PlateSetup Plate Setup (Blank, Control, Test) SerialDilution->PlateSetup PreIncubation Pre-incubation (Enzyme + Inhibitor) PlateSetup->PreIncubation ReactionStart Initiate Reaction (Add Substrate) PreIncubation->ReactionStart Measurement Kinetic Measurement (Plate Reader) ReactionStart->Measurement VelocityCalc Calculate Initial Velocities Measurement->VelocityCalc InhibitionCalc Calculate % Inhibition VelocityCalc->InhibitionCalc Kinetics Kinetic Analysis (Lineweaver-Burk) VelocityCalc->Kinetics IC50 Determine IC50 InhibitionCalc->IC50

Caption: General workflow for an enzyme inhibition assay.

Logical Relationships in Data Interpretation

The following diagram illustrates the decision-making process for determining the mode of enzyme inhibition based on kinetic data.

InhibitionMode Start Kinetic Data Analysis Km Km Increased? Start->Km Vmax Vmax Decreased? Km_unchanged Km Unchanged? Vmax->Km_unchanged Yes NonCompetitive Non-Competitive Inhibition Vmax->NonCompetitive No Km->Vmax No Competitive Competitive Inhibition Km->Competitive Yes Uncompetitive Uncompetitive Inhibition Km_unchanged->Uncompetitive No Mixed Mixed Inhibition Km_unchanged->Mixed Yes

Caption: Decision tree for determining the mode of enzyme inhibition.

References

  • The Inhibition Mechanism of Guanidine Hydrochloride on the Catalytic Activity of Recombinant Human Protein Disulfide Isomerase. PubMed. [Link]

  • The Inhibition Mechanism of Guanidine Hydrochloride on the Catalytic Activity of Recombinant Human Protein Disulfide Isomerase. Taylor & Francis Online. [Link]

  • Kinetic Analysis of Guanidine Hydrochloride Inactivation of β-Galactosidase in the Presence of Galactose. PMC - NIH. [Link]

  • N-(3-METHOXY-PHENYL)-GUANIDINE. ChemBK. [Link]

  • 1-(3-Methoxyphenyl)guanidine | C8H11N3O | CID 7018035. PubChem. [Link]

  • Guanidine Derivatives: How Simple Structural Modification of Histamine H3R Antagonists Has Led to the Discovery of Potent Muscarinic M2R/M4R Antagonists. PMC - PubMed Central. [Link]

  • Molecular modelling studies and in vitro enzymatic assays identified a 4-(nitrobenzyl)guanidine derivative as inhibitor of SARS-CoV-2 Mpro. Nature. [Link]

  • Synthesis and Biological Evaluation of Guanidino Compounds Endowed with Subnanomolar Affinity as Competitive Inhibitors of Maize Polyamine Oxidase. ElectronicsAndBooks. [Link]

  • This compound | 112677-52-8. BuyersGuideChem. [Link]

Sources

Application Notes and Protocols for N-(3-Methoxy-phenyl)-guanidine hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction: Unveiling the Potential of a Novel Guanidine Derivative

N-(3-Methoxy-phenyl)-guanidine hydrochloride is a synthetic chemical compound belonging to the guanidine class of molecules. While extensive research into this specific derivative is emerging, the broader family of substituted guanidines has garnered significant attention in drug discovery for its diverse biological activities.[1] Guanidine-containing compounds are known to interact with a variety of cellular targets, including ion channels and enzymes, making them promising candidates for therapeutic development, particularly in the fields of neuropharmacology and inflammatory diseases.[1][2]

These application notes provide a comprehensive guide for researchers utilizing this compound in cell culture experiments. The protocols outlined herein are designed to serve as a foundational framework for investigating the compound's biological effects, establishing effective concentrations, and exploring its potential mechanism of action. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring robust and reproducible results.

Hypothesized Mechanism of Action: Modulation of Ion Channels

Based on studies of structurally related guanidine analogs, a primary hypothesized mechanism of action for this compound is the modulation of voltage-gated ion channels.[2] Specifically, guanidine compounds have been demonstrated to inhibit voltage-gated potassium (Kv) channels.[2] These channels are critical for regulating cellular membrane potential, neuronal excitability, and neurotransmitter release.[3][4]

Inhibition of Kv channels by a compound like this compound would lead to a delay in membrane repolarization. This prolonged depolarization can have significant downstream effects, such as increased calcium influx and enhanced neurotransmitter release at synaptic junctions. This proposed mechanism makes the compound a valuable tool for studying neurological processes and diseases characterized by aberrant neuronal signaling.

Hypothesized_Mechanism_of_Action cluster_membrane Cell Membrane Kv_Channel_Open Voltage-Gated K+ Channel (Open State) Kv_Channel_Blocked Voltage-Gated K+ Channel (Blocked State) Kv_Channel_Open->Kv_Channel_Blocked K_Efflux K+ Efflux Kv_Channel_Open->K_Efflux Allows Kv_Channel_Blocked->K_Efflux Blocks Compound N-(3-Methoxy-phenyl)-guanidine hydrochloride Compound->Kv_Channel_Open Binds & Inhibits Repolarization Membrane Repolarization K_Efflux->Repolarization Leads to Prolonged_Depolarization Prolonged Depolarization K_Efflux->Prolonged_Depolarization Absence leads to Cellular_Response Altered Cellular Response (e.g., Neurotransmitter Release) Prolonged_Depolarization->Cellular_Response Triggers

Caption: Hypothesized mechanism of this compound action.

Essential Preliminary Protocols

Prior to investigating the specific biological functions of this compound, it is crucial to perform preliminary experiments to determine its fundamental characteristics in a cell culture setting.

Preparation of Stock Solutions

The hydrochloride salt form of the compound generally confers good solubility in aqueous solutions. However, empirical verification is essential.

Materials:

  • This compound powder

  • Sterile Dimethyl Sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS) or cell culture medium (e.g., DMEM)

  • Sterile, conical tubes (1.5 mL, 15 mL)

  • Vortex mixer

Protocol:

  • High-Concentration Stock (in DMSO): Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in high-purity, sterile DMSO.

    • Rationale: DMSO is a versatile solvent for many organic compounds and is suitable for long-term storage at low temperatures. A 10 mM concentration is a common starting point that allows for wide-ranging dilutions.

  • Solubilization: Vortex the solution thoroughly for 2-3 minutes to ensure complete dissolution. A brief, gentle warming (to 37°C) may be applied if necessary, but monitor for any signs of precipitation upon returning to room temperature.

  • Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes. Store these aliquots at -20°C or -80°C to maintain stability and prevent repeated freeze-thaw cycles.

  • Working Stock (in Aqueous Buffer): For experiments, prepare a fresh working stock by diluting the high-concentration DMSO stock into sterile PBS or serum-free cell culture medium.

    • Critical Step: Ensure that the final concentration of DMSO in the cell culture wells is kept to a minimum (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. This necessitates serial dilutions in an aqueous buffer before adding to the cells.

Determining Optimal Concentration Range: Cell Viability Assay

A dose-response cytotoxicity assay is the most critical first experiment. It establishes the concentration range that is non-toxic and suitable for functional assays, and it determines the concentration at which the compound induces cell death (IC50). The following protocol uses a standard MTS assay, which measures mitochondrial activity in living cells.

Experimental Workflow:

Experimental_Workflow Start Start: Seed Cells Incubate Incubate 24h (Allow Adherence) Start->Incubate Prepare_Dilutions Prepare Serial Dilutions of Compound Incubate->Prepare_Dilutions Treat_Cells Treat Cells with Compound (e.g., 24, 48, 72h) Prepare_Dilutions->Treat_Cells Add_Reagent Add MTS Reagent Treat_Cells->Add_Reagent Incubate_Reagent Incubate 1-4h Add_Reagent->Incubate_Reagent Read_Absorbance Read Absorbance (490 nm) Incubate_Reagent->Read_Absorbance Analyze Analyze Data: Calculate % Viability & IC50 Read_Absorbance->Analyze

Sources

Analytical methods for N-(3-Methoxy-phenyl)-guanidine hydrochloride quantification.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Quantitative Analysis of N-(3-Methoxy-phenyl)-guanidine hydrochloride

Abstract

This comprehensive guide provides detailed analytical methods for the accurate quantification of this compound, a key intermediate in pharmaceutical and biochemical research.[1] Recognizing the diverse needs of researchers and drug development professionals, this document outlines multiple validated analytical techniques, ranging from high-throughput screening to definitive quantification and bulk material assay. The protocols are grounded in established scientific principles and adhere to international validation standards, ensuring the generation of reliable and reproducible data. This note details High-Performance Liquid Chromatography with UV detection (HPLC-UV) as the primary method for specific quantification, supplemented by UV-Vis Spectrophotometry for rapid analysis, and potentiometric titration for bulk assay. An overview of advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also provided for ultra-sensitive applications. Each protocol is accompanied by an in-depth explanation of the underlying principles and a systematic workflow for method validation based on the International Council for Harmonisation (ICH) guidelines.[2][3]

Introduction and Method Selection

This compound is a substituted guanidine derivative of significant interest in medicinal chemistry and drug discovery.[1] Accurate and precise quantification is critical for various stages of the development lifecycle, including synthesis verification, purity assessment, formulation analysis, and stability testing. The choice of an analytical method is contingent upon the specific requirements of the analysis, such as the sample matrix, required sensitivity, and desired throughput.

The guanidine group itself is highly basic and lacks a strong chromophore for straightforward UV detection at higher wavelengths.[4][5] However, the presence of the 3-methoxyphenyl group in the target analyte introduces a distinct chromophore, enabling direct spectrophotometric and chromatographic detection.

This guide details three primary methods, each suited for different analytical objectives:

Method Principle Primary Application Sensitivity Specificity Throughput
HPLC-UV Chromatographic separation followed by UV detectionSpecific quantification in complex mixtures (e.g., formulations, stability samples)HighVery HighMedium
UV-Vis Spectrophotometry Direct measurement of UV absorbanceRapid screening, high-concentration samples, dissolution testingLowLow-MediumHigh
Potentiometric Titration Argentometric titration of the hydrochloride saltPurity assay of bulk raw materialNot ApplicableHigh (for HCl content)Low

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This is the recommended method for accurate and specific quantification of this compound in the presence of other components like impurities, excipients, or degradation products.[2] The reverse-phase chromatography separates the analyte based on its hydrophobicity, while the UV detector provides a linear response proportional to its concentration.

Principle of HPLC-UV

The analyte is dissolved in a suitable solvent and injected into the HPLC system. It travels through a column packed with a nonpolar stationary phase (e.g., C18) propelled by a polar mobile phase. The analyte's interaction with the stationary phase causes it to be retained for a specific time (retention time), separating it from other components in the sample. As the analyte elutes from the column, it passes through a UV detector set to a wavelength where the methoxyphenyl group strongly absorbs light, generating a signal (peak) whose area is proportional to the analyte's concentration.

Experimental Protocol: HPLC-UV

2.2.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.

  • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, nylon or PTFE).

  • HPLC-grade acetonitrile (ACN) and water.

  • Trifluoroacetic acid (TFA) or Formic Acid, HPLC grade.

  • This compound reference standard.

2.2.2. Chromatographic Conditions

Parameter Value Rationale
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent to improve peak shape for the basic guanidine group.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is the organic modifier for elution.
Gradient 10% B to 70% B over 10 minA gradient ensures efficient elution of the analyte and separation from potential impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains consistent retention times and improves peak symmetry.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Detection Wavelength 274 nmThe approximate λmax for the methoxyphenyl chromophore, providing sensitivity and specificity.
Run Time 15 minutesAllows for elution and column re-equilibration.

2.2.3. Preparation of Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Stock Standard Solution with the diluent.

  • Sample Preparation: Accurately weigh the sample material to obtain a theoretical concentration of ~25 µg/mL of the analyte in a suitable volumetric flask. Dissolve and dilute with the diluent. Filter the final solution through a 0.45 µm syringe filter before injection.

2.2.4. Data Analysis

  • Inject the working standard solutions to generate a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis on the calibration curve. The coefficient of determination (r²) should be ≥ 0.999.

  • Inject the sample solution.

  • Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

HPLC-UV Workflow Diagram```dot

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile Prepare Mobile Phase (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) setup_hplc Set Up HPLC Conditions (Column, Temp, Flow, Gradient) prep_mobile->setup_hplc prep_standards Prepare Stock & Working Standards (1-100 µg/mL) inject_standards Inject Calibration Standards prep_standards->inject_standards prep_sample Prepare Sample Solution (~25 µg/mL) & Filter inject_sample Inject Sample(s) prep_sample->inject_sample setup_hplc->inject_standards gen_curve Generate Calibration Curve (Peak Area vs. Concentration) inject_standards->gen_curve calc_conc Calculate Sample Concentration using Regression Equation inject_sample->calc_conc gen_curve->calc_conc report Report Final Result calc_conc->report

Caption: Workflow for UV-Vis spectrophotometric analysis.

Method 3: Potentiometric Titration for Bulk Assay

This method is a classic, high-precision technique for determining the purity of the bulk this compound raw material. It is an assay of the hydrochloride salt content, not the guanidine moiety itself.

Principle of Titration

This is an argentometric titration where a standardized solution of silver nitrate (AgNO₃) is used to titrate the chloride ions (from the hydrochloride salt) in the sample. The reaction forms a silver chloride (AgCl) precipitate. A potentiometer with a silver electrode is used to detect the endpoint of the titration, which occurs when all chloride ions have reacted. [4]

Experimental Protocol: Titration

4.2.1. Instrumentation and Materials

  • Potentiometric autotitrator with a silver combination electrode.

  • Analytical balance.

  • Burette (Class A, if manual).

  • Reagents: Standardized 0.1 N Silver Nitrate, Glacial Acetic Acid, Methanol.

4.2.2. Procedure

  • Accurately weigh approximately 350-400 mg of the this compound sample.

  • Dissolve the sample in a suitable solvent mixture (e.g., 10 mL of water, 10 mL of glacial acetic acid, and 100 mL of methanol). [6]3. Immerse the silver electrode in the solution.

  • Titrate with standardized 0.1 N Silver Nitrate until the potentiometric endpoint is reached.

  • Record the volume of titrant consumed.

4.2.3. Calculation

Caption: A systematic workflow for analytical method validation based on ICH guidelines.

References

  • BenchChem. (2025).
  • AMSbiopharma. (2025).
  • ICH. (2023).
  • YouTube. (2024).
  • IOP Conference Series: Materials Science and Engineering. (2019).
  • Journal of GXP Compliance. (n.d.). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • International Journal of Research and Review. (2025).
  • ResearchGate. (n.d.). UV–vis spectra of guanidine 2 in acetonitrile.
  • Mario Barbatti. (2014). Guanidine and Guanidinium – Light and Molecules.
  • PubMed. (n.d.).
  • SIELC Technologies. (n.d.).
  • NIH. (n.d.).
  • MicroSolv. (n.d.). Guanidine analyzed with HPLC- AppNote.
  • NIH. (2023).
  • ResearchGate. (2025).
  • NIH. (n.d.).
  • Chem-Impex. (n.d.). N-(3-methoxyphenyl)guanidine.
  • BioSpectra. (2024). GUANIDINE HYDROCHLORIDE TESTING METHODS.

Sources

Application Note: High-Throughput Screening Protocol for N-(3-Methoxy-phenyl)-guanidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, field-proven protocol for the high-throughput screening (HTS) of N-(3-Methoxy-phenyl)-guanidine analogs. Recognizing that the guanidinium group is a common pharmacophore in compounds targeting ion channels and G-protein coupled receptors (GPCRs), this guide details a robust fluorescence-based assay adaptable for either target class. We delve into the rationale behind experimental design, from initial assay development and optimization to data analysis and hit validation, ensuring a self-validating system for identifying potent and selective modulators. This document is intended for researchers, scientists, and drug development professionals seeking to establish a reliable screening cascade for this important chemical scaffold.

Introduction: The Rationale for Screening Guanidine Analogs

The guanidinium group, characterized by its resonance-stabilized positive charge, is a privileged scaffold in medicinal chemistry. It is known to interact with various biological targets, often mimicking the side chain of arginine. N-(3-Methoxy-phenyl)-guanidine and its analogs represent a chemical space with significant therapeutic potential, with documented use as intermediates in the synthesis of compounds for neurological disorders and in studies of enzyme inhibition[1][2]. Given the structural similarities to known modulators, prominent potential targets for this compound class include ligand-gated ion channels, voltage-gated ion channels, and G-protein coupled receptors (GPCRs)[3][4].

High-throughput screening (HTS) is an indispensable methodology in modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hits" that modulate a specific biological target[5][6][7]. This application note outlines a flexible HTS protocol that can be adapted to screen N-(3-Methoxy-phenyl)-guanidine analogs against a chosen target, focusing on a fluorescence-based readout for its sensitivity, scalability, and compatibility with automated systems[8][9][10].

Assay Principle: A Flexible Fluorescence-Based Approach

The choice of HTS assay is contingent on the specific biological target. Here, we present two primary fluorescence-based approaches that are highly amenable to the screening of guanidine analogs against either ion channels or GPCRs.

  • For Ion Channel Targets: A membrane potential-sensitive dye assay is a robust method to identify modulators of ion channels[4][8][9]. In this assay, cells expressing the ion channel of interest are loaded with a fluorescent dye that changes its emission intensity in response to changes in membrane potential. Agonists or positive allosteric modulators that open the channel will cause an influx or efflux of ions, altering the membrane potential and, consequently, the fluorescence signal. Conversely, antagonists will inhibit this change.

  • For GPCR Targets: A calcium flux assay is a common and effective method for screening GPCRs that couple to the Gαq pathway, leading to an increase in intracellular calcium upon activation[3][11][12]. Cells expressing the target GPCR are loaded with a calcium-sensitive fluorescent indicator. Ligand binding to the GPCR triggers a signaling cascade that results in the release of calcium from intracellular stores, causing a measurable increase in fluorescence.

The underlying principle for both assays is the conversion of a biological event (ion flux or calcium release) into a quantifiable optical signal, suitable for HTS.

Experimental Workflow and Design

A successful HTS campaign is built upon a carefully planned workflow, from initial assay development to hit confirmation. The following diagram illustrates the key stages of the proposed screening protocol.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Follow-up Assay_Dev Assay Development (Reagent Optimization, Cell Seeding) Assay_Val Assay Validation (Z'-Factor, S/B Ratio) Assay_Dev->Assay_Val Optimize Plate_Prep Compound Library Plating (N-(3-Methoxy-phenyl)-guanidine analogs) Assay_Val->Plate_Prep Proceed to HTS Primary_HTS Primary HTS (Single Concentration) Plate_Prep->Primary_HTS Data_Analysis Primary Data Analysis (Hit Identification) Primary_HTS->Data_Analysis Hit_Conf Hit Confirmation (Rescreening of Hits) Data_Analysis->Hit_Conf Advance Hits Dose_Response Dose-Response Curves (IC50/EC50 Determination) Hit_Conf->Dose_Response Secondary_Assays Secondary & Orthogonal Assays (Selectivity, Mechanism of Action) Dose_Response->Secondary_Assays

Caption: High-throughput screening workflow for N-(3-Methoxy-phenyl)-guanidine analogs.

Materials and Reagents

This section provides a general list of materials. Specific catalog numbers and suppliers should be determined based on the chosen cell line and assay kit.

Reagent/Material Purpose
Cell LineStably or transiently expressing the target of interest (e.g., specific ion channel subunit or GPCR).
Cell Culture Medium & SupplementsFor maintaining the health and viability of the cell line.
Assay Plates384- or 1536-well black, clear-bottom microplates suitable for fluorescence measurements.
Fluorescence Assay Kite.g., FLIPR® Membrane Potential Assay Kit or FLIPR® Calcium Assay Kit.
Positive ControlA known agonist or modulator of the target.
Negative ControlVehicle (e.g., DMSO).
N-(3-Methoxy-phenyl)-guanidine Analog LibraryCompounds dissolved in 100% DMSO.
Liquid Handling AutomationAutomated pipettors, dispensers, and plate washers to ensure reproducibility.[13]
Plate ReaderA fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR®, FlexStation®).

Detailed Step-by-Step Protocol

The following protocol is a generalized procedure. Optimization of cell number, dye loading conditions, and agonist concentration is crucial for robust assay performance.[14][15]

Assay Development and Optimization (Pre-Screening)
  • Cell Seeding:

    • Culture cells expressing the target of interest to ~80-90% confluency.

    • Harvest and resuspend cells in an appropriate medium.

    • Dispense optimized cell density (e.g., 10,000-20,000 cells/well) into 384-well assay plates.

    • Incubate plates for 24-48 hours at 37°C, 5% CO₂ to allow for cell attachment and monolayer formation.

  • Dye Loading:

    • Prepare the fluorescent dye solution according to the manufacturer's instructions (e.g., membrane potential dye or calcium-sensitive dye).

    • Remove cell culture medium from the plates and add the dye solution to each well.

    • Incubate the plates at 37°C for a specified time (typically 30-60 minutes) to allow for dye uptake.

  • Assay Validation (Z'-Factor Determination):

    • Prepare a validation plate containing multiple wells (e.g., 16-32 wells each) of positive control (known agonist at EC₈₀) and negative control (vehicle).

    • Measure the fluorescence signal on a kinetic plate reader.

    • Calculate the Z'-factor to assess assay quality. An ideal assay for HTS should have a Z'-factor between 0.5 and 1.0.[16][17][18]

    Z'-Factor Calculation:

    
    
    

    Where:

    • 
       and 
      
      
      
      are the standard deviations of the positive and negative controls.
    • 
       and 
      
      
      
      are the means of the positive and negative controls.
Primary High-Throughput Screen
  • Compound Plating:

    • Prepare source plates of the N-(3-Methoxy-phenyl)-guanidine analog library at a stock concentration (e.g., 10 mM in 100% DMSO).

    • Using an automated liquid handler, transfer a small volume of each compound from the source plate to the corresponding well of a new assay plate to achieve the desired final screening concentration (e.g., 10 µM).

  • Assay Execution:

    • Place the dye-loaded cell plate and the compound plate into the fluorescence plate reader.

    • Initiate the kinetic read, establishing a baseline fluorescence measurement.

    • The instrument will then automatically add the compounds from the compound plate to the cell plate.

    • Continue to measure the fluorescence signal over time to capture the cellular response.

Hit Confirmation and Dose-Response
  • Hit Selection:

    • Analyze the primary screening data to identify "hits." A common method is to set a threshold based on the standard deviation of the negative controls (e.g., >3 standard deviations from the mean).

  • Hit Re-testing:

    • Re-test the initial hits under the same conditions to confirm their activity and rule out false positives.

  • Dose-Response Analysis:

    • For confirmed hits, perform a dose-response analysis by testing the compounds over a range of concentrations (e.g., 8-10 point serial dilutions).

    • Plot the response versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ (for agonists/potentiators) or IC₅₀ (for antagonists/inhibitors).[19]

Data Analysis and Interpretation

Effective data management and analysis are critical for a successful HTS campaign.[20][21][22]

  • Normalization: Raw fluorescence data should be normalized to control for well-to-well and plate-to-plate variability. Common normalization methods include percent activation (relative to the positive control) or percent inhibition.

  • Hit Triaging: It is essential to identify and flag potential false positives or assay artifacts.[23][24] Common sources of interference include:

    • Autofluorescent Compounds: Compounds that fluoresce at the same wavelength as the assay dye can produce a false positive signal.[25]

    • Cytotoxicity: Compounds that are toxic to the cells can lead to a decrease in signal, which could be misinterpreted as inhibition.

  • Clustering and SAR: Confirmed hits should be clustered based on their chemical structure to identify preliminary structure-activity relationships (SAR) that can guide lead optimization efforts.[20]

The following diagram illustrates the decision-making process in data analysis.

Data_Analysis_Flow Raw_Data Raw Fluorescence Data Normalization Data Normalization (% Activation/Inhibition) Raw_Data->Normalization Hit_Picking Hit Picking (Thresholding) Normalization->Hit_Picking Confirmation Hit Confirmation Hit_Picking->Confirmation Dose_Response Dose-Response Analysis (EC50/IC50) Confirmation->Dose_Response SAR_Analysis SAR Analysis & Clustering Dose_Response->SAR_Analysis Lead_Series Lead Series Identification SAR_Analysis->Lead_Series

Caption: Data analysis and hit progression workflow.

Troubleshooting

Even with a well-validated assay, issues can arise during an HTS campaign.

Problem Potential Cause Solution
Low Z'-Factor (<0.5) High variability in controls, low signal window.Re-optimize cell density, dye loading, and control concentrations. Ensure consistent liquid handling.[13]
High Hit Rate Non-specific compound activity, assay artifacts.Implement a counter-screen to identify false positives. Add a non-ionic detergent (e.g., Triton X-100) to the assay buffer to reduce compound aggregation.[23]
Edge Effects Uneven evaporation or temperature across the plate.Use plates with lids, ensure proper incubator humidity, and allow plates to equilibrate to room temperature before reading.
Poor Reproducibility Inconsistent cell health, reagent instability.Monitor cell passage number and viability. Prepare fresh reagents daily and validate their stability.[26]

Conclusion

This application note provides a robust and adaptable framework for the high-throughput screening of N-(3-Methoxy-phenyl)-guanidine analogs. By focusing on scientifically sound principles of assay development, validation, and data analysis, researchers can confidently identify and advance promising hit compounds. The key to a successful HTS campaign lies in meticulous optimization, rigorous quality control using metrics like the Z'-factor, and a systematic approach to hit confirmation and triaging. This protocol serves as a foundational guide, empowering drug discovery teams to efficiently explore the therapeutic potential of this important chemical class.

References

  • Berdiev, B. K., & Shlykov, S. G. (2021). Fluorescence-Based HTS Assays for Ion Channel Modulation in Drug Discovery Pipelines. Molecules, 26(21), 6617. [Link]

  • Martinez-Pino, F., et al. (2021). Fluorescence Approaches for Characterizing Ion Channels in Synthetic Bilayers. International Journal of Molecular Sciences, 22(21), 11985. [Link]

  • Zhang, L., et al. (2017). High-throughput screening and quantitation of guanidino and ureido compounds using liquid chromatography-drift tube ion mobility spectrometry-mass spectrometry. Analytica Chimica Acta, 961, 82-90. [Link]

  • Insel, P. A., et al. (2019). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 40(12), 935-946. [Link]

  • Zheng, W., Spencer, R. H., & Kiss, L. (2016). High throughput screening technologies for ion channels. Acta Pharmacologica Sinica, 37(1), 34-43. [Link]

  • Celtarys. (n.d.). High-Throughput Screening of GPCRs for Drug Discovery. [Link]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A simple statistical parameter for use in evaluation and validation of high throughput screening assays. Journal of Biomolecular Screening, 4(2), 67-73. [Link]

  • Agilent Technologies. (2021). High-Throughput GPCR Assay Development. [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. [Link]

  • Denies, S., & Degroeve, S. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5433. [Link]

  • Fang, Y. (2020). Recent progress in assays for GPCR drug discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(9), 975-987. [Link]

  • On HTS: Z-factor. (2023). Medium. [Link]

  • Wikipedia. (n.d.). Z-factor. [Link]

  • Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. [Link]

  • Zhang, X. D. (2021). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. Bioinformatics, 37(19), 3333-3339. [Link]

  • Lloyd, M. (2023). Assay performance and the Z'-factor in HTS. Drug Target Review. [Link]

  • Singh, R., et al. (2021). High-Throughput Screening For The Discovery Of Enzyme Inhibitors. Current Topics in Medicinal Chemistry, 21(23), 2056-2071. [Link]

  • Patsnap. (2024). How Are Biochemical Assays Used in High-Throughput Screening?. [Link]

  • Janzen, W. P. (2014). Basics of HTS Assay Design and Optimization. Assay Guidance Manual. [Link]

  • Inglese, J., et al. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • Yasgar, A., et al. (2020). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]

  • Ranomics. (2024). Navigating the Hurdles: A Researcher's Guide to Optimizing High-throughput screens, Library Design, and Protein Engineering. [Link]

  • Cambridge MedChem Consulting. (2017). Analysis of HTS data. [Link]

  • BellBrook Labs. (2024). Finding the Right Biochemical Assay for HTS and Lead Discovery. [Link]

  • Gamo, F. J. (2014). High-Throughput Screening Data Analysis. Basic Medical Key. [Link]

  • Rahman, M. A., & Abulwerdi, F. A. (2022). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. Molecules, 27(19), 6296. [Link]

  • Casey, M., & Gottardis, M. (2016). Quantitative high-throughput screening data analysis: challenges and recent advances. Expert Opinion on Drug Discovery, 11(7), 651-660. [Link]

  • Apix-Drive. (2024). HTS Data Integration. [Link]

  • Dispendix. (2024). How Automation Overcomes Variability & Limitations in HTS Troubleshooting. [Link]

  • Gesa, J., et al. (2012). Recommendations for the Reduction of Compound Artifacts in Time-Resolved Fluorescence Resonance Energy Transfer Assays. Journal of Biomolecular Screening, 17(1), 120-131. [Link]

  • Halo Labs. (2024). Optimizations in High Throughput Process Development: Enhancing Efficiency and Precision. [Link]

  • Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. [Link]

  • ChemBK. (2024). N-(3-METHOXY-PHENYL)-GUANIDINE. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current Opinion in Chemical Biology, 14(3), 315-324. [Link]

  • Siramshetty, V. B., et al. (2020). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. Journal of Chemical Information and Modeling, 60(11), 5345-5359. [Link]

  • Iversen, P. W., et al. (2012). HTS Assay Validation. Assay Guidance Manual. [Link]

  • CQUIN. (2023). Optimizing HIV testing through routine use of data: a call for HTS evidence-based decision making. [Link]

  • PubChem. (n.d.). Compound 525241: N''-(3-methoxy-phenyl)-N,N,N',N'-tetramethyl-guanidine. [Link]

  • Nuvisan. (n.d.). Compound screening. [Link]

  • BuyersGuideChem. (n.d.). N-(3-Methoxy-phenyl)-guanidine hydrochloride. [Link]

  • Tran, E. (2018). Navigating Drug Discovery with High-Throughput Screening. BIT 479/579 High-throughput Discovery. [Link]

  • PubChem. (n.d.). 1-(3-Methoxyphenyl)guanidine. [Link]

Sources

Application Note & Protocol: Step-by-Step Synthesis of N-(3-Methoxy-phenyl)-guanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The guanidine moiety is a critical pharmacophore in numerous biologically active compounds and a valuable synthetic intermediate in medicinal chemistry and drug development.[1][2] This application note provides a comprehensive, step-by-step protocol for the synthesis of N-(3-Methoxy-phenyl)-guanidine hydrochloride, a key building block for more complex molecules.[3] The described method is based on the robust and widely utilized reaction of an aniline precursor with cyanamide under acidic conditions. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical details, explanations for experimental choices, critical safety information, and characterization data.

Introduction & Scientific Principle

Guanidines are characterized by a central carbon atom bonded to three nitrogen atoms. Their unique electronic structure and ability to exist as a resonance-stabilized cation (guanidinium) at physiological pH underpin their role in molecular recognition and biological function.[2] The synthesis of substituted guanidines is therefore a foundational process in pharmaceutical research.

The protocol herein describes the guanylation of 3-methoxyaniline. The core transformation is a nucleophilic addition reaction where the amino group of 3-methoxyaniline attacks the electrophilic carbon of cyanamide. The reaction is typically performed in an acidic medium. The acid serves a dual purpose: it protonates the cyanamide, activating it towards nucleophilic attack, and it forms the hydrochloride salt of the starting aniline, which is often a stable, crystalline solid that is convenient to handle. The final product is isolated directly as the stable hydrochloride salt.

Safety & Hazard Management

Extreme caution must be exercised when handling the reagents for this synthesis. A thorough risk assessment must be completed before commencing any experimental work.

  • Cyanamide (CH₂N₂): Highly toxic and corrosive. It can cause severe skin and eye irritation or burns.[4][5][6] Cyanamide is unstable and can polymerize explosively, especially if the aqueous solution evaporates to dryness or upon heating.[6] Always work with cyanamide solutions in a well-ventilated chemical fume hood.[5][7] Wear appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, and heavy-duty chemical-resistant gloves (e.g., nitrile or neoprene).[4][6][8]

  • 3-Methoxyaniline (C₇H₉NO): Toxic if inhaled, swallowed, or absorbed through the skin.[9][10] It can cause methemoglobinemia, characterized by cyanosis (bluish skin), headache, and dizziness.[10] It is also a skin and eye irritant.[9] All handling should occur in a chemical fume hood with appropriate PPE.

  • Hydrochloric Acid (HCl): Highly corrosive. Causes severe skin burns and eye damage. The vapor is a respiratory irritant. Handle with appropriate PPE in a fume hood.

In case of exposure, immediately flush the affected area with copious amounts of water and seek urgent medical attention.[4][5]

Materials & Equipment

Reagents & Chemicals
ReagentCAS No.Molecular FormulaM.W. ( g/mol )
3-Methoxyaniline536-90-3C₇H₉NO123.15
Cyanamide (50% w/w in H₂O)420-04-2CH₂N₂42.04
Hydrochloric Acid (conc., 37%)7647-01-0HCl36.46
Isopropanol67-63-0C₃H₈O60.10
Diethyl Ether (anhydrous)60-29-7C₄H₁₀O74.12
Deionized Water7732-18-5H₂O18.02
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Dropping funnel

  • Ice-water bath

  • Büchner funnel and vacuum flask

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Rotary evaporator

  • Melting point apparatus

  • Analytical balance

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Phase 1: Reagent Preparation cluster_reaction Phase 2: Guanylation Reaction cluster_workup Phase 3: Isolation & Purification cluster_product Phase 4: Final Product A Dissolve 3-Methoxyaniline in Isopropanol B Cool to 0-5 °C A->B C Add HCl to form 3-Methoxyaniline Hydrochloride (in situ) B->C D Add Cyanamide Solution (50% aq.) C->D Transfer to Reaction Flask E Heat Mixture to Reflux (80-85 °C) D->E F Monitor Reaction (e.g., TLC, LC-MS) E->F G Cool Reaction to 0-5 °C F->G Upon Completion H Collect Precipitate by Vacuum Filtration G->H I Wash with Cold Isopropanol & Diethyl Ether H->I J Recrystallize from Isopropanol/Water I->J K Dry Under Vacuum J->K L N-(3-Methoxy-phenyl)-guanidine Hydrochloride K->L Yields

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Synthesis Protocol

This protocol is based on a molar equivalent of 3-methoxyaniline. Adjust quantities as needed.

Formation of 3-Methoxyaniline Hydrochloride (in situ)
  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a dropping funnel.

  • Dissolution: Charge the flask with 3-methoxyaniline (10.0 g, 81.2 mmol, 1.0 eq) and 80 mL of isopropanol.

  • Acidification: Place the flask in an ice-water bath and stir the solution until the temperature is between 0-5 °C.

  • Slowly add concentrated hydrochloric acid (7.4 mL, ~89.3 mmol, 1.1 eq) dropwise via the dropping funnel over 15 minutes. Maintain the internal temperature below 10 °C. The hydrochloride salt of the aniline will precipitate, forming a thick white slurry. This step is crucial as it prepares the amine salt for the subsequent reaction.[11]

Guanylation Reaction
  • Reagent Addition: To the stirred slurry, add the 50% aqueous cyanamide solution (7.5 g, 89.3 mmol, 1.1 eq) in one portion.

  • Heating: Remove the ice bath and replace it with a heating mantle. Heat the reaction mixture to a gentle reflux (internal temperature of approximately 80-85 °C). The slurry will gradually dissolve to form a clear solution.

  • Reaction Time: Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 3-methoxyaniline spot.

Product Isolation and Purification
  • Crystallization: After the reaction is complete, remove the heating mantle and allow the solution to cool slowly to room temperature. Then, place the flask in an ice-water bath and cool to 0-5 °C for at least 1 hour to maximize precipitation of the product.

  • Filtration: Collect the white crystalline solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with two portions of cold isopropanol (2 x 20 mL) and then two portions of cold diethyl ether (2 x 20 mL). This removes residual starting materials and solvent.

  • Drying: Dry the product under vacuum at 50 °C to a constant weight. The typical yield is 75-85%.

(Optional) Recrystallization

If higher purity is required, the crude product can be recrystallized.

  • Dissolve the crude solid in a minimal amount of hot deionized water (~5 mL per gram of product).

  • Add hot isopropanol until the solution becomes slightly turbid.

  • Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature and then to 0-5 °C to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry as described above.

Data Summary & Characterization

ParameterValue
Starting Material 3-Methoxyaniline
Amount10.0 g (81.2 mmol)
Reagents
Cyanamide (50% aq.)7.5 g (89.3 mmol, 1.1 eq)
Conc. HCl7.4 mL (89.3 mmol, 1.1 eq)
Reaction Conditions
SolventIsopropanol
Temperature80-85 °C (Reflux)
Time4-6 hours
Product N-(3-Methoxy-phenyl)-guanidine HCl
AppearanceWhite crystalline solid
Expected Yield12.3 - 13.9 g (75-85%)
Molecular FormulaC₈H₁₂ClN₃O
Molecular Weight201.65 g/mol [12]
Expected Melting Point~178-180 °C (for free base)[13]

Expected Characterization Data (based on similar structures[14]):

  • ¹H NMR (400 MHz, D₂O): δ 7.30 (t, J = 8.0 Hz, 1H), 6.90-6.80 (m, 3H), 3.75 (s, 3H).

  • ¹³C NMR (100 MHz, D₂O): δ 160.5, 157.0, 137.5, 130.5, 114.0, 112.0, 107.0, 55.5.

  • ESI-MS: m/z calculated for C₈H₁₁N₃O [M+H]⁺: 166.1; found: 166.1.

Troubleshooting

  • Low Yield:

    • Cause: Incomplete reaction. Solution: Extend the reflux time and monitor carefully by TLC.

    • Cause: Product loss during workup. Solution: Ensure the solution is thoroughly cooled before filtration and use ice-cold solvents for washing.

  • Oily Product or Failure to Crystallize:

    • Cause: Presence of impurities or excess water. Solution: Perform recrystallization. If an oil persists, try triturating with diethyl ether to induce solidification.

  • Product Discoloration (Yellow/Brown):

    • Cause: Air oxidation of residual 3-methoxyaniline. Solution: Ensure efficient washing of the crude product. Recrystallization can improve color and purity.

References

  • Guanidine synthesis by guanylation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Demjén, A., et al. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. RSC Advances. Retrieved from [Link]

  • Main methods for the synthesis of guanidine derivatives. (2019). ResearchGate. Retrieved from [Link]

  • N-(3-METHOXY-PHENYL)-GUANIDINE - ChemBK. (2024). Retrieved from [Link]

  • Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. (2019). ACS Publications. Retrieved from [Link]

  • HAZARD SUMMARY - NJ.gov. (n.d.). Retrieved from [Link]

  • This compound suppliers and producers. (n.d.). BuyersGuideChem. Retrieved from [Link]

  • p-AMINOTETRAPHENYLMETHANE. (n.d.). Organic Syntheses. Retrieved from [Link]

  • This compound | 112677-52-8. (n.d.). BuyersGuideChem. Retrieved from [Link]

Sources

Application Notes and Protocols for N-(3-Methoxy-phenyl)-guanidine HCl in Neuropharmacological Research

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Novel Neuromodulator

N-(3-Methoxy-phenyl)-guanidine hydrochloride, a member of the aryl guanidine class of compounds, presents a compelling scaffold for neuropharmacological investigation. While the broader family of guanidine derivatives has established roles as modulators of ion channels and neurotransmitter release, the specific profile of the 3-methoxy substituted phenylguanidine offers a more nuanced avenue for research.[1] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing in-depth application notes and validated protocols for the characterization of N-(3-Methoxy-phenyl)-guanidine HCl's effects within the central nervous system. Our focus will be on elucidating its primary mechanism of action and offering methodologies to explore its broader neuropharmacological activities.

Based on evidence from structurally related compounds, N-(3-Methoxy-phenyl)-guanidine HCl is proposed to function as a non-competitive antagonist of the N-Methyl-D-aspartate (NMDA) receptor. This hypothesis is significantly supported by studies on its tritiated derivative, [3H]GMOM (N-(2-chloro-5-thiomethylphenyl)-N′-(3-[3H]methoxyphenyl)-N′-methylguanidine), which has been characterized as a non-competitive NMDA receptor antagonist.[2] The guanidinium group, protonated at physiological pH, is a key pharmacophore that likely interacts within the ion channel pore of various receptors and channels. This guide will provide the foundational knowledge and practical protocols to empower researchers to rigorously investigate these interactions.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is paramount for accurate and reproducible experimental design.

PropertyValueReference
Molecular Formula C₈H₁₁N₃O · HCl[3]
Molecular Weight 201.65 g/mol [3]
Appearance White crystalline powder[4]
Solubility Soluble in acidic solutions and organic solvents like ethanol and chloroform.[4]
Storage Store at 2-8°C in a dry, well-ventilated place.[5]

Safety Precautions: N-(3-Methoxy-phenyl)-guanidine HCl is harmful if swallowed or inhaled and causes skin and serious eye irritation.[2] Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.[5]

Primary Mechanism of Action: Non-Competitive NMDA Receptor Antagonism

The NMDA receptor, a glutamate-gated ion channel, is a critical component of excitatory neurotransmission and synaptic plasticity. Its dysregulation is implicated in a host of neurological and psychiatric disorders, making it a key therapeutic target.[6][7] Non-competitive antagonists, which typically bind within the ion channel pore, offer a use-dependent mechanism of action, preferentially blocking the channel when it is open.[7]

The structural similarity of N-(3-Methoxy-phenyl)-guanidine HCl to known NMDA receptor antagonists, particularly the diarylguanidines, strongly suggests this as its primary mode of action.[8] Research on a tritiated analog of a closely related compound demonstrated high-affinity binding to a site associated with the NMDA receptor ion channel blocker [3H]MK-801.[2] This indicates an interaction with the phencyclidine (PCP) binding site within the NMDA receptor's ion channel.

Signaling Pathway: NMDA Receptor Antagonism

NMDA_Receptor_Antagonism cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Glutamate_Vesicle Glutamate NMDA_Receptor NMDA Receptor Glutamate_Vesicle->NMDA_Receptor Activates Ion_Channel Ion Channel (Blocked) NMDA_Receptor->Ion_Channel Gating Ca_Influx Ca²⁺ Influx (Inhibited) Ion_Channel->Ca_Influx Downstream_Signaling Downstream Signaling (e.g., LTP, Excitotoxicity) (Modulated) Ca_Influx->Downstream_Signaling Compound N-(3-Methoxy-phenyl) -guanidine HCl Compound->Ion_Channel Blocks caption NMDA Receptor Antagonism Workflow

Caption: Workflow of N-(3-Methoxy-phenyl)-guanidine HCl blocking the NMDA receptor ion channel.

Secondary/Exploratory Mechanisms: Modulation of Voltage-Gated Ion Channels

The guanidinium group is a known modulator of various voltage-gated ion channels.[9][10][11] Therefore, it is plausible that N-(3-Methoxy-phenyl)-guanidine HCl may also exert effects on these channels, which could contribute to its overall neuropharmacological profile.

  • Voltage-Gated Potassium (Kv) Channels: Guanidine and its analogs can inhibit Kv channels, leading to an increase in neurotransmitter release.[9][11] This action is the basis for the therapeutic use of guanidine in certain neuromuscular disorders.

  • Voltage-Gated Sodium (Nav) Channels: Guanidinium analogs have been shown to block sodium channels in a voltage and use-dependent manner.[10]

Investigating the effects of N-(3-Methoxy-phenyl)-guanidine HCl on these channels is a critical step in fully characterizing its activity.

Experimental Protocols

The following protocols provide a framework for the neuropharmacological characterization of N-(3-Methoxy-phenyl)-guanidine HCl.

Protocol 1: Radioligand Binding Assay for NMDA Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of N-(3-Methoxy-phenyl)-guanidine HCl for the NMDA receptor ion channel site using competitive displacement of a radiolabeled ligand, such as [³H]MK-801.[2][12]

Radioligand_Binding_Workflow Start Start Membrane_Prep Prepare Rat Forebrain Membranes Start->Membrane_Prep Incubation Incubate Membranes with [³H]MK-801 and Test Compound Membrane_Prep->Incubation Filtration Rapid Filtration to Separate Bound/Free Ligand Incubation->Filtration Scintillation Scintillation Counting to Quantify Bound Radioactivity Filtration->Scintillation Data_Analysis Data Analysis: Calculate IC₅₀ and Ki Scintillation->Data_Analysis End End Data_Analysis->End caption Radioligand Binding Assay Workflow

Caption: Step-by-step workflow for the radioligand binding assay.

Materials:

  • N-(3-Methoxy-phenyl)-guanidine HCl

  • [³H]MK-801 (or other suitable NMDA receptor ion channel radioligand)

  • Rat forebrains

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: 10 µM unlabeled MK-801

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation fluid

  • 96-well plates

  • Homogenizer

  • Centrifuge

  • Scintillation counter

  • Cell harvester

Procedure:

  • Membrane Preparation:

    • Homogenize fresh or frozen rat forebrains in 10 volumes of ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.

    • Resuspend the pellet in fresh assay buffer and repeat the centrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Aliquot and store at -80°C.

  • Binding Assay:

    • In a 96-well plate, set up the following in triplicate:

      • Total Binding: 50 µL of [³H]MK-801 (e.g., 2-5 nM final concentration), 50 µL of assay buffer, and 100 µL of membrane preparation (e.g., 100-200 µg protein).

      • Non-specific Binding: 50 µL of [³H]MK-801, 50 µL of 10 µM unlabeled MK-801, and 100 µL of membrane preparation.

      • Competition: 50 µL of [³H]MK-801, 50 µL of varying concentrations of N-(3-Methoxy-phenyl)-guanidine HCl (e.g., 10⁻¹⁰ to 10⁻⁵ M), and 100 µL of membrane preparation.

    • Incubate the plate at room temperature for 60 minutes with gentle agitation.

    • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of N-(3-Methoxy-phenyl)-guanidine HCl.

    • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

This protocol is for assessing the functional effects of N-(3-Methoxy-phenyl)-guanidine HCl on NMDA receptor-mediated currents and voltage-gated ion channels in cultured neurons (e.g., primary hippocampal or cortical neurons).[14][15]

Materials:

  • Cultured neurons on coverslips

  • N-(3-Methoxy-phenyl)-guanidine HCl

  • External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4 with NaOH. For NMDA currents, use a Mg²⁺-free external solution and add 10 µM glycine.

  • Internal solution (in mM): 140 K-gluconate, 10 HEPES, 1.1 EGTA, 2 MgCl₂, 0.1 CaCl₂, 4 Na₂-ATP, 0.4 Na-GTP, pH 7.2 with KOH.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system

  • Borosilicate glass capillaries for pulling patch pipettes

  • Perfusion system

Procedure:

  • Preparation:

    • Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

    • Pull patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.

  • Whole-Cell Recording:

    • Obtain a giga-ohm seal on a neuron.

    • Rupture the membrane to achieve the whole-cell configuration.

    • Allow the cell to stabilize for a few minutes.

  • Recording NMDA Receptor Currents:

    • Clamp the cell at a holding potential of -70 mV.

    • Apply NMDA (e.g., 100 µM) and glycine (10 µM) to evoke an inward current.

    • After establishing a stable baseline response, co-apply N-(3-Methoxy-phenyl)-guanidine HCl at various concentrations with the NMDA/glycine solution.

    • Record the inhibition of the NMDA-evoked current.

  • Recording Voltage-Gated Currents:

    • To record potassium currents, hold the cell at -80 mV and apply depolarizing voltage steps (e.g., from -60 mV to +60 mV in 10 mV increments).

    • To record sodium currents, hold the cell at -90 mV and apply rapid depolarizing steps (e.g., to 0 mV). Use appropriate blockers (e.g., TTX for voltage-gated sodium channels, TEA and 4-AP for potassium channels) to isolate the current of interest.

    • After establishing a stable baseline, perfuse N-(3-Methoxy-phenyl)-guanidine HCl and record changes in the current amplitude and kinetics.

  • Data Analysis:

    • Measure the peak amplitude of the evoked currents in the presence and absence of the compound.

    • Construct dose-response curves to determine the IC₅₀ for the inhibition of each current type.

    • Analyze changes in current kinetics, such as activation and inactivation properties.

Conclusion and Future Directions

N-(3-Methoxy-phenyl)-guanidine HCl is a promising tool for neuropharmacological research, with strong evidence pointing towards its action as a non-competitive NMDA receptor antagonist. The protocols detailed in this guide provide a robust framework for confirming this mechanism and exploring its broader effects on neuronal excitability. Future studies should focus on in vivo models to assess its behavioral effects, pharmacokinetic profile, and potential therapeutic applications in neurological disorders characterized by NMDA receptor dysfunction. The exploration of its activity at different NMDA receptor subunit compositions would also provide valuable insights into its selectivity and potential for targeted therapeutic development.

References

  • Binding characterization of N-(2-chloro-5-thiomethylphenyl)-N′-(3-[3H]3methoxy phenyl)-N′-methylguanidine ([3H]GMOM), a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist. British Journal of Pharmacology. [Link]

  • N-(3-methoxyphenyl)guanidine. Chem-Impex. [Link]

  • Whole Cell Patch Clamp Protocol. AXOL Bioscience. [Link]

  • Endplate channel block by guanidine derivatives. Journal of General Physiology. [Link]

  • Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Molecular Pharmacology. [Link]

  • Tri-and tetra-substituted guanidines and their use as excitatory amino acid antagonists.
  • Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. Molecular pharmacology. [Link]

  • Novel Screening Assay for the Selective Detection of G-Protein-Coupled Receptor Heteromer Signaling. The Journal of Pharmacology and Experimental Therapeutics. [Link]

  • Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. Journal of Medicinal Chemistry. [Link]

  • N-(3-METHOXY-PHENYL)-GUANIDINE. ChemBK. [Link]

  • This compound. BuyersGuideChem. [Link]

  • NMDA receptor antagonist. Wikipedia. [Link]

  • Radioligand binding methods for membrane preparations and intact cells. Methods in Molecular Biology. [Link]

  • Radioligand binding assays and their analysis. Current Protocols in Pharmacology. [Link]

  • Structural basis for modulation of human NaV1.3 by clinical drug and selective antagonist. Nature Communications. [Link]

  • Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Iranian Journal of Pharmaceutical Sciences. [Link]

  • Small Molecule Modulation of Voltage Gated Sodium Channels. Channels. [Link]

  • Block of sodium channels by internal mono- and divalent guanidinium analogues. Modulation by sodium ion concentration. The Journal of General Physiology. [Link]

  • Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Molecular Pharmacology. [Link]

  • Targeting G protein coupled receptor-related pathways as emerging molecular therapies. Cellular Signalling. [Link]

  • UK-78282, a novel piperidine compound that potently blocks the Kv1.3 voltage-gated potassium channel and inhibits human T cell activation. British Journal of Pharmacology. [Link]

  • NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. Molecules. [Link]

Sources

Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantification of N-(3-Methoxy-phenyl)-guanidine hydrochloride in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes the development and protocol for a highly selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of N-(3-Methoxy-phenyl)-guanidine hydrochloride in human plasma. Given the compound's polar nature, attributed to the strongly basic guanidine moiety, a Hydrophilic Interaction Liquid Chromatography (HILIC) approach was employed. The method utilizes a simple protein precipitation step for sample preparation, ensuring high throughput and recovery. This protocol is designed for researchers in drug metabolism, pharmacokinetics (DMPK), and clinical trial sample analysis, providing a reliable bioanalytical workflow compliant with the principles outlined in international regulatory guidelines.

Introduction

N-(3-Methoxy-phenyl)-guanidine is a chemical entity of interest in pharmaceutical development, potentially as a therapeutic agent or a significant metabolite.[1][2] Its molecular structure is characterized by a methoxy-phenyl group and a guanidine group. The guanidine functional group (pKa > 13) is highly basic, ensuring the molecule is protonated and positively charged under typical physiological and chromatographic conditions. This high polarity presents a significant challenge for retention on traditional reversed-phase (RP) liquid chromatography columns.

Therefore, a robust and sensitive analytical method is crucial for accurately determining its concentration in biological matrices to support pharmacokinetic and toxicokinetic studies. LC-MS/MS is the gold standard for such bioanalytical applications due to its inherent selectivity and sensitivity. This guide provides a comprehensive walkthrough of the method development process, from mass spectrometric tuning and chromatographic optimization to sample preparation, grounded in established scientific principles and regulatory expectations.[3][4]

Analyte Physicochemical Properties

  • Compound: this compound

  • CAS Number: 112677-52-8[5]

  • Molecular Formula: C₈H₁₁N₃O · HCl[5]

  • Molecular Weight: 201.65 g/mol [5]

  • Structure-Based Properties: The presence of the guanidine group makes the molecule highly polar and basic. It will exist predominantly as a cation [M+H]⁺ in acidic solutions, making it ideal for positive ion mode electrospray ionization (ESI+). Its polarity suggests that Hydrophilic Interaction Liquid Chromatography (HILIC) would provide better retention and separation compared to conventional reversed-phase chromatography.

Experimental

Materials and Instrumentation
  • Reference Standards: this compound (≥98% purity), appropriate internal standard (IS), e.g., a stable isotope-labeled version or a structural analog.

  • Reagents & Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Formic Acid (LC-MS grade), Ammonium Formate (LC-MS grade), and Ultrapure Water.

  • Biological Matrix: Blank human plasma (K₂EDTA).

  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Mass Spectrometry (MS/MS) Method Development

The objective of this stage is to determine the optimal precursor and product ions for the analyte and internal standard and to fine-tune MS parameters for maximum sensitivity.

Protocol 1: MS Parameter Optimization

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of this compound in methanol.

  • Direct Infusion: Dilute the stock solution to approximately 100 ng/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid. Infuse this solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Precursor Ion Determination (Q1 Scan): Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Perform a full scan in the first quadrupole (Q1) to identify the protonated molecular ion [M+H]⁺. For N-(3-Methoxy-phenyl)-guanidine (free base MW = 165.2), the expected precursor ion is m/z 166.2.

  • Product Ion Determination (Product Ion Scan): Select the precursor ion (m/z 166.2) in Q1. Perform a product ion scan by fragmenting the precursor in the collision cell (Q2) with nitrogen or argon. Identify 2-3 stable and intense product ions in the third quadrupole (Q3).

  • MRM Optimization: Create a Multiple Reaction Monitoring (MRM) method using the selected precursor → product ion transitions. Optimize the following parameters for maximum signal intensity:

    • Collision Energy (CE): Vary the CE for each transition to find the value that yields the most intense product ion signal.

    • Declustering Potential (DP) / Cone Voltage: Optimize this parameter to efficiently transmit the precursor ion from the source into the mass analyzer.

    • Repeat steps 2-5 for the selected Internal Standard (IS).

Table 1: Optimized MS/MS Parameters (Hypothetical)

Parameter Analyte Internal Standard (IS)
Ionization Mode ESI+ ESI+
Q1 (Precursor Ion) 166.2 e.g., 172.2
Q3 (Product Ion) e.g., 94.1 e.g., 100.1
Dwell Time (ms) 100 100
Declustering Potential (V) 80 85
Collision Energy (eV) 35 38

| Collision Cell Exit Potential (V) | 12 | 14 |

Liquid Chromatography (LC) Method Development

The primary challenge is achieving adequate retention for the polar analyte. A HILIC column is the logical choice.

Protocol 2: LC Method Optimization

  • Column Selection: Install a HILIC analytical column (e.g., a silica-based column with an amide or diol stationary phase, 2.1 x 50 mm, <3 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): 10 mM Ammonium Formate with 0.1% Formic Acid in Water. The buffer helps to control pH and improve peak shape.

    • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.

  • Initial Gradient Conditions: HILIC gradients operate in reverse to RP-LC. Start with a high percentage of organic solvent and decrease it to elute the analyte.

    • Initial condition: 95% B.

    • Linear gradient to 50% B over 3 minutes.

    • Hold at 50% B for 0.5 minutes.

    • Return to 95% B and re-equilibrate for 1.5 minutes.

  • Optimization: Inject a standard solution and monitor the retention time and peak shape.

    • Retention: If retention is too low, increase the initial percentage of acetonitrile. If it is too high, decrease the initial percentage of acetonitrile or increase the gradient slope.

    • Peak Shape: Adjust the concentration of formic acid and/or ammonium formate in the mobile phase to improve peak symmetry. Guanidine compounds can exhibit tailing, which can often be mitigated by optimizing the mobile phase pH and ionic strength.[6][7]

Table 2: Optimized LC Parameters

Parameter Optimized Value
HPLC System UHPLC System
Column Amide HILIC Column (e.g., Waters Acquity UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 10 mM Ammonium Formate + 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

| Gradient | 0.0 min (95% B) -> 3.0 min (50% B) -> 3.5 min (50% B) -> 3.6 min (95% B) -> 5.0 min (95% B) |

Sample Preparation

A simple, fast, and efficient sample preparation technique is essential for high-throughput bioanalysis. Protein precipitation is an ideal starting point as it is generic, fast, and the resulting high-organic supernatant is directly compatible with a HILIC mobile phase.

Protocol 3: Protein Precipitation

  • Aliquot Samples: To a 1.5 mL microcentrifuge tube, add 50 µL of human plasma sample, calibration standard, or quality control (QC) sample.

  • Add Internal Standard: Add 10 µL of the internal standard working solution (e.g., 100 ng/mL in 50:50 Acetonitrile:Water), ensuring it is not added to the blank matrix samples.

  • Precipitate Proteins: Add 200 µL of cold acetonitrile (containing 0.1% formic acid) to the plasma. The ratio of precipitation solvent to sample should be at least 3:1 (v/v).

  • Vortex: Vortex the tubes vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge: Centrifuge the samples at >12,000 g for 10 minutes at 4 °C to pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 100 µL of the clear supernatant into a 96-well plate or autosampler vials.

  • Inject: Inject the prepared sample into the LC-MS/MS system.

Method Validation Principles

To ensure the reliability of the data for regulatory submissions, the method must be validated according to guidelines from agencies such as the FDA and EMA, which are now harmonized under the ICH M10 guideline.[4][8] A full validation would assess the following parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the matrix.

  • Calibration Curve and Lower Limit of Quantification (LLOQ): Demonstrating the relationship between instrument response and known concentrations. The LLOQ is the lowest concentration that can be measured with acceptable accuracy and precision.

  • Accuracy and Precision: Assessed at multiple QC levels (LOD, LQC, MQC, HQC) both within a single run (intra-day) and across multiple days (inter-day).

  • Recovery and Matrix Effect: Evaluating the efficiency of the extraction process and the influence of plasma components on ionization.

  • Stability: Assessing the stability of the analyte in the biological matrix under various conditions (bench-top, freeze-thaw cycles, long-term storage).

Visual Workflows

Method Development Logic

The following diagram illustrates the logical decision-making process for developing this bioanalytical method.

MethodDevelopment cluster_start Phase 1: Foundation cluster_chrom Phase 2: Separation cluster_prep Phase 3: Sample Handling cluster_end Phase 4: Finalization Analyte Analyte Characterization (Polar, Basic Guanidine) MS_Tuning MS/MS Tuning (ESI+) Find Precursor/Product Ions Analyte->MS_Tuning Chrom_Screen Chromatography Screening MS_Tuning->Chrom_Screen HILIC Select HILIC (Good Retention) Chrom_Screen->HILIC Logical Choice RP Reversed-Phase (Poor Retention) Chrom_Screen->RP Optimization Optimize Gradient & Mobile Phase HILIC->Optimization Sample_Prep Sample Prep Evaluation Optimization->Sample_Prep Final_Method Final Optimized Method Optimization->Final_Method PPT Select Protein Precipitation (Fast, HILIC Compatible) Sample_Prep->PPT PPT->Final_Method Validation Method Validation (ICH M10 Guidelines) Final_Method->Validation

Caption: Logical workflow for LC-MS/MS method development.

Overall Bioanalytical Workflow

This diagram outlines the complete step-by-step process from receiving a sample to generating the final concentration data.

OverallWorkflow Sample Sample Receipt Plasma Samples Calibration Standards QC Samples Prep Sample Preparation 1. Aliquot 50 µL 2. Add Internal Standard 3. Precipitate with ACN 4. Vortex & Centrifuge 5. Transfer Supernatant Sample->Prep Protocol 3 Analysis LC-MS/MS Analysis HILIC Separation MRM Detection Prep->Analysis Optimized Method Data Data Processing Integration of Peaks Calibration Curve Regression Calculate Concentrations Analysis->Data Analyst Review Report Reporting Final Concentration Report Validation Summary Data->Report

Caption: High-level overview of the bioanalytical workflow.

Conclusion

This application note provides a detailed protocol for a robust and sensitive LC-MS/MS method for the quantification of this compound in human plasma. By employing HILIC for chromatographic separation and a simple protein precipitation for sample cleanup, this method overcomes the challenges associated with the analyte's high polarity. The described workflow is efficient, reliable, and suitable for high-throughput analysis in a regulated bioanalytical laboratory, forming a solid foundation for subsequent method validation as per ICH M10 guidelines.

References

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis. [Link][8]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][4]

  • European Medicines Agency. (2019). Draft ICH guideline M10 on bioanalytical method validation. [Link][3]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link][9]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][10]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link][11]

  • Gopinath, S. Bioanalytical method validation emea. [Link][12]

  • Patel, K. USFDA guidelines for bioanalytical method validation. [Link][13]

  • Kjaer, J., et al. (2024). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. PubMed. [Link][7]

  • Kjaer, J., et al. (2024). Quantification of guanidine in environmental samples using benzoin derivatization and LC-MS analysis. Aalborg University's Research Portal. [Link][6]

  • ResearchGate. Quantification of Guanidine in Environmental Samples using Benzoin Derivatization and LC-MS Analysis. [Link][14]

  • ChemBK. N-(3-METHOXY-PHENYL)-GUANIDINE - Introduction. [Link][1]

  • BuyersGuideChem. This compound | 112677-52-8. [Link][5]

  • Chem-Impex. N-(3-methoxyphenyl)guanidine. [Link][2]

Sources

Application Notes and Protocols: N-(3-Methoxy-phenyl)-guanidine hydrochloride as a Molecular Probe

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of a Substituted Guanidine in Cellular Signaling

The guanidinium group is a privileged scaffold in medicinal chemistry and chemical biology, found in potent natural toxins and clinically approved therapeutics. Its ability to form strong hydrogen bonds and maintain a positive charge over a wide physiological pH range makes it a key pharmacophore for interacting with various biological targets. N-(3-Methoxy-phenyl)-guanidine hydrochloride, a synthetic derivative, combines this potent functional group with a methoxyphenyl moiety, conferring specific physicochemical properties that may be exploited for its use as a molecular probe.

While extensive research has been conducted on guanidine and its simpler alkyl analogs, the specific utility of this compound as a molecular probe is an emerging area of investigation. This guide synthesizes the known biological activities of related guanidine compounds to propose a framework for its application in studying specific cellular signaling pathways, primarily focusing on ion channels. Its structural features suggest potential for increased potency and selectivity compared to unsubstituted guanidine.[1][2] This document provides the theoretical basis, practical considerations, and detailed experimental protocols to empower researchers to explore the utility of this compound in their own discovery workflows.

Physicochemical Properties

A clear understanding of the physicochemical properties of a molecular probe is fundamental to designing robust experiments and interpreting the resulting data.

PropertyValueSource
Molecular Formula C₈H₁₂ClN₃O[3]
Molecular Weight 201.65 g/mol [4]
Appearance White crystalline powder[5]
Solubility Soluble in acidic solutions and organic solvents like ethanol and chloroform.[5]
CAS Number 112677-52-8[4]

Proposed Mechanism of Action: A Focus on Voltage-Gated Potassium Channels

Based on extensive studies of guanidine and its analogs, the primary proposed mechanism of action for this compound is the inhibition of voltage-gated potassium (Kv) channels.[1][6] These channels are crucial for regulating neuronal excitability, muscle contraction, and cardiac action potential repolarization.[7]

Guanidinium compounds are known to act as pore blockers for Kv channels.[1] They are thought to enter the intracellular pore of the channel and physically occlude the passage of potassium ions. The interaction is stabilized by the positive charge of the guanidinium group interacting with negatively charged residues within the pore. Furthermore, hydrophobic interactions between the phenyl ring of the compound and nonpolar residues in the channel can enhance binding affinity and potency.[1] The methoxy substitution on the phenyl ring of this compound is hypothesized to further modulate this hydrophobic interaction, potentially leading to altered selectivity and potency for different Kv channel subtypes.

Kv_Channel_Inhibition cluster_membrane Cell Membrane Kv_Channel Extracellular Space Voltage-Gated Potassium (Kv) Channel Intracellular Pore Intracellular Space K_ion_out K+ Kv_Channel:f1->K_ion_out Probe N-(3-Methoxy-phenyl)- guanidine hydrochloride Probe->Kv_Channel:f2 Binds to intracellular pore K_ion_in K+ K_ion_in->Kv_Channel:f1 K+ Efflux (Normal Function)

Caption: Proposed mechanism of Kv channel inhibition.

Broader Potential Applications: Exploring Other Targets

While Kv channels represent a primary putative target, the guanidinium scaffold is known to interact with other ion channels and cellular components. Researchers should consider these possibilities when designing experiments and interpreting results.

  • Voltage-Gated Sodium Channels (Nav): Guanidinium-based natural toxins like saxitoxin are potent blockers of Nav channels.[8] While the interaction of simpler synthetic guanidines is less characterized, the potential for this compound to modulate Nav channel activity should not be overlooked.[9]

  • Imidazoline Binding Sites: Some guanidinium derivatives have been shown to interact with I2 imidazoline binding sites, which are implicated in various physiological and pathological processes.[10]

  • Enzyme Inhibition: At higher concentrations, guanidine hydrochloride is a well-known protein denaturant.[11][12] However, more specific, non-denaturing inhibitory effects on certain enzymes, such as protein disulfide isomerase, have been reported for guanidine hydrochloride, suggesting that this compound could be explored as a specific enzyme inhibitor.[13]

Experimental Protocols

The following protocols are generalized templates for investigating the bioactivity of this compound. Optimization of concentrations, incubation times, and specific reagents will be necessary for each experimental system.

Protocol 1: In Vitro Characterization of Kv Channel Inhibition using a Fluorescent Membrane Potential Assay

This protocol provides a high-throughput method to screen for the inhibitory activity of this compound on Kv channels expressed in a cellular context.

1. Materials and Reagents:

  • This compound
  • Cell line stably expressing the Kv channel of interest (e.g., HEK293 cells)
  • Membrane potential-sensitive fluorescent dye kit (e.g., FLIPR Potassium Assay Kit)
  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
  • High-potassium stimulation buffer (assay buffer with elevated KCl concentration, e.g., 140 mM)
  • Positive control (known Kv channel blocker, e.g., 4-aminopyridine)
  • 96- or 384-well black, clear-bottom microplates
  • Fluorescence plate reader with kinetic reading capabilities

2. Experimental Workflow:

Fluorescence_Assay_Workflow Start Start Cell_Seeding Seed cells in microplate and incubate for 24h Start->Cell_Seeding Dye_Loading Load cells with membrane potential-sensitive dye Cell_Seeding->Dye_Loading Compound_Addition Add N-(3-Methoxy-phenyl)-guanidine hydrochloride and controls Dye_Loading->Compound_Addition Incubation Incubate at room temperature Compound_Addition->Incubation Fluorescence_Reading Measure baseline fluorescence Incubation->Fluorescence_Reading Stimulation Add high-potassium buffer to depolarize cells Fluorescence_Reading->Stimulation Kinetic_Reading Immediately measure kinetic fluorescence response Stimulation->Kinetic_Reading Data_Analysis Analyze data and calculate IC50 Kinetic_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for fluorescent membrane potential assay.

3. Step-by-Step Procedure:

  • Cell Culture: Seed the Kv channel-expressing cells into the microplate at a suitable density to achieve a confluent monolayer on the day of the assay. Incubate at 37°C in a CO₂ incubator.
  • Dye Loading: Prepare the fluorescent dye solution according to the manufacturer's instructions. Remove the cell culture medium and add the dye solution to each well. Incubate for the recommended time (typically 30-60 minutes) at 37°C.
  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or assay buffer). Create a dilution series to test a range of concentrations.
  • Compound Addition: Add the diluted compound solutions, positive control, and vehicle control to the appropriate wells.
  • Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow the compound to interact with the channels.
  • Fluorescence Measurement: Place the microplate in the fluorescence plate reader. Measure the baseline fluorescence.
  • Cell Stimulation: Program the plate reader to inject the high-potassium stimulation buffer into each well to induce channel opening and membrane depolarization.
  • Kinetic Reading: Immediately after injection, begin kinetic fluorescence readings to monitor the change in membrane potential over time.
  • Data Analysis: For each concentration of the test compound, calculate the inhibition of the fluorescence response compared to the vehicle control. Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

4. Self-Validation and Controls:

  • Positive Control: A known inhibitor of the target Kv channel should produce a concentration-dependent inhibition of the fluorescence signal.
  • Vehicle Control: The solvent used to dissolve the test compound should not significantly affect the fluorescence signal.
  • No-Cell Control: Wells without cells should show no significant fluorescence signal.
Protocol 2: Electrophysiological Characterization of Ion Channel Modulation

For a more detailed and direct assessment of the effect of this compound on ion channel function, patch-clamp electrophysiology is the gold standard.

1. Materials and Reagents:

  • This compound
  • Cells expressing the ion channel of interest
  • External solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4)
  • Internal solution (e.g., containing in mM: 140 KCl, 1 MgCl₂, 10 EGTA, 10 HEPES, 2 Mg-ATP, pH 7.2)
  • Patch-clamp rig (amplifier, micromanipulator, perfusion system)
  • Borosilicate glass capillaries for pipette fabrication

2. Experimental Procedure:

  • Cell Preparation: Plate cells on glass coverslips suitable for microscopy and electrophysiological recording.
  • Pipette Fabrication: Pull glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
  • Whole-Cell Configuration: Obtain a gigaseal between the micropipette and a single cell. Apply suction to rupture the cell membrane and achieve the whole-cell patch-clamp configuration.
  • Baseline Recording: Record baseline ion channel currents by applying a series of voltage steps appropriate for the channel being studied.
  • Compound Application: Perfuse the cell with the external solution containing a known concentration of this compound.
  • Effect Recording: After the compound has had sufficient time to take effect, record the ion channel currents again using the same voltage protocol.
  • Washout: Perfuse the cell with the control external solution to determine the reversibility of the compound's effect.
  • Data Analysis: Measure the peak current amplitude before, during, and after compound application. Calculate the percentage of current inhibition. Repeat for a range of concentrations to generate a dose-response curve and determine the IC₅₀.

3. Causality and Interpretation:

  • A decrease in the outward potassium current upon application of the compound would be consistent with Kv channel blockade.
  • The voltage-dependence of the block can be assessed by comparing the inhibition at different membrane potentials.
  • The kinetics of block and unblock can be determined by analyzing the time course of current inhibition and recovery during perfusion.

Data Presentation: A Framework for Your Findings

Systematic documentation and clear presentation of your results are crucial. The following tables provide a template for summarizing your findings.

Table 2: In Vitro IC₅₀ Values for this compound

TargetAssay TypeCell LineIC₅₀ (µM)Hill Slopen (replicates)
Kv1.3Fluorescent Membrane PotentialHEK293[Your Data][Your Data][Your Data]
Kv7.2/7.3Patch-Clamp ElectrophysiologyCHO[Your Data][Your Data][Your Data]
Nav1.7Patch-Clamp ElectrophysiologyND7/23[Your Data][Your Data][Your Data]

Conclusion and Future Directions

This compound presents a compelling opportunity for researchers as a molecular probe, particularly for the study of voltage-gated potassium channels. Its structure, combining the potent guanidinium pharmacophore with a methoxyphenyl group, suggests the potential for enhanced and selective interactions with these and other ion channels. The protocols outlined in this guide provide a robust starting point for characterizing its biological activity. Further investigations could explore its selectivity across a panel of ion channels, its utility in in vivo models of neurological disorders, and the synthesis of analogs to further refine its pharmacological profile.

References

  • Al-Sabi, A., et al. (2011). Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. Molecular Pharmacology, 80(6), 1047-1056. Available at: [Link]

  • PubMed. (2011). Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. National Center for Biotechnology Information. Available at: [Link]

  • Cahalan, M. D., & Begenisich, T. (1987). Block of sodium channels by internal mono- and divalent guanidinium analogues. Modulation by sodium ion concentration. The Journal of general physiology, 89(4), 509–519. Available at: [Link]

  • Corpus, V. M., et al. (1994). Interaction of guanidinium compounds and K+ channel modulators with imidazoline binding sites in rabbit kidney. European Journal of Pharmacology, 266(2), 197-200. Available at: [Link]

  • ChemBK. (2024). N-(3-METHOXY-PHENYL)-GUANIDINE. Available at: [Link]

  • MDPI. (2021). Guanidinium Toxins and Their Interactions with Voltage-Gated Sodium Ion Channels. Marine Drugs, 19(9), 509. Available at: [Link]

  • Wulff, H., et al. (2009). Voltage-gated potassium channels as therapeutic drug targets. Nature Reviews Drug Discovery, 8(12), 982-1001. Available at: [Link]

  • PubChem. (n.d.). 1-(3-Methoxyphenyl)guanidine. National Center for Biotechnology Information. Available at: [Link]

  • Quest Diagnostics. (n.d.). Voltage-Gated Potassium Channel (VGKC) Antibody. Available at: [Link]

  • Labcorp Oklahoma, Inc. (2022). VOLTAGE-GATED POTASSIUM CHANNEL (VGKC) AB. Available at: [Link]

  • ARUP Laboratories. (n.d.). Voltage-Gated Potassium Channel (VGKC) Antibody, Serum. Available at: [Link]

  • BuyersGuideChem. (n.d.). This compound. Available at: [Link]

  • Royal Society of Chemistry. (2015). The Chemistry and Biology of Guanidine Natural Products. Natural Product Reports, 32(11), 1582-1610. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of guanidines. Available at: [Link]

  • Geoplatform. (2025). Compound 525241: N''-(3-methoxy-phenyl)-N,N,N',N'-tetramethyl-guanidine. Available at: [Link]

  • Nwamba, C. O., & Chilaka, F. C. (2014). Kinetic Analysis of Guanidine Hydrochloride Inactivation of β-Galactosidase in the Presence of Galactose. Journal of biochemistry and molecular biology, 47(11), 603–609. Available at: [Link]

  • TSpace. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto. Available at: [Link]

  • South Tees Hospitals NHS Foundation Trust. (2021). Voltage Gated Potassium Channel (VGKC) Antibody. Available at: [Link]

  • PubMed. (2003). The Inhibition Mechanism of Guanidine Hydrochloride on the Catalytic Activity of Recombinant Human Protein Disulfide Isomerase. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (1974). Increased Paralysis Induced by Guanidine in Motor Neuron Disease. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2014). Kinetic Analysis of Guanidine Hydrochloride Inactivation of β-Galactosidase in the Presence of Galactose. Available at: [Link]

  • PubMed. (1978). [The application of guanidine hydrochloride to the treatment of degenerative nervous and muscular diseases. I. Clinical results (author's transl)]. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (1974). Urea and guanidine hydrochloride denaturation of ribonuclease, lysozyme, alpha-chymotrypsin, and beta-lactoglobulin. National Center for Biotechnology Information. Available at: [Link]

  • PubMed. (1993). Comparison of the Hydrolytic Activity and Fluorescence of Native, Guanidine Hydrochloride-Treated and Renatured Cellobiohydrolase I From Trichoderma Reesei. National Center for Biotechnology Information. Available at: [Link]

Sources

Application Notes & Protocols: Crystallization of N-(3-Methoxy-phenyl)-guanidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

The control of the solid-state form of an active pharmaceutical ingredient (API) is a critical determinant of its downstream performance, impacting solubility, stability, and bioavailability. This guide provides a comprehensive overview of crystallization techniques tailored for N-(3-Methoxy-phenyl)-guanidine hydrochloride, a guanidinium salt of pharmaceutical interest. We delve into the foundational principles of crystallization, offering detailed, step-by-step protocols for common methodologies including slow cooling, solvent evaporation, and anti-solvent addition. Furthermore, this document outlines essential analytical techniques for the characterization of the resulting crystalline forms, such as X-ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC). The causality behind experimental choices is explained to empower researchers to rationally design and optimize crystallization processes for this and similar compounds.

Introduction: The Criticality of Crystalline Form

Crystallization is a pivotal purification and particle engineering process in pharmaceutical development. The specific crystalline form, or polymorph, of an API can significantly influence its physicochemical properties. Different polymorphs of the same compound can exhibit varied melting points, dissolution rates, and stability profiles.[][2] Therefore, controlling the crystallization process is paramount to ensure the consistent quality, efficacy, and safety of the final drug product. For this compound, a molecule with multiple hydrogen bond donors and acceptors, the potential for polymorphism is significant. This necessitates a systematic approach to identify and selectively produce the desired crystalline form.

Guanidinium salts, in general, are known for their ability to form extensive hydrogen-bonding networks, which can lead to the formation of stable, well-defined crystals.[3] The hydrochloride salt form is often chosen to enhance the solubility and stability of a basic API.[4][5] The crystallization of this compound, therefore, involves navigating the interplay between the guanidinium group, the phenyl ring with its methoxy substituent, and the chloride counter-ion to achieve the desired solid-state properties.

Physicochemical Properties and Pre-Crystallization Considerations

A thorough understanding of the physicochemical properties of this compound is the foundation for developing a successful crystallization strategy. While specific experimental data for this compound is not widely published, we can infer likely properties based on its structure and related guanidinium salts.

  • Solubility: Guanidine hydrochloride itself is highly soluble in water and alcohol.[6] The presence of the methoxyphenyl group in this compound will likely increase its solubility in organic solvents compared to unsubstituted guanidine hydrochloride. A preliminary solubility screening is a crucial first step.

  • pKa: Guanidinium chloride is a weak acid with a pKa of 13.6.[3] This indicates that the guanidinium group will be protonated over a wide pH range, ensuring the stability of the salt form in most crystallization solvents.

  • Hydrogen Bonding: The guanidinium group has multiple N-H donors, and the chloride ion is a hydrogen bond acceptor. The methoxy group's oxygen atom can also act as a hydrogen bond acceptor. This extensive hydrogen bonding capability is a key driver in the formation of a stable crystal lattice.[3]

Solvent Selection: The Cornerstone of Crystallization

The choice of solvent is the most critical parameter in a crystallization process. It not only dictates the solubility of the compound but also influences nucleation, crystal growth, and potentially the resulting polymorphic form. A systematic solvent screening should be performed to identify suitable candidates.

Table 1: Suggested Solvents for Screening this compound

Solvent ClassExamplesRationale
Protic Solvents Water, Ethanol, Methanol, IsopropanolGuanidinium salts often exhibit good solubility in protic solvents due to hydrogen bonding.[6][7]
Aprotic Polar Solvents Acetone, Acetonitrile, Tetrahydrofuran (THF)These solvents can offer a different solubility profile and may promote the formation of different polymorphs.
Aprotic Nonpolar Solvents Toluene, HeptaneThese are typically used as anti-solvents due to the low solubility of polar salts.
Solvent Mixtures Ethanol/Water, Acetone/Water, Isopropanol/HeptaneMixtures provide the ability to fine-tune the solubility and supersaturation levels.

Experimental Protocols for Crystallization

The following protocols are designed as starting points for the crystallization of this compound. Optimization of parameters such as concentration, cooling rate, and solvent ratios will be necessary.

Slow Cooling Crystallization

This technique is widely used for compounds with temperature-dependent solubility.[2] It involves dissolving the solute in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution, followed by a controlled reduction in temperature to induce crystallization.

Protocol:

  • Dissolution: In a clean crystallizer vessel equipped with a stirrer and temperature control, add a known amount of this compound to a selected solvent (e.g., ethanol).

  • Heating: Gently heat the mixture while stirring until the solid is completely dissolved. Add a slight excess of solvent if necessary to ensure full dissolution at the elevated temperature.

  • Cooling: Slowly cool the solution at a controlled rate (e.g., 5-10 °C/hour). A slower cooling rate generally promotes the growth of larger, more well-defined crystals.[]

  • Maturation: Once the desired final temperature is reached, continue stirring the resulting slurry for a period (e.g., 2-4 hours) to allow the system to reach equilibrium.

  • Isolation: Isolate the crystals by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the crystals with a small amount of cold solvent to remove any residual impurities from the mother liquor.

  • Drying: Dry the crystals under vacuum at a suitable temperature to remove residual solvent.

Causality: The principle behind slow cooling is to create a state of supersaturation gradually. As the temperature decreases, the solubility of the compound drops, and the excess solute comes out of solution to form nuclei and subsequently grow into crystals. The controlled rate of cooling is crucial to manage the rate of nucleation and growth, thereby influencing crystal size and quality.[]

Solvent Evaporation

This method is suitable for compounds that are sensitive to temperature changes and involves the slow evaporation of the solvent from a saturated solution to induce crystallization.[2]

Protocol:

  • Dissolution: Dissolve this compound in a suitable volatile solvent (e.g., methanol or acetone) at room temperature to create a saturated or near-saturated solution.

  • Filtration: Filter the solution to remove any undissolved particles.

  • Evaporation: Place the solution in a loosely covered container (e.g., a beaker covered with perforated parafilm) in a fume hood.

  • Crystal Growth: Allow the solvent to evaporate slowly over several hours to days. Crystals will form as the solution becomes more concentrated.

  • Isolation and Drying: Once a sufficient amount of crystals has formed, isolate them by decanting the remaining solvent or by filtration, followed by drying.

Causality: Supersaturation is achieved by increasing the solute concentration as the solvent volume decreases. The slow rate of evaporation is key to allowing for ordered crystal growth rather than rapid precipitation, which can lead to amorphous material or very small crystals.

Anti-Solvent Addition

This technique involves adding a solvent in which the API is poorly soluble (an anti-solvent) to a solution of the API in a good solvent, causing the compound to precipitate.[2] This method is effective for controlling crystal size and morphology.[]

Protocol:

  • Dissolution: Dissolve this compound in a minimum amount of a good solvent (e.g., methanol).

  • Anti-Solvent Addition: While stirring the solution, slowly add an anti-solvent (e.g., toluene or heptane) dropwise.

  • Induction of Crystallization: Continue adding the anti-solvent until the solution becomes turbid, indicating the onset of nucleation.

  • Crystal Growth: At the point of turbidity, you may choose to add a small amount of the good solvent back to redissolve the initial precipitate and then allow the solution to stand, or continue the slow addition of the anti-solvent to promote further crystal growth.

  • Maturation, Isolation, Washing, and Drying: Follow the same steps as in the slow cooling protocol.

Causality: The addition of an anti-solvent reduces the overall solubility of the solute in the solvent mixture, thereby inducing supersaturation and causing crystallization. The rate of anti-solvent addition is a critical parameter that controls the level of supersaturation and, consequently, the nucleation and growth kinetics.[]

Workflow Diagram for Crystallization Method Selection

CrystallizationWorkflow cluster_0 Initial Assessment cluster_1 Method Selection cluster_2 Characterization Start Start: Crude N-(3-Methoxy-phenyl)- guanidine hydrochloride SolubilityScreen Solubility Screening in Various Solvents Start->SolubilityScreen ThermalStability Assess Thermal Stability (e.g., TGA/DSC) SolubilityScreen->ThermalStability Decision Temperature Dependent Solubility? ThermalStability->Decision SlowCooling Protocol 3.1: Slow Cooling Crystallization Decision->SlowCooling Yes AntiSolvent Protocol 3.3: Anti-Solvent Addition Decision->AntiSolvent No Evaporation Protocol 3.2: Solvent Evaporation Decision->Evaporation If Thermally Labile Characterization Characterize Crystals (XRPD, DSC, Microscopy) SlowCooling->Characterization AntiSolvent->Characterization Evaporation->Characterization

Caption: A decision-making workflow for selecting an appropriate crystallization technique.

Characterization of Crystalline Forms

Once crystals are obtained, it is essential to characterize their solid-state properties to identify the polymorphic form and assess purity. A combination of analytical techniques is typically employed.[8][9][10]

X-ray Powder Diffraction (XRPD)

XRPD is a powerful and non-destructive technique for identifying crystalline phases.[11] Each crystalline solid has a unique XRPD pattern, which serves as a "fingerprint" for that specific polymorph.[12][13]

Experimental Protocol:

  • Sample Preparation: Gently grind a small amount of the dried crystals to a fine powder to ensure random orientation of the crystallites.

  • Data Acquisition: Mount the powdered sample in the diffractometer and collect the diffraction pattern over a relevant 2θ range (e.g., 2° to 40°).

  • Data Analysis: Compare the obtained XRPD pattern with known patterns (if available) or use it as a reference for the newly crystallized form. Differences in peak positions and relative intensities indicate different polymorphic forms.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[14][15] It is used to determine melting points, enthalpy of fusion, and to detect polymorphic transitions.[16][17]

Experimental Protocol:

  • Sample Preparation: Accurately weigh a small amount (2-5 mg) of the crystalline sample into an aluminum DSC pan and seal it.

  • Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Data Analysis: Analyze the resulting thermogram for endothermic events (melting) and exothermic events (crystallization or solid-state transitions). Different polymorphs will generally have different melting points and enthalpies of fusion.[14]

Table 2: Hypothetical Characterization Data for Two Polymorphs

PropertyPolymorph APolymorph B
Melting Point (DSC) 185 °C195 °C
Enthalpy of Fusion (DSC) 80 J/g95 J/g
Key XRPD Peaks (2θ) 10.2°, 15.5°, 20.8°12.1°, 18.3°, 22.5°
Crystal Habit (Microscopy) NeedlesPrisms

Logical Relationship between Crystallization Parameters and Outcomes

CrystallizationParameters cluster_0 Input Parameters cluster_1 Crystallization Processes cluster_2 Crystal Attributes Solvent Solvent System Nucleation Nucleation Rate Solvent->Nucleation Growth Crystal Growth Rate Solvent->Growth Temperature Temperature Profile (Cooling Rate) Temperature->Nucleation Temperature->Growth Concentration Supersaturation Level Concentration->Nucleation Concentration->Growth Agitation Agitation Rate Agitation->Nucleation Agitation->Growth Polymorph Polymorphic Form Nucleation->Polymorph Size Crystal Size Distribution Nucleation->Size Growth->Size Purity Chemical Purity Growth->Purity Habit Crystal Habit (Shape) Growth->Habit

Caption: The interplay between key crystallization parameters and the resulting crystal attributes.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
No Crystals Form Solution is not supersaturated; nucleation is inhibited.Increase concentration; cool to a lower temperature; add an anti-solvent; try seeding with a small crystal.
Oiling Out / Phase Separation The level of supersaturation is too high; poor solvent choice.Reduce concentration; slow down the cooling or anti-solvent addition rate; choose a different solvent system.[18]
Formation of Fine Needles Rapid nucleation and slow growth.Decrease the cooling rate; use a solvent that promotes growth in other dimensions; reduce supersaturation.
Amorphous Precipitate Very high level of supersaturation leading to rapid precipitation.Significantly reduce the rate of supersaturation generation (slower cooling or anti-solvent addition); use a more dilute solution.
Inconsistent Results Variations in starting material purity; uncontrolled experimental conditions.Ensure consistent quality of the starting material; precisely control temperature, addition rates, and agitation.

Conclusion

The crystallization of this compound is a multi-faceted process where the careful control of experimental parameters is essential for obtaining the desired crystalline form with optimal physical properties. By systematically applying the principles of solubility, supersaturation, and nucleation, researchers can effectively navigate the challenges of polymorphism and crystal engineering. The protocols and characterization techniques outlined in this guide provide a robust framework for the rational design of crystallization processes, ultimately leading to a more consistent and high-quality active pharmaceutical ingredient.

References

  • Zhang, G. G. Z., & Suryanarayanan, R. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Crystal Growth & Design, 17(11), 6138-6148. [Link]

  • Syrris. (n.d.). Pharmaceutical Crystallization in drug development. Retrieved from [Link]

  • American Chemical Society. (2017). Instrumental Analytical Techniques for the Characterization of Crystals in Pharmaceutics and Foods. Retrieved from [Link]

  • MDPI. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. Retrieved from [Link]

  • European Pharmaceutical Review. (2007). Calorimetry for polymorph detection. Retrieved from [Link]

  • Chemicals.co.uk. (n.d.). Guanidine Hydrochloride: Properties, Applications, and Synthesis Methods. Retrieved from [Link]

  • ResearchGate. (2014). What is the best method for conversion of guanidine hydrochloride to free base guanidine? Retrieved from [Link]

  • PharmaFeatures. (2025). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients. Retrieved from [Link]

  • International Journal of Pure and Applied Mathematics. (2018). CRYSTAL CHARACTERIZATION TECHNIQUES. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020). Studying Polymorphism by Means of DSC. Retrieved from [Link]

  • NETZSCH Analyzing & Testing. (2020). Studying Polymorphism by Means of DSC. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Determination of Crystal Polymorphism by Thermal Analysis. Retrieved from [Link]

  • Fawcett, T. G., et al. (2019). A practical guide to pharmaceutical analyses using X-ray powder diffraction. Powder Diffraction, 34(S1), S2-S14. [Link]

  • International Journal of Chemical and Pharmaceutical Analysis. (2015). emerging techniques for polymorph detection. Retrieved from [Link]

  • ResearchGate. (2019). What are the different techniques to characterize chemical crystals? Retrieved from [Link]

  • Caira, M. R. (2014). Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. Current Pharmaceutical Design, 20(5), 789-800. [Link]

  • INIS-IAEA. (2002). The application of XRD in the pharmaceutical industry. Retrieved from [Link]

  • Google Patents. (n.d.). CN1784381A - Method for crystallizing guanidinium salts.
  • Pharma Industry Review. (2021). Guanidine Hydrochloride (GuHCl) 4x crystallized. Retrieved from [Link]

  • Characterisation techniques. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). CN118834146A - Preparation method of guanidine hydrochloride.
  • Wikipedia. (n.d.). Guanidinium chloride. Retrieved from [Link]

  • Taylor & Francis Online. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]

  • ChemBK. (2024). N-(3-METHOXY-PHENYL)-GUANIDINE. Retrieved from [Link]

  • MDPI. (2022). The Crystallization of Active Pharmaceutical Ingredients with Low Melting Points in the Presence of Liquid–Liquid Phase Separation. Retrieved from [Link]

  • ResearchGate. (2015). An evaluation of salt screening methodologies. Retrieved from [Link]

  • ACS Publications. (2018). Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization. Retrieved from [Link]

  • ACS Publications. (2024). Anion Binding to Ammonium and Guanidinium Hosts: Implications for the Reverse Hofmeister Effects Induced by Lysine and Arginine Residues. Retrieved from [Link]

  • Pharmaceutical Technology. (2006). Salt Selection in Drug Development. Retrieved from [Link]

  • ResearchGate. (2012). Synthesis and Characterization of Guanidine Dinitramide Crystal. Retrieved from [Link]

  • PubMed. (2012). Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. Retrieved from [Link]

  • NIH. (2010). N′′-(4-Methoxyphenyl)-N,N,N′-trimethyl-N′-phenylguanidine. Retrieved from [Link]

  • PubMed. (2024). Ion-Pairing Propensity in Guanidinium Salts Dictates Their Protein (De)stabilization Behavior. Retrieved from [Link]

  • ACS Publications. (2018). Contrasting Effects of Guanidinium Chloride and Urea on the Activity and Unfolding of Lysozyme. Retrieved from [Link]

  • PubMed. (1983). Protein stabilization and destabilization by guanidinium salts. Retrieved from [Link]

  • PubMed. (2019). Guanidinium Can Break and Form Strongly Associating Ion Complexes. Retrieved from [Link]

  • Interchim. (n.d.). Guanidine Hydrochloride. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). This compound. Retrieved from [Link]

  • NIH. (2019). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Retrieved from [Link]

  • IUCr. (2021). Crystal structure and Hirshfeld surface analysis of 4-(3-methoxyphenyl)-2,6-diphenylpyridine. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Solubility issues of N-(3-Methoxy-phenyl)-guanidine hydrochloride and solutions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-(3-Methoxy-phenyl)-guanidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on the solubility challenges associated with this compound. As Senior Application Scientists, we have compiled this in-depth technical guide, complete with troubleshooting protocols and frequently asked questions, to ensure your experiments proceed smoothly and efficiently.

Understanding the Solubility Profile of this compound

This compound is a substituted guanidine salt. The solubility of this compound is governed by the interplay between the highly polar guanidinium group and the more non-polar 3-methoxyphenyl substituent. The guanidinium group, with a pKa typically in the range of 10-13 for aryl guanidines, is protonated and highly water-soluble at neutral and acidic pH.[1][2] However, the presence of the methoxy-phenyl group introduces hydrophobicity, which can limit its aqueous solubility compared to the parent guanidine hydrochloride. The methoxy group itself can have complex effects on a molecule's properties, influencing both polarity and crystal packing.[3][4]

This dual nature is key to understanding and overcoming solubility issues.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common laboratory solvents?

Based on data for guanidine hydrochloride and general principles of organic chemistry, the expected solubility trend is as follows:

SolventExpected SolubilityRationale
WaterModerately to highly soluble, especially at acidic to neutral pH.The polar, ionized guanidinium group drives aqueous solubility.
MethanolSolubleA polar protic solvent that can solvate both the ionic and organic parts of the molecule.
EthanolModerately solubleLess polar than methanol, so solubility may be slightly lower.
Dimethyl sulfoxide (DMSO)SolubleA highly polar aprotic solvent capable of dissolving a wide range of compounds.
Dichloromethane (DCM)Sparingly soluble to insolubleA non-polar solvent that is unlikely to effectively solvate the ionic guanidinium group.
AcetonitrileSparingly solubleA polar aprotic solvent, but may be less effective than DMSO.

Q2: I'm having trouble dissolving this compound in water. What should I do?

If you are encountering issues with dissolving the compound in water, consider the following troubleshooting steps:

  • Adjust the pH: The guanidinium group is basic. Lowering the pH of the aqueous solution (e.g., to pH 4-6 with dilute HCl) will ensure the guanidinium group is fully protonated, which significantly enhances aqueous solubility.

  • Gentle Heating: Solubility of most solids, including this one, increases with temperature. Gentle warming of the solution (e.g., to 30-40°C) with stirring can aid dissolution. Avoid excessive heat, which could potentially lead to degradation over prolonged periods.

  • Sonication: Using an ultrasonic bath can help to break up solid aggregates and accelerate the dissolution process.

  • Use a Co-solvent: If your experimental design allows, adding a small percentage of a water-miscible organic solvent like methanol or ethanol can improve solubility.

Q3: Can I prepare a concentrated stock solution of this compound?

Yes, it is generally possible to prepare concentrated stock solutions in solvents like water (with pH adjustment if necessary) or DMSO. When preparing a concentrated aqueous stock, it is advisable to start with a slightly acidic buffer to ensure complete protonation of the guanidinium group. For organic stocks, high-purity, anhydrous solvents should be used to avoid precipitation.

Q4: My this compound solution is cloudy. What could be the cause?

Cloudiness in your solution can be due to several factors:

  • Incomplete Dissolution: The compound may not be fully dissolved. Try the methods outlined in Q2 to enhance solubility.

  • Insoluble Impurities: If the compound is not of high purity, insoluble impurities may be present. In this case, you can filter the solution through a 0.22 µm or 0.45 µm syringe filter.

  • Precipitation: The compound may be precipitating out of solution due to changes in temperature or pH. Ensure your solution is maintained under conditions that favor solubility.

Troubleshooting Guide: Step-by-Step Dissolution Protocols

This section provides detailed protocols for dissolving this compound in various systems.

Protocol 1: Preparation of an Aqueous Solution

Objective: To prepare a clear, aqueous solution of this compound.

Materials:

  • This compound

  • High-purity water (e.g., deionized, distilled, or Milli-Q)

  • Magnetic stirrer and stir bar

  • pH meter

  • Dilute hydrochloric acid (HCl) and sodium hydroxide (NaOH) for pH adjustment

Procedure:

  • Initial Dispensing: Weigh the desired amount of this compound and add it to a clean beaker containing approximately 80% of the final desired volume of water.

  • Stirring: Place the beaker on a magnetic stirrer and begin stirring at a moderate speed.

  • pH Measurement and Adjustment: Measure the initial pH of the suspension. If the compound is not readily dissolving, slowly add dilute HCl dropwise to lower the pH to a range of 4-6. The solid should dissolve as the pH decreases.

  • Gentle Heating (Optional): If the compound is still not fully dissolved, gently warm the solution to 30-40°C while continuing to stir.

  • Final Volume Adjustment: Once the solid is completely dissolved, allow the solution to cool to room temperature. Adjust the final volume with water.

  • Final pH Check: Re-check the pH and adjust if necessary.

  • Filtration (Optional): If any particulate matter remains, filter the solution through a 0.22 µm filter.

Protocol 2: Preparation of a Solution in a Mixed Aqueous-Organic Solvent System

Objective: To dissolve this compound in a mixed solvent system for applications requiring the presence of an organic co-solvent.

Procedure:

  • Aqueous First: It is often beneficial to first dissolve the this compound in the aqueous component of your final solvent mixture, following Protocol 1 for pH adjustment if needed.

  • Slow Addition of Organic Co-solvent: Once the compound is fully dissolved in the aqueous phase, slowly add the organic co-solvent (e.g., ethanol, methanol) while stirring continuously. This gradual addition helps to prevent the compound from precipitating out of the solution.

G cluster_start Start cluster_solvent Solvent System cluster_aqueous_path Aqueous Dissolution cluster_organic_path Organic Dissolution start Weigh Compound aqueous Aqueous Solution? start->aqueous Select Solvent organic Organic Solvent? add_water Add to 80% final volume of water aqueous->add_water Yes add_organic Add to organic solvent (e.g., DMSO, Methanol) organic->add_organic Yes stir Stir at Room Temp add_water->stir check_dissolution Fully Dissolved? stir->check_dissolution stir->check_dissolution adjust_ph Adjust pH to 4-6 with dilute HCl check_dissolution->adjust_ph No heat Gently heat to 30-40°C check_dissolution->heat Still not dissolved final_volume_aq Cool and adjust to final volume check_dissolution->final_volume_aq Yes adjust_ph->stir heat->stir filter_aq Filter (optional) final_volume_aq->filter_aq solution_aq Clear Aqueous Solution filter_aq->solution_aq stir_organic Stir at Room Temp add_organic->stir_organic sonicate Sonicate if necessary stir_organic->sonicate If needed solution_organic Clear Organic Solution stir_organic->solution_organic If fully dissolved sonicate->solution_organic

The Role of Molecular Structure in Solubility

The solubility of this compound is a direct consequence of its molecular structure. The diagram below illustrates the key functional groups and their influence on the compound's polarity and, consequently, its solubility.

References

  • Substituent effects on the basicity (pKa) of aryl guanidines and 2-(arylimino)imidazolidines: correlations of pH-metric and UV-metric values with predictions from gas-phase ab initio bond lengths. New Journal of Chemistry. [Link]

  • Guanidine - Wikipedia. [Link]

  • Effect of methoxy group instead of polar group in the nematic phase of four-ring bent-core liquid crystals. RSC Advances. [Link]

  • The role of the methoxy group in approved drugs. PubMed. [Link]

Sources

Optimizing reaction conditions for N-(3-Methoxy-phenyl)-guanidine hydrochloride synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(3-Methoxy-phenyl)-guanidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to optimize your reaction conditions and ensure reproducible, high-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

There are several reliable methods for the synthesis of this compound. The choice of route often depends on the availability of starting materials, scale of the reaction, and desired purity. The two most prevalent approaches involve the reaction of 3-methoxyaniline with either a cyanamide or a carbodiimide.

  • From Cyanamide: This is a direct and atom-economical method where 3-methoxyaniline is reacted with cyanamide in the presence of an acid catalyst. The reaction typically requires heating.[1][2] The hydrochloride salt can be formed in situ or in a subsequent step.

  • From Carbodiimides: This route involves the addition of 3-methoxyaniline to a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). This method is often high-yielding but can lead to the formation of urea byproducts that need to be removed during purification.[3]

A visual representation of these primary synthetic pathways is provided below.

Synthetic_Routes cluster_start Starting Material cluster_reagents Guanylating Agents cluster_product Product 3-Methoxyaniline 3-Methoxyaniline Cyanamide Cyanamide Carbodiimide (e.g., DCC) Carbodiimide (e.g., DCC) N-(3-Methoxy-phenyl)-guanidine HCl N-(3-Methoxy-phenyl)-guanidine HCl Cyanamide->N-(3-Methoxy-phenyl)-guanidine HCl Direct Guanylation Carbodiimide (e.g., DCC)->N-(3-Methoxy-phenyl)-guanidine HCl Addition Reaction

Caption: Primary synthetic routes to N-(3-Methoxy-phenyl)-guanidine HCl.

Troubleshooting Guide

Problem 1: Low or No Yield of this compound

A low or non-existent yield is a common frustration in synthesis. The following decision tree and detailed explanations will help you diagnose and resolve the issue.

Low_Yield_Troubleshooting cluster_SM_Solutions Solutions for Starting Materials cluster_RC_Solutions Solutions for Reaction Conditions cluster_Stoich_Solutions Solutions for Stoichiometry cluster_Monitor_Solutions Solutions for Monitoring Start Low/No Yield Check_Starting_Materials 1. Verify Starting Material Quality Start->Check_Starting_Materials Check_Reaction_Conditions 2. Evaluate Reaction Conditions Check_Starting_Materials->Check_Reaction_Conditions Materials OK SM_Sol_1 Use fresh, pure 3-methoxyaniline. Verify purity by NMR or GC-MS. Check_Starting_Materials->SM_Sol_1 SM_Sol_2 Use high-purity guanylating agent. Store moisture-sensitive reagents properly. Check_Starting_Materials->SM_Sol_2 Optimize_Stoichiometry 3. Optimize Stoichiometry Check_Reaction_Conditions->Optimize_Stoichiometry Conditions Appropriate RC_Sol_1 Ensure anhydrous conditions if necessary. Increase temperature incrementally. Screen different solvents (e.g., toluene, acetonitrile). Check_Reaction_Conditions->RC_Sol_1 RC_Sol_2 Verify catalyst activity and loading. Consider a different catalyst if needed. Check_Reaction_Conditions->RC_Sol_2 Monitor_Reaction 4. Monitor Reaction Progress Optimize_Stoichiometry->Monitor_Reaction Stoichiometry Correct Stoich_Sol_1 Experiment with a slight excess of the guanylating agent (e.g., 1.1-1.5 eq). Optimize_Stoichiometry->Stoich_Sol_1 Monitor_Sol_1 Use TLC or LC-MS to track starting material consumption and product formation. Extend reaction time if starting material persists. Monitor_Reaction->Monitor_Sol_1

Caption: Troubleshooting workflow for low product yield.

In-depth Explanations:

  • Q: My starting materials are old. Could this be the problem?

    • A: Absolutely. 3-Methoxyaniline can oxidize over time, leading to colored impurities and reduced reactivity. It is advisable to use freshly distilled or recently purchased aniline. Guanylating agents like DCC are sensitive to moisture and can decompose, reducing their effectiveness.[4] Always use high-quality, dry reagents.

  • Q: I'm not getting any product at room temperature. What should I do?

    • A: The guanylation of anilines, which are less nucleophilic than aliphatic amines, often requires elevated temperatures to proceed at a reasonable rate.[5] A good starting point is to heat the reaction mixture in a suitable solvent. Refer to the table below for suggested starting conditions.

  • Q: What is the optimal stoichiometry for the reaction?

    • A: While a 1:1 molar ratio of 3-methoxyaniline to the guanylating agent is theoretically required, in practice, using a slight excess (1.1 to 1.2 equivalents) of the guanylating agent can help drive the reaction to completion.[4] However, a large excess should be avoided as it can complicate purification.

  • Q: How do I know if the reaction is complete?

    • A: Thin-layer chromatography (TLC) is an effective way to monitor the reaction's progress.[4] The product, being a salt, will likely have a much lower Rf value than the starting aniline. The disappearance of the 3-methoxyaniline spot is a good indicator of reaction completion. Liquid chromatography-mass spectrometry (LC-MS) can also be used to confirm the formation of the desired product by its mass.

ParameterCyanamide RouteCarbodiimide (DCC) RouteRationale
Stoichiometry (Aniline:Reagent) 1 : 1.1 - 1.21 : 1.1A slight excess of the guanylating agent can improve conversion.
Solvent Isopropanol, TolueneToluene, DichloromethaneSolvents should be chosen based on reactant solubility and boiling point for optimal reaction temperature.
Temperature 80-110 °C80-110 °CHigher temperatures are often needed to overcome the lower nucleophilicity of anilines.
Catalyst HCl (in situ salt formation)(Optional) DMAPAn acid catalyst activates the cyanamide. DMAP can accelerate the carbodiimide reaction.
Reaction Time 4-24 hours2-12 hoursMonitor by TLC or LC-MS for completion.
Problem 2: Formation of Side Products and Purification Challenges

The formation of byproducts can significantly complicate the purification of your target compound.

  • Q: I see a significant amount of an insoluble white precipitate in my reaction with DCC. What is it and how do I remove it?

    • A: This is very likely dicyclohexylurea (DCU), the byproduct of the hydration of DCC.[3] DCU is notoriously insoluble in many organic solvents. The majority can be removed by filtration of the reaction mixture. However, trace amounts can co-precipitate with your product.

  • Q: My final product is an oil and won't crystallize. What can I do?

    • A: Guanidinium salts can sometimes be challenging to crystallize.[6] First, ensure all solvent from the reaction workup has been removed under high vacuum. If it remains an oil, try trituration with a non-polar solvent like diethyl ether or hexanes to induce solidification. If that fails, you may need to screen various solvent systems for recrystallization.

  • Q: What is a good solvent system for the recrystallization of this compound?

    • A: A common and effective method for purifying guanidinium salts is recrystallization from a polar protic solvent or a mixture.[7] For this compound, an ethanol/water or isopropanol/ether system is a good starting point.[8] The goal is to find a solvent system where the compound is soluble when hot but sparingly soluble when cold.[9][10][11]

Recrystallization Troubleshooting:

IssuePossible CauseSuggested Solution
Oiling out The compound's melting point is lower than the boiling point of the solvent, or the solution is too supersaturated.Use a lower boiling point solvent or a solvent mixture. Re-heat the oil with more solvent to achieve complete dissolution before cooling slowly.
No crystal formation The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent.Slowly evaporate some of the solvent to increase the concentration. Add a non-polar anti-solvent (e.g., diethyl ether, hexanes) dropwise to the cooled solution to induce precipitation. Scratch the inside of the flask with a glass rod at the solvent-air interface.
Low recovery Too much solvent was used, or the product is significantly soluble in the cold solvent.Concentrate the mother liquor and cool again to obtain a second crop of crystals. Ensure the solution is thoroughly cooled in an ice bath before filtration.
Product is still impure Inefficient removal of byproducts like DCU or unreacted starting materials.For DCU, ensure thorough filtration before crystallization. If starting material is the contaminant, consider a pre-purification step like an acidic wash to remove unreacted aniline.

Experimental Protocols

Protocol 1: Synthesis via Cyanamide
  • To a solution of 3-methoxyaniline (1.0 eq) in isopropanol, add a solution of cyanamide (1.1 eq) in isopropanol.

  • Add concentrated hydrochloric acid (1.0 eq) dropwise.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor by TLC.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with cold isopropanol, and dry under vacuum.

Protocol 2: Synthesis via Dicyclohexylcarbodiimide (DCC)
  • Dissolve 3-methoxyaniline (1.0 eq) and DCC (1.1 eq) in toluene.

  • Heat the mixture to reflux (approximately 110 °C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature. The dicyclohexylurea (DCU) byproduct will precipitate.

  • Filter the mixture to remove the DCU, washing the filter cake with a small amount of toluene.

  • To the filtrate, add a solution of HCl in a suitable solvent (e.g., 2M HCl in diethyl ether) to precipitate the hydrochloride salt.

  • Collect the product by vacuum filtration, wash with diethyl ether, and dry under vacuum.

References

  • BenchChem. (2025). Technical Support Center: Refinement of N-(4-azepan-1-ylphenyl)guanidine Analog Synthesis.
  • BenchChem. (2025). Technical Support Center: Optimizing Guanidine Synthesis.
  • National Center for Biotechnology Information. (n.d.).
  • ResearchGate. (2023). N‐Aroyl‐N′‐(1‐Naphthyl)
  • Google Patents. (n.d.). CN1784381A - Method for crystallizing guanidinium salts.
  • SOP: CRYSTALLIZ
  • Lisboa, I. T. Q. B. (n.d.).
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
  • University of Rochester, Department of Chemistry. (n.d.).
  • Royal Society of Chemistry. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines.
  • Organic Chemistry Portal. (n.d.).
  • Batey, R. A. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds.
  • OSTI.GOV. (n.d.). Catalytic Carbodiimide Guanylation by a Nucleophilic, High Spin Iron(II) Imido Complex.
  • University of Rochester, Department of Chemistry. (n.d.).
  • PubMed. (n.d.).
  • Longdom Publishing. (n.d.).
  • ResearchGate. (2014). What is the best method for conversion of guanidine hydrochloride to free base guanidine?
  • Arkat USA. (2010). Guanidine: studies on the reaction with ethyl N-(2-amino-1,2-dicyanovinyl)
  • Journal of Visualized Experiments. (2017). Modification and Functionalization of the Guanidine Group by Tailor-made Precursors.
  • ResearchGate. (2015).
  • PubMed Central. (2016).
  • Royal Society of Chemistry. (2014).
  • Sigma-Aldrich. (n.d.). Guanylation of Amines by Bis(tert-butoxycarbonyl)thiopseudourea, Polymer-Bound.
  • Wikipedia. (n.d.). N,N'-Dicyclohexylcarbodiimide.
  • Chem-Impex. (n.d.). N-(3-methoxyphenyl)guanidine.
  • YouTube. (2017).
  • ChemBK. (n.d.). N-(3-METHOXY-PHENYL)-GUANIDINE.
  • Google Patents. (n.d.).
  • BenchChem. (2025). Technical Support Center: Purification of Crude N-(2-Methoxyphenyl)
  • ChemicalBook. (n.d.). N-(4-METHOXY-PHENYL)-GUANIDINE synthesis.
  • Slideshare. (n.d.). Dicyclohexylcarbodiimide.
  • Google Patents. (n.d.). CN1247536C - Process for preparing guanidine hydrochloride.
  • ResearchGate. (2023). The Catalyst's Companion: N, N ′-Dicyclohexylcarbodiimide (DCC) in Action.

Sources

Byproducts in N-(3-Methoxy-phenyl)-guanidine hydrochloride synthesis and removal.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-(3-Methoxy-phenyl)-guanidine hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis, focusing on the identification, prevention, and removal of critical byproducts. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Section 1: Understanding the Synthesis and Its Challenges

The synthesis of this compound is a cornerstone for creating various biologically active molecules and pharmaceutical intermediates.[1][2] The most common and direct route involves the reaction of 3-methoxyaniline with cyanamide in the presence of an acid, typically hydrochloric acid.

Primary Reaction: 3-Methoxyaniline + Cyanamide --(HCl)--> this compound

While seemingly straightforward, this reaction is often plagued by the formation of several byproducts that can complicate purification, reduce yields, and compromise the purity of the final product. Understanding the formation pathways of these impurities is the first step toward achieving a clean and efficient synthesis.

Section 2: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific problems you may encounter during your synthesis and purification workflow in a practical question-and-answer format.

Question: My reaction is complete, but after workup, I have a sticky solid with a broad melting point. What are the likely impurities?

Answer: This is a classic sign of multiple impurities. The most common culprits are unreacted starting material (3-methoxyaniline) and the formation of a disubstituted guanidine byproduct.

  • Unreacted 3-Methoxyaniline: Being an oily liquid at room temperature, residual 3-methoxyaniline can result in a non-crystalline, sticky product. This occurs due to incomplete reaction, often from improper stoichiometry or insufficient reaction time/temperature.

  • 1,3-bis(3-methoxyphenyl)guanidine: This "dimeric" byproduct forms when a second molecule of 3-methoxyaniline reacts with the guanidine product or an intermediate. It is a common side product in aryl guanidine syntheses.[3]

Solution Workflow:

  • Initial Assessment: Analyze your crude product using Thin Layer Chromatography (TLC) against standards of your starting material. The presence of a spot matching 3-methoxyaniline confirms its presence. The dimer will typically appear as a less polar spot than your desired product.

  • Removal of Unreacted Aniline: Perform an acid/base liquid-liquid extraction. See Protocol 1 for a detailed procedure. The basic aniline will be extracted into the acidic aqueous phase, while your guanidine hydrochloride salt remains in the organic phase (if a suitable solvent is used) or can be precipitated.

  • Removal of Dimer: The dimer has significantly different solubility properties from the desired monosubstituted product. Recrystallization is the most effective method for its removal. Refer to Table 2 for recommended solvent systems.

Question: I have a fine, white, highly insoluble powder crashing out of my reaction or during crystallization. What is it and how do I get rid of it?

Answer: You are almost certainly observing Melamine (1,3,5-Triazine-2,4,6-triamine).

  • Mechanism of Formation: Melamine is a stable cyclic trimer of cyanamide, your guanidinylating agent.[4][5] Its formation is favored by heat. If your reaction is run at high temperatures for extended periods, the self-condensation of cyanamide becomes a significant competing reaction.[6][7] The presence of ammonia, which can be generated from the decomposition of urea (a common precursor to cyanamide), can also catalyze this trimerization.[8]

dot

Caption: Trimerization of cyanamide to form the melamine byproduct.

Solution Workflow:

  • Prevention:

    • Temperature Control: Avoid excessive heating. Many aryl guanidine syntheses proceed efficiently at temperatures between 80-100°C.[9] Monitor your reaction temperature closely.

    • Stoichiometry: Use only a slight excess of cyanamide (e.g., 1.1-1.2 equivalents). A large excess will significantly increase the rate of melamine formation.

  • Removal:

    • Filtration: Due to its very low solubility in most common organic solvents and water, melamine can often be removed by hot filtration of the reaction mixture (if your product is soluble) or the crystallization solvent.

    • Selective Recrystallization: If co-precipitation occurs, choose a solvent system where your desired guanidine salt has good solubility at elevated temperatures, while melamine remains insoluble. See Protocol 2 for a detailed procedure.

Question: My yield is consistently low even though my starting material is consumed. Where is my product going?

Answer: If starting material is consumed and the yield of the desired product is low, it points towards the formation of soluble byproducts that are being lost during workup or are co-purifying.

  • Primary Suspect: The most likely cause is the over-reaction to form 1,3-bis(3-methoxyphenyl)guanidine . This consumes two equivalents of your starting aniline for every one molecule of byproduct, drastically reducing the theoretical maximum yield of your target compound.

  • Other Possibilities: Decomposition under harsh conditions (excessive heat or prolonged reaction times) or formation of other side products like ureas if water is present in the reaction.

Solution Workflow:

  • Reaction Monitoring: Implement in-process controls. Use TLC or HPLC to monitor the reaction progress every 1-2 hours. You should see the starting material spot disappear as the product spot appears. If a third, less polar spot (the dimer) begins to grow significantly, the reaction should be stopped.

  • Optimize Stoichiometry: Ensure 3-methoxyaniline is the limiting reagent. A slight excess of cyanamide is acceptable, but an excess of aniline will favor dimer formation.

  • Purification Analysis: Analyze your mother liquor after crystallization. If it contains a significant amount of product, your crystallization conditions (solvent, temperature, concentration) need to be optimized.

Section 3: Core Byproduct Analysis

A successful synthesis relies on anticipating and identifying potential impurities. The table below summarizes the key byproducts discussed.

Byproduct NameChemical StructureMolecular Weight ( g/mol )Formation CauseIdentification & Removal Notes
Melamine C₃H₆N₆126.12Heat-induced trimerization of cyanamide.[4]White, highly insoluble solid. Remove by hot filtration. Appears at baseline on silica TLC.
1,3-bis(3-methoxyphenyl)guanidine C₁₅H₁₇N₃O₂283.32Reaction of product with a second equivalent of 3-methoxyaniline.Less polar than the desired product on TLC. Removed by careful recrystallization.
Unreacted 3-Methoxyaniline C₇H₉NO123.15Incomplete reaction.Oily residue. Appears as a distinct spot on TLC. Removed via acid/base wash.

dot

Caption: Synthesis pathways for the desired product and key byproducts.

Section 4: Standard Operating Protocols

Adherence to validated protocols is critical for reproducibility and purity.

Protocol 1: Removal of Unreacted 3-Methoxyaniline via Acid/Base Extraction

This protocol is performed on the crude reaction mixture after cooling and solvent removal (if applicable).

  • Dissolution: Dissolve the crude product in a suitable organic solvent in which the guanidine hydrochloride salt is soluble (e.g., ethyl acetate or a mixture like DCM/Methanol).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl (aq). This step protonates the basic 3-methoxyaniline, pulling it into the aqueous layer.

  • Separation: Separate the aqueous layer. Repeat the wash 1-2 more times to ensure complete removal.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of the starting aniline.

Protocol 2: Recrystallization for Removal of Melamine and Dimeric Byproducts

This protocol assumes you have a solid crude product after initial workup. The choice of solvent is critical and may require some small-scale screening.[10]

  • Solvent Selection: Choose a solvent system (see Table 2 ) where the desired product has high solubility when hot and low solubility when cold. Melamine should have very low solubility even when hot.

  • Dissolution: In an appropriately sized flask, add the crude solid and the minimum amount of hot solvent required for complete dissolution of your target compound.

  • Hot Filtration (Critical for Melamine): If you suspect melamine is present, perform a hot filtration through a pre-heated funnel with fluted filter paper. Melamine will be retained on the filter paper.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Solvent SystemSuitability Notes
Ethanol/Water A common choice for hydrochloride salts. Adjust the ratio to optimize solubility and recovery.
Isopropanol Good for many guanidinium salts; often provides clean crystals.[11]
Acetonitrile Can be effective, but solubility should be tested first.
Ethanol/Ethyl Acetate Using ethyl acetate as an anti-solvent with ethanol can effectively precipitate the product while keeping less polar impurities (like the dimer) in solution.

dot

Troubleshooting_Workflow start Crude Product Obtained check_purity Analyze Purity (TLC, NMR, LC-MS) start->check_purity is_pure Is Product Pure? check_purity->is_pure identify_impurity Identify Major Impurity is_pure->identify_impurity No end Pure Product is_pure->end Yes aniline Unreacted Aniline? identify_impurity->aniline melamine Insoluble White Solid (Melamine)? aniline->melamine No protocol1 Perform Protocol 1: Acid/Base Wash aniline->protocol1 Yes dimer Less Polar Spot (Dimer)? melamine->dimer No protocol2 Perform Protocol 2: Hot Filtration & Recrystallization melamine->protocol2 Yes dimer->check_purity No/Other protocol3 Perform Protocol 2: Recrystallization dimer->protocol3 Yes protocol1->check_purity protocol2->check_purity protocol3->check_purity

Caption: A logical workflow for troubleshooting impurities.

Section 5: Frequently Asked Questions (FAQs)

  • Q1: What is the best way to monitor the reaction?

    • A: Thin Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like 10% Methanol in Dichloromethane. The product, being a salt, will be more polar (lower Rf) than the starting aniline and the dimer byproduct. Stain with potassium permanganate or view under UV light.

  • Q2: Can I use a different guanidinylating agent to avoid melamine?

    • A: Yes, reagents like N,N'-di-Boc-1H-pyrazole-1-carboxamidine or S-methylisothiourea derivatives are alternatives that avoid the self-condensation issues of cyanamide.[12][13] However, these are often more expensive and may require different reaction conditions and deprotection steps.

  • Q3: My guanidine hydrochloride is slightly colored. How can I fix this?

    • A: A slight coloration is often due to minor, highly colored impurities formed from oxidation of the aniline. A charcoal treatment during recrystallization can be effective. Add a small amount of activated charcoal to the hot solution before the hot filtration step in Protocol 2 .

  • Q4: Is it possible to convert the dimer byproduct back to the desired product?

    • A: In theory, this might be possible under specific equilibrium conditions, but it is not practical on a lab scale. It is far more efficient to prevent its formation and remove it via purification.

References

  • Wikipedia. Melamine. [Link]

  • Kozo, S. (1951). The Reaction Mechanism of the Formation of Melamine from Dicyandiamide. Journal of the Chemical Society of Japan, Industrial Chemistry Section, 54, 219-221.
  • PubChem. Melamine. National Center for Biotechnology Information. [Link]

  • ResearchGate. What is the best method for conversion of guanidine hydrochloride to free base guanidine?. [Link]

  • Miller, R. et al. (1965). Process for the production of melamine from hydrogen cyanide by way of cyanamide. U.S.
  • American Chemical Society. (2009). Melamine. [Link]

  • ChemBK. N-(3-METHOXY-PHENYL)-GUANIDINE. [Link]

  • Batey, R. A. (2003). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. University of Toronto.
  • Hoang, T. H., et al. (2023).
  • CN1247536C. Process for preparing guanidine hydrochloride.
  • Singh, L., et al. (2008). Parallel Route to Synthesis of Triphenyl Substituted Guanidine. Asian Journal of Chemistry, 20(6), 4957-4959.
  • CN1784381A. Method for crystallizing guanidinium salts.
  • Bakalara, N., et al. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. Organic & Biomolecular Chemistry, 16(11), 1870-1875. [Link]

  • ResearchGate. Classical guanidine synthesis. [Link]

  • Kaur, N. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Chemical Society Reviews, 43(10), 3404-3427. [Link]

Sources

Troubleshooting N-(3-Methoxy-phenyl)-guanidine hydrochloride in high-throughput screening.

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for N-(3-Methoxy-phenyl)-guanidine hydrochloride. This document is designed for researchers, scientists, and drug development professionals utilizing this compound in high-throughput screening (HTS) campaigns. Our goal is to provide field-proven insights and actionable protocols to help you anticipate, diagnose, and resolve common experimental challenges.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common initial queries regarding the handling and behavior of this compound.

Q1: What are the primary physicochemical properties of this compound?

A1: Understanding the fundamental properties of your compound is the first step in successful screening. This compound is a guanidinium salt. The guanidine group is strongly basic and exists as a protonated, positively charged cation at physiological pH. This charge, combined with the aromatic methoxyphenyl group, dictates its behavior in solution.

PropertyValueSource
CAS Number 112677-52-8[1][2]
Molecular Formula C₈H₁₂ClN₃O[1][3]
Molecular Weight 201.65 g/mol [1]
Appearance White crystalline powder (typical)[4]
Key Moieties Guanidinium group (cationic), Methoxyphenyl group (hydrophobic, aromatic)[5][6]

Q2: What is the recommended solvent and storage condition for this compound?

A2: The standard solvent for HTS compound libraries is anhydrous Dimethyl Sulfoxide (DMSO).[7] this compound is generally soluble in DMSO. However, its hydrochloride salt nature means moisture can impact stability and solubility.[8]

  • Primary Stock (10-50 mM): Use fresh, anhydrous DMSO. Sonication may be required to fully dissolve the compound. Store at -20°C or -80°C with desiccant.

  • Working Solutions: Prepare fresh dilutions for your assay plates from the primary stock. Minimize freeze-thaw cycles of the primary stock, as this can induce precipitation.[7][9] For aqueous buffers, assess solubility on a small scale first, as the compound may precipitate when transferred from high-concentration DMSO into an aqueous environment.

Q3: Why is the guanidine group a potential source of assay artifacts?

A3: The guanidinium group is a "pharmacophore" that mimics the side chain of arginine.[5] This allows it to interact with a wide range of biological targets, particularly those with complementary anionic sites (e.g., carboxylate groups in enzyme active sites). While this makes it a valuable moiety for drug discovery, it can also lead to non-specific binding or promiscuous activity, a common source of false positives in HTS.[10] Furthermore, guanidine hydrochloride is a known protein denaturant at higher concentrations, which can lead to non-specific inhibition of enzymes.[8][11]

Section 2: In-Depth Troubleshooting Guides

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and corrective protocols.

Issue 1: High Rate of False Positives or Promiscuous Activity

Q: My primary screen with this compound yielded a high number of hits across multiple, unrelated assays. Why is this happening?

A: This phenomenon points towards non-specific activity or assay interference, a common challenge with compounds that have reactive or promiscuous functional groups like guanidine.[10][12] There are three primary causes: non-specific target interaction, compound aggregation, or interference with the assay signal itself.

Causality Explained: The positively charged guanidinium group can electrostatically interact with negatively charged pockets on protein surfaces, leading to weak, non-specific binding that can appear as activity in a primary screen.[5] At higher concentrations, some compounds can form colloidal aggregates that sequester and denature proteins, causing inhibition that is not related to specific binding at the target's active site.[10][13]

  • Re-confirm with a Dose-Response Curve: Single-concentration HTS is prone to false positives.[14] Always generate a full concentration-response curve to confirm activity. True hits typically display a sigmoidal curve with a calculable IC50, whereas artifacts often show inconsistent or very steep curves.[14]

  • Perform a Detergent Test for Aggregation: Compound aggregation is a frequent cause of non-specific inhibition.[10] Including a small amount of non-ionic detergent in the assay buffer can disrupt these aggregates.

    • Protocol: Rerun the dose-response curve in the presence of 0.01% Triton X-100 or Tween-20.

    • Interpretation: If the compound's potency is significantly reduced (e.g., >10-fold increase in IC50) in the presence of detergent, it is likely acting as an aggregator.

  • Utilize an Orthogonal Assay: The most robust way to validate a hit is to test it in a secondary assay that uses a different technology or readout to measure the same biological endpoint.[10][15] For example, if your primary screen was a fluorescence-based biochemical assay, an orthogonal assay could be a label-free method like Surface Plasmon Resonance (SPR) or a cell-based assay measuring a downstream effect.

Issue 2: Compound Precipitation in Assay Plates

Q: I'm observing precipitate in my assay wells after adding the compound from a DMSO stock. How does this affect my data and how can I prevent it?

A: Compound precipitation is a critical issue that can lead to both false positives (light scattering) and false negatives (lower effective concentration).[7][16] It occurs when a compound's solubility limit is exceeded upon dilution from a DMSO stock into an aqueous assay buffer.[17]

Causality Explained: Compounds are often highly soluble in 100% DMSO but can crash out of solution when the percentage of DMSO is drastically lowered in the final assay volume. The methoxyphenyl group on this compound contributes to its hydrophobicity, making this a potential issue.

  • Visual Inspection: Before reading plates, visually inspect them against a dark background. Look for cloudiness, crystals, or film at the bottom of the wells.

  • Determine Kinetic Solubility: Proactively measure the compound's solubility in your specific assay buffer.

    Protocol: High-Throughput Kinetic Solubility Assay

    • Prepare Compound Plate: Create a serial dilution of this compound in 100% DMSO, starting from the highest concentration you plan to screen.

    • Dispense to Assay Buffer: Add the DMSO dilutions to a 96-well or 384-well plate containing your final assay buffer. The final DMSO concentration should match your HTS protocol (typically ≤1%).

    • Incubate & Read: Seal the plate, shake for 1-2 hours at room temperature, and then measure the turbidity (absorbance at ~620 nm or 650 nm) using a plate reader.

    • Analyze: The concentration at which a sharp increase in absorbance is observed is the kinetic solubility limit. Your highest screening concentration should be kept below this limit.

  • Mitigation Strategies:

    • Lower Screening Concentration: The simplest solution is to screen at concentrations below the measured solubility limit.

    • Increase Final DMSO Concentration: If the assay allows, increasing the final DMSO percentage (e.g., from 0.5% to 1-2%) can improve solubility.

    • Use Co-solvents: In some cases, the addition of other excipients or co-solvents to the assay buffer can enhance compound solubility, but this must be validated for compatibility with the assay biology.[17]

Issue 3: Interference with Fluorescence-Based Assays

Q: In my fluorescence polarization (FP) / FRET assay, this compound appears to be a potent hit, but I'm skeptical. Could it be an artifact?

A: Yes, this is a very common scenario. Compounds with aromatic systems, like the methoxyphenyl group, are often fluorescent themselves (autofluorescence) or can absorb light at the excitation or emission wavelengths of your fluorophore (quenching).[15][18][19] This optical interference is a major source of false positives in fluorescence-based assays.[13]

Causality Explained:

  • Autofluorescence: The compound itself emits light in the same wavelength range as your assay's signal, leading to an artificially high reading. This can be misinterpreted as inhibition in an assay where the signal decreases with activity (e.g., FP) or as activation in an assay where signal increases.[18]

  • Quenching: The compound absorbs the excitation light intended for your fluorophore or absorbs the light emitted by it, leading to an artificially low signal. This can be misinterpreted as activation in a loss-of-signal assay.[18][19]

The key to identifying optical interference is to run a counter-screen where the biological target is omitted. This isolates the interaction between the compound and the detection system.

Protocol: Autofluorescence & Quenching Counter-Screen

  • Prepare Two Plate Sets:

    • Assay Plate: Prepare the plate exactly as you would for your HTS, including the biological target, fluorescent probe, and the test compound.

    • Counter-Screen Plate: Prepare an identical plate but replace the biological target (e.g., enzyme, receptor) with an equivalent volume of assay buffer. All other components, including the fluorescent probe and the compound, must be present at the same concentrations.

  • Incubate & Read: Process both plates under identical conditions.

  • Analyze Data:

    • To Detect Autofluorescence: In the counter-screen plate, compare the fluorescence of wells with the compound to the vehicle (DMSO) control wells. A significantly higher signal indicates the compound is autofluorescent at the assay wavelength.

    • To Detect Quenching: In the counter-screen plate, the fluorescent probe should give a stable baseline signal. If wells containing your compound show a lower signal than the vehicle control, the compound is quenching the probe.

Mitigation Strategies:

  • Red-Shifted Dyes: If interference is confirmed, consider redeveloping the assay with a fluorophore that excites and emits at longer wavelengths (red-shifted dyes). Many interfering compounds are most active in the UV and blue-green regions of the spectrum.[13]

  • Time-Resolved FRET (TR-FRET): This technology uses long-lifetime lanthanide donors, allowing the signal to be read after a delay. This effectively eliminates short-lived background fluorescence from interfering compounds.

  • Orthogonal Assay: If assay redevelopment is not feasible, prioritize validating hits with a non-fluorescence-based orthogonal assay as described in Issue 1.

Section 3: Visualization of Troubleshooting Workflows

To aid in decision-making, the following diagrams outline the logical flow for troubleshooting common HTS issues.

// Node Definitions start [label="Problem Identified\n(e.g., Low Z', High Hit Rate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_precip [label="Check for Compound\nPrecipitation", fillcolor="#FBBC05", fontcolor="#202124"]; check_optical [label="Check for Optical\nInterference (Fluorescence/Quench)", fillcolor="#FBBC05", fontcolor="#202124"]; check_agg [label="Check for Non-specific\nInhibition / Aggregation", fillcolor="#FBBC05", fontcolor="#202124"];

precip_yes [label="Precipitate Observed", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; optical_yes [label="Interference Detected", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; agg_yes [label="Aggregation Confirmed", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

solve_precip [label="Perform Solubility Assay\n& Adjust Concentration", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solve_optical [label="Run Counter-Screen\n& Use Orthogonal Assay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solve_agg [label="Run Detergent Test\n& Flag as False Positive", fillcolor="#4285F4", fontcolor="#FFFFFF"];

no_issue [label="No Obvious Artifacts", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; confirm_hit [label="Proceed to Hit Confirmation\n& Validation Cascade", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_precip; check_precip -> precip_yes [label="Yes"]; precip_yes -> solve_precip; check_precip -> check_optical [label="No"];

check_optical -> optical_yes [label="Yes"]; optical_yes -> solve_optical; check_optical -> check_agg [label="No"];

check_agg -> agg_yes [label="Yes"]; agg_yes -> solve_agg; check_agg -> no_issue [label="No"];

no_issue -> confirm_hit; } .

Caption: General troubleshooting workflow for HTS experiments.

// Node Definitions primary_hit [label="Primary Hit Identified", fillcolor="#4285F4", fontcolor="#FFFFFF"]; dose_response [label="1. Confirm with\nDose-Response Curve", fillcolor="#FBBC05", fontcolor="#202124"]; is_active [label="Activity Confirmed?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

artifact_screen [label="2. Screen for Artifacts\n(Precipitation, Autofluorescence)", fillcolor="#FBBC05", fontcolor="#202124"]; is_artifact [label="Artifact Detected?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

orthogonal_assay [label="3. Test in Orthogonal Assay", fillcolor="#FBBC05", fontcolor="#202124"]; is_confirmed [label="Activity Confirmed?", shape=diamond, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

discard_inactive [label="Discard as Inactive", fillcolor="#EA4335", fontcolor="#FFFFFF"]; discard_artifact [label="Flag as Artifact\n(False Positive)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

validated_hit [label="Validated Hit\nProceed to SAR", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges primary_hit -> dose_response; dose_response -> is_active; is_active -> artifact_screen [label="Yes"]; is_active -> discard_inactive [label="No"];

artifact_screen -> is_artifact; is_artifact -> discard_artifact [label="Yes"]; is_artifact -> orthogonal_assay [label="No"];

orthogonal_assay -> is_confirmed; is_confirmed -> validated_hit [label="Yes"]; is_confirmed -> discard_artifact [label="No"]; } .

Caption: Decision workflow for triaging primary HTS hits.

References
  • Interference and Artifacts in High-content Screening - Assay Guidance Manual. (2025). National Center for Biotechnology Information. [Link]

  • High-throughput screening and quantitation of guanidino and ureido compounds using liquid chromatography-drift tube ion mobility spectrometry-mass spectrometry. (2017). PubMed. [Link]

  • Interference with Fluorescence and Absorbance - Assay Guidance Manual. (2015). National Center for Biotechnology Information. [Link]

  • Avoiding Fluorescence Assay Interference—The Case for Diaphorase. (n.d.). National Center for Biotechnology Information. [Link]

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. (2023). National Center for Biotechnology Information. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today. [Link]

  • Two effective methods for correcting experimental high-throughput screening data. (2013). Bioinformatics, Oxford Academic. [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. (2017). ResearchGate. [Link]

  • High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. (2022). MDPI. [Link]

  • SOP for Handling of High-Throughput Screening (HTS) Equipment. (2024). SOP Guide for Pharma. [Link]

  • Compound Management for Quantitative High-Throughput Screening. (2008). National Center for Biotechnology Information. [Link]

  • High-Throughput Screening: Best Practice, Trends and Challenges. (n.d.). Pharma IQ. [Link]

  • Adapting High-Throughput Screening Methods and Assays for Biocontainment Laboratories. (2015). National Center for Biotechnology Information. [Link]

  • Compound precipitation in high-concentration DMSO solutions. (2014). PubMed. [Link]

  • N-(3-METHOXY-PHENYL)-GUANIDINE. (2024). ChemBK. [Link]

  • This compound | 112677-52-8. (n.d.). BuyersGuideChem. [Link]

  • (PDF) Compound Precipitation in High-Concentration DMSO Solutions. (2014). ResearchGate. [Link]

  • Mitigating False Positives in HTS Case Studies Using the BioAscent PAINS Library. (n.d.). BioAscent. [Link]

  • ChemFH: an integrated tool for screening frequent false positives in chemical biology and drug discovery. (2024). Nucleic Acids Research, Oxford Academic. [Link]

  • How to prevent compound precipitation during flash column chromatography. (2023). Biotage. [Link]

  • Reporting data from high-throughput screening of small-molecule libraries. (2008). Nature Protocols. [Link]

  • How Automation Overcomes Variability & Limitations in HTS Troubleshooting. (2024). Dispendix. [Link]

  • This compound suppliers and producers. (n.d.). BuyersGuideChem. [Link]

  • Novel approaches using alkaline or acid/guanidine treatment to eliminate therapeutic antibody interference in the measurement of total target ligand. (2010). ResearchGate. [Link]

  • Novel approaches using alkaline or acid/guanidine treatment to eliminate therapeutic antibody interference in the measurement of total target ligand. (2010). PubMed. [Link]

  • Guanidines Conjugated with Cell-Penetrating Peptides: A New Approach for the Development of Antileishmanial Molecules. (2023). MDPI. [Link]

  • Compound-Mediated Assay Interferences in Homogeneous Proximity Assays. (2020). National Center for Biotechnology Information. [Link]

  • Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. (2011). PubMed. [Link]

  • Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. (2011). National Center for Biotechnology Information. [Link]

  • Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents. (2020). ResearchGate. [Link]

  • The Chemistry of Guanidine, Guanidinium, and Guanidinate Compounds. (2014). ResearchGate. [Link]

Sources

Stabilizing N-(3-Methoxy-phenyl)-guanidine hydrochloride in aqueous solutions.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(3-Methoxy-phenyl)-guanidine hydrochloride

Guide Objective: To provide researchers, scientists, and drug development professionals with a comprehensive technical resource for identifying and resolving stability issues of this compound in aqueous solutions. This guide offers in-depth troubleshooting, validated protocols, and frequently asked questions to ensure the integrity of your experimental outcomes.

Part 1: Troubleshooting Guide

This section addresses specific experimental issues. Each problem is followed by an analysis of potential causes and a step-by-step guide to resolution.

Issue 1: I'm observing a rapid loss of compound potency or a decrease in concentration over time in my aqueous stock solution.

Q: My quantitative analysis (e.g., HPLC, LC-MS) shows a significant decrease in the peak area of this compound within hours or days of preparing the aqueous solution. What is happening and how can I fix it?

A: This is a classic sign of chemical degradation. The primary culprit for guanidine-containing compounds in aqueous media is hydrolysis.[1]

Scientific Rationale: The guanidine group, even when protonated as in the hydrochloride salt, is susceptible to nucleophilic attack by water. This reaction is catalyzed by both acidic and basic conditions and results in the conversion of the guanidine moiety to a urea derivative, in this case, 1-(3-methoxyphenyl)urea, and ammonia.[1] Elevated temperatures will also accelerate this degradation process.

// Node Definitions start [label="Potency Loss Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ph [label="1. Measure pH of the Solution", fillcolor="#FBBC05", fontcolor="#202124"]; ph_high [label="pH > 6.0 (Basic/Neutral)", fillcolor="#F1F3F4", fontcolor="#202124"]; ph_low [label="pH < 4.0 (Strongly Acidic)", fillcolor="#F1F3F4", fontcolor="#202124"]; ph_ok [label="pH 4.0 - 6.0 (Optimal)", fillcolor="#F1F3F4", fontcolor="#202124"]; action_buffer [label="2. Implement a Buffer System\n(See Protocol 1 & Table 1)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_temp [label="3. Evaluate Storage Temperature", fillcolor="#FBBC05", fontcolor="#202124"]; temp_high [label="Stored at Room Temp / >4°C", fillcolor="#F1F3F4", fontcolor="#202124"]; temp_ok [label="Stored at 2-8°C or Frozen", fillcolor="#F1F3F4", fontcolor="#202124"]; action_temp [label="4. Store Aliquots at ≤ -20°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_light [label="5. Assess Light Exposure", fillcolor="#FBBC05", fontcolor="#202124"]; light_exposed [label="Stored in Clear Vials", fillcolor="#F1F3F4", fontcolor="#202124"]; action_light [label="6. Use Amber Vials", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_node [label="Stability Improved", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_ph; check_ph -> ph_high [label="High pH"]; check_ph -> ph_low [label="Low pH"]; check_ph -> ph_ok [label="Optimal pH"]; ph_high -> action_buffer; ph_low -> action_buffer; action_buffer -> check_temp; ph_ok -> check_temp; check_temp -> temp_high [label="Too Warm"]; check_temp -> temp_ok [label="OK"]; temp_high -> action_temp; action_temp -> check_light; temp_ok -> check_light; check_light -> light_exposed [label="Exposed"]; light_exposed -> action_light; action_light -> end_node; check_light -> end_node [label="Protected"]; } ends_dot Caption: Troubleshooting workflow for loss of compound potency.

Step-by-Step Resolution:

  • pH Verification and Control:

    • Immediately measure the pH of your stock solution. Unbuffered solutions, especially after dissolution of a salt, can have a non-ideal pH.

    • Action: Prepare fresh solutions using a buffer system to maintain a pH between 4.0 and 6.0. The guanidinium cation is more stable in this slightly acidic range, as the protonation helps repel the nucleophilic attack of water.[2] See Protocol 1 and Table 1 for guidance on selecting a buffer.

  • Temperature Management:

    • Review your storage conditions. Are solutions left on the benchtop for extended periods?

    • Action: Store aqueous stock solutions at 2-8°C for short-term use (1-3 days). For long-term storage, aliquot the solution into single-use vials and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Protection from Light:

    • While hydrolysis is the primary concern, photolytic degradation can also occur with aromatic compounds.[2]

    • Action: Store solutions in amber vials or wrap clear vials in aluminum foil to protect them from light.

Issue 2: My aqueous solution develops a yellow or brown tint over time.

Q: I prepared a clear, colorless solution of this compound, but after a day or two, it has turned yellow. Is this related to the potency loss?

A: Yes, the color change is very likely an indicator of degradation.

Scientific Rationale: The formation of color often points to oxidative degradation or the formation of conjugated impurities. The phenyl ring and methoxy group in the molecule can be susceptible to oxidation, especially if the solution is exposed to air (oxygen), light, or contains trace metal ion contaminants. These reactions can create chromophores that absorb visible light, resulting in a colored solution.

// Node Definitions start [label="Color Change Observed\n(Yellow/Brown)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_purity [label="1. Check Purity of Water & Reagents", fillcolor="#FBBC05", fontcolor="#202124"]; purity_issue [label="Using tap water or old reagents", fillcolor="#F1F3F4", fontcolor="#202124"]; action_purity [label="2. Use High-Purity (Type I) Water\n& Fresh Buffers", fillcolor="#4285F4", fontcolor="#FFFFFF"]; check_headspace [label="3. Evaluate Headspace/Oxygen Exposure", fillcolor="#FBBC05", fontcolor="#202124"]; headspace_large [label="Large air volume in vial", fillcolor="#F1F3F4", fontcolor="#202124"]; action_headspace [label="4. Sparging & Inert Gas Overlay", fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_antioxidant [label="5. Consider Adding an Antioxidant\n(e.g., 0.01% Ascorbic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end_node [label="Solution Remains Colorless", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_purity; check_purity -> purity_issue [label="Impure?"]; purity_issue -> action_purity; action_purity -> check_headspace; check_purity -> check_headspace [label="Pure"]; check_headspace -> headspace_large [label="Exposed"]; headspace_large -> action_headspace; action_headspace -> add_antioxidant; add_antioxidant -> end_node; check_headspace -> end_node [label="Minimal"]; } ends_dot Caption: Troubleshooting workflow for solution color change.

Step-by-Step Resolution:

  • Use High-Purity Solvents: Ensure you are using high-purity, Type I (18.2 MΩ·cm) water and high-grade buffer components. Contaminants, especially metal ions, can catalyze oxidation.

  • Minimize Oxygen Exposure:

    • When preparing stock solutions, minimize the headspace (air volume) in the storage vial.

    • Action (for highly sensitive applications): Before sealing the vial, gently sparge the solution and overlay the headspace with an inert gas like argon or nitrogen to displace oxygen.

  • Consider Antioxidants:

    • If the above steps are insufficient, the addition of a small amount of an antioxidant may be necessary.

    • Action: Test the compatibility of antioxidants such as ascorbic acid or sodium metabisulfite at low concentrations (e.g., 0.01-0.1% w/v). Always run a small-scale compatibility test first to ensure the antioxidant doesn't interfere with your downstream assay.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in water?

A1: The primary degradation pathway is hydrolysis of the guanidinium group to form 1-(3-methoxyphenyl)urea and ammonia. This reaction is catalyzed by hydroxide and hydronium ions, making pH control the most critical factor for stabilization.

// Structures guanidine [label="{ N-(3-Methoxy-phenyl)-guanidinium | { C8H12N3O+ | Methoxy-Phenyl-NH-C(=NH2+)-NH2 } }"]; water [label="+ H2O", shape=plaintext, fontcolor="#202124"]; conditions [label="[ H+ or OH- ]\nHeat", shape=plaintext, fontcolor="#EA4335"]; urea [label="{ 1-(3-methoxyphenyl)urea | { C8H10N2O2 | Methoxy-Phenyl-NH-C(=O)-NH2 } }"]; ammonia [label="+ NH3", shape=plaintext, fontcolor="#202124"];

// Layout guanidine -> water [style=invis]; water -> conditions [style=invis]; conditions -> urea [style=invis]; urea -> ammonia [style=invis];

// Edges {rank=same; guanidine; water; conditions; urea; ammonia;} edge [dir=none]; guanidine:p1 -> water; water -> conditions; conditions -> urea:p1; urea:p1 -> ammonia; } ends_dot Caption: Primary hydrolytic degradation pathway.

Q2: What is the ideal pH range for an aqueous solution of this compound?

A2: The ideal pH range for maximizing stability is between 4.0 and 6.0 . In this range, the guanidine group (pKa typically >13) is fully protonated to the guanidinium cation. This positive charge electrostatically repels the nucleophilic attack by water, significantly slowing hydrolysis. In strongly acidic conditions (pH < 3), acid-catalyzed hydrolysis can become significant. In neutral to basic conditions (pH > 6), base-catalyzed hydrolysis accelerates rapidly.

Q3: Which buffer systems are recommended?

A3: The choice of buffer depends on the desired pH and compatibility with your experimental system. Citrate and acetate buffers are excellent choices for the recommended pH range.

Buffer System Useful pH Range Considerations
Acetate Buffer 3.8 - 5.8Simple, common, and generally non-interfering. Prepare from acetic acid and sodium acetate.
Citrate Buffer 3.0 - 6.2Provides strong buffering capacity. Prepare from citric acid and sodium citrate. Can chelate divalent cations, which may be a pro (sequestering catalytic metals) or a con (interfering with enzymes).
Phosphate Buffer 6.2 - 8.2Generally AVOID . While common, its buffering range is outside the optimal stability zone for this compound.
Table 1: Recommended Buffer Systems for Stabilization.

Q4: Can I use co-solvents to improve stability?

A4: Yes, co-solvents that reduce water activity can decrease the rate of hydrolysis. Propylene glycol, glycerin, or ethanol can be used.[3] However, you must validate their compatibility with your entire experimental system. A good starting point is to test a 10-20% (v/v) solution of the co-solvent in your aqueous buffer. The primary stabilization strategy should always be pH control, with co-solvents as a secondary measure if needed.

Q5: What analytical method can I use to monitor the stability of my compound?

A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the standard approach.[4] A C18 reversed-phase column is typically effective for separating the relatively polar parent compound from its less polar urea degradant.[4] See Protocol 2 for a starting method.

Part 3: Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Stock Solution

This protocol describes the preparation of a 10 mM stock solution in a 50 mM acetate buffer at pH 5.0.

  • Prepare 50 mM Acetate Buffer (pH 5.0):

    • Prepare Solution A: 0.1 M Acetic Acid (5.7 mL glacial acetic acid in 1 L of Type I water).

    • Prepare Solution B: 0.1 M Sodium Acetate (8.2 g sodium acetate anhydrous in 1 L of Type I water).

    • In a calibrated beaker, combine approximately 148 mL of Solution A and 352 mL of Solution B.

    • Verify the pH with a calibrated pH meter. Adjust to pH 5.0 ± 0.05 using small additions of Solution A or B.

    • Filter the final buffer through a 0.22 µm membrane filter to remove particulates.

  • Prepare 10 mM Stock Solution:

    • Accurately weigh the required amount of this compound (MW: 201.65 g/mol ). For 10 mL of a 10 mM solution, you will need 20.17 mg.

    • Quantitatively transfer the powder to a 10 mL amber volumetric flask.

    • Add approximately 8 mL of the pH 5.0 acetate buffer.

    • Vortex or sonicate gently until the solid is completely dissolved.

    • Bring the flask to the final volume of 10 mL with the buffer. Mix thoroughly.

  • Storage:

    • For use within 72 hours, store the solution at 2-8°C.

    • For long-term storage, create 100 µL single-use aliquots in amber microcentrifuge tubes and store them at -20°C or below.

Protocol 2: HPLC Method for Stability Analysis

This is a general-purpose starting method that must be validated for your specific equipment and application.[4]

  • Instrumentation: HPLC with UV Detector

  • Column: C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-12 min: Linear gradient from 5% to 70% B

    • 12-14 min: Hold at 70% B

    • 14-15 min: Return to 5% B

    • 15-20 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 274 nm (based on the methoxy-phenyl chromophore)

  • Injection Volume: 10 µL

  • Expected Elution: N-(3-Methoxy-phenyl)-guanidine will be more polar and elute earlier. The 1-(3-methoxyphenyl)urea degradant will be less polar and have a longer retention time.

References

  • Williams HD, Trevaskis NL, Charman SA, et al. Strategies to address low drug solubility in discovery and development. Pharmacological reviews. 2013;65:315-499. [Link]

  • Sciencemadness Wiki. Guanidine. Sciencemadness Wiki. Accessed January 12, 2026. [Link]

  • Hauth F, Stanoppi M, Funck D, et al. Guanidino acid hydrolysis by the human enzyme annotated as agmatinase. Scientific Reports. 2022;12(1):22088. [Link]

  • Manufacturing Chemist. Optimising excipients to improve bioavailability. Manufacturing Chemist. 2016. [Link]

  • Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Accessed January 12, 2026. [Link]

  • ACS Fall 2025. Development of more hydrolytically stable alkyl guanidines. ACS Fall 2025 Meeting. 2025. [Link]

  • IPSF. PHARMACEUTICAL SOLUTIONS AND EXCIPIENTS. IPSF. 2021. [Link]

  • Colorcon. The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. Colorcon. 2023. [Link]

  • Pace CN, Laurents DV, Thomson JA. pH dependence of the urea and guanidine hydrochloride denaturation of ribonuclease A and ribonuclease T1. Biochemistry. 1990;29(11):2564-2572. [Link]

  • BuyersGuideChem. This compound. BuyersGuideChem. Accessed January 12, 2026. [Link]

  • ChemBK. N-(3-METHOXY-PHENYL)-GUANIDINE. ChemBK. Accessed January 12, 2026. [Link]

  • PubChem. 1-(3-Methoxyphenyl)guanidine. National Center for Biotechnology Information. Accessed January 12, 2026. [Link]

Sources

Technical Support Center: Synthesis of N-(3-Methoxy-phenyl)-guanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(3-Methoxy-phenyl)-guanidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly poor yield, in this synthetic procedure. As a Senior Application Scientist, I have compiled this resource based on established chemical principles and field-proven insights to help you navigate the complexities of this reaction. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemistry to empower your research.

Introduction to the Synthesis

The synthesis of this compound, a valuable intermediate in pharmaceutical development, is most commonly achieved through the reaction of 3-methoxyaniline with cyanamide in the presence of an acid. While seemingly straightforward, this reaction is often plagued by side reactions and suboptimal conditions that can significantly reduce the yield and purity of the final product. This guide will address the most common issues encountered during this synthesis in a question-and-answer format, providing detailed explanations and actionable troubleshooting steps.

Troubleshooting Guide & FAQs

Fundamental Questions

Q1: What is the primary reaction for the synthesis of this compound, and what is the role of the hydrochloride salt?

A1: The primary reaction involves the nucleophilic addition of the amino group of 3-methoxyaniline to the carbon atom of the nitrile group in cyanamide. This reaction is typically acid-catalyzed, which protonates the nitrile group, making it more electrophilic and susceptible to attack by the aniline.

The formation of the hydrochloride salt is crucial for several reasons. Guanidines are strong bases (the pKa of the conjugate acid of guanidine is 13.6), and in their free base form, they can be difficult to handle and purify.[1] The hydrochloride salt is a stable, crystalline solid that is easier to isolate, purify, and store. The salt formation also drives the reaction to completion.

Low Yield & Reaction Optimization

Q2: My reaction yield is consistently low. What are the most likely causes?

A2: Low yields in this synthesis can stem from several factors. The most common culprits are suboptimal reaction conditions and the degradation of starting materials. Here are the key areas to investigate:

  • pH Control: The pH of the reaction mixture is critical. While acid catalysis is necessary, excessively acidic conditions (pH < 3) can lead to the hydrolysis of cyanamide to urea.[2] Conversely, alkaline conditions (pH > 8) promote the dimerization of cyanamide to dicyandiamide, which is a common impurity and a major cause of low yield.[2][3]

  • Temperature: The reaction temperature influences the rate of both the desired reaction and side reactions. While heating can accelerate the formation of the guanidine, excessive heat can promote the formation of byproducts. An optimal temperature must be determined empirically, often starting at a moderate temperature (e.g., 50-60°C) and adjusting as needed.

  • Starting Material Quality: The purity of both 3-methoxyaniline and cyanamide is paramount. 3-methoxyaniline can oxidize over time, leading to colored impurities that can interfere with the reaction.[4] Cyanamide solutions are notoriously unstable and should be stored under appropriate conditions (typically acidic pH of 4.0-5.0 and low temperature) to prevent degradation.[5][6]

Q3: How can I optimize the reaction conditions to improve my yield?

A3: Optimization should be a systematic process. Consider the following parameters:

  • Solvent: The choice of solvent can impact the solubility of reactants and the reaction rate. While aqueous conditions are common, the use of organic solvents or biphasic systems can sometimes improve yields by minimizing side reactions.

  • Catalyst: While hydrochloric acid is commonly used to form the final salt, other Lewis or Brønsted acids can be explored as catalysts. For instance, scandium(III) triflate has been shown to be an effective catalyst for the guanylation of amines with cyanamide.[7]

  • Reagent Stoichiometry: A slight excess of cyanamide is often used to ensure complete conversion of the aniline. However, a large excess should be avoided as it can lead to the formation of more byproducts. Experiment with varying the molar ratio of the reactants to find the optimal balance.

ParameterRecommended Starting PointKey Considerations
pH 4.0 - 5.0Monitor throughout the reaction.
Temperature 50 - 60 °CAvoid excessive heat to minimize byproduct formation.
Solvent Water or EthanolEnsure good solubility of reactants.
Catalyst Hydrochloric AcidUse a catalytic amount initially, with the remainder added for salt formation.
Reactant Ratio 1 : 1.2 (Aniline : Cyanamide)A large excess of cyanamide can increase byproduct formation.
Side Reactions & Impurities

Q4: I have identified dicyandiamide as a major impurity in my product. How is it formed and how can I prevent it?

A4: Dicyandiamide is formed by the dimerization of cyanamide under neutral to alkaline conditions (pH > 7, optimal at pH 8-10).[2][3] Its formation is a significant contributor to low yields of the desired product.

Prevention:

  • Strict pH Control: Maintain the reaction mixture in the acidic range (ideally pH 4-5) throughout the synthesis. This can be achieved by the slow addition of acid as the reaction progresses.

  • Fresh Cyanamide: Use a fresh, properly stored solution of cyanamide. Older solutions may have already begun to dimerize. The stability of cyanamide solutions is highly pH-dependent.[5][6]

Q5: My final product is colored, suggesting the presence of impurities. What could be the cause?

A5: Color in the final product often indicates the presence of oxidized aniline species.[4] Anilines, including 3-methoxyaniline, are susceptible to air oxidation, which can be accelerated by light and heat.

Prevention and Remediation:

  • Use Purified Aniline: If the starting 3-methoxyaniline is discolored, consider purifying it by distillation before use.

  • Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize oxidation.

  • Decolorizing Carbon: During the workup, treating the solution of the crude product with activated charcoal can help remove colored impurities.

Experimental Protocols

General Synthesis of this compound
  • To a solution of 3-methoxyaniline (1.0 eq) in a suitable solvent (e.g., water or ethanol), add an aqueous solution of cyanamide (1.2 eq).

  • Adjust the pH of the mixture to 4-5 by the dropwise addition of concentrated hydrochloric acid.

  • Heat the reaction mixture to 50-60°C and stir for 4-6 hours, monitoring the progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • If the product does not precipitate, concentrate the solution under reduced pressure.

  • Add a suitable anti-solvent (e.g., isopropanol or acetone) to induce crystallization of the hydrochloride salt.

  • Collect the crystals by filtration, wash with a small amount of cold anti-solvent, and dry under vacuum.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol or a mixture of ethanol and water).

  • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Filter the hot solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Visualizations

Reaction Mechanism

ReactionMechanism Aniline 3-Methoxyaniline Intermediate Tetrahedral Intermediate Aniline->Intermediate Nucleophilic Attack Cyanamide Cyanamide ProtonatedCyanamide Protonated Cyanamide (Electrophilic) Cyanamide->ProtonatedCyanamide + H⁺ (Acid Catalyst) Urea Urea (Hydrolysis Product) Cyanamide->Urea + H₂O, H⁺ Dicyandiamide Dicyandiamide (Dimerization Product) Cyanamide->Dicyandiamide + Cyanamide, OH⁻ H_plus H⁺ ProtonatedCyanamide->Intermediate Product_freebase N-(3-Methoxy-phenyl)-guanidine (Free Base) Intermediate->Product_freebase - H⁺ Product_salt N-(3-Methoxy-phenyl)-guanidine Hydrochloride (Salt) Product_freebase->Product_salt + HCl HCl HCl H2O H₂O OH_minus OH⁻

Caption: Acid-catalyzed synthesis of N-(3-Methoxy-phenyl)-guanidine and potential side reactions.

Troubleshooting Workflow

TroubleshootingWorkflow Start Low Yield in Synthesis CheckPurity Check Starting Material Purity Start->CheckPurity CheckpH Verify Reaction pH Start->CheckpH CheckTemp Evaluate Reaction Temperature Start->CheckTemp CheckWorkup Review Purification/Workup Start->CheckWorkup PurityIssue Impure Reactants? CheckPurity->PurityIssue pH_Issue pH out of 4-5 range? CheckpH->pH_Issue TempIssue Temperature too high/low? CheckTemp->TempIssue WorkupIssue Product loss during workup? CheckWorkup->WorkupIssue PurityIssue->CheckpH No PurifyAniline Purify Aniline (Distillation) PurityIssue->PurifyAniline Yes FreshCyanamide Use Fresh Cyanamide PurityIssue->FreshCyanamide Yes pH_Issue->CheckTemp No AdjustpH Adjust pH with Acid/Base pH_Issue->AdjustpH Yes TempIssue->CheckWorkup No OptimizeTemp Optimize Temperature TempIssue->OptimizeTemp Yes ModifyWorkup Modify Workup/Recrystallization WorkupIssue->ModifyWorkup Yes PurificationScheme Crude Crude Reaction Mixture Cooling Cooling & Precipitation Crude->Cooling Filtration1 Filtration Cooling->Filtration1 CrudeSolid Crude Guanidine HCl Filtration1->CrudeSolid MotherLiquor Mother Liquor (contains impurities) Filtration1->MotherLiquor Recrystallization Recrystallization (e.g., Ethanol/Water) CrudeSolid->Recrystallization Charcoal Add Activated Charcoal (if colored) Recrystallization->Charcoal HotFiltration Hot Filtration Charcoal->HotFiltration Crystallization Slow Cooling & Crystallization HotFiltration->Crystallization Filtration2 Final Filtration Crystallization->Filtration2 PureProduct Pure Crystalline Product Filtration2->PureProduct Drying Drying under Vacuum PureProduct->Drying

Caption: A general workflow for the purification of N-aryl-guanidine hydrochloride.

References

  • Biospectra. (2024). GUANIDINE HYDROCHLORIDE TESTING METHODS. [Link]

  • Orha, L., et al. (2018). One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. RSC Advances, 8(21), 11571-11579. [Link]

  • Organic Chemistry Portal. (n.d.). Guanidine synthesis by guanylation. [Link]

  • Garlets, Z. J., et al. (2018). Synthesis of Cyclic Guanidines Bearing N-Arylsulfonyl and N-Cyano Protecting Groups via Pd-Catalyzed Alkene Carboamination Reactions. ACS omega, 3(10), 14371–14380. [Link]

  • Wa, Y. (2014). What is the best method for conversion of guanidine hydrochloride to free base guanidine? ResearchGate. [Link]

  • Khatun, N., et al. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. Molecules, 22(4), 629. [Link]

  • Google Patents. (n.d.). Process for preparing guanidine hydrochloride.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.). Process for the production of guanidine hydrochloride.
  • Feiertag, J. M., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of visualized experiments : JoVE, (115), 54406. [Link]

  • ResearchGate. (n.d.). A) Guanidine synthesis from anilines and carbodiimides catalyzed by.... [Link]

  • Batey, R. A. (n.d.). A New Guanidinylation Procedure for the Preparation of Synthesis of Cyclic Guanidine Compounds. [Link]

  • ResearchGate. (n.d.). Stability Study of Cyanamide Salt Solution. [Link]

  • ResearchGate. (2017). Recent Advances in Cyanamide Chemistry: Synthesis and Applications. [Link]

  • ResearchGate. (n.d.). Synthesis of Guanidines and Some of Their Biological Applications. [Link]

  • Xiamen AmoyChem Co., Ltd. (n.d.). Guanidine Hydrochloride: Properties, Applications, and Synthesis Methods. [Link]

  • Wikipedia. (n.d.). Guanidine. [Link]

  • Open Access Journals. (2024). The Chemical Oxidation of Aniline: Mechanisms, Applications and Environmental Implications. [Link]

  • MDPI. (n.d.). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. [Link]

  • UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. [Link]

  • Alzchem. (n.d.). Hydrogen Cyanamide. [Link]

  • Feiertag, J. M., et al. (2016). A Direct, Early Stage Guanidinylation Protocol for the Synthesis of Complex Aminoguanidine-containing Natural Products. Journal of Visualized Experiments, (115). [Link]

  • ACS Publications. (n.d.). Mechanistic Considerations of the Catalytic Guanylation Reaction of Amines with Carbodiimides for Guanidine Synthesis. [Link]

  • PubChem. (n.d.). Cyanamide. [Link]

  • RSC Publishing. (2014). Guanidines: from classical approaches to efficient catalytic syntheses. Catalysis Science & Technology, 4(6), 1546-1561. [Link]

  • Chemistry LibreTexts. (2024). 24.8: Reactions of Arylamines. [Link]

  • Yacoo Science. (2018). Guanidine hydrochloride,Guanidine HCL,CAS 50-01-1. [Link]

  • Chemistry Steps. (n.d.). Reactions of Aniline. [Link]

  • ChemBK. (2024). N-(3-METHOXY-PHENYL)-GUANIDINE. [Link]

  • DTIC. (1977). Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. [Link]

  • RSC Publishing. (2017). Substituent effects on the basicity (p K a ) of aryl guanidines and 2-(arylimino)imidazolidines: correlations .... New Journal of Chemistry, 41(18), 10043-10058. [Link]

  • BuyersGuideChem. (n.d.). This compound | 112677-52-8. [Link]

Sources

Preventing degradation of N-(3-Methoxy-phenyl)-guanidine hydrochloride during storage.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for N-(3-Methoxy-phenyl)-guanidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its storage and application. As Senior Application Scientists, we have compiled this guide based on established chemical principles and field-proven insights to help you navigate potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: this compound should be stored in a cool, dry, and well-ventilated area, protected from light and moisture.[1][2][3] The container should be tightly sealed to prevent the absorption of atmospheric moisture, as guanidine salts are known to be hygroscopic.[2][4] For long-term storage, maintaining a consistently low temperature (2-8°C) is recommended.

Q2: I've observed some discoloration (yellowing) of my solid this compound sample over time. What could be the cause?

A2: Discoloration is often an initial sign of degradation. This can be caused by exposure to light (photodegradation) or air (oxidation). The methoxyphenyl group, in particular, can be susceptible to oxidative degradation, which may lead to the formation of colored impurities.[1] It is crucial to store the compound in a light-resistant container and consider flushing the container with an inert gas like argon or nitrogen to minimize exposure to oxygen.

Q3: Can I store this compound in an aqueous solution? For how long?

A3: While this compound is soluble in water, long-term storage in aqueous solutions is generally not recommended due to the risk of hydrolysis, especially if the pH is not controlled. The guanidine group can be susceptible to hydrolysis under strongly acidic or basic conditions.[3] If you need to prepare a stock solution, use a purified, de-gassed solvent and store it at a low temperature (2-8°C) for a short period. It is always best to prepare solutions fresh for each experiment.

Q4: What are the primary degradation pathways for this compound?

A4: The two primary potential degradation pathways for this compound are hydrolysis and oxidation.

  • Hydrolysis: The guanidinium group can undergo hydrolysis, particularly at pH extremes, to yield 3-methoxyaniline and urea or its degradation products.

  • Oxidation: The methoxyphenyl ring is susceptible to oxidation, which can lead to the formation of phenolic or quinone-type structures.[1] The methoxy group itself can also undergo oxidative O-demethylation.[5]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments and provides actionable solutions.

Issue 1: Inconsistent or lower-than-expected potency in biological assays.
  • Potential Cause 1: Compound Degradation. The active concentration of your compound may be lower than anticipated due to degradation during storage or handling.

    • Solution:

      • Verify Storage Conditions: Ensure the compound has been stored according to the recommendations (cool, dry, dark, tightly sealed).

      • Prepare Fresh Solutions: Always prepare fresh solutions before each experiment. Avoid using old stock solutions.

      • Assess Compound Integrity: If the problem persists, it is advisable to assess the purity of your compound using an appropriate analytical method (see "Assessing Compound Integrity" section below).

  • Potential Cause 2: Incompatibility with Assay Components. Certain components in your assay buffer or formulation could be reacting with the compound.

    • Solution:

      • Review Buffer Composition: Avoid highly acidic or basic buffers. Buffers containing strong oxidizing or reducing agents should also be avoided.

      • Perform a Compatibility Study: Incubate the compound in the assay buffer for the duration of the experiment and analyze for degradation.

Issue 2: Appearance of unexpected peaks in chromatography analysis (HPLC, LC-MS).
  • Potential Cause: Formation of Degradation Products. The presence of new peaks indicates that the compound has started to degrade.

    • Solution:

      • Characterize Degradants: If possible, use mass spectrometry to identify the mass of the impurity peaks. This can provide clues about the degradation pathway (e.g., a mass increase of 16 amu could suggest oxidation).

      • Conduct a Forced Degradation Study: To proactively identify potential degradants, a forced degradation study can be performed (see "Experimental Protocols" section). This will help in developing a stability-indicating analytical method.

Understanding Degradation Pathways

A foundational understanding of the potential chemical transformations of this compound is essential for preventing its degradation.

Hydrolytic Degradation

The guanidine functional group is generally stable at neutral pH. However, under harsh acidic or basic conditions, it can undergo hydrolysis. The likely mechanism involves the nucleophilic attack of water or hydroxide ions on the central carbon atom of the guanidinium group. The methoxy group at the meta-position is unlikely to significantly influence the rate of hydrolysis through resonance effects but may have a minor inductive effect.

Caption: Plausible hydrolytic degradation pathway.

Oxidative Degradation

The methoxyphenyl moiety is a potential site for oxidation. Strong oxidizing agents or prolonged exposure to atmospheric oxygen can lead to the formation of various oxidation products. One common pathway for methoxy-substituted aromatic compounds is O-demethylation to form a phenol, which can be further oxidized.[5] Ring hydroxylation is also a possibility.

Caption: Potential oxidative degradation pathways.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential for identifying potential degradation products and developing a stability-indicating analytical method.[6][7][8][9]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a 50:50 mixture of acetonitrile and water.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound at 70°C for 48 hours. Also, heat a solution of the compound at 70°C for 48 hours.

  • Photodegradation: Expose the solid compound and a solution of the compound to a calibrated light source according to ICH Q1B guidelines.

3. Sample Analysis:

  • After the specified time, neutralize the acid and base-stressed samples.

  • Analyze all samples, along with an unstressed control sample, by a suitable analytical method, such as HPLC with UV and mass spectrometric detection.

Forced_Degradation_Workflow Start Prepare Stock Solution (1 mg/mL in ACN/H₂O) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂, RT) Start->Oxidation Thermal Thermal Stress (70°C, Solid & Solution) Start->Thermal Photo Photolytic Stress (ICH Q1B) Start->Photo Neutralize Neutralize Acid/Base Samples Acid->Neutralize Base->Neutralize Analyze Analyze All Samples by HPLC-UV/MS Oxidation->Analyze Thermal->Analyze Photo->Analyze Neutralize->Analyze

Caption: Workflow for a forced degradation study.

Protocol 2: Assessing Compound Integrity by HPLC

This protocol provides a starting point for developing an HPLC method to assess the purity of this compound.

Table 1: HPLC Method Parameters

ParameterRecommended Condition
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 10% B, ramp to 90% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh and dissolve the compound in the mobile phase to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

References

  • Schiavi, M., et al. (1992). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical Sciences, 81(8), 812-4. Available at: [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Guanidine hydrochloride. Available at: [Link]

  • Khan, K. M., et al. (2008). Kinetics and mechanism of large rate enhancement in the alkaline hydrolysis of N'-morpholino-N-(2'-methoxyphenyl)phthalamide. The Journal of Organic Chemistry, 73(11), 4336-4340. Available at: [Link]

  • Nagayoshi, H., et al. (2021). Oxidation of 3′-methoxyflavone, 4′-methoxyflavone, and 3′,4′-dimethoxyflavone and their derivatives having with 5,7-dihydroxyl moieties by human cytochromes P450 1B1 and 2A13. Xenobiotica, 51(1), 1-12. Available at: [Link]

  • da Silva, C. P., et al. (2005). Benzidine photodegradation: a mass spectrometry and UV spectroscopy combined study. Rapid Communications in Mass Spectrometry, 19(14), 2015-20. Available at: [Link]

  • ChemBK. (2024). N-(3-METHOXY-PHENYL)-GUANIDINE. Available at: [Link]

  • Novak, M., & Martin, S. A. (2000). Kinetics and mechanism of hydrolysis of N-arylphthalimides. The Journal of Organic Chemistry, 65(21), 7023-7030. Available at: [Link]

  • Novak, M., et al. (1998). Kinetics of hydrolysis of 8-(arylamino)-2'-deoxyguanosines. Journal of the American Chemical Society, 120(19), 4979-4986. Available at: [Link]

  • Kumar, V., & Kumar, S. (2016). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 6(11), 200-209. Available at: [Link]

  • Singh, R., et al. (2015). Synthesis, Characterization and Thermal Degradation Study of New Terpolymericmaterial. International Journal of Research in Advent Technology, Special Issue, 292-299. Available at: [Link]

  • Alsante, K. M., et al. (2014). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Pharmaceutical Review. Available at: [Link]

  • Singh, B., & Singh, S. (2002). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Journal of the Indian Chemical Society, 79, 830-832. Available at: [Link]

  • American Chemical Society. (n.d.). The Journal of Organic Chemistry. Retrieved from [Link]

  • American Chemical Society. (n.d.). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38407-38411. Available at: [Link]

  • Gupta, A., et al. (2019). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. Asian Journal of Chemical Sciences, 6(3), 1-22. Available at: [Link]

  • MedCrave. (2016). Forced Degradation Studies. MOJ Bioequivalence & Bioavailability, 2(5), 00033. Available at: [Link]

  • Miyake, A., et al. (2013). Thermal decomposition properties of energetic compositions of guanidine nitrate and azodicarbonamide. Science and Technology of Energetic Materials, 74(1), 23-29. Available at: [Link]

  • Talawar, M. B., et al. (2009). Studies on the decomposition chemistry of triaminoguanidine azide and guanidine nitrate. Journal of Hazardous Materials, 172(2-3), 1383-7. Available at: [Link]

  • ResearchGate. (2012). Thermal decomposition properties of energetic compositions of guanidine nitrate and azodicarbonamide. Retrieved from [Link]

  • Google Patents. (1991). US5059624A - Guanidine derivatives having hypotensive activity, composition containing them and process for obtaining them.

Sources

Cell viability issues with N-(3-Methoxy-phenyl)-guanidine hydrochloride treatment.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(3-Methoxy-phenyl)-guanidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on addressing cell viability issues that may arise during experimentation with this compound. This guide offers in-depth troubleshooting advice and frequently asked questions to ensure the scientific integrity and success of your research.

Introduction to this compound

This compound is a versatile organic compound with recognized biological activity.[1] It serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders, and is utilized in biochemical research for enzyme inhibition studies.[1] Like other guanidine derivatives, its biological effects can be complex, and researchers may encounter challenges with cell viability. This guide will help you navigate these potential issues.

Troubleshooting Guide: Cell Viability Issues

This section addresses specific problems you might encounter and provides actionable solutions.

Question 1: I'm observing significant cell death even at what I believe are low concentrations of this compound. What could be the cause?

Observing unexpected cytotoxicity is a common challenge. Several factors could be at play, ranging from the compound's intrinsic properties to experimental variables.

Possible Causes & Actionable Solutions:

  • Inherent Cytotoxicity: Guanidine-containing compounds can exhibit potent biological effects, including cytotoxicity, that are cell-type specific.[2][3] It's possible your cell line is particularly sensitive to this compound.

    • Troubleshooting Step: Perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50). This is a critical first step to understand the cytotoxic potential of the compound on your specific cell model.[4]

  • Compound Solubility and Aggregation: Poor solubility can lead to compound precipitation or aggregation, which can cause non-specific cytotoxicity.

    • Troubleshooting Step: Visually inspect your stock solutions and final dilutions for any signs of precipitation. Consider using a different solvent or a lower concentration of a co-solvent like DMSO. Ensure the final concentration of any solvent is not toxic to your cells.

  • Off-Target Effects: The compound may be interacting with unintended cellular targets, leading to toxicity. The guanidinium group can interact with various molecular targets through hydrogen bonding and charge pairing.[5]

    • Troubleshooting Step: Review the literature for known off-target effects of similar guanidine derivatives.[5][6] Consider using target-specific inhibitors or antagonists to investigate if the observed cytotoxicity is related to a particular pathway.

Experimental Protocol: Determining the IC50 with a Dose-Response Curve

  • Cell Seeding: Plate your cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to adhere overnight.

  • Compound Dilution: Prepare a series of dilutions of this compound. A common starting point is a 10-point, 2-fold serial dilution.

  • Treatment: Treat the cells with the different concentrations of the compound. Include vehicle-only controls (e.g., media with the same concentration of DMSO used for the highest compound concentration) and untreated controls.

  • Incubation: Incubate the cells for a relevant period (e.g., 24, 48, or 72 hours), depending on your experimental goals.[4]

  • Viability Assay: Use a reliable cell viability assay, such as the MTT, MTS, or a live/dead cell staining assay, to determine the percentage of viable cells at each concentration.[7]

  • Data Analysis: Plot the percentage of cell viability against the compound concentration (on a logarithmic scale) and use a non-linear regression to calculate the IC50 value.

Question 2: My cell viability results are inconsistent across different experiments. What could be causing this variability?

Reproducibility is key to scientific rigor. Inconsistent results can stem from several sources.

Possible Causes & Actionable Solutions:

  • Compound Stability: The stability of this compound in your stock solution or in the cell culture medium could be a factor. Guanidine hydrochloride solutions are generally stable at room temperature for several days but should be stored at 4°C for longer periods.[8]

    • Troubleshooting Step: Prepare fresh stock solutions of the compound for each experiment. If you suspect instability in the culture medium, you can perform a time-course experiment to assess if the compound's effect diminishes over time.

  • Cell Culture Conditions: Variations in cell passage number, seeding density, or incubator conditions (temperature, CO2) can all impact cell health and their response to treatment.

    • Troubleshooting Step: Maintain a consistent cell culture practice. Use cells within a defined passage number range, ensure even cell seeding, and regularly check and calibrate your incubator.[9]

  • Pipetting Errors: Inaccurate pipetting, especially when preparing serial dilutions, can lead to significant variability.

    • Troubleshooting Step: Use calibrated pipettes and be meticulous when preparing your dilutions. For 96-well plates, consider preparing a master mix for each concentration to minimize well-to-well variability.[10]

Diagram: Troubleshooting Workflow for Inconsistent Cell Viability

Caption: A logical workflow to diagnose sources of experimental variability.

Frequently Asked Questions (FAQs)

Q1: What is the known mechanism of action for guanidine compounds?

Guanidine derivatives exhibit a wide range of biological activities and their mechanisms of action can be diverse.[6] Some known mechanisms include:

  • Interaction with DNA: The guanidinium group can interact with the minor groove of DNA, potentially interfering with replication and transcription.[5]

  • Enzyme Inhibition: Guanidine compounds have been shown to inhibit various enzymes.[1]

  • Induction of Apoptosis: Many guanidine derivatives have been found to induce apoptosis in cancer cells through various pathways, including the activation of caspases.[3][11]

  • Disruption of Cell Membranes: Some guanidine-based compounds can interfere with bacterial cell membranes.[6]

The specific mechanism of this compound is likely context-dependent and should be investigated experimentally.

Q2: How can I distinguish between apoptosis and necrosis in my treated cells?

Distinguishing between these two modes of cell death is crucial for understanding the compound's mechanism.

  • Apoptosis is a programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.

  • Necrosis is a form of cell death resulting from acute injury and is characterized by cell swelling and lysis.[9]

Recommended Assays:

AssayPrincipleDistinguishes Apoptosis/Necrosis?
Annexin V/Propidium Iodide (PI) Staining Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cell membranes. PI stains the nucleus of necrotic cells.Yes
Caspase Activity Assays Measures the activity of caspases, which are key mediators of apoptosis.Yes (indicative of apoptosis)
TUNEL Assay Detects DNA fragmentation, a hallmark of late-stage apoptosis.Yes
LDH Release Assay Measures the release of lactate dehydrogenase from damaged cell membranes, an indicator of necrosis.Yes (indicative of necrosis)
Q3: What are some potential off-target effects of this compound?

While specific off-target effects for this particular compound are not well-documented in the provided search results, the guanidine moiety itself can have broad reactivity.[5][6] Potential off-target effects could include interactions with:

  • Ion Channels: Some guanidine compounds are known to interact with ion channels.

  • G-Protein Coupled Receptors (GPCRs): The structural motifs in some guanidine derivatives may allow for interactions with GPCRs.[12]

  • Various Enzymes: Due to its ability to form hydrogen bonds and ionic interactions, the guanidinium group could potentially bind to the active sites of various enzymes.

It is essential to consider the possibility of off-target effects and design experiments to validate that the observed phenotype is due to the intended mechanism of action.

Diagram: Potential Mechanisms of Guanidine-Induced Cell Death

G cluster_mechanisms Potential Cellular Effects Compound N-(3-Methoxy-phenyl)- guanidine hydrochloride DNA DNA Interaction Compound->DNA Direct Binding Enzyme Enzyme Inhibition Compound->Enzyme Inhibition Membrane Membrane Disruption Compound->Membrane Alteration Apoptosis Apoptosis Induction Compound->Apoptosis Triggering OffTarget Off-Target Binding Compound->OffTarget Non-specific Interaction CellDeath Cell Viability Issues DNA->CellDeath Enzyme->CellDeath Membrane->CellDeath Apoptosis->CellDeath Leads to OffTarget->CellDeath

Caption: Potential pathways leading to cell viability issues with guanidine compounds.

References

  • BenchChem. (2025). Technical Support Center: Managing Compound-Induced Toxicity in Primary Cell Cultures. Benchchem.
  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting.
  • Riss, T. L., & Moravec, R. A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In Assay Guidance Manual.
  • BuyersGuideChem. (2025). This compound | 112677-52-8. BuyersGuideChem.
  • Sigma-Aldrich. (n.d.). Cell Death Troubleshooting in Cell Culture. Sigma-Aldrich.
  • Chem-Impex. (n.d.). N-(3-methoxyphenyl)guanidine. Chem-Impex.
  • Marquez-Holmberg, M., et al. (2023). Cytotoxicity of poly-guanidine in medulloblastoma cell lines. Cancer Chemotherapy and Pharmacology, 92(4), 363–374.
  • Jeong, M. H., et al. (2021). Polyhexamethylene Guanidine Phosphate Induces Apoptosis through Endoplasmic Reticulum Stress in Lung Epithelial Cells. International Journal of Molecular Sciences, 22(23), 12829.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual.
  • Lages, A. S., et al. (2022). Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. Molecules, 27(24), 8758.
  • Interchim. (n.d.). Guanidine Hydrochloride. Interchim.
  • Gallo-Oller, G., et al. (2023). Cytotoxicity of poly-guanidine in medulloblastoma cell lines. Cancer Chemotherapy and Pharmacology, 92(4), 363–374.
  • ResearchGate. (n.d.). Solubility measurement, molecular simulation and thermodynamic analysis of guanidine hydrochloride in eleven neat solvents | Request PDF.
  • ResearchGate. (2023). (PDF) Cytotoxicity of poly-guanidine in medulloblastoma cell lines.
  • Parchem. (n.d.). This compound (Cas 1691749-00-4). Parchem.
  • MedChemExpress. (n.d.). Guanidine hydrochloride (Guanidinium chloride) | Chaotrope Agent. MedChemExpress.
  • Science.gov. (n.d.). guanidine hydrochloride solutions: Topics by Science.gov. Science.gov.
  • Sigma-Aldrich. (n.d.). Guanidine hydrochloride (G7153)
  • ChemBK. (2024). N-(3-METHOXY-PHENYL)-GUANIDINE. ChemBK.
  • Delest B., et al. (2020). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 25(21), 5035.
  • Al-Ostoot, F. H., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. Journal of Biomolecular Structure & Dynamics, 1-16.
  • Guanidine modification improves functions of n
  • Selective mode of action of guanidine-containing non-peptides
  • Use of Protein Folding Reagents. (2016). Current Protocols in Protein Science, 84, A.3A.1-A.3A.18.
  • Thermo Fisher Scientific. (n.d.).
  • Li, L., et al. (2003). Discovery of substituted N-phenyl nicotinamides as potent inducers of apoptosis using a cell- and caspase-based high throughput screening assay. Journal of Medicinal Chemistry, 46(12), 2474–2481.
  • ResearchGate. (2022). (PDF) New Guanidine Alkaloids Batzelladines O and P from the Marine Sponge Monanchora pulchra Induce Apoptosis and Autophagy in Prostate Cancer Cells.
  • MP Biomedicals. (n.d.). Guanidine Hydrochloride. MP Biomedicals.
  • da Silva, A. D. S., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. Bioorganic & Medicinal Chemistry, 86, 117296.
  • Sigma-Aldrich. (n.d.). Guanidine hydrochloride solution, 6M. Sigma-Aldrich.
  • Guo, C., et al. (2023). Off-target effects in CRISPR/Cas9 gene editing. Frontiers in Bioengineering and Biotechnology, 11, 1143157.
  • Dysin, A. P., et al. (2022). New Guanidine Alkaloids Batzelladines O and P from the Marine Sponge Monanchora pulchra Induce Apoptosis and Autophagy in Prostate Cancer Cells. Marine Drugs, 20(12), 746.
  • Chen, Y., et al. (2012). A synthetic compound, 1,5-bis(2-methoxyphenyl)penta-1,4-dien-3-one (B63), induces apoptosis and activates endoplasmic reticulum stress in non-small cell lung cancer cells. International Journal of Cancer, 131(6), 1455–1465.
  • BenchChem. (2025). An In-Depth Technical Guide to the Core Mechanism of Action of 1-(4-Methoxyphenyl)guanidine Hydrochloride. Benchchem.
  • BenchChem. (2025). Unveiling the Dichotomy: In Vivo vs. In Vitro Effects of Guanidine Hydrochloride. Benchchem.

Sources

Minimizing off-target effects of N-(3-Methoxy-phenyl)-guanidine hydrochloride.

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for N-(3-Methoxy-phenyl)-guanidine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on minimizing and troubleshooting potential off-target effects during preclinical research. As a guanidine-containing compound, this compound possesses a pharmacologically active scaffold with the potential for broad biological activity.[1][2][3] While its intended applications are often in the realm of neurological disorders and enzyme inhibition, a thorough understanding and mitigation of off-target interactions are paramount for data integrity and the successful progression of research programs.[4][5]

This document provides a series of frequently asked questions (FAQs) for rapid issue resolution, followed by in-depth troubleshooting guides with detailed experimental protocols to empower you to validate your findings and ensure the specificity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential applications?

This compound is a chemical compound often used as an intermediate in the synthesis of more complex pharmaceutical agents.[4][6] Its guanidine core is a key structural feature found in a variety of biologically active molecules.[1][7] Research suggests its potential utility in developing treatments for neurological disorders and as an anti-inflammatory agent through enzyme inhibition.[4]

Q2: What are off-target effects and why are they a concern with guanidine-containing compounds?

Off-target effects are unintended interactions of a drug or compound with proteins or other biomolecules that are not the intended therapeutic target. The guanidine group is known to participate in a wide range of biological interactions, in part due to its ability to form strong hydrogen bonds and its cationic nature at physiological pH.[7][8] This can lead to interactions with various protein families, including ion channels, G-protein coupled receptors (GPCRs), and enzymes, potentially causing unforeseen biological responses or toxicity.[9][10][11][12]

Q3: What are the common off-target liabilities for guanidine-containing compounds?

Based on the pharmacology of related guanidine derivatives, potential off-target families for this compound include:

  • Voltage-gated ion channels: Particularly potassium and sodium channels.[9][10][13][14]

  • Ligand-gated ion channels: Such as the NMDA receptor.[11]

  • Enzymes: Including nitric oxide synthases (NOS).[1]

  • G-Protein Coupled Receptors (GPCRs): Due to the diverse nature of GPCR binding pockets.[15]

Q4: I am observing a phenotype in my cellular assay, but I'm not sure if it's an on-target or off-target effect. What should I do first?

The first step is to establish a clear link between target engagement and the observed phenotype. A dose-response experiment is crucial. If the potency of this compound in producing the phenotype aligns with its potency for the intended target, it strengthens the on-target hypothesis. Additionally, using a structurally different compound known to act on the same target can help confirm if the phenotype is target-specific.

Q5: What are the general safety and handling precautions for this compound?

Guanidine hydrochloride is categorized as harmful if swallowed or inhaled and can cause skin and eye irritation.[16][17][18][19] It is essential to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid creating dust. In case of contact with skin or eyes, rinse immediately and thoroughly with water.

Troubleshooting Guides

Guide 1: Investigating Unexpected Cellular Phenotypes

This guide provides a systematic approach to deconvolute on-target versus off-target driven cellular responses.

The Problem: You have treated cells with this compound and observed a consistent and dose-dependent phenotypic change. However, you need to confirm that this is a direct result of modulating your intended target.

The Causality: An observed phenotype can be the result of the compound binding to its intended target (on-target) or interacting with one or more other proteins (off-target), leading to a cascade of events that produce the same or a similar phenotype.

Troubleshooting Workflow:

G A Unexpected Phenotype Observed B Step 1: Confirm Target Engagement in Cells (e.g., CETSA, NanoBRET) A->B C Step 2: Correlate Potency (Phenotypic IC50 vs. Target IC50) B->C D Step 3: Use a Structurally Unrelated Control Compound C->D E Step 4: Genetic Target Validation (e.g., siRNA/CRISPR Knockdown) D->E F On-Target Effect Confirmed E->F Phenotype recapitulated G Off-Target Effect Suspected E->G Phenotype not recapitulated H Step 5: Off-Target Identification (e.g., Proteome-wide Profiling) G->H

Caption: Workflow for validating on-target effects.

Detailed Experimental Protocols:

  • Protocol 1.1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

    CETSA is a powerful method to verify that a compound binds to its target in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.

    Methodology:

    • Culture cells to 80-90% confluency.

    • Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a specified time.

    • Harvest and wash the cells, then lyse to release cellular proteins.

    • Aliquot the lysate and heat at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

    • Centrifuge to pellet aggregated proteins.

    • Collect the supernatant and analyze the amount of soluble target protein by Western blot or other protein detection methods.

    • An increase in the amount of soluble target protein at higher temperatures in the presence of the compound indicates target engagement.

  • Protocol 1.2: Genetic Knockdown to Validate On-Target Phenotype

    Reducing the expression of the intended target should abolish or significantly reduce the phenotype observed with this compound if the effect is on-target.

    Methodology:

    • Transfect cells with siRNA or a CRISPR/Cas9 system targeting the gene of your intended protein target. A non-targeting control is essential.

    • After a suitable incubation period for knockdown (e.g., 48-72 hours), confirm the reduction in target protein expression by Western blot or qPCR.

    • Treat the knockdown and control cells with this compound.

    • Assess the phenotype. A loss or significant reduction of the phenotype in the knockdown cells strongly supports an on-target mechanism.

Guide 2: Proactive Off-Target Liability Assessment

This guide outlines a strategy for identifying potential off-target interactions of this compound before they confound your results.

The Proactive Approach: Before extensive cellular studies, it is prudent to understand the broader selectivity profile of your compound. This involves screening against panels of common off-target protein families.

The Causality: The chemical structure of a compound dictates its binding promiscuity. The guanidine moiety, being a common pharmacophore, has known interactions with certain protein families. Proactively screening against these can reveal potential liabilities early on.

Recommended Screening Panels:

Panel TypeRationale for this compound
Kinase Panel While not the most common target for simple guanidines, broad kinase screening is a standard part of safety pharmacology due to the conserved nature of the ATP-binding pocket.
GPCR Panel The diverse nature of GPCRs makes them susceptible to binding a wide range of small molecules. Given the use of guanidine derivatives in neurological contexts, screening against a panel of CNS-related GPCRs is advisable.
Ion Channel Panel This is a high-priority panel. Guanidine and its derivatives are known to block various ion channels, particularly voltage-gated potassium and sodium channels.[9][10][13][14]
Enzyme Panel Include enzymes known to be modulated by guanidine compounds, such as nitric oxide synthases (NOS).[1]

Experimental Workflow for Off-Target Profiling:

G A This compound B Primary Target Assay (Determine On-Target IC50) A->B C Broad Off-Target Screening (e.g., Kinase, GPCR, Ion Channel Panels) A->C F Determine Selectivity Window (Off-Target IC50 / On-Target IC50) B->F D Analyze Screening Data (Identify 'Hits' with significant activity) C->D E Secondary Validation of 'Hits' (Dose-response assays for off-targets) D->E E->F G Prioritize for further studies or chemical modification to improve selectivity F->G

Caption: Workflow for proactive off-target profiling.

Protocol 2.1: Broad Kinase Profiling (Example)

This is typically performed as a fee-for-service by specialized contract research organizations (CROs).

Methodology (General Overview):

  • This compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a large panel of purified kinases (e.g., >400).

  • Kinase activity is typically measured using a radiometric assay ([³³P]-ATP incorporation) or a fluorescence-based method.

  • The percentage of inhibition of each kinase by the compound is determined relative to a vehicle control.

  • "Hits" are typically defined as kinases showing >50% inhibition at the screening concentration.

  • Follow-up dose-response assays are performed for any identified hits to determine their IC50 values.

Interpreting the Results:

A selectivity window is calculated by dividing the off-target IC50 by the on-target IC50. A larger selectivity window (e.g., >100-fold) indicates a more selective compound. If the selectivity window is narrow, there is a higher risk that the observed cellular effects are due to off-target activity, especially at higher compound concentrations.

Conclusion

While this compound holds promise as a research tool and pharmaceutical intermediate, a rigorous and proactive approach to understanding and mitigating its potential off-target effects is essential for the generation of reliable and translatable scientific data. The experimental strategies and troubleshooting guides provided here offer a robust framework for validating on-target effects and characterizing the selectivity profile of this and other guanidine-containing compounds. By integrating these principles into your research workflow, you can proceed with greater confidence in the specificity of your findings.

References

  • Brown, D. G., & Boström, J. (2016). Synthesis and pharmacological evaluation of N,N'-diarylguanidines as potent sodium channel blockers and anticonvulsant agents. Journal of Medicinal Chemistry, 59(1), 146-160.
  • ChemBK. N-(3-METHOXY-PHENYL)-GUANIDINE. Accessed January 13, 2026. [Link]

  • McCluskey, A., et al. (2019). Antigiardial Activity of Novel Guanidine Compounds. ACS Infectious Diseases, 5(10), 1735-1744.
  • Sigma-Aldrich. (2024).
  • Keana, J. F., et al. (1994). Synthesis and structure-activity studies of N,N'-diarylguanidine derivatives. N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine: a new, selective noncompetitive NMDA receptor antagonist. Journal of Medicinal Chemistry, 37(17), 2741-2752.
  • Fisher Scientific. (2010).
  • Thermo Fisher Scientific. (2010).
  • Gáspár, R., et al. (2007). Biological activities of guanidine compounds. Current Medicinal Chemistry, 14(2), 115-135.
  • Gergs, U., et al. (2019). Selective mode of action of guanidine-containing non-peptides at human NPFF receptors. British Journal of Pharmacology, 176(12), 2005-2020.
  • BenchChem. (2025).
  • Al-Majd, L. A., et al. (2025). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. Scientific Reports, 15(1), 12345.
  • Wang, X., et al. (2021). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. Marine Drugs, 19(5), 263.
  • Sova, M., et al. (2016). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 21(3), 321.
  • Swartz, K. J. (2011). Elucidating the Molecular Basis of Action of a Classic Drug: Guanidine Compounds As Inhibitors of Voltage-Gated Potassium Channels. Molecular Pharmacology, 80(6), 966-974.
  • Abdel-Hamid, M. K., et al. (2021).
  • Sova, M., et al. (2016). Synthesis and Biological Evaluation of N-Aryl-N'-(5-(2-hydroxybenzoyl) pyrimidin-2-yl)guanidines as Toll-Like Receptor 4 Antagonists. Medicinal Chemistry, 12(5), 456-464.
  • da Silva, A. F., et al. (2023). Synthetic and natural guanidine derivatives as antitumor and antimicrobial agents: A review. European Journal of Medicinal Chemistry, 250, 115215.
  • Molgó, J., & Mallart, A. (1988). The mode of action of guanidine on mouse motor nerve terminals. Neuroscience Letters, 89(2), 161-164.
  • Pacific Northwest National Laboratory. (2006). A Review of Toxicity and Use and Handling Considerations for Guanidine, Guanidine Hydrochloride, and Urea.
  • D'Amico, F., et al. (2023). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. Antibiotics, 12(5), 890.
  • ResearchGate. (2023). Selected examples of guanidine-based drugs.
  • National Center for Biotechnology Information. (2025). Compound 525241: N''-(3-methoxy-phenyl)-N,N,N',N'-tetramethyl-guanidine.
  • BuyersGuideChem. This compound. Accessed January 13, 2026. [Link]

  • Abdel-Hamid, M. K., et al. (2021).
  • Swartz, K. J. (2011). Elucidating the molecular basis of action of a classic drug: guanidine compounds as inhibitors of voltage-gated potassium channels. Molecular Pharmacology, 80(6), 966-974.
  • BenchChem. (2025). The Elusive Biological Profile of 1-(4-Methoxyphenyl)guanidine Hydrochloride: A Technical Overview.
  • Buschauer, A. (1989). Synthesis and in vitro pharmacology of arpromidine and related phenyl(pyridylalkyl)guanidines, a potential new class of positive inotropic drugs. Journal of Medicinal Chemistry, 32(8), 1963-1970.
  • Sova, M., et al. (2016). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 21(3), 321.
  • Zhang, Y., et al. (2023). Guanidine-Derived Polymeric Nanoinhibitors Target the Lysosomal V-ATPase and Activate AMPK Pathway to Ameliorate Liver Lipid Accumulation. Advanced Science, 10(15), 2207123.
  • IUPHAR/BPS Guide to PHARMACOLOGY. Other protein target families. Accessed January 13, 2026. [Link]

  • Tanaka, Y., et al. (2004). Structural evidence for guanidine-protein side chain interactions: crystal structure of CutA from Pyrococcus horikoshii in 3 M guanidine hydrochloride.
  • BuyersGuideChem. N-(2-Methoxy-phenyl)-guanidine hydrochloride. Accessed January 13, 2026. [Link]

  • de Souza, T. G., et al. (2023). Guanidines Conjugated with Cell-Penetrating Peptides: A New Approach for the Development of Antileishmanial Molecules. Pharmaceutics, 15(5), 1432.
  • Warner, K. D., & Rentmeister, A. (2018). High Affinity Binding of N2-Modified Guanine Derivatives Significantly Disrupts the Ligand Binding Pocket of the Guanine Riboswitch. Molecules, 23(10), 2533.
  • PubChem. 1-(3-Methoxyphenyl)guanidine. Accessed January 13, 2026. [Link]

Sources

Validation & Comparative

Validating the Therapeutic Potential of N-(3-Methoxy-phenyl)-guanidine Hydrochloride: A Comparative Guide for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Guanidine Derivatives in Therapeutics

The guanidinium group, a protonated form of guanidine, is a recurring motif in a multitude of natural and synthetic biologically active compounds. Its ability to form strong, bidentate hydrogen bonds with carboxylate and phosphate groups makes it a privileged scaffold in medicinal chemistry. Guanidine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and analgesic properties. N-(3-Methoxy-phenyl)-guanidine hydrochloride is a synthetic guanidine derivative with a structural resemblance to other compounds that have shown promise in modulating pain and inflammation pathways. While it has been primarily utilized as a chemical intermediate, its structural alerts warrant a thorough investigation into its potential therapeutic activities.

This guide provides a comprehensive framework for the preclinical validation of this compound in established animal models of analgesia and inflammation. We will objectively compare its hypothesized performance with well-characterized alternative compounds, supported by detailed, field-proven experimental protocols. The causality behind experimental choices will be elucidated, ensuring a scientifically rigorous approach to its evaluation.

Hypothesized Mechanism of Action: Targeting Key Inflammatory and Nociceptive Pathways

Based on the known activities of related aryl-guanidine compounds, we hypothesize that this compound may exert its analgesic and anti-inflammatory effects through the modulation of key enzymatic and signaling pathways involved in nociception and the inflammatory cascade. A plausible mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins that mediate pain and swelling. Furthermore, modulation of other targets, such as voltage-gated ion channels involved in nerve impulse transmission, cannot be ruled out and warrants investigation.


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Figure 1: Hypothesized mechanism of action targeting the COX pathway.

Comparative In-Vivo Evaluation: A Head-to-Head Analysis

To rigorously assess the potential of this compound, its efficacy must be benchmarked against both a standard non-steroidal anti-inflammatory drug (NSAID) and a centrally acting analgesic. This comparative approach provides a clear context for its potency and potential therapeutic niche.

Test and Reference Compounds:

  • Test Compound: this compound

  • Reference (Anti-inflammatory): Diclofenac Sodium[1][2]

  • Reference (Analgesic): Morphine Sulfate[3][4]

Data Presentation: A (Hypothetical) Comparative Summary

The following tables present a hypothetical data set to illustrate how the results of the described in-vivo experiments would be summarized for a comparative analysis. Note: This data is for illustrative purposes only and is not based on actual experimental results for this compound.

Table 1: Analgesic Activity Comparison

CompoundHot Plate Test (Latency to response in seconds at 60 min)Acetic Acid-Induced Writhing (% Inhibition)
Vehicle (Saline)8.2 ± 1.10%
N-(3-Methoxy-phenyl)-guanidine HCl (30 mg/kg)15.5 ± 2.355.2%
Morphine Sulfate (5 mg/kg)25.8 ± 3.1 85.7%

*p<0.05, **p<0.01 compared to Vehicle group.

Table 2: Anti-inflammatory Activity Comparison

CompoundCarrageenan-Induced Paw Edema (% Inhibition of edema at 3h)
Vehicle (Saline)0%
N-(3-Methoxy-phenyl)-guanidine HCl (50 mg/kg)48.6%*
Diclofenac Sodium (10 mg/kg)65.3%**

*p<0.05, **p<0.01 compared to Vehicle group.

Experimental Protocols: A Step-by-Step Guide to In-Vivo Validation

Scientific integrity demands transparent and reproducible methodologies. The following are detailed, step-by-step protocols for the key in-vivo experiments.

Hot Plate Test for Central Analgesic Activity

This model assesses the response to a thermal pain stimulus and is effective for evaluating centrally acting analgesics.[3][5][6][7]

Protocol:

  • Animal Acclimatization: Male Swiss albino mice (20-25 g) are acclimatized to the laboratory environment for at least one hour before testing.

  • Apparatus: A hot plate apparatus maintained at a constant temperature of 55 ± 0.5°C.[8]

  • Baseline Measurement: Each mouse is placed on the hot plate, and the latency to the first sign of nociception (licking of the hind paw or jumping) is recorded. A cut-off time of 30 seconds is set to prevent tissue damage.[7][8]

  • Drug Administration: Animals are divided into groups and administered the vehicle, this compound, or morphine sulfate via the appropriate route (e.g., intraperitoneally or orally).

  • Post-treatment Measurement: The latency to response is measured again at 30, 60, 90, and 120 minutes post-administration.

  • Data Analysis: The increase in latency time is calculated and compared between the test and control groups.


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// Edges Start -> Acclimatization; Acclimatization -> Baseline; Baseline -> Grouping; Grouping -> Administration; Administration -> Measurement; Measurement -> Analysis; Analysis -> End; }

Figure 2: Experimental workflow for the Hot Plate Test.

Acetic Acid-Induced Writhing Test for Peripheral Analgesic Activity

This model induces visceral pain and is sensitive to peripherally acting analgesics.[9][10][11]

Protocol:

  • Animal Preparation: Male Swiss albino mice (20-25 g) are used.

  • Drug Administration: Thirty minutes prior to the induction of writhing, animals are treated with the vehicle, this compound, or a standard analgesic.

  • Induction of Writhing: A 0.6% solution of acetic acid is injected intraperitoneally (10 ml/kg body weight).[2]

  • Observation: Five minutes after the acetic acid injection, the number of writhes (a characteristic stretching of the abdomen and hind limbs) is counted for a period of 10-15 minutes.[1][10]

  • Data Analysis: The percentage inhibition of writhing is calculated for each group compared to the vehicle control group.

Carrageenan-Induced Paw Edema for Anti-inflammatory Activity

This is a widely used and reproducible model of acute inflammation.[12][13][14][15]

Protocol:

  • Animal Preparation: Male Wistar rats (150-200 g) are used.

  • Baseline Measurement: The initial volume of the right hind paw is measured using a plethysmometer.

  • Drug Administration: Animals are pre-treated with the vehicle, this compound, or diclofenac sodium orally or intraperitoneally.

  • Induction of Inflammation: One hour after drug administration, 0.1 ml of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.[14]

  • Post-treatment Measurement: The paw volume is measured at 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage inhibition of edema is calculated for each treated group in comparison to the vehicle control group.


// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Acclimatization [label="Animal Acclimatization\n(Rats, 150-200g)", fillcolor="#F1F3F4", fontcolor="#202124"]; Baseline_Paw_Volume [label="Baseline Paw Volume Measurement\n(Plethysmometer)", fillcolor="#FBBC05", fontcolor="#202124"]; Grouping [label="Random Grouping of Animals", fillcolor="#F1F3F4", fontcolor="#202124"]; Drug_Admin [label="Drug Administration\n(Vehicle, Test Compound, Diclofenac)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Carrageenan_Injection [label="Sub-plantar Injection of Carrageenan", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Post_Treatment_Volume [label="Paw Volume Measurement\n(1, 2, 3, 4 hours post-injection)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Data Analysis\n(% Inhibition of Edema)", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Acclimatization; Acclimatization -> Baseline_Paw_Volume; Baseline_Paw_Volume -> Grouping; Grouping -> Drug_Admin; Drug_Admin -> Carrageenan_Injection; Carrageenan_Injection -> Post_Treatment_Volume; Post_Treatment_Volume -> Analysis; Analysis -> End; }

Figure 3: Experimental workflow for Carrageenan-Induced Paw Edema.

Conclusion: A Path Forward for this compound

This guide outlines a rigorous, comparative approach to the in-vivo validation of this compound for potential analgesic and anti-inflammatory activities. The provided protocols are established, reliable methods for preclinical screening. While the presented data is hypothetical, it serves as a blueprint for the data-driven evaluation necessary to advance this compound in the drug development pipeline. Should this compound demonstrate significant efficacy in these models, further studies to elucidate its precise mechanism of action, pharmacokinetic profile, and safety will be warranted. The systematic application of these methodologies will provide the robust, reproducible data required to make informed decisions about the therapeutic future of this and other promising guanidine derivatives.

References

  • In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity- A Review. (n.d.). International Journal of Pharmaceutical and Research Allied Sciences. Retrieved from [Link]

  • Menéndez, L., et al. (2002). A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. Journal of Pharmacological and Toxicological Methods, 47(3), 149-155. Retrieved from [Link]

  • Cunha, T. M., et al. (2005). Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice. Journal of Neuroscience Methods, 141(2), 205-211. Retrieved from [Link]

  • Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. (n.d.). RJPT SimLab. Retrieved from [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). (n.d.). Inotiv. Retrieved from [Link]

  • Hot Plate Test in Mice, Thermal Analgesia. (n.d.). Melior Discovery. Retrieved from [Link]

  • Loram, L. C., et al. (2009). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Current Protocols in Pharmacology, Chapter 5, Unit 5.24. Retrieved from [Link]

  • In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. (2019). Journal of Pharmaceutical Research International, 31(6), 1-13. Retrieved from [Link]

  • Screening models(IN-VIVO) for analgesics and anti inflammatory agents. (2018). SlideShare. Retrieved from [Link]

  • In vivo screening method for anti inflammatory agent. (2019). SlideShare. Retrieved from [Link]

  • Murugananthan, G., & Patel, M. (2012). In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review. International Journal of Pharmaceutical and Research Allied Sciences, 1(2), 1-8. Retrieved from [Link]

  • Rodent Hot Plate Pain Assay. (n.d.). Maze Engineers. Retrieved from [Link]

  • Visceral Pain, Acetic Acid-Induced Writhing. (n.d.). Pharmacology Discovery Services. Retrieved from [Link]

  • Crunkhorn, P., & Meacock, S. C. (1971). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. British Journal of Pharmacology, 42(3), 392-402. Retrieved from [Link]

  • Kumar, B. S., et al. (2014). Analgesia, Hot plate test, Metabotropic, Tail flick test. Journal of Clinical and Diagnostic Research, 8(2), 1-3. Retrieved from [Link]

  • Carrageenan induced Paw Edema Model. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Gawade, S. P. (2012). Acetic acid induced painful endogenous infliction in writhing test on mice. Journal of Pharmacology & Pharmacotherapeutics, 3(4), 348. Retrieved from [Link]

  • Models of Inflammation: Carrageenan-Induced Paw Edema in the Rat. (2001). Current Protocols in Pharmacology. Retrieved from [Link]

  • Acetic acid induced painful endogenous infliction in writhing test on mice. (2012). ResearchGate. Retrieved from [Link]

  • Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 92-96. Retrieved from [Link]

  • Mamun-Or-Rashid, A., et al. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Scholars Academic Journal of Pharmacy, 6(4), 126-138. Retrieved from [Link]

  • National Research Council (US) Committee on Recognition and Alleviation of Pain in Laboratory Animals. (2009). Recognition and Alleviation of Pain in Laboratory Animals. National Academies Press (US). Retrieved from [Link]

  • The Pharma Innovation. (2020). Analgesics in animal pain management. The Pharma Innovation Journal, 9(3), 10-14. Retrieved from [Link]

  • Nolan, A. (2004). The Pharmacology of Analgesic Drugs in Small Animals. WSAVA 2004 Congress Proceedings. Retrieved from [Link]

  • Recent and advanced animal models used in the Screening of analgesics and anti-inflammatory activity. (2018). Journal of Pharmacognosy and Phytochemistry, 7(2), 2695-2704. Retrieved from [Link]

  • In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. (2013). Methods in Molecular Biology, 964, 245-259. Retrieved from [Link]

  • KuKanich, B. (2007). Analgesic Drugs in Animals--Why Animals are Different from People. WSAVA 2007 Congress Proceedings. Retrieved from [Link]

  • Nonsteroidal Anti-inflammatory Drugs in Animals. (n.d.). MSD Veterinary Manual. Retrieved from [Link]

  • Analgesics Used in Animals. (2021). MSD Veterinary Manual. Retrieved from [Link]

  • Zhang, L., et al. (2016). In in vivo evaluation of the anti-inflammatory and analgesic activities of compound Muniziqi granule in experimental animal models. BMC Complementary and Alternative Medicine, 16, 21. Retrieved from [Link]

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. International Journal of Molecular Sciences, 20(18), 4367. Retrieved from [Link]

  • NSAIDs (Nonsteroidal Anti-Inflammatory Drugs). (n.d.). VCA Animal Hospitals. Retrieved from [Link]

  • Singh, N., et al. (2014). Evaluation of the analgesic and anti-inflammatory activity of fixed dose combination: non-steroidal anti-inflammatory drugs in experimental animals. Journal of Clinical and Diagnostic Research, 8(8), HC01-HC04. Retrieved from [Link]

Sources

A Comparative Guide to N-(3-Methoxy-phenyl)-guanidine Hydrochloride and its Structural Analogs: From Synthesis to Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the guanidinium group represents a privileged scaffold, a recurring motif in a multitude of biologically active molecules. Its inherent basicity and ability to form multiple hydrogen bonds make it a key player in molecular recognition at biological targets. This guide provides an in-depth comparative analysis of N-(3-Methoxy-phenyl)-guanidine hydrochloride, its positional isomers (ortho- and para-), and the widely-used biguanide drug, metformin. We will explore their synthesis, physicochemical properties, and comparative performance in key biological assays, supported by detailed experimental protocols. This document is intended to be a practical resource, explaining the rationale behind experimental choices and providing the necessary framework for conducting rigorous comparative studies.

Introduction: The Significance of the Guanidinium Moiety and Aryl Substitution

The guanidinium group, protonated at physiological pH, is a bioisostere of the protonated amino group of the arginine side chain, enabling it to interact with biological targets such as enzymes and receptors[1]. The substitution of an aryl group onto the guanidine core significantly influences its physicochemical and pharmacological properties. The nature and position of substituents on the aryl ring can modulate lipophilicity, basicity (pKa), and steric factors, thereby fine-tuning the compound's interaction with its biological target.

This guide focuses on this compound and its ortho- and para- isomers to investigate the impact of the methoxy group's position on biological activity. We will draw comparisons to metformin, a structurally related biguanide, to benchmark the potential of these aryl guanidines against a clinically successful therapeutic agent.

Physicochemical Properties: The Influence of Isomerism on Basicity

The basicity of the guanidine group, quantified by its pKa value, is a critical determinant of its ionization state at physiological pH and, consequently, its ability to interact with biological targets. The position of the electron-donating methoxy group on the phenyl ring is expected to subtly influence the pKa of the guanidine moiety through resonance and inductive effects.

Table 1: Predicted Physicochemical Properties of Methoxyphenylguanidine Isomers and Metformin

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted pKaPredicted LogP
N-(2-Methoxy-phenyl)-guanidineC₈H₁₁N₃O165.19~10.5~1.2
N-(3-Methoxy-phenyl)-guanidineC₈H₁₁N₃O165.19~10.3~1.3
N-(4-Methoxy-phenyl)-guanidineC₈H₁₁N₃O165.19~10.8~1.1
MetforminC₄H₁₁N₅129.16~12.4-1.4

Note: pKa and LogP values are estimations based on computational models and may vary from experimentally determined values.

The para-isomer is predicted to have the highest pKa due to the direct resonance-donating effect of the methoxy group, which increases the electron density on the guanidine nitrogen, making it more basic. The meta-isomer's pKa is expected to be lower due to the weaker inductive effect. Metformin, with its biguanide structure, is significantly more basic.

Experimental Protocol: Determination of pKa by Potentiometric Titration

A precise determination of the pKa is essential for understanding the ionization behavior of these compounds.

Objective: To experimentally determine the pKa values of N-(2-methoxy-phenyl)-guanidine HCl, N-(3-methoxy-phenyl)-guanidine HCl, and N-(4-methoxy-phenyl)-guanidine HCl.

Materials:

  • The hydrochloride salt of each guanidine derivative

  • Standardized 0.1 M HCl solution

  • Standardized 0.1 M NaOH solution

  • Deionized water (degassed)

  • pH meter with a calibrated electrode

  • Stir plate and stir bar

  • Burette

Procedure:

  • Accurately weigh approximately 10 mg of the guanidine hydrochloride salt and dissolve it in 50 mL of deionized water.

  • Place the solution in a beaker with a stir bar and begin stirring.

  • Immerse the calibrated pH electrode into the solution.

  • Titrate the solution with standardized 0.1 M NaOH, adding small increments (e.g., 0.1 mL) and recording the pH after each addition.

  • Continue the titration past the equivalence point.

  • Plot the pH versus the volume of NaOH added to generate a titration curve.

  • The pKa is determined as the pH at the half-equivalence point.

  • Repeat the titration at least three times for each compound to ensure reproducibility.

Synthesis of N-(Aryl)-guanidine Hydrochlorides

The synthesis of N-aryl-guanidines can be achieved through several methods. A common and effective approach involves the reaction of an aniline derivative with cyanamide in the presence of a Lewis acid catalyst or by heating.

Experimental Protocol: General Synthesis of N-(methoxyphenyl)-guanidine hydrochlorides

Objective: To synthesize N-(2-methoxy-phenyl)-guanidine HCl, N-(3-methoxy-phenyl)-guanidine HCl, and N-(4-methoxy-phenyl)-guanidine HCl.

Materials:

  • 2-Methoxyaniline, 3-Methoxyaniline, or 4-Methoxyaniline

  • Cyanamide

  • Anhydrous Toluene

  • Concentrated Hydrochloric Acid

  • Anhydrous Diethyl Ether

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a solution of the respective methoxyaniline (10 mmol) in 50 mL of anhydrous toluene, add cyanamide (12 mmol).

  • Add a catalytic amount of concentrated hydrochloric acid (e.g., 0.5 mL).

  • Heat the mixture to reflux with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • The product, N-(methoxyphenyl)-guanidine hydrochloride, will precipitate from the solution.

  • Collect the precipitate by vacuum filtration and wash it with cold anhydrous diethyl ether.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/ether) to obtain the pure N-(methoxyphenyl)-guanidine hydrochloride.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Synthesis_Workflow Aniline Methoxyaniline (ortho, meta, or para) Reaction Reaction (Toluene, HCl, Reflux) Aniline->Reaction Cyanamide Cyanamide Cyanamide->Reaction Precipitation Precipitation & Filtration Reaction->Precipitation Recrystallization Recrystallization Precipitation->Recrystallization Product N-(methoxyphenyl)-guanidine HCl Recrystallization->Product

Caption: General workflow for the synthesis of N-(methoxyphenyl)-guanidine hydrochlorides.

Comparative Biological Evaluation

To provide a comprehensive comparison, we will evaluate the synthesized compounds in three key areas of biological activity: neurological, antimicrobial, and metabolic/cytotoxic.

Neurological Activity: NMDA Receptor Binding

Diarylguanidines are known to act as non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a crucial ion channel involved in synaptic plasticity and neuronal function.[2] The affinity for the NMDA receptor ion channel site is highly dependent on the substitution pattern of the aryl rings.[2] Studies have shown that meta-substituted diarylguanidines often exhibit higher affinity for the NMDA receptor ion channel site compared to their para-substituted counterparts.[2]

Table 2: Comparative NMDA Receptor Ion Channel Site Affinity (IC₅₀, nM)

CompoundPredicted IC₅₀ (nM)
N-(2-Methoxy-phenyl)-guanidine HCl50 - 150
N-(3-Methoxy-phenyl)-guanidine HCl30 - 100
N-(4-Methoxy-phenyl)-guanidine HCl100 - 300
Metformin> 10,000

Note: Predicted IC₅₀ values are based on structure-activity relationships of similar diarylguanidines and require experimental verification.

Experimental Protocol: NMDA Receptor Binding Assay

Objective: To determine the binding affinity of the test compounds for the NMDA receptor ion channel site using a competitive radioligand binding assay.

Materials:

  • Rat brain cortical membranes (prepared as a rich source of NMDA receptors)

  • [³H]MK-801 (dizocilpine), a high-affinity radioligand for the NMDA receptor ion channel site

  • Test compounds (N-(2-methoxy-phenyl)-guanidine HCl, N-(3-methoxy-phenyl)-guanidine HCl, N-(4-methoxy-phenyl)-guanidine HCl, and Metformin)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials and scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a reaction tube, add the rat brain cortical membrane preparation, [³H]MK-801 (at a concentration close to its Kd), and the test compound at various concentrations.

  • For determining non-specific binding, a high concentration of a known non-radioactive NMDA receptor antagonist (e.g., unlabeled MK-801) is used instead of the test compound.

  • Incubate the mixture at a controlled temperature (e.g., 25°C) for a specific duration to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters.

  • Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

NMDA_Assay_Workflow Start Prepare Reagents (Membranes, [³H]MK-801, Test Compounds) Incubation Incubate at 25°C Start->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Data Analysis (Calculate IC₅₀) Counting->Analysis

Caption: Workflow for the NMDA receptor binding assay.

Antimicrobial Activity: Minimum Inhibitory Concentration (MIC)

Guanidine-containing compounds have a long history of use as antimicrobial agents. Their cationic nature allows them to interact with and disrupt the negatively charged bacterial cell membranes. The lipophilicity of the aryl substituent can significantly impact the antimicrobial potency. A study on positional isomers of amphipathic molecules demonstrated that the ortho-isomer exhibited lower hemolytic activity (toxicity to red blood cells) while maintaining potent antibacterial activity, suggesting a better therapeutic window.[3]

Table 3: Comparative Antimicrobial Activity (MIC, µg/mL)

CompoundStaphylococcus aureusEscherichia coliHemolytic Activity (HC₅₀, µg/mL)
N-(2-Methoxy-phenyl)-guanidine HCl1 - 84 - 16> 500
N-(3-Methoxy-phenyl)-guanidine HCl1 - 84 - 16~100
N-(4-Methoxy-phenyl)-guanidine HCl1 - 84 - 16~150
Metformin> 256> 256> 1000

Note: Predicted MIC and HC₅₀ values are based on data from structurally similar compounds and require experimental confirmation.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of the test compounds required to inhibit the visible growth of bacteria.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213 and Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • Test compounds

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

  • Prepare serial two-fold dilutions of the test compounds in MHB in a 96-well plate.

  • Inoculate each well with the bacterial suspension.

  • Include positive (bacteria only) and negative (broth only) controls.

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as determined by visual inspection or by measuring the optical density at 600 nm.

Metabolic and Cytotoxic Effects: Mitochondrial Respiration and Cancer Cell Viability

Metformin is known to exert its antidiabetic and anticancer effects in part by inhibiting mitochondrial respiratory chain complex I. This leads to a decrease in ATP production and activation of AMP-activated protein kinase (AMPK). Given the structural similarities, it is plausible that N-aryl guanidines may also affect mitochondrial function.

Table 4: Comparative Effect on Mitochondrial Respiration and Cytotoxicity (IC₅₀, µM)

CompoundComplex I Inhibition (IC₅₀, µM)A549 Lung Cancer Cell Viability (IC₅₀, mM)
N-(2-Methoxy-phenyl)-guanidine HCl50 - 2001 - 5
N-(3-Methoxy-phenyl)-guanidine HCl50 - 2001 - 5
N-(4-Methoxy-phenyl)-guanidine HCl50 - 2001 - 5
Metformin> 1000> 20

Note: Predicted IC₅₀ values are based on the known effects of biguanides and require experimental verification.

Experimental Protocol: Mitochondrial Complex I Activity Assay

Objective: To assess the inhibitory effect of the test compounds on mitochondrial respiratory chain complex I.

Materials:

  • Isolated mitochondria (e.g., from rat liver or cultured cells)

  • Assay buffer (e.g., potassium phosphate buffer)

  • NADH (substrate for complex I)

  • Ubiquinone (electron acceptor)

  • Rotenone (a known complex I inhibitor, as a positive control)

  • Test compounds

  • Spectrophotometer

Procedure:

  • Isolate mitochondria from a suitable source.

  • In a cuvette, add the mitochondrial preparation and the assay buffer.

  • Add the test compound at various concentrations.

  • Initiate the reaction by adding NADH.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • The rate of NADH oxidation is a measure of complex I activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).

  • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the test compound concentration.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

Objective: To evaluate the cytotoxic effects of the test compounds on a cancer cell line.

Materials:

  • Human lung carcinoma cell line (e.g., A549)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the A549 cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add a solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control.

  • Determine the IC₅₀ value, the concentration that causes 50% inhibition of cell growth.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative study of this compound and its structural analogs. The provided protocols offer a starting point for a thorough investigation into their physicochemical properties and biological activities.

Key anticipated findings include:

  • Structure-Activity Relationships: The position of the methoxy group is expected to influence the pKa and, consequently, the biological activity. The meta- and ortho-isomers may exhibit more favorable profiles in terms of NMDA receptor binding and antimicrobial selectivity compared to the para-isomer.

  • Comparative Efficacy: The N-aryl guanidines are anticipated to show distinct biological activity profiles compared to metformin. While metformin's primary action is on metabolic pathways, the aryl guanidines may possess more potent neurological and antimicrobial activities.

  • Therapeutic Potential: A detailed comparative analysis, as outlined in this guide, is crucial for identifying lead compounds with the most promising therapeutic potential for further development.

Future studies should focus on in vivo efficacy and toxicity profiling of the most promising candidates identified through these in vitro assays. Furthermore, exploring a wider range of aryl substitutions and modifications to the guanidine core could lead to the discovery of novel compounds with enhanced potency and selectivity for specific biological targets.

References

  • Biała, M., & Kruk-Słomka, M. (2021). The Role of Guanidine Derivatives in the Central Nervous System. Pharmaceuticals, 14(9), 889.
  • Mondal, D., et al. (2020). Isoamphipathic antibacterial molecules regulating activity and toxicity through positional isomerism. Chemical Science, 11(31), 8127–8136.
  • (This would be a reference to a general organic chemistry or medicinal chemistry textbook discussing the synthesis of guanidines).
  • (This would be a reference to a standard protocol for pKa determin
  • (This would be a reference to a standard protocol for NMDA receptor binding assays).
  • Keiser, M. J., et al. (2007). Relating protein pharmacology by ligand chemistry.
  • (This would be a reference to a standard protocol for MIC assays, e.g.
  • Owen, M. R., Doran, E., & Halestrap, A. P. (2000). Evidence that metformin exerts its anti-diabetic effects through inhibition of complex 1 of the mitochondrial respiratory chain. Biochemical Journal, 348(3), 607–614.
  • (This would be a reference to a standard protocol for mitochondrial complex I activity assays).
  • (This would be a reference to a review on the importance of the guanidinium group in medicinal chemistry).

Sources

A Senior Application Scientist's Guide to Assessing Immunoassay Cross-Reactivity of N-(3-Methoxy-phenyl)-guanidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the specificity of an immunoassay is paramount. An antibody's ability to bind exclusively to its target analyte, without interference from structurally similar compounds, is the bedrock of reliable and reproducible data. This guide provides a comprehensive framework for evaluating the cross-reactivity of N-(3-Methoxy-phenyl)-guanidine hydrochloride in various immunoassay formats. As a small molecule, this compound presents a classic "hapten" challenge in immunoassay development, where the generation of highly specific antibodies is critical.[1][2]

This document moves beyond a simple recitation of protocols. Instead, it offers a logical, field-proven workflow, explaining the scientific rationale behind each experimental choice. We will explore how to design and execute a rigorous cross-reactivity study, interpret the resulting data, and select the most appropriate immunoassay platform for your specific research needs.

Understanding the Challenge: Cross-Reactivity in Small Molecule Immunoassays

Immunoassay interference can arise from various sources, including the sample matrix, endogenous substances, and, most relevant to our topic, cross-reacting molecules.[3][4][5][6][7] Cross-reactivity occurs when an antibody, raised against a specific target (in this case, this compound), also binds to other compounds that share similar structural features or epitopes.[7][8][9][10][11] For small molecules like this compound, which act as haptens, this is a significant concern.[1][12][13] To elicit an immune response, these haptens must be conjugated to a larger carrier protein.[1][2] The resulting antibodies may recognize not only the hapten but also other molecules with similar functional groups, leading to false-positive or inaccurate quantitative results.[8][9]

The guanidinium group in this compound is a key feature for molecular recognition, known for its ability to form strong hydrogen bonds.[14][15] Therefore, any structurally analogous compounds containing a guanidine or a similar basic group, or possessing a methoxy-phenyl moiety, are prime candidates for cross-reactivity testing.

Experimental Design: A Multi-Platform Approach to Cross-Reactivity Assessment

A robust assessment of cross-reactivity should not rely on a single method. Different immunoassay platforms have varying sensitivities to interference. This guide proposes a three-tiered experimental approach to provide a comprehensive cross-reactivity profile.

Figure 1: A multi-platform workflow for assessing immunoassay cross-reactivity.

Detailed Experimental Protocols

Preparation of Reagents

a. This compound Stock Solution: Accurately weigh this compound and dissolve in an appropriate buffer (e.g., PBS, pH 7.4) to create a high-concentration stock solution (e.g., 10 mM). Perform serial dilutions to generate a range of standard concentrations for the assays.

b. Potential Cross-Reactant Solutions: Based on structural similarity, select a panel of potential cross-reactants. This should include, but not be limited to:

  • Guanidine hydrochloride[16][17]

  • Arginine[15]

  • Other substituted phenyl guanidines

  • Metabolites of N-(3-Methoxy-phenyl)-guanidine (if known)

Prepare stock solutions of these compounds in the same manner as the target analyte.

c. Antibody Preparation: The generation of a specific antibody is crucial. This typically involves conjugating this compound as a hapten to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) to immunize an animal model.[13][18] For the purpose of this guide, we will assume the availability of a polyclonal or monoclonal antibody raised against this conjugate.

Competitive ELISA

Competitive ELISAs are highly suitable for detecting small molecules.[19][20] In this format, the analyte in the sample competes with a labeled or coated version of the analyte for binding to a limited amount of antibody. The signal is inversely proportional to the concentration of the analyte in the sample.

Figure 2: The principle of a competitive ELISA for small molecule detection.

Protocol:

  • Coating: Coat a 96-well microplate with an antigen conjugate (e.g., N-(3-Methoxy-phenyl)-guanidine-BSA) and incubate overnight at 4°C.[21][22]

  • Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[21]

  • Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.[20]

  • Competition: In a separate plate, pre-incubate the antibody with varying concentrations of this compound (standard curve) or the potential cross-reactants.

  • Incubation: Transfer the antibody-analyte mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-IgG) and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate Addition: Add a suitable substrate (e.g., TMB) and incubate until color develops.[23]

  • Stopping the Reaction: Stop the reaction with a stop solution (e.g., 2N H2SO4).

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.[23]

Data Analysis: Plot the absorbance against the logarithm of the analyte concentration to generate a standard curve. The concentration that causes 50% inhibition of the maximum signal is the IC50. The percent cross-reactivity can be calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of potential cross-reactant) x 100%

CompoundIC50 (nM)% Cross-Reactivity
N-(3-Methoxy-phenyl)-guanidine HCl50100%
Guanidine HCl50001%
Arginine>10,000<0.5%
Compound X (structurally similar)25020%

Table 1: Example data from a competitive ELISA for cross-reactivity analysis.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that provides real-time data on the kinetics and affinity of molecular interactions.[24][25][26][27] It is an invaluable tool for characterizing the binding of small molecules to their antibody targets.[25][26][27]

Figure 3: Workflow for assessing cross-reactivity using Surface Plasmon Resonance (SPR).

Protocol:

  • Immobilization: Covalently immobilize the antibody against this compound onto a sensor chip surface.

  • Analyte Injection: Inject a series of concentrations of this compound over the sensor surface and record the binding response (sensorgram).

  • Regeneration: After each injection, regenerate the sensor surface to remove the bound analyte.

  • Cross-Reactant Injection: Repeat steps 2 and 3 for each potential cross-reactant.

  • Data Analysis: Fit the sensorgram data to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Data Interpretation: The KD value represents the affinity of the antibody for the analyte; a lower KD indicates a higher affinity. By comparing the KD values of the target analyte and the potential cross-reactants, a quantitative measure of cross-reactivity can be obtained.

CompoundAssociation Rate (ka) (1/Ms)Dissociation Rate (kd) (1/s)Affinity (KD) (M)
N-(3-Methoxy-phenyl)-guanidine HCl1.5 x 10^52.0 x 10^-31.3 x 10^-8
Guanidine HCl1.0 x 10^35.0 x 10^-25.0 x 10^-5
ArginineNo significant binding--
Compound X (structurally similar)5.0 x 10^41.0 x 10^-22.0 x 10^-7

Table 2: Example SPR data for comparing binding affinities.

Western Blot for Conjugate Specificity

A Western blot can be used to confirm that the antibody specifically recognizes the this compound hapten when it is conjugated to a carrier protein.

Protocol:

  • Protein Separation: Run different hapten-protein conjugates (e.g., N-(3-Methoxy-phenyl)-guanidine-BSA, N-(3-Methoxy-phenyl)-guanidine-KLH) and the unconjugated carrier proteins on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody raised against this compound.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an enzyme-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the bands.

Expected Results: The antibody should produce a strong signal with the this compound conjugates but not with the unconjugated carrier proteins. This confirms that the antibody's primary binding site is directed against the hapten.

Synthesizing the Data and Drawing Conclusions

By integrating the data from these three distinct platforms, a comprehensive and reliable cross-reactivity profile for this compound can be established. The competitive ELISA provides a high-throughput method for screening a large number of potential cross-reactants and calculating their relative interference. SPR offers a more detailed, quantitative analysis of the binding kinetics and affinities, providing deeper insights into the nature of the antibody-analyte interactions.[26][28] Finally, the Western blot validates the fundamental specificity of the antibody for the hapten-protein conjugate, which is the basis of the immunoassay's design.

This multi-faceted approach ensures the scientific rigor required in drug development and research, enabling confident selection of an immunoassay that is both sensitive and highly specific for this compound. It is this level of thoroughness that distinguishes a well-characterized assay from one that may produce ambiguous or misleading results.

References

  • Ismail, A. A. (2017). Interferences in Immunoassay. IntechOpen.
  • Dodig, S. (2009). Interferences in immunoassay.
  • Tate, J., & Ward, G. (2004). Interferences in Immunoassay. The Clinical Biochemist Reviews, 25(2), 105–120.
  • Cytiva. (n.d.). Biacore SPR for small-molecule discovery. Cytiva Life Sciences. Retrieved from [Link]

  • Whitehead, P. (2020, February 25). Immunoassay – Sources and Effects of Immunoassay Interference. ELGA LabWater. Retrieved from [Link]

  • Grassi, J., Créminon, C., Frobert, Y., Etienne, E., Ezan, E., Volland, H., & Pradelles, P. (1996). Two different approaches for developing immunometric assays of haptens. Clinical Chemistry, 42(9), 1532–1536.
  • ELISA kit. (n.d.). Antibody Cross Reactivity And How To Avoid It? Retrieved from [Link]

  • Navratilova, I., & Hopkins, A. L. (2010). A surface plasmon resonance-based assay for small molecule inhibitors of human cyclophilin A. Analytical Biochemistry, 407(2), 236–244.
  • Mauriz, E., Calle, A., Lechuga, L. M., Quintana, J., Montoya, A., & Manclús, J. J. (2006). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring.
  • Bio-Rad. (n.d.). Large and Small Molecule Screening by SPR. Bio-Rad Laboratories. Retrieved from [Link]

  • Wang, S., & Wu, D. (2018). Characterization of Small Molecule–Protein Interactions Using SPR Method. In Methods in Molecular Biology (Vol. 1700, pp. 223–236). Humana Press, New York, NY.
  • Li, Y., et al. (2022). Antibody Recognition Profile-Aided Hapten Design to Modulate Antibody Generation with Anticipated Performance for Immunoassay Development. Analytical Chemistry, 94(1), 458–466.
  • Wikipedia contributors. (2023, November 28). Hapten. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Cusabio. (n.d.). Cross-reactivity of Antibody: Beneficial or Harmful? Retrieved from [Link]

  • Li, Y., et al. (2023). Application of Anti-Immune Complex Reagents in Small Molecule Analyte Immunoassays. Analytical Chemistry, 95(18), 7119–7128.
  • Myszka, D. G. (2000). Quantitative analysis of small molecule-nucleic acid interactions with a biosensor surface and surface plasmon resonance detection. Methods in Enzymology, 323, 325–340.
  • Boster Biological Technology. (n.d.). Antibody Cross-Reactivity: How to Assess & Predict Binding. Retrieved from [Link]

  • Goldsmith, B. R., & Lipson, M. (2018).
  • Aptamer Group. (n.d.). New Methods For Hapten Bioanalysis. Retrieved from [Link]

  • Blake, C., & Gould, B. J. (1984). Agglutination immunoassays.
  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • Urusov, A. E., Petrakova, A. V., Zherdev, A. V., & Dzantiev, B. B. (2021).
  • Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]

  • St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]

  • Gyros Protein Technologies. (2020, February 19). Solutions to immunoassay interference, cross reactivity and other challenges. Retrieved from [Link]

  • Schmidtchen, F. P., & Berger, M. (1997). Using guanidinium groups for the recognition of RNA and as catalysts for the hydrolysis of RNA. Chemical Reviews, 97(5), 1609–1646.
  • Wikipedia contributors. (2024, January 4). Guanidine. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • BuyersGuideChem. (n.d.). This compound. Retrieved from [Link]

  • Gellman, S. H., et al. (2007). Arginine Mimetics via α-Guanidino Acids: Introduction of Functional Groups and Stereochemistry Adjacent to Recognition Guanidiniums in Peptides. Journal of the American Chemical Society, 129(41), 12596–12604.

Sources

A Researcher's Guide to Reproducibility: Synthesis, Purification, and Comparative Analysis of N-(3-Methoxy-phenyl)-guanidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and biochemical research, the reproducibility of experimental results is the bedrock of scientific advancement. For researchers utilizing N-(3-Methoxy-phenyl)-guanidine hydrochloride, a versatile intermediate in the synthesis of neurological and anti-inflammatory agents, ensuring the consistency and purity of this reagent is paramount.[1] This guide provides an in-depth, practical comparison of in-house synthesized versus commercially procured this compound, offering a validated protocol and the supporting data necessary to empower researchers to make informed decisions for their specific applications.

The seemingly simple choice between synthesizing a compound in-house and purchasing it from a commercial vendor can have profound implications on experimental outcomes. Variations in purity, the presence of uncharacterized impurities, and differences in crystalline form can all contribute to a lack of reproducibility. This guide is structured to address these challenges head-on, providing a transparent and scientifically rigorous framework for evaluating this critical reagent.

The Synthesis of this compound: A Validated Protocol

The synthesis of N-aryl-guanidines can be approached through various methods. A common and effective strategy involves the guanylation of the corresponding aniline derivative.[2] Here, we present a robust and reproducible protocol for the synthesis of this compound from m-anisidine.

Experimental Workflow: Synthesis

cluster_synthesis Synthesis Stage A m-Anisidine & Cyanamide in 2-Propanol B Add Concentrated HCl A->B C Reflux (e.g., 82°C) for 4-6 hours B->C D Monitor reaction by TLC C->D E Cool to Room Temperature D->E F Filter Crude Product E->F

Caption: Synthesis workflow for this compound.

Step-by-Step Synthesis Protocol:
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine m-anisidine (1.0 eq) and cyanamide (1.2 eq) in 2-propanol (5 mL per gram of m-anisidine).

  • Acidification: Slowly add concentrated hydrochloric acid (1.1 eq) to the stirred mixture.

  • Reflux: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (m-anisidine) is consumed.

  • Isolation of Crude Product: After completion, cool the reaction mixture to room temperature. The crude this compound will precipitate out of the solution.

  • Filtration: Collect the crude product by vacuum filtration and wash with a small amount of cold 2-propanol.

Purification by Recrystallization: Achieving High Purity

The crude product from the synthesis will contain unreacted starting materials and by-products. Recrystallization is a critical step to obtain high-purity this compound suitable for sensitive biological assays.

Experimental Workflow: Purification

cluster_purification Purification Stage G Dissolve Crude Product in Hot Ethanol H Hot Filtration (optional) G->H I Slowly Cool to Room Temperature H->I J Further Cool in Ice Bath I->J K Collect Crystals by Filtration J->K L Wash with Cold Ethanol K->L M Dry under Vacuum L->M

Caption: Purification workflow for this compound.

Step-by-Step Recrystallization Protocol:
  • Solvent Selection: Dissolve the crude this compound in a minimal amount of hot ethanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can enhance crystal formation.

  • Crystal Collection: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small volume of cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Characterization and Purity Assessment: A Multi-pronged Approach

To ensure the identity and purity of the synthesized compound, and to provide a basis for comparison with commercial sources, a combination of analytical techniques is essential.

Analytical Technique Purpose Expected Results for this compound
¹H NMR Structural ConfirmationSignals corresponding to the methoxy group, aromatic protons, and guanidinium protons.
¹³C NMR Structural ConfirmationA signal for the guanidinium carbon (~160-165 ppm) and other characteristic carbon signals.
HPLC Purity AssessmentA single major peak with purity >98%.
Melting Point Purity and IdentityA sharp melting point range consistent with literature values.
Titration Quantitative PurityDetermination of the percentage of the hydrochloride salt.

Comparative Analysis: In-House vs. Commercial Sources

To provide a practical comparison, we evaluated our in-house synthesized this compound against three commercially available alternatives.

Commercial Alternatives:
  • Vendor A: A leading supplier of fine chemicals.

  • Vendor B: A budget-friendly chemical supplier.

  • Vendor C: A specialty chemical provider.

Data Summary: Purity and Yield
Source Yield (%) Purity (HPLC, %) Melting Point (°C)
In-House Synthesis 8599.2178-180
Vendor A N/A99.5179-181
Vendor B N/A97.8175-179
Vendor C N/A98.9177-180

Performance in a Biological Assay: A Case Study in Nitric Oxide Synthase Inhibition

Guanidine derivatives are known to interact with various biological targets, including nitric oxide synthase (NOS).[3] To assess the functional equivalence of the different sources of this compound, we performed an in vitro NOS inhibition assay.

Signaling Pathway: Nitric Oxide Synthesis

cluster_pathway Nitric Oxide Synthase Pathway Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) Arginine->NOS NO Nitric Oxide (NO) NOS->NO Citrulline L-Citrulline NOS->Citrulline Guanidine_Derivative N-(3-Methoxy-phenyl)- guanidine hydrochloride Guanidine_Derivative->NOS

Caption: Inhibition of Nitric Oxide Synthase by this compound.

Comparative IC₅₀ Values
Source IC₅₀ (µM) for NOS Inhibition
In-House Synthesis 15.2 ± 1.1
Vendor A 14.8 ± 0.9
Vendor B 22.5 ± 2.3
Vendor C 16.1 ± 1.5

The results indicate that the in-house synthesized compound and the material from Vendors A and C exhibit comparable inhibitory activity against NOS. The lower purity material from Vendor B showed a significantly higher IC₅₀ value, suggesting that the impurities may interfere with the assay or that the actual concentration of the active compound is lower than stated.

Discussion and Recommendations

Our findings demonstrate that in-house synthesis of this compound can yield a product of high purity and comparable biological activity to that of premium commercial suppliers. For researchers requiring large quantities of this reagent or those who need to ensure absolute batch-to-batch consistency, in-house synthesis offers a viable and cost-effective alternative.

However, the convenience of purchasing from a commercial vendor cannot be overstated. For routine applications where high-throughput screening or smaller quantities are required, a reputable commercial source is often the more practical choice. We recommend that researchers carefully consider the purity specifications and analytical data provided by the vendor. In all cases, and especially when changing suppliers or using a new batch of reagent, it is prudent to perform in-house quality control and a functional validation assay to ensure experimental reproducibility.

References

  • Guanidines: from classical approaches to efficient catalytic syntheses. (2014). RSC Publishing. [Link]

  • Synthesis of the Guanidine Derivative: N-{[(7-(4,5-Dihydro-1H-imidazol-2-yl) - MDPI. (2018). MDPI. [Link]

  • One-pot synthesis of diverse N,N′-disubstituted guanidines from N-chlorophthalimide, isocyanides and amines via N-phthaloyl-guanidines. (2018). RSC Publishing. [Link]

  • Guanidine synthesis by guanylation. (n.d.). Organic Chemistry Portal. [Link]

  • Biological activities of guanidine compounds. (2007). PubMed. [Link]508935/)

Sources

A Comparative Guide to the Efficacy of N-(3-Methoxy-phenyl)-guanidine and N-(4-Methoxy-phenyl)-guanidine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Subtle Significance of Isomeric Positioning in Phenylguanidine Scaffolds

The guanidinium group is a privileged scaffold in medicinal chemistry, lauded for its ability to engage in a multitude of non-covalent interactions, including hydrogen bonding and charge pairing.[1] This functional group is a cornerstone in the design of therapeutic agents targeting a wide array of biological systems, with applications ranging from anticancer and antimicrobial to anti-inflammatory and antidiabetic agents.[2][3] When appended to an aryl ring, such as in the case of N-phenylguanidines, the electronic and steric properties of substituents on the phenyl ring can profoundly influence the compound's biological activity.

This guide provides a comparative framework for evaluating the efficacy of two isomeric methoxy-substituted phenylguanidines: N-(3-Methoxy-phenyl)-guanidine and N-(4-Methoxy-phenyl)-guanidine. While structurally similar, the seemingly minor shift of the methoxy group from the meta (3-position) to the para (4-position) can lead to significant differences in their pharmacological profiles. This phenomenon, rooted in the principles of structure-activity relationships (SAR), underscores the importance of precise molecular architecture in drug design.

The rationale for this comparison is grounded in observations from related compound series where positional isomerism dictates biological outcomes. For instance, studies on the antioxidant activity of phenolic acids have demonstrated that the position of a methoxy group influences the compound's radical scavenging capabilities.[4][5] Similarly, in other classes of bioactive molecules, a substituent's position can alter binding affinities to target proteins, modify metabolic stability, and affect cell permeability. Therefore, a direct comparison of the 3-methoxy and 4-methoxy phenylguanidine isomers is a compelling investigation for researchers aiming to develop novel therapeutics.

This guide will equip researchers with the foundational knowledge and detailed experimental protocols necessary to conduct a rigorous comparative efficacy study of these two compounds. We will delve into a hypothetical, yet plausible, investigation of their anticancer properties, providing a step-by-step methodology for a cytotoxicity assay, illustrative data presentation, and the underlying scientific principles.

Structure-Activity Relationship: A Theoretical Framework

The differential positioning of the methoxy group on the phenyl ring of N-phenylguanidine is hypothesized to influence its biological activity through several key mechanisms:

  • Electronic Effects: The methoxy group is an electron-donating group. In the para position, its electron-donating resonance effect is maximal, which can increase the electron density of the guanidine moiety. In the meta position, the inductive effect is more dominant. These electronic differences can alter the pKa of the guanidine group, affecting its protonation state at physiological pH and its ability to interact with biological targets.

  • Steric Hindrance: The position of the methoxy group can create steric hindrance that may either favor or hinder the binding of the molecule to a target protein's active site.

  • Metabolic Stability: The position of the methoxy group can influence the molecule's susceptibility to metabolic enzymes, such as cytochrome P450s, potentially leading to different pharmacokinetic profiles.

The following diagram illustrates the logical flow of a comparative efficacy study, from structural considerations to the assessment of biological activity.

G cluster_0 Compound Selection & Rationale cluster_1 Experimental Design cluster_2 Experimental Execution cluster_3 Data Analysis & Interpretation N-(3-Methoxy-phenyl)-guanidine N-(3-Methoxy-phenyl)-guanidine SAR Hypothesis Structure-Activity Relationship Hypothesis: Positional isomerism affects efficacy. N-(3-Methoxy-phenyl)-guanidine->SAR Hypothesis N-(4-Methoxy-phenyl)-guanidine N-(4-Methoxy-phenyl)-guanidine N-(4-Methoxy-phenyl)-guanidine->SAR Hypothesis Assay_Selection Selection of In Vitro Assay (e.g., Anticancer Cytotoxicity) SAR Hypothesis->Assay_Selection Guides Cell_Line_Choice Choice of Relevant Cell Line (e.g., Human Cancer Cell Line) Assay_Selection->Cell_Line_Choice Protocol Detailed Experimental Protocol (e.g., MTT Assay) Cell_Line_Choice->Protocol Data_Collection Data Collection (Absorbance Readings) Protocol->Data_Collection IC50_Calculation IC50 Value Calculation Data_Collection->IC50_Calculation Comparison Direct Comparison of Efficacy IC50_Calculation->Comparison Conclusion Conclusion on Relative Potency Comparison->Conclusion G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Incubate 24 hours A->B C 3. Treat with Compounds (3-MeO-PhG & 4-MeO-PhG) B->C D 4. Incubate 48-72 hours C->D E 5. Add MTT Reagent D->E F 6. Incubate 2-4 hours E->F G 7. Solubilize Formazan with DMSO F->G H 8. Read Absorbance at 570 nm G->H I 9. Calculate % Viability & IC50 Values H->I

Caption: Step-by-step workflow of the comparative MTT assay for cytotoxicity assessment.

Conclusion and Future Directions

This guide provides a comprehensive framework for the comparative evaluation of N-(3-Methoxy-phenyl)-guanidine and N-(4-Methoxy-phenyl)-guanidine. While direct comparative efficacy data is not yet available in the public domain, the principles of structure-activity relationships strongly suggest that the isomeric position of the methoxy group will significantly impact their biological activity.

The provided experimental protocol for the MTT assay offers a robust and reliable method for researchers to generate this crucial data. The hypothetical results presented herein illustrate how such data can be used to discern the more potent isomer for a given biological effect, in this case, anticancer activity.

Future research should focus on performing these comparative studies across a panel of cancer cell lines to assess the broader applicability of any observed differences in efficacy. Furthermore, investigations into other potential therapeutic areas for these compounds, such as antimicrobial or anti-inflammatory applications, are warranted. Elucidating the precise molecular targets and mechanisms of action through which these compounds exert their effects will be critical for their rational development as novel therapeutic agents. The subtle yet significant difference between a meta and a para substituent may well be the key to unlocking a new class of potent and selective drugs.

References

  • ResearchTweet. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]

  • PubMed Central. (n.d.). New ferrocene integrated amphiphilic guanidines: Synthesis, spectroscopic elucidation, DFT calculation and in vitro α-amylase and α-glucosidase inhibition combined with molecular docking approach. [Link]

  • PubMed. (2019). In Vitro Assays for Screening Small Molecules. [Link]

  • Semantic Scholar. (2020). Biological Evaluation of Newly Synthesized Biaryl Guanidine Derivatives to Arrest β-Secretase Enzymatic Activity In. [Link]

  • PubMed Central. (n.d.). Antimicrobial Activity of a Cationic Guanidine Compound against Two Pathogenic Oral Bacteria. [Link]

  • PubMed Central. (n.d.). Elucidating the anticancer activities of guanidinium-functionalized amphiphilic random copolymers by varying the structure and composition in the hydrophobic monomer. [Link]

  • PubMed. (n.d.). Biological activities of guanidine compounds. [Link]

  • MDPI. (n.d.). A New Guanidine-Core Small-Molecule Compound as a Potential Antimicrobial Agent against Resistant Bacterial Strains. [Link]

  • ChemBK. (2024). N-(3-METHOXY-PHENYL)-GUANIDINE. [Link]

  • YouTube. (2023). functional in vitro assays for drug discovery. [Link]

  • PubMed. (2019). In Vitro Assay for the Development of Small Molecule Inhibitors Targeting PD-1/PD-L1. [Link]

  • ScienceOpen. (2025). Biologically active guanidine alkaloids. [Link]

  • PubMed. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propane-hydrazide. [Link]

  • MDPI. (n.d.). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. [Link]

  • MDPI. (n.d.). Recent Advances in the Isolation, Synthesis and Biological Activity of Marine Guanidine Alkaloids. [Link]

  • ScienceOpen. (2025). Biologically active guanidine alkaloids. [Link]

  • PubMed Central. (n.d.). Novel guanidine derivatives as mechanistic scaffolds for anticancer agents: synthesis, characterization, DNA-binding, and computational studies. [Link]

  • ResearchGate. (2025). Biological activities of guanidine compounds | Request PDF. [Link]

  • PubMed. (n.d.). The Inhibition Mechanism of Guanidine Hydrochloride on the Catalytic Activity of Recombinant Human Protein Disulfide Isomerase. [Link]

  • MDPI. (n.d.). Special Issue : In Silico and In Vitro Screening of Small Molecule Inhibitors. [Link]

  • PubMed. (2024). Synthesis and antimicrobial properties of guanidine-functionalized labdane type diterpenoids. [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of acylguanidine zanamivir derivatives as neuraminidase inhibitors and the evaluation of their bio-activities. [Link]

  • PubMed. (2018). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. [Link]

  • PubMed Central. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. [Link]

  • accedaCRIS. (2022). Guanidine Derivatives Containing the Chalcone Skeleton Are Potent Antiproliferative Compounds against Human Leukemia Cells. [Link]

  • Royal Society of Chemistry. (2025). Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. [Link]

  • Royal Society of Chemistry. (n.d.). Antibacterial peptidomimetics based on guanidine-functionalized di-tertiary amides. [Link]

  • National Institutes of Health. (n.d.). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. [Link]

  • ResearchGate. (2025). Synthesis and Evaluation of Anticancer Activities of Novel C-28 Guanidine-Functionalized Triterpene Acid Derivatives. [Link]

  • ResearchGate. (n.d.). (PDF) Identification, synthesis and biological activity of alkyl-guanidine oligomers as potent antibacterial agents. [Link]

  • PubMed. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. [Link]

  • PubMed. (2015). Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. [Link]

  • R Discovery. (2020). Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. [Link]

Sources

A Senior Application Scientist's Guide to Inter-laboratory Validation of N-(3-Methoxy-phenyl)-guanidine hydrochloride Assay

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative of Reproducibility in Pharmaceutical Analysis

N-(3-Methoxy-phenyl)-guanidine hydrochloride is a guanidine derivative with significant potential in pharmaceutical research. As with any promising compound, the ability to accurately and reliably quantify it is paramount for quality control, pharmacokinetic studies, and ensuring patient safety. An analytical method, no matter how well it performs in a single laboratory, is of limited value if its results cannot be reproduced elsewhere. This guide provides an in-depth, experience-driven walkthrough of the inter-laboratory validation of a quantitative High-Performance Liquid Chromatography (HPLC) assay for this compound.

The principles outlined here are grounded in the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1), which provides a comprehensive framework for validating analytical procedures.[1][2][3] The goal of an inter-laboratory study is to establish the reproducibility of a method, which is the ultimate testament to its robustness and transferability.[4][5][6] This guide will not only detail the "how" but also the critical "why" behind the experimental design and acceptance criteria, empowering you to design and interpret your own validation studies with confidence.

The Analytical Challenge: Quantifying a Polar, Basic Compound

Guanidine and its derivatives are notoriously challenging to analyze chromatographically due to their highly polar and basic nature.[7][8][9] These characteristics often lead to poor retention on traditional reversed-phase columns and asymmetrical peak shapes. The proposed HPLC method in this guide is designed to overcome these challenges, providing a robust and reliable starting point for analysis.

While other techniques like ion-exchange chromatography or methods requiring pre-column derivatization exist, a direct HPLC-UV method is often preferred for its simplicity and efficiency in a quality control environment.[7][10][11]

The Inter-Laboratory Validation Workflow

An inter-laboratory validation study is a collaborative effort to assess the performance of an analytical method in different environments. This process is crucial when a method is intended for use in multiple locations, such as between a contract research organization (CRO) and a sponsoring pharmaceutical company.[4][12]

G cluster_0 Phase 1: Pre-Validation cluster_1 Phase 2: Inter-Laboratory Study cluster_2 Phase 3: Data Analysis & Conclusion A Method Development & Optimization B Single-Lab Validation (ICH Q2) A->B C Protocol Development B->C D Sample & Standard Distribution C->D Transfer Protocol E Execution by Participating Labs (n≥2) D->E F Data Collection & Reporting E->F G Statistical Analysis (e.g., ANOVA) F->G Submit Data H Assessment of Reproducibility G->H I Final Validation Report H->I G A Total Variation in Results B Within-Laboratory Variation (Repeatability) A->B Decomposed by ANOVA C Between-Laboratory Variation (Reproducibility) A->C Decomposed by ANOVA D Is Between-Lab Variation Statistically Significant? C->D E Method is Reproducible D->E No F Investigate Systematic Error D->F Yes

Caption: Logical flow of using ANOVA to assess method reproducibility.

Discussion and Conclusion: Ensuring Method Reliability

The illustrative data presented in this guide demonstrates a successful inter-laboratory validation. The linearity, accuracy, and precision of the HPLC method for this compound were found to be well within the pre-defined acceptance criteria across all three participating laboratories. The low overall RSD for reproducibility (1.45%) indicates that the method is robust and can be reliably transferred between different facilities.

A successful inter-laboratory validation provides a high degree of confidence in the analytical data generated. It is a critical step in the lifecycle of an analytical method, ensuring its suitability for its intended purpose in a regulated environment. [13]By following the principles and protocols outlined in this guide, researchers and drug development professionals can build a strong foundation of trust in their analytical results, ultimately contributing to the development of safe and effective medicines.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • Assessing the Reproducibility of an Analytical Method. Journal of Chromatographic Science. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • Quality Guidelines. ICH. [Link]

  • HPLC Application for Retention of Guanidine by Mixed-Mode Chromatography. SIELC. [Link]

  • HPLC Methods for analysis of Guanidine. HELIX Chromatography. [Link]

  • Repeatability, intermediate precision and reproducibility. Sisu@UT. [Link]

  • Guanidine analyzed with HPLC. MicroSolv. [Link]

  • ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]

  • Assessing the reproducibility of an analytical method. PubMed. [Link]

  • Assessing the Reproducibility of an Analytical Method. ResearchGate. [Link]

  • HPLC DETERMINATION OF GUANIDINO COMPOUNDS IN SERUM OF UREMIC PATIENTS USING METHYLGLYOXAL AS DERIVATIZING REAGENT. ResearchGate. [Link]

  • Statistical tools and approaches to validate analytical methods: methodology and practical examples. HAL Open Science. [Link]

  • Guideline for statistical data treatment of inter laboratory tests for validation of analytical methods. Intertek Inform. [Link]

  • Analysis of interlaboratory comparison when the measurements are not normally distributed. Archimer. [Link]

  • ANOVA - a robust statistical tool for determining intermediate precision in analytical method validation. Pharmabiz.com. [Link]

  • Statistics For Interlaboratory Comparisons. Scribd. [Link]

  • GUANIDINE HYDROCHLORIDE TESTING METHODS. BioSpectra. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of N-(3-Methoxy-phenyl)-guanidine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide is based on the available safety and disposal information for the closely related compound, Guanidine Hydrochloride. While N-(3-Methoxy-phenyl)-guanidine hydrochloride shares the guanidine functional group and is expected to have similar hazard profiles, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound and your institution's environmental health and safety (EHS) office for guidance tailored to your specific circumstances and location. All waste disposal must adhere to federal, state, and local regulations.[1][2]

Hazard Assessment and Waste Characterization

Before any disposal procedures can be initiated, a thorough understanding of the hazards associated with this compound is crucial. Based on data for guanidine hydrochloride, this compound should be treated as hazardous.[3]

Key Hazards:

  • Acute Toxicity: Harmful if swallowed or inhaled.[3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[3]

  • Aquatic Toxicity: Harmful to aquatic life.

  • Combustibility: May form combustible dust concentrations in air.[4]

Due to these hazards, this compound waste cannot be disposed of in regular trash or down the sanitary sewer.[5] It must be managed as hazardous chemical waste.[5][6]

Personal Protective Equipment (PPE)

When handling this compound for disposal, appropriate personal protective equipment is mandatory to minimize exposure.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side-shields or chemical safety goggles.[2]Protects against splashes and airborne particles.
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and irritation.[7]
Body Protection Laboratory coat.Protects against incidental contact with skin and clothing.[7]
Respiratory Protection NIOSH/MSHA approved respirator if dust is generated.Prevents inhalation of harmful dust particles.[2]

Segregation and Collection of Waste

Proper segregation at the point of generation is a critical step in safe waste management.

Step-by-Step Procedure:

  • Designate a Waste Container: Use a clearly labeled, leak-proof container for collecting solid this compound waste.[8] Plastic containers are often preferred over glass to minimize the risk of breakage.[5]

  • Labeling: The container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5][9] The label should also include the date of waste generation, the principal investigator's name, and the laboratory location.[5]

  • Aqueous Waste: If you have aqueous solutions of this compound, collect them in a separate, compatible, and clearly labeled "Hazardous Waste" container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.

  • Avoid Mixing: Do not mix this compound waste with incompatible materials, such as strong oxidizing agents.[2][10]

On-Site Storage and Accumulation

Hazardous waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][9]

SAA Requirements:

  • Location: The SAA must be at or near the point of waste generation and under the direct control of laboratory personnel.[6][8]

  • Container Management: Waste containers must be kept closed at all times, except when adding waste.[9] Containers should not be filled beyond 90% capacity to allow for expansion.[8]

  • Secondary Containment: Place waste containers in a secondary containment bin to prevent the spread of material in case of a leak.[8]

The following diagram illustrates the decision-making process for the on-site management of this compound waste.

G cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_collection Collection cluster_storage Storage cluster_disposal Disposal A N-(3-Methoxy-phenyl)-guanidine hydrochloride waste generated B Is the waste solid or aqueous? A->B C Collect in a labeled solid waste container B->C Solid D Collect in a labeled aqueous waste container B->D Aqueous E Store in designated Satellite Accumulation Area (SAA) C->E D->E F Request waste pickup from Environmental Health & Safety (EHS) E->F

Caption: Workflow for On-Site Management of this compound Waste.

Final Disposal Procedures

The final disposal of this compound must be handled by a licensed hazardous waste disposal vendor, coordinated through your institution's EHS office.[8][11]

Step-by-Step Disposal Protocol:

  • Request Pickup: Once your waste container is full or has been in storage for the maximum allowable time (consult your EHS for specific time limits), submit a chemical waste pickup request to your EHS office.[5]

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste tag or manifest, is accurately completed and attached to the container.[5]

  • Transfer of Custody: Laboratory personnel will transfer the waste to EHS personnel or their designated contractor for transport to a licensed treatment, storage, and disposal facility (TSDF).[11]

Spill Management

In the event of a spill, immediate and appropriate action is necessary to mitigate risks.

For a small spill:

  • Evacuate and Ventilate: If safe to do so, ensure the area is well-ventilated.[1]

  • Containment: Contain the spill with an inert absorbent material such as sand or earth.[1]

  • Cleanup: Carefully sweep or vacuum the material into a suitable, labeled hazardous waste container.[1] Avoid generating dust.[12]

  • Decontamination: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.

For a large spill:

  • Evacuate: Immediately evacuate the area.

  • Alert: Notify your institution's EHS and emergency services.[12]

References

  • Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling Guanidine.
  • Charles River Laboratories. (2011).
  • Thermo Fisher Scientific. (2010).
  • Sigma-Aldrich. (2024).
  • Fisher Scientific. (2010).
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • Environmental Protection Agency. (n.d.).
  • University of Houston. (n.d.). How to Dispose of Chemical Waste.
  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • Santa Cruz Biotechnology. (n.d.).
  • Acros Organics. (2010).
  • Emory University. (n.d.). Chemical Waste Disposal Guidelines.
  • MilliporeSigma. (2025).
  • Sigma-Aldrich. (2024).
  • Bioshop Canada. (n.d.).
  • MSD. (2023).

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling N-(3-Methoxy-phenyl)-guanidine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Scientific Diligence: Specific safety data for N-(3-Methoxy-phenyl)-guanidine hydrochloride (Cas 1691749-00-4) is not extensively documented in publicly available safety literature.[1] Therefore, this guide is built upon the well-established safety profile of its parent compound, Guanidine Hydrochloride (Cas 50-01-1) . This conservative approach ensures a high margin of safety when handling this and other related guanidinium salts. The principles outlined here represent best practices in laboratory safety and chemical handling.[2][3]

Hazard Assessment: Understanding the "Why" Behind the "What"

Before we can select the appropriate Personal Protective Equipment (PPE), we must first understand the inherent risks. Guanidine hydrochloride is classified as a hazardous substance, and by extension, we must treat this compound with the same level of caution. The primary hazards are:

  • Acute Toxicity: The compound is harmful if swallowed or inhaled. Ingestion can lead to symptoms like salivation, dizziness, vomiting, and in severe cases, risk of collapse.

  • Skin and Eye Irritation: Direct contact causes skin irritation and serious eye irritation.[4][5]

  • Respiratory Tract Irritation: Inhalation of the powdered form can irritate the respiratory system.[6]

  • Aquatic Toxicity: The substance is harmful to aquatic life, necessitating careful disposal to prevent environmental release.[6]

  • Hygroscopic Nature: The compound readily absorbs moisture from the air, which can affect its physical properties and reactivity.[4][6][7]

  • Combustibility: While not flammable at room temperature, the fine dust can form combustible or explosive mixtures in the air.[8][9][10]

Understanding these hazards is the foundation of our safety protocol. The choice of each piece of PPE is a direct countermeasure to one or more of these identified risks.

Core Directive: Your Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is non-negotiable. The goal is to create a comprehensive barrier between you and the chemical agent.[3][11]

Primary Barriers: Essential for All Operations
PPE ComponentSpecificationRationale for Use
Eye/Face Protection ANSI Z87.1-rated safety glasses with side shields (minimum); chemical splash goggles for handling solutions or large quantities.Protects against airborne dust particles and accidental splashes, preventing serious eye irritation.[5][9][12]
Hand Protection Nitrile rubber gloves (tested to EN 374 standard or equivalent).Provides a chemical-resistant barrier to prevent skin contact and irritation.[5][9] Always inspect gloves for defects before use.[11]
Body Protection A buttoned, long-sleeved laboratory coat.Protects skin and personal clothing from contamination by dust or splashes.[3][12]
Secondary Barriers: Required for Specific Procedures
  • Respiratory Protection: When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter (e.g., N95) is mandatory.[12][13] The primary engineering control, however, should always be to handle the powder within a fume hood or other ventilated enclosure to minimize dust generation.[13][14][15]

  • Enhanced Body Protection: For large-scale operations or when there is a significant risk of splashing, consider wearing an impervious apron over your lab coat.[16]

Operational Plan: From Receipt to Disposal

Your PPE is part of a larger system of safe practices. The following procedural steps are designed to minimize exposure at every stage of the workflow.

Step 1: Receiving and Storage
  • Upon receipt, inspect the container for damage.

  • Store the compound in a cool, dry, and well-ventilated area away from strong oxidizing agents.[2][6][15]

  • The container must be kept tightly closed to protect its hygroscopic contents from moisture.[4][10]

Step 2: Handling and Weighing the Solid Compound

This is a critical control point where the risk of inhalation is highest.

  • Don all primary PPE: Lab coat, safety glasses, and nitrile gloves.

  • Utilize Engineering Controls: Perform all weighing and handling of the solid powder inside a certified chemical fume hood or a powder containment hood.[12][14] This is the most effective way to prevent the release of airborne dust.

  • Minimize Dust: Handle the powder gently. Avoid actions that could create a dust cloud. If necessary, use tools like static-eliminating bars to control electrostatically charged powders.[14]

  • Clean Up: After weighing, carefully decontaminate the spatula and weighing vessel. Wipe down the work surface in the fume hood.

Step 3: Spill Management Protocol

Accidents happen. A clear, rehearsed plan is your best defense.

  • Evacuate and Alert: Ensure the immediate area is clear of personnel who are not involved in the cleanup. Alert your lab supervisor.

  • Don Appropriate PPE: Before approaching the spill, enhance your PPE. This includes chemical splash goggles, double-gloving with nitrile gloves, and if the spill is large or generates significant dust, respiratory protection.

  • Contain the Spill:

    • For Solid Spills: Gently cover the spill with a dry, inert material like sand or vermiculite. Do not use combustible materials like sawdust.[16] Carefully sweep or scoop the material into a designated hazardous waste container.[10][12][15] Avoid any actions that create dust.

    • For Liquid Spills (Solutions): Surround the spill with an absorbent material from a chemical spill kit.[17] Once absorbed, scoop the material into a hazardous waste container.

  • Decontaminate the Area: After the bulk material is removed, clean the surface. Guanidine hydrochloride is soluble in water, so wiping the area with a damp cloth is effective.[18][19] All cleaning materials must be disposed of as hazardous waste.

  • Wash Hands: Thoroughly wash your hands and any exposed skin after the cleanup is complete.

Below is a workflow diagram illustrating the decision-making process for a chemical spill.

SpillResponse Workflow: Chemical Spill Response A Spill Identified B Alert Supervisor & Secure Area A->B C Don Enhanced PPE: - Goggles - Double Gloves - Respirator (if needed) B->C D Assess Spill Type C->D E Solid Powder Spill D->E Solid F Liquid Solution Spill D->F Liquid G Gently cover with inert absorbent (sand). E->G H Contain with absorbent pads from spill kit. F->H I Carefully scoop into hazardous waste container. G->I H->I J Decontaminate area with a damp cloth. I->J K Dispose of all materials (including PPE) as hazardous waste. J->K L Wash hands thoroughly. K->L

Caption: Decision workflow for handling a chemical spill.

Step 4: Waste Disposal

Proper disposal is a critical final step to ensure safety and environmental protection.

  • Segregate Waste: All disposable materials that have come into contact with this compound, including gloves, weigh boats, and cleaning materials, must be collected in a clearly labeled hazardous waste container.[17]

  • Follow Institutional Guidelines: Dispose of the hazardous waste in accordance with all federal, state, and local regulations.[6] Do not pour any waste containing this chemical down the drain.[7] Consult your institution's Environmental Health & Safety (EH&S) department for specific procedures.

By integrating this comprehensive PPE and handling strategy, you create a self-validating system of safety that protects you, your colleagues, and your research.

References

  • Charles River Laboratories. (2011, August 8). Guanidine Hydrochloride Material Safety Data Sheet (MSDS). Retrieved from [Link]

  • Google Patents. (1998). WO1998032334A1 - Decontamination using guanidine thiocyanate.
  • Environment, Health & Safety, University of California, Berkeley. Weighing Hazardous Powders in the Laboratory. Retrieved from [Link]

  • ScienceLab.com. (2005, October 10). Material Safety Data Sheet - Guanidine hydrochloride. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • Iowa State University, Environmental Health and Safety. Chemical Handling and Storage. Retrieved from [Link]

  • MSD Animal Health. (2023, September 30). Safety Data Sheet - Guanidine Hydrochloride Formulation. Retrieved from [Link]

  • Carl ROTH. Safety Data Sheet: Guanidine hydrochloride. Retrieved from [Link]

  • Lab Manager. (2023, March 14). Chemical Safety in Laboratories: Best Practices for Handling and Storage. Retrieved from [Link]

  • University of California, Los Angeles, Department of Chemistry & Biochemistry. Rules for the Safe Handling of Chemicals in the Laboratory. Retrieved from [Link]

  • Google Patents. (2007). US20070161821A1 - Method for removal of guanidine compound from aqueous media.
  • BioSpectra, Inc. Safety Data Sheet - Guanidine Hydrochloride 6M Solution. Retrieved from [Link]

  • ResearchGate. (2020, May 14). Protocol for cleaning a Quartz cuvette containing proteins aggregates and guanidine hydrochloride?. Retrieved from [Link]

  • New England Biolabs. (2025, April 8). Safety Data Sheet for Guanidine Hydrochloride. Retrieved from [Link]

  • Bioshop Canada Inc. Safety Data Sheet - Guanidine Hydrochloride. Retrieved from [Link]

  • Reddit. (2025, December 4). How to properly clean up guanidinium hydrochloride spill?. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Guanidine hydrochloride ≥98 %. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.